Boc-NH-PEG4-amine
Beschreibung
BenchChem offers high-quality Boc-NH-PEG4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-NH-PEG4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNWLERBLMBSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470666 | |
| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811442-84-9 | |
| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-NH-PEG4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-NH-PEG4-amine: Structure, Properties, and Core Applications
Introduction: The Strategic Importance of a Bifunctional Linker
In the intricate fields of bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development, the linker molecule is not merely a passive spacer but a critical component that dictates the success of the final construct.[1] Boc-NH-PEG4-amine, a heterobifunctional linker, has emerged as an indispensable tool for researchers and drug developers. Its structure features a discrete tetraethylene glycol (PEG4) chain, which imparts flexibility and enhances the hydrophilicity of conjugates, thereby improving the solubility and pharmacokinetic properties of the parent molecule.[2][3][4][5]
One terminus of the molecule is a primary amine (-NH2), readily available for conjugation, while the other is a primary amine protected by a tert-butoxycarbonyl (Boc) group.[6] This orthogonal design is the key to its utility, allowing for controlled, sequential conjugation reactions. The Boc group is stable under a variety of conditions but can be cleanly removed under mild acidic conditions, revealing a second primary amine for subsequent modification.[7] This guide provides a comprehensive technical overview of Boc-NH-PEG4-amine, its molecular characteristics, and field-proven protocols for its application.
Molecular Profile and Physicochemical Properties
Understanding the precise molecular characteristics of Boc-NH-PEG4-amine is fundamental to its effective use in experimental design and data interpretation. The molecule's structure is defined by a central PEG4 spacer flanked by a Boc-protected amine and a free primary amine.
Core Structural and Physical Data
The quantitative data for Boc-NH-PEG4-amine are summarized below. These values are essential for calculating molar quantities for reactions, interpreting analytical data, and ensuring the correct compound is being used.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | [PubChem CID: 11688612][8] |
| Molecular Formula | C15H32N2O6 | [PubChem CID: 11688612][8] |
| Molecular Weight (MW) | 336.42 g/mol | [PubChem CID: 11688612][8] |
| Exact Mass | 336.22603674 Da | [PubChem CID: 11688612][8] |
| CAS Number | 811442-84-9 | [TCI Chemicals] |
| Physical State | Liquid at 20°C | [TCI Chemicals] |
| Purity (Typical) | >90.0% (HPLC) | [TCI Chemicals] |
Structural Diagram
The diagram below illustrates the key functional components of the Boc-NH-PEG4-amine molecule, highlighting the Boc-protecting group, the flexible PEG4 spacer, and the reactive primary amine.
Caption: Functional block diagram of Boc-NH-PEG4-amine.
Key Applications in Research and Drug Development
The unique bifunctional and hydrophilic nature of Boc-NH-PEG4-amine makes it a versatile linker in several advanced applications.
-
Bioconjugation: PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or oligonucleotides, is a proven strategy to enhance therapeutic properties.[2][9] It can increase circulation half-life, improve stability, and reduce immunogenicity.[4][5][9] Boc-NH-PEG4-amine allows for precise, site-specific PEGylation.
-
PROTAC Development: In the rapidly advancing field of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy.[1] The length and flexibility of the PEG4 chain in Boc-NH-PEG4-amine are crucial for facilitating the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) that leads to protein degradation.[1]
-
Drug Delivery: By improving the water solubility of hydrophobic drugs, PEG linkers like Boc-NH-PEG4-amine make them more suitable for administration and can be incorporated into more complex drug delivery systems.[2][3][4]
Experimental Protocols and Methodologies
The following protocols are provided as a guide for the two most common reaction steps involving Boc-NH-PEG4-amine: Boc-group deprotection and subsequent conjugation of the newly freed amine.
Protocol 1: Boc Group Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective due to its strength and volatility, which simplifies its removal post-reaction.
Causality: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free primary amine.
Materials:
-
Boc-NH-PEG4-amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve Boc-NH-PEG4-amine in anhydrous DCM (e.g., 10 mL DCM per 1 mmol of substrate).
-
Acidification: Cool the solution in an ice bath (0°C). Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v).[10]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM.
-
Carefully neutralize the solution by washing with saturated sodium bicarbonate solution. Caution: CO2 evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected H2N-PEG4-amine. The product is often a TFA salt if the neutralization step is omitted, which may be suitable for direct use in the next step.
-
Protocol 2: Conjugation to an NHS Ester
Once deprotected, the resulting primary amine can be readily conjugated to an amine-reactive electrophile, such as an N-hydroxysuccinimide (NHS) ester.
Causality: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases NHS as a byproduct.[11] The reaction is pH-dependent; a slightly basic pH (8.0-9.0) ensures the amine is deprotonated and thus maximally nucleophilic, while minimizing hydrolysis of the NHS ester.[12]
Materials:
-
Deprotected H2N-PEG4-amine (from Protocol 1)
-
Molecule functionalized with an NHS ester
-
Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[13]
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5).[12]
Step-by-Step Procedure:
-
Dissolution: Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.[14] Dissolve the H2N-PEG4-amine in the reaction buffer.
-
Reaction Initiation: Add the NHS ester solution to the amine solution. A molar excess (1.5-5 equivalents) of the amine is often used to drive the reaction to completion. If performing in an organic solvent, add 2-3 equivalents of DIPEA or TEA.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Protect from light if using fluorescent dyes.[14]
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: The final conjugate is typically purified to remove excess reagents and byproducts. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.[9][][16]
Workflow Visualization
The following diagram outlines the sequential process of deprotection followed by conjugation, a common workflow utilizing Boc-NH-PEG4-amine.
Caption: A typical experimental workflow using Boc-NH-PEG4-amine.
Conclusion
Boc-NH-PEG4-amine is a high-utility molecular tool whose value lies in its precisely defined structure and bifunctional nature. The combination of a reactive primary amine, a stable yet easily removable Boc-protecting group, and a hydrophilic PEG4 spacer provides researchers with a robust platform for controlled, stepwise synthesis. This enables the construction of complex bioconjugates, advanced drug delivery systems, and highly efficacious PROTACs. The protocols and data presented in this guide offer a validated framework for harnessing the full potential of this versatile linker in demanding research and development applications.
References
- Benchchem.
- MilliporeSigma. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Creative PEGWorks.
- PurePEG. What is a PEG Linker and Its Role in Drug Delivery.
- PubChem (NIH). Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Technology Networks.
- ADC Review.
- BOC Sciences.
- Tocris Bioscience.
- Benchchem. Application Notes: Boc-Aminooxy-PEG4-NH2 as a Linker for PROTAC Development.
- PubChem (NIH). tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)
- BioPharm International.
- Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- PubChem (NIH). tert-butyl N-{2-[2-(2-aminoethoxy)
- BroadPharm. Protocol for PEG NHS Ester.
- Tokyo Chemical Industry (India) Pvt. Ltd. Boc-NH-PEG4-amine 811442-84-9.
- AWS. PEG-Mediated Catalyst-free Facile Protocol for N-Boc Protection of Amines under Solvent-free Conditions.
- TCI EUROPE N.V. Boc-NH-PEG4-amine 811442-84-9.
- MacSphere - McMaster University.
- TCI Chemicals. Boc-NH-PEG4-amine | 811442-84-9.
- Biopharma PEG. BOC-NH-PEG4-NH2, 811442-84-9.
- PurePEG. Boc-NH-PEG4-NHS.
- BOC Sciences.
- Benchchem. The Strategic Application of BnO-PEG4-Boc in PROTAC Synthesis: An In-depth Technical Guide for Emerging Researchers.
- ResearchGate.
- Thieme. A Solid Way to Purify Polyethylene Glycols.
- PubChem (NIH). tert-Butyl [2-(2-aminoethoxy)
- J&K Scientific. Boc-NH-PEG4-amine, 97% | 811442-84-9.
- Advanced ChemTech. Boc-NH-PEG4-CH2CH2COOH.
- Immunomart. Boc-NH-PEG4-Ms.
- Fisher Scientific. Amine Protection / Deprotection.
- PubChem (NIH). Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)
- MedchemExpress.com. Boc-NH-PEG4-C2-Boc | PROTAC Linkers.
- MedchemExpress.com. Boc-NH-PEG4-MS | PROTAC Linker.
- PubChem (NIH). Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612.
- ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?.
- Sigma-Aldrich. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)
- A&J PEPTIDE. t-Boc-N-amido-PEG4-amine,Boc-NH-PEG4-CH2CH2NH2.
- Huateng Pharma. BOC-NH-PEG4-NH2 | CAS:811442-84-9.
- The Royal Society of Chemistry. Experimental Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. purepeg.com [purepeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. adcreview.com [adcreview.com]
- 6. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. glenresearch.com [glenresearch.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Boc-NH-PEG4-amine: A Versatile Tool in Modern Drug Discovery
Abstract
Boc-NH-PEG4-amine, chemically known as tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional chemical linker of significant interest in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its core attributes, applications, and the underlying chemical principles that govern its utility. We will delve into its role in bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs), supported by detailed protocols and expert insights to empower researchers in their experimental design and execution.
Introduction: The Architectural Significance of PEG Linkers in Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery and protein engineering. PEG linkers are prized for their ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. Key advantages conferred by PEGylation include:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.
-
Reduced Immunogenicity: PEG chains can shield epitopes on therapeutic proteins, reducing their recognition by the immune system.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, thereby extending their circulation half-life.
Boc-NH-PEG4-amine emerges as a particularly versatile building block within this class. It features a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a free terminal amine, providing orthogonal reactivity for sequential conjugation strategies. The discrete PEG4 chain offers a defined length, ensuring homogeneity in the final conjugate, a critical factor for regulatory approval and reproducible efficacy.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of Boc-NH-PEG4-amine is paramount for its successful application.
| Property | Value | Source |
| Chemical Formula | C13H28N2O5 | Broadpharm |
| Molecular Weight | 292.37 g/mol | Broadpharm |
| Appearance | Colorless to light yellow oil | Broadpharm |
| Purity | Typically >95% | Various Suppliers |
| Solubility | Soluble in DMSO, DMF, and DCM | Broadpharm |
| Storage | Store at -20°C, protect from moisture | Broadpharm |
Expert Insight: While soluble in several organic solvents, care should be taken to use anhydrous solvents, especially when the Boc-protected amine is the reactive species. The presence of water can lead to undesired side reactions. For reactions involving the free amine, aqueous buffers are often employed, but pH control is critical.
Core Applications in Drug Development
Bioconjugation and Surface Modification
The primary amine of Boc-NH-PEG4-amine serves as a versatile nucleophile for conjugation to various electrophilic functional groups present on biomolecules or surfaces.
Workflow for Amide Bond Formation:
An In-depth Technical Guide to Boc-NH-PEG4-amine: A Versatile Linker for Advanced Bioconjugation
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, commonly known as Boc-NH-PEG4-amine (CAS No. 811442-84-9). As a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, this molecule has become an indispensable tool for researchers, chemists, and drug development professionals. Its unique architecture, featuring a terminal primary amine and a readily deprotected Boc-carbamate, offers a strategic platform for the sequential assembly of complex biomolecules. We will delve into its core chemical properties, quality control standards, and provide field-proven protocols for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), empowering scientists to leverage its full potential in therapeutic innovation.
Introduction: The Strategic Importance of PEG Linkers in Drug Development
The advent of targeted therapeutics has revolutionized medicine, demanding molecular tools that offer precision, control, and improved pharmacological properties. Polyethylene glycol (PEG) linkers have emerged as essential components in this landscape, prized for their hydrophilicity, biocompatibility, and non-immunogenic nature.[1][2] By covalently attaching PEG chains—a process known as PEGylation—to therapeutic molecules, researchers can significantly enhance water solubility, prolong circulatory half-life, and reduce enzymatic degradation.[3]
Boc-NH-PEG4-amine belongs to a sophisticated class of monodisperse PEG linkers, meaning it has a precisely defined structure and molecular weight, eliminating the heterogeneity found in traditional polydisperse polymers.[2] This guide focuses on the unique utility of Boc-NH-PEG4-amine, a molecule designed for controlled, stepwise bioconjugation. Its structure features a four-unit PEG chain that provides an optimal spatial arrangement between conjugated moieties. One terminus presents a reactive primary amine, while the other is capped with a tert-butyloxycarbonyl (Boc) protecting group. This orthogonal design is the key to its versatility, allowing for the selective reaction of the primary amine, followed by the acidic cleavage of the Boc group to reveal a second amine for subsequent conjugation. This strategic approach is fundamental to the construction of complex heterobifunctional molecules like ADCs and PROTACs.[4][]
Physicochemical Properties and Handling
Understanding the fundamental properties of Boc-NH-PEG4-amine is critical for its effective use in synthesis and for ensuring its stability and integrity during storage.
Core Chemical Attributes
The key quantitative and qualitative data for Boc-NH-PEG4-amine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 811442-84-9 | [6] |
| Molecular Formula | C₁₅H₃₂N₂O₆ | [6] |
| Molecular Weight | 336.42 g/mol | [6][7] |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | [6] |
| Appearance | Colorless to light yellow clear, viscous liquid | [8][9] |
| Purity | Typically ≥95% (HPLC) | [9] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM) | [7] |
Structural Representation
The structure of Boc-NH-PEG4-amine is defined by its three key components: the Boc-protecting group, the hydrophilic PEG4 spacer, and the terminal primary amine.
Storage and Handling
Proper storage and handling are paramount to prevent degradation and maintain the reagent's reactivity.
-
Storage Conditions: The compound should be stored at temperatures between 2-8°C or, for long-term stability, at -20°C.[7][10] It is crucial to keep the container tightly sealed and protected from light and moisture to prevent hydrolysis of the carbamate and potential oxidation.[11]
-
Safe Handling: Boc-NH-PEG4-amine is classified as a skin and eye irritant.[12][] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[12] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[14] In case of contact, wash the affected area thoroughly with water.[12]
Quality Control: A Self-Validating System
Ensuring the identity, purity, and structural integrity of Boc-NH-PEG4-amine is a prerequisite for reproducible and successful downstream applications. A multi-technique analytical approach provides a self-validating system for quality control.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary method for assessing the purity of the linker by separating it from non-PEGylated impurities or related substances.
Step-by-Step Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. Since the PEG backbone lacks a strong UV chromophore, an ELSD is often preferred for accurate quantification.[15]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[16]
-
-
Sample Preparation:
-
Prepare a stock solution of Boc-NH-PEG4-amine at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Further dilute to a working concentration of 0.1-0.5 mg/mL for injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-2 min: 20% B
-
2-18 min: Linear gradient from 20% to 80% B
-
18-20 min: Hold at 80% B
-
20-22 min: Return to 20% B
-
22-25 min: Re-equilibration at 20% B
-
-
Detector (ELSD): Nebulizer Temperature: 50°C; Drift Tube Temperature: 70°C; Gas Pressure (Nitrogen): 40-50 psi.[4]
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area of the main component in the chromatogram. The primary peak should correspond to >95% of the total integrated area for a high-quality sample.
-
Structural Verification by NMR and Mass Spectrometry
NMR and MS are powerful techniques used to confirm the molecular structure and mass, ensuring the correct compound has been synthesized or purchased.
Expected Analytical Data:
| Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~1.45 (s, 9H), ~3.2-3.4 (m), ~3.6 (s, broad), ~5.0-5.5 (s, broad) | 1.45 ppm: Sharp singlet for the 9 equivalent protons of the Boc group.[14] 3.2-3.4 ppm: Multiplet for methylene protons adjacent to the carbamate nitrogen. ~3.6 ppm: Large, broad singlet corresponding to the repeating -(CH₂CH₂O)- units of the PEG backbone.[7] ~5.0-5.5 ppm: Broad singlet for the N-H proton of the carbamate.[8] The signals for protons adjacent to the terminal amine will also be present, typically upfield from the PEG backbone signals. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~28.5, ~40.5, ~70.5, ~79.0, ~156.0 | ~28.5 ppm: Methyl carbons of the Boc group. ~40.5 ppm: Methylene carbons adjacent to nitrogens. ~70.5 ppm: PEG backbone carbons. ~79.0 ppm: Quaternary carbon of the Boc group. ~156.0 ppm: Carbonyl carbon of the carbamate.[8] |
| ESI-MS | Ionization Mode | Positive | [M+H]⁺: m/z 337.23, [M+Na]⁺: m/z 359.21 |
Step-by-Step Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of Boc-NH-PEG4-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8][14]
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[14]
-
¹H NMR Acquisition: Use a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-5 seconds.[17]
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative proton counts.[8][14]
Core Applications & Experimental Protocols
The heterobifunctional nature of Boc-NH-PEG4-amine makes it a premier linker for the stepwise synthesis of complex bioconjugates.
Application in PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[18] Boc-NH-PEG4-amine serves as a flexible, hydrophilic linker connecting the target-binding ligand and the E3 ligase ligand.
Workflow for PROTAC Synthesis using Boc-NH-PEG4-amine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BocNH-PEG4-acid 876345-13-0 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Introduction: Enabling Complexity in Bioconjugation
An In-depth Technical Guide: The Strategic Function of the Boc Protecting Group in PEG Linkers
In the sophisticated landscape of drug development and bioconjugation, polyethylene glycol (PEG) linkers are foundational tools. Their inherent hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of therapeutic molecules have made them indispensable.[1][2][3] However, the synthesis of advanced molecular constructs like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs) requires a level of chemical precision that goes beyond the capabilities of a simple bifunctional spacer.[1][4] This precision is achieved through the strategic use of protecting groups, which temporarily mask the reactivity of a functional group, allowing for controlled, sequential chemical modifications.[4][5]
Among the arsenal of protecting groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone technology for amine protection.[6][7] Its application to PEG linkers provides a robust and versatile method for creating heterobifunctional reagents, which are essential for the stepwise assembly of complex bioconjugates.[1] This guide offers an in-depth exploration of the Boc group's function in PEG linker chemistry, detailing the underlying chemical principles, comparative advantages, and field-proven experimental protocols for its application.
The Core Chemistry: A Tale of Protection and Liberation
The utility of the Boc group is rooted in its unique chemical nature: it is exceptionally stable under a wide array of synthetic conditions, including basic and nucleophilic environments, yet can be cleanly and efficiently removed under mild acidic conditions.[6][7][8] This dichotomy is the key to its strategic power.
Mechanism of Boc Protection
The introduction of the Boc group onto a primary or secondary amine of a PEG linker is most commonly achieved using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[5][6][9] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride. Typically conducted in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate, the reaction forms a stable carbamate linkage with high efficiency.[6][10][11]
Caption: General scheme for Boc protection of an amino-PEG linker.
Mechanism of Boc Deprotection
The removal of the Boc group, or deprotection, is its defining feature. It is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[4][6] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the carbon-oxygen bond.[12][13] This leads to the cleavage of the bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[12] The carbamic acid spontaneously decarboxylates, releasing the free amine (as its corresponding acid salt), carbon dioxide, and isobutene (from the tert-butyl cation).[5][12][13] The volatile nature of the byproducts simplifies the purification process, often requiring only solvent removal.
Caption: Acid-catalyzed deprotection of a Boc-protected PEG linker.
Core Function: Architecting Molecular Complexity
The primary function of the Boc group on a PEG linker is to serve as a temporary shield, enabling the controlled, stepwise construction of complex molecules.[7] This is particularly critical in the synthesis of heterobifunctional linkers, which possess different reactive groups at each terminus.[1][4]
A typical strategy involves starting with a PEG derivative that has two distinct functional groups, for example, a hydroxyl group and an amine. The amine can be selectively protected with a Boc group. The free hydroxyl group can then be modified or conjugated to a molecule of interest without affecting the masked amine. Once this initial conjugation is complete, the Boc group is removed under acidic conditions to reveal the amine, which is now available for reaction with a second molecule.[5] This orthogonal strategy prevents unwanted polymerization or side reactions and ensures a well-defined final product.[5][7]
Caption: Workflow for controlled sequential conjugation using a Boc-protected linker.
Comparative Analysis: Boc vs. Fmoc Protecting Groups
The choice of a protecting group is a critical decision in synthetic strategy. The most common alternative to the acid-labile Boc group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][14] The key difference lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one without affecting the other.[4][8] This is a cornerstone of modern solid-phase peptide synthesis (SPPS).[][]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Cleavage Condition | Mild to strong acid (e.g., TFA)[5][8] | Base (e.g., 20% piperidine in DMF)[5] |
| Stability | Stable to bases and nucleophiles[5][8] | Stable to acids[5] |
| Cleavage Byproducts | Isobutene and CO₂ (volatile)[5] | Dibenzofulvene and its piperidine adduct[5] |
| Primary Application | Solution-phase synthesis, historical SPPS, protection of various amines[5][] | Dominant in modern SPPS for α-amino group protection[5][] |
| Orthogonality | Used with base-labile (Fmoc) or hydrogenolysis-cleavable (Cbz) groups[5] | Used with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt)[][] |
Causality in Choice: The decision to use Boc over Fmoc often depends on the overall synthetic scheme. If the target molecule or other protecting groups on the molecule are sensitive to acid, an Fmoc strategy is preferred. Conversely, if the molecule contains base-labile functionalities (e.g., certain esters), the Boc group provides a safer, orthogonal path.[][17] In the context of PEG linkers for bioconjugation, the Boc group is highly prevalent due to the excellent stability of the resulting carbamate and the straightforward, clean deprotection that is compatible with many biomolecules.
Applications in Advanced Therapeutics
Boc-protected PEG linkers are enabling technologies in the development of next-generation drugs.[1][7][18]
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, a heterobifunctional PEG linker with a Boc-protected amine allows for the precise attachment of a potent cytotoxic drug to the linker first. Following purification, the Boc group is removed, and the exposed amine is then coupled to the antibody. This controlled process is vital for achieving a specific and uniform drug-to-antibody ratio (DAR), a critical quality attribute for ADC efficacy and safety.[7][18]
-
PROteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[4][19] The synthesis of these complex molecules relies heavily on Boc-protected PEG linkers to connect the target-binding ligand and the E3 ligase ligand in a stepwise fashion, preventing undesirable homodimerization and simplifying purification.[4][18]
Experimental Protocols
The following protocols provide a self-validating framework for the use of Boc-protected PEG linkers. Success is predicated on anhydrous conditions where noted and careful monitoring by analytical techniques.
Protocol 1: Boc Protection of an Amino-PEG Linker
This procedure describes a general method for the protection of a terminal amine on a PEG linker.[5]
Materials:
-
Amino-PEG linker (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)[5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)[5]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate, 1M HCl, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (TEA or DIPEA) to the stirred solution.
-
Add (Boc)₂O to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.
-
Purify further by column chromatography if necessary.
Protocol 2: Boc Deprotection of a PEG Linker
This protocol details the efficient removal of the Boc group using TFA.[4][12]
Materials:
-
Boc-protected PEG linker (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.[12]
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[4][12] The addition is performed at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[12]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[12]
-
The product is the trifluoroacetate salt of the amine-terminated PEG linker, which can be used directly in subsequent steps or neutralized if the free amine is required.
Protocol 3: Characterization by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for verifying the structure of Boc-protected PEG linkers.[20]
Key Diagnostic Signals:
-
Boc Group: A sharp, characteristic singlet integrating to 9 protons appears at approximately 1.4 ppm. The disappearance of this signal is the primary indicator of successful deprotection.[12]
-
PEG Backbone: A complex multiplet, typically appearing between 3.5 and 3.7 ppm, corresponds to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
Terminal Groups: Signals corresponding to protons adjacent to the terminal functional groups will appear in distinct regions of the spectrum, allowing for confirmation of the linker's bifunctionality.
| Structural Feature | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (tert-butyl) | ~1.4 | Singlet | 9H |
| PEG Backbone (-CH₂CH₂O-) | ~3.5 - 3.7 | Multiplet | Varies with PEG length |
| -NH- of Boc-carbamate | ~5.0 - 5.5 | Broad Singlet | 1H |
Conclusion
The tert-butyloxycarbonyl (Boc) group is more than a simple protecting group; it is a strategic enabler of molecular precision. When applied to PEG linkers, it provides chemists with the control necessary to build sophisticated, multi-component architectures for advanced therapeutics. Its robust stability, combined with clean, acid-labile cleavage, makes it a cornerstone of synthetic strategies in drug delivery, ADC development, and PROTAC engineering.[4][7][18] A thorough understanding of its function, chemistry, and practical application is therefore essential for any researcher, scientist, or drug development professional working at the cutting edge of molecular medicine.
References
- Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Analysis of Boc vs. Fmoc Protection in PEG Linkers: A Guide for Researchers. (n.d.). BenchChem.
- A Head-to-Head Battle: Comparing Boc and Fmoc Protecting Group Strategies for PEG Linkers. (n.d.). BenchChem.
- A Comparative Guide to NMR Characterization of Boc-Protected PEG Linkers. (2025). BenchChem.
- The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide. (n.d.). BenchChem.
- The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide. (n.d.). BenchChem.
- Boc-PEG, Boc amine PEG linker, PEG Reagents. (n.d.). AxisPharm.
- Application Note and Protocol for Boc Deprotection of Hydroxy-PEG24-CH2-Boc. (n.d.). BenchChem.
- Application Notes and Protocols: The Use of Boc-PEG Linkers in Nanotechnology and Materials Research. (n.d.). BenchChem.
- An In-depth Technical Guide to Boc Protection in PEG Linkers for Researchers, Scientists, and Drug Development Professionals. (n.d.). BenchChem.
- Unlock Bioconjugation Potential with Boc-PEG Linkers. (2025). BroadPharm.
- The Strategic Role of the Boc Protecting Group on PEG Linkers: An In-depth Technical Guide. (n.d.). BenchChem.
- Boc-NH-PEG-amine (MW 5000). (n.d.). MedchemExpress.com.
- A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjugation. (n.d.). BenchChem.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.
- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
- How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate.
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. BOC Protection and Deprotection [pt.bzchemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Hydrophilicity of PEG4 Spacers in Bioconjugation
Introduction: The Critical Role of the Linker in Bioconjugate Design
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has become a cornerstone of modern therapeutics and diagnostics.[1][2] The creation of constructs like Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and fluorescently labeled proteins has revolutionized medicine.[1][3] However, the success of these complex molecules is not solely dependent on the properties of their individual components. The linker, a seemingly simple bridge, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of these complex molecules.[4]
Among the various linker technologies, the incorporation of a short, hydrophilic polyethylene glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has emerged as a key strategy to overcome challenges associated with the hydrophobicity and stability of bifunctional constructs.[4] While PEGylation in general is a well-established strategy to improve the properties of biotherapeutics, the use of discrete PEG (dPEG®) linkers, which have a precisely defined length and molecular weight, is essential for producing homogenous bioconjugates with reproducible pharmacological profiles.[1] The PEG4 spacer is a prime example of a dPEG® linker, offering a unique balance of hydrophilicity and defined spatial separation.[1]
This guide provides a comprehensive technical overview of the benefits of utilizing a PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The Physicochemical Basis of PEG4 Hydrophilicity
The remarkable hydrophilicity of PEG stems from its fundamental chemical structure: repeating ethylene oxide units (-CH2CH2O-).[5][6] The ether oxygen atoms within this chain are capable of forming hydrogen bonds with water molecules.[7] This interaction leads to the formation of a tightly associated hydration shell around the PEG chain, effectively making the molecule "water-soluble".[8] This property is not merely superficial; it fundamentally alters the physicochemical behavior of any molecule to which the PEG4 spacer is attached.
The flexibility of the C-O bonds in the PEG backbone allows the chain to adopt various conformations, maximizing its interaction with the aqueous environment.[6] This dynamic hydration cloud is central to many of the advantages conferred by PEGylation.
Core Advantages of Employing PEG4 Spacers in Bioconjugation
The integration of a PEG4 spacer into a bifunctional linker imparts several advantageous physicochemical and biological properties. These benefits primarily stem from the hydrophilic and flexible nature of the ethylene glycol repeats.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are inherently hydrophobic.[4][9] This poor aqueous solubility can lead to aggregation, manufacturing challenges, and suboptimal pharmacokinetic profiles. The PEG4 spacer, with its repeating ether oxygens, forms hydrogen bonds with water molecules, creating a hydration shell that significantly improves the overall solubility of the bifunctional molecule.[4][8] This enhanced solubility is crucial for preventing aggregation, improving formulation stability, and ensuring better bioavailability.[4][10]
Improved Pharmacokinetics (PK)
PEGylation, even with a short PEG4 spacer, can have a significant impact on the pharmacokinetic properties of a bioconjugate.[4][11] The hydrophilic nature of the PEG4 spacer increases the hydrodynamic size of the modified molecule.[9][12] This "shielding" effect reduces renal clearance, leading to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC) of the therapeutic in the body.[9][13] These favorable pharmacokinetic consequences have been successfully leveraged for a variety of therapeutic proteins, peptides, and small molecule drugs.[11]
Modulation of Immunogenicity
The PEG chain can act as a "stealth" agent, masking immunogenic epitopes on the surface of a protein or nanoparticle.[2][14] This can reduce the likelihood of the bioconjugate being recognized and cleared by the immune system, thereby lowering its immunogenic potential.[2][13] However, it is important to note that evidence has emerged of pre-existing anti-PEG antibodies in a subset of the population, which can lead to accelerated blood clearance of PEGylated drugs in some patients.[15][16] This remains an area of active research and a key consideration in drug development.
Reduction of Steric Hindrance
The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[9][17] This separation is vital for preserving the biological activity of a protein by preventing the attached payload or label from sterically interfering with its active or binding sites.[14][18] Optimizing the linker length is a critical step in the design of bioconjugates like PROTACs, where a specific distance is required to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase.[1]
Key Applications in Modern Therapeutics and Diagnostics
The versatile properties of PEG4 spacers have made them integral to several cutting-edge therapeutic and diagnostic platforms.[1]
-
Antibody-Drug Conjugates (ADCs): In ADCs, a PEG4 spacer is often incorporated into the linker connecting the cytotoxic payload to the monoclonal antibody. Its primary roles are to enhance the solubility of the hydrophobic drug, prevent aggregation (especially at higher drug-to-antibody ratios, or DARs), and improve the overall pharmacokinetic profile of the ADC.[1][] The use of a defined PEG4 spacer contributes to the homogeneity of the final ADC product, a critical quality attribute for regulatory approval.[1]
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] The linker connecting the target-binding ligand to the E3-recruiting ligand is critical for the formation of a stable and productive ternary complex.[1] PEG linkers, including PEG4, are frequently used to provide the optimal length and flexibility required for this complex to form efficiently.[1]
-
Diagnostics and Bio-imaging: PEG4 spacers are used to attach fluorescent dyes, biotin, or other labels to biomolecules for diagnostic and imaging applications.[1] The hydrophilic spacer enhances the solubility of the labeling reagent and the final conjugate, minimizes non-specific binding, and reduces steric hindrance, ensuring that the label does not interfere with the biomolecule's function.[1][20]
Quantitative Analysis and Characterization
Quantitative data underscores the advantages of incorporating PEG4 spacers into bioconjugate design.
Table 1: Physicochemical Properties of a Representative PEG4 Spacer
| Property | Value | Rationale / Implication |
| Structure | -(CH₂CH₂O)₄- | Four ethylene glycol units provide a balance of hydrophilicity and length.[1] |
| Molecular Weight | ~200-250 Da | Precise mass allows for homogeneity in the final conjugate.[1][3] |
| Spacer Arm Length | ~14-18 Å | Provides sufficient distance to mitigate steric hindrance in many applications.[9][17] |
| Solubility | High in aqueous buffers | Critical for overcoming the hydrophobicity of conjugated payloads.[2][20] |
Table 2: Comparative Effects of PEG4 Linker on Bioconjugate Properties
| Parameter | Unmodified Bioconjugate | PEG4-Modified Bioconjugate | Scientific Rationale |
| Aqueous Solubility | Low (for hydrophobic payloads) | High | The PEG4 hydration shell masks hydrophobicity and prevents aggregation.[4][9] |
| Aggregation Propensity | High | Low | Increased hydrophilicity reduces intermolecular hydrophobic interactions.[10] |
| Circulation Half-life | Short | Extended | Increased hydrodynamic volume reduces renal clearance.[11][13] |
| Immunogenicity | Potentially High | Generally Reduced | The PEG chain can mask antigenic epitopes on the biomolecule's surface.[2] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Small Molecule Conjugation using an NHS-PEG4-Maleimide Linker
This protocol describes a common strategy for conjugating a small molecule containing a thiol group to a protein via its primary amines (e.g., lysine residues).
Objective: To covalently link a thiol-containing payload to a monoclonal antibody, leveraging the hydrophilic properties of a PEG4 spacer to ensure solubility and stability.
Materials:
-
Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG4-Maleimide linker
-
Thiol-containing small molecule payload
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers: PBS (pH 7.4), Degassed PBS (pH 6.8)
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of the mAb in PBS, pH 7.4.
-
Immediately before use, dissolve the NHS-PEG4-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the thiol-containing payload in DMSO. If the payload may have formed disulfides, treat with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.
-
-
Step 1: Reaction of Antibody with Linker:
-
Slowly add a 5-10 fold molar excess of the dissolved NHS-PEG4-Maleimide linker to the mAb solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature. The NHS ester will react with primary amines on the antibody to form a stable amide bond.
-
-
Step 2: Purification of the Activated Antibody:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with degassed PBS, pH 6.8. This buffer exchange is critical as the maleimide group is more stable at a slightly lower pH.
-
-
Step 3: Conjugation to Thiol-Payload:
-
Immediately add a 3-5 fold molar excess of the prepared thiol-containing payload to the purified mAb-PEG4-Maleimide solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. The maleimide group will react specifically with the thiol group on the payload to form a stable thioether bond.
-
-
Step 4: Final Purification:
-
Purify the final Antibody-Drug Conjugate (ADC) from unreacted payload and other reaction components using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).
-
-
Step 5: Characterization:
-
Determine the final protein concentration (e.g., via A280 measurement).
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[21]
-
Protocol 2: Characterization of Bioconjugate Hydrophilicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the change in overall hydrophobicity of a protein after conjugation with a payload via a PEG4 linker. An increase in hydrophilicity (or a decrease in hydrophobicity) is expected.
Principle: HIC separates molecules based on their surface hydrophobicity. A high-salt mobile phase promotes the binding of hydrophobic regions of the protein to the stationary phase. A decreasing salt gradient then elutes the molecules, with more hydrophobic species eluting later (requiring lower salt concentrations).
Methodology:
-
Sample Preparation:
-
Prepare samples of the unconjugated antibody and the final purified ADC at the same concentration (e.g., 1 mg/mL) in the HIC binding buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Gradient: A linear gradient from 0% B to 100% B over 20-30 minutes.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Inject the unconjugated antibody and the ADC samples separately.
-
Compare the retention times. The unconjugated antibody will serve as the baseline. The ADC, now modified with a hydrophobic payload, will typically be more retained and elute later. However, the presence of the hydrophilic PEG4 spacer mitigates this shift.
-
A smaller shift in retention time for a PEG4-linked ADC compared to an ADC with a purely aliphatic linker demonstrates the hydrophilicity contribution of the PEG4 spacer. The chromatogram for the ADC will also show multiple peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.), with higher DAR species being more hydrophobic and having longer retention times.[21]
-
Conclusion
The PEG4 spacer, though a seemingly small component, plays a disproportionately significant role in the successful development of modified proteins for therapeutic applications.[9] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics.[9][10] Its ability to increase the aqueous solubility of hydrophobic molecules, prevent aggregation, and improve the in-vivo performance of bioconjugates makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties and the rationale behind its use is critical for the design and optimization of the next generation of targeted therapies.
References
- AxisPharm. (2024, September 24).
- Hydromer. (2025, April 2). PEG Hydrophilic Coatings and Their Biomedical Uses. Hydromer.
- Shac-Mohammadi, M. (n.d.).
- Li, J., et al. (n.d.). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers.
- Harris, J. M., & Chess, R. B. (n.d.). Effect of pegylation on pharmaceuticals. Semantic Scholar.
- BenchChem. (n.d.). The Strategic Advantage of PEG4 Spacers in Bifunctional Linkers: An In-depth Technical Guide. BenchChem.
- BenchChem. (n.d.).
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- Veronese, F. M., & Pasut, G. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Hydrophilic Properties of the Sulfone-Bis-PEG4-Acid Spacer. BenchChem.
- Royal Society of Chemistry. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles.
- Li, M., et al. (2021, February 14). Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater.
- BOC Sciences. (n.d.).
- BenchChem. (n.d.). The Pivotal Role of PEG4 Spacers in Protein Modification: An In-depth Technical Guide. BenchChem.
- BenchChem. (n.d.). Application Notes: The Role of PEG4 Spacers in Advanced Drug Development. BenchChem.
- Liu, X., et al. (2013, July 18). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation.
- Truong, N. P., et al. (2020, February 2). The Importance of Poly(ethylene glycol)
- Lumiprobe. (n.d.).
- D'Souza, A. A., & Devarajan, P. V. (n.d.). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets.
- ChemPep. (n.d.). Overview of PEG Linkers. ChemPep.
- Thermo Fisher Scientific. (n.d.). EZ-Link NHS-PEG4-Biotin. Thermo Fisher Scientific.
- Biopharma PEG. (n.d.).
- ACS Publications. (2025, November 19). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hydromer.com [hydromer.com]
- 6. chempep.com [chempep.com]
- 7. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Boc-NH-PEG4-amine in Bioconjugation and Crosslinking
<_
For researchers, scientists, and drug development professionals, the precise chemical modification of biomolecules is a foundational practice. The ability to link molecules together—whether for creating antibody-drug conjugates (ADCs), functionalizing surfaces, or developing advanced diagnostics—relies on a versatile toolkit of chemical linkers.[1] Among these, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] This guide provides an in-depth examination of Boc-NH-PEG4-amine, a heterobifunctional linker, focusing on its mechanism of action and its application in sophisticated crosslinking strategies.
I. Introduction to Boc-NH-PEG4-amine: Structure and Functionality
Boc-NH-PEG4-amine is a discrete PEG (dPEG®) linker characterized by a four-unit polyethylene glycol chain. This structure is flanked by two different functional groups: a primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other.[3] This heterobifunctional nature is the key to its utility in multi-step, controlled bioconjugation reactions.
-
The PEG4 Spacer: The core of the molecule is a hydrophilic chain of four repeating ethylene oxide units.[4] This PEG linker serves multiple critical functions in the final conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules it is attached to, which is crucial for drug formulation and administration.[1]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation half-life in the body.[2][5]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a biomolecule, potentially reducing the likelihood of an adverse immune response.[1]
-
Flexible Spacer: The PEG chain acts as a flexible spacer arm, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their native conformation and function.[1]
-
-
The Terminal Primary Amine (-NH2): This is the reactive "business end" of the linker. Primary amines are nucleophilic and readily react with a variety of electrophilic groups. This allows for the initial covalent attachment of the linker to a target molecule.[6] Common reaction partners include:
-
Activated carboxylic acids (e.g., NHS esters)
-
Isothiocyanates
-
Aldehydes (via reductive amination)
-
-
The Boc-Protected Amine (Boc-NH-): The second primary amine is rendered temporarily inert by the presence of the tert-butyloxycarbonyl (Boc) protecting group.[7] The Boc group is stable under many common reaction conditions but can be cleanly and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] This "on-demand" reactivity is central to the linker's role in controlled, sequential crosslinking.
Table 1: Physicochemical Properties of Boc-NH-PEG4-amine
| Property | Value | Source |
| Molecular Formula | C15H32N2O6 | |
| Molecular Weight | 336.42 g/mol | |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
| Solubility | Soluble in water and many organic solvents | [10] |
| Key Features | Heterobifunctional, discrete PEG length, acid-labile Boc protecting group | [3] |
II. The Two-Stage Mechanism of Action in Crosslinking
The "mechanism of action" for Boc-NH-PEG4-amine in crosslinking is not a single reaction but a strategic, two-stage process. This allows for the precise and orderly assembly of complex molecular architectures, such as Antibody-Drug Conjugates (ADCs).[]
Stage 1: Initial Conjugation via the Primary Amine
The first stage involves the covalent attachment of the linker to the first target molecule (Molecule A). This is typically achieved by reacting the free primary amine of the linker with an activated functional group on Molecule A. A widely used and robust method is the reaction with an N-hydroxysuccinimide (NHS) ester.[2][6]
-
Activation of Molecule A: If Molecule A has a carboxylic acid group, it must first be activated. This is commonly done using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[12] The EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[12]
-
Nucleophilic Attack: The primary amine of Boc-NH-PEG4-amine then acts as a nucleophile, attacking the carbonyl carbon of the NHS ester on Molecule A.[13]
-
Amide Bond Formation: This attack results in the formation of a stable, covalent amide bond, linking Molecule A to the PEG spacer, while releasing NHS as a byproduct.[14] Throughout this process, the Boc group remains intact, protecting the other end of the linker.
Caption: Stage 2: Boc Deprotection and Secondary Conjugation.
-
Secondary Crosslinking: The deprotected and neutralized conjugate, now presenting a reactive primary amine, can be reacted with an activated Molecule B (e.g., a drug with an NHS ester group) using the same amine-reactive chemistry described in Stage 1. [6]The result is a final, precisely assembled crosslinked product: Molecule A-PEG4-Molecule B.
III. Experimental Protocol: Synthesis of a Model Antibody-Drug Conjugate (ADC)
This protocol outlines a generalized, two-step procedure for conjugating a small molecule drug (payload) to an antibody via the Boc-NH-PEG4-amine linker.
Part A: Conjugation of Linker to the Antibody
This step attaches the linker to lysine residues on the antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Boc-NH-PEG4-amine
-
BS3 (Bis(sulfosuccinimidyl) suberate), a water-soluble, homobifunctional NHS-ester crosslinker
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size Exclusion Chromatography (SEC) or Dialysis cassettes
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in reaction buffer.
-
Crosslinker Activation (Antibody Modification):
-
Prepare a fresh stock solution of BS3 in anhydrous DMSO.
-
Add a 10 to 20-fold molar excess of BS3 to the antibody solution. The exact ratio should be optimized to control the linker-to-antibody ratio (LAR).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. This reaction attaches one end of the BS3 linker to the antibody's primary amines, leaving the other NHS ester end free.
-
-
Removal of Excess Crosslinker: Immediately purify the activated antibody from excess, unreacted BS3 using a desalting column or dialysis against PBS, pH 7.4. This is a critical step to prevent unwanted antibody-antibody crosslinking in the next step.
-
Linker Conjugation:
-
Prepare a fresh stock solution of Boc-NH-PEG4-amine in reaction buffer.
-
Add a 50 to 100-fold molar excess of the Boc-NH-PEG4-amine solution to the purified, activated antibody.
-
Incubate for 2 hours at room temperature. The free amine of the PEG linker will react with the free NHS ester on the BS3-modified antibody.
-
-
Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any remaining NHS esters. Incubate for 15 minutes.
-
Purification: Purify the Antibody-Linker conjugate (Ab-BS3-PEG4-NH-Boc) from excess linker and reaction byproducts using SEC or extensive dialysis.
-
Characterization: Characterize the conjugate to determine the average number of linkers per antibody (Linker-to-Antibody Ratio, LAR) using techniques like MALDI-TOF MS or UV-Vis spectroscopy. [15] Part B: Payload Conjugation
This step involves deprotecting the linker and attaching the drug.
Materials:
-
Purified Antibody-Linker conjugate (from Part A)
-
Deprotection Buffer: 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: 5% Diisopropylethylamine (DIEA) in DCM
-
Activated Payload: e.g., MMAE with an NHS-ester functional group
-
Final Formulation Buffer: e.g., Histidine-Sucrose buffer, pH 6.0
Methodology:
-
Boc Deprotection:
-
Lyophilize the Antibody-Linker conjugate to remove water.
-
Resuspend the dried conjugate in the deprotection buffer and incubate for 30 minutes at room temperature. [16]Caution: This step must be performed in a chemical fume hood.
-
Evaporate the TFA/DCM under a stream of nitrogen.
-
-
Neutralization: Resuspend the sample in the neutralization buffer and incubate for 5 minutes to neutralize the TFA salt and generate the free amine. Evaporate the solvent.
-
Payload Conjugation:
-
Immediately redissolve the deprotected, neutralized antibody-linker conjugate in a suitable reaction buffer (e.g., PBS with 5% DMSO, pH 8.0).
-
Add a 5 to 10-fold molar excess of the activated payload (Drug-NHS).
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Final Purification: Purify the final ADC (Ab-BS3-PEG4-Payload) from unreacted payload and byproducts using SEC or tangential flow filtration (TFF).
-
Final Characterization: Analyze the final ADC for purity, aggregation, drug-to-antibody ratio (DAR), and binding affinity. [17]
IV. Conclusion: The Strategic Advantage of Controlled Chemistry
Boc-NH-PEG4-amine exemplifies the power of controlled chemical strategies in modern bioconjugation. Its heterobifunctional nature, combined with the acid-labile Boc protecting group, provides researchers with a robust tool for the stepwise assembly of complex biomolecular constructs. [18]The integrated PEG4 spacer simultaneously imparts beneficial physicochemical properties, enhancing the performance and therapeutic potential of the final conjugate. [19][20]By understanding the underlying mechanisms of amine reactivity and Boc deprotection, scientists can leverage this versatile linker to design and synthesize next-generation therapeutics and diagnostics with precision and confidence.
References
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. 2024-09-24. Available from: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available from: [Link]
-
Protein Conjugation, Cross-Linking, and PEGylation. ResearchGate. Available from: [Link]
-
PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. 2025-02-19. Available from: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]
-
Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. ACS Publications. Available from: [Link]
-
Boc-NH-PEG4-amine. PubChem. Available from: [Link]
-
Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. 2025-09-30. Available from: [Link]
-
Boc Deprotection Mechanism. YouTube. 2022-12-14. Available from: [Link]
- Conversion of amine- to carboxyl groups on solid surfaces. Google Patents.
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. 2025-08-07. Available from: [Link]
-
Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. PMC. Available from: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. 2018-05-03. Available from: [Link]
-
Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. 2020-07-13. Available from: [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. 2023-05-15. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available from: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. 2014-06-13. Available from: [Link]
-
Experimental Procedure. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. purepeg.com [purepeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
- 20. researchgate.net [researchgate.net]
The Strategic Core: Unpacking the Role of Boc-NH-PEG4-amine in Advanced PROTAC Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The success of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This technical guide provides an in-depth exploration of Boc-NH-PEG4-amine, a cornerstone building block in modern PROTAC synthesis. We will dissect its molecular architecture, elucidate the strategic advantages of its built-in functionalities, and provide field-proven experimental protocols for its application. This document serves as a comprehensive resource for researchers aiming to leverage this versatile linker to accelerate the design and synthesis of potent and effective protein degraders.
The PROTAC Revolution: A New Therapeutic Modality
PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3][4]
Upon entering the cell, the PROTAC simultaneously engages the POI and the E3 ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[] The PROTAC is then released to repeat the cycle, enabling it to act catalytically at sub-stoichiometric concentrations.[][7]
The Linker: The Architectural Core of PROTAC Function
While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity, profoundly influencing ternary complex stability, physicochemical properties, and pharmacokinetics.[3][4][5]
-
Ternary Complex Geometry: The linker's length, flexibility, and composition dictate the relative orientation of the POI and E3 ligase. An optimal linker facilitates productive protein-protein interactions, enhancing the stability of the ternary complex and the efficiency of ubiquitination.[3][] A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable, unproductive complex.[4][]
-
Physicochemical Properties: PROTACs are often large molecules that fall outside traditional "rule-of-five" space, making properties like solubility and cell permeability significant challenges.[8][9][10] The linker's chemical makeup is a key tool for modulating these properties.
Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers.[][5] Their prevalence is due to a unique combination of beneficial properties:
-
Enhanced Solubility: The repeating ethylene glycol units are hydrophilic, significantly improving the aqueous solubility of the overall PROTAC molecule.[11][12]
-
Biocompatibility: PEG is well-established as a safe, non-toxic, and low-immunogenicity polymer for in vivo applications.[13]
-
Conformational Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[3][7]
-
Synthetic Tractability: PEG linkers are readily available with a variety of functional groups, enabling the rapid and modular assembly of PROTAC libraries.[5][12][14]
A Deep Dive into Boc-NH-PEG4-amine: The Synthetic Workhorse
Boc-NH-PEG4-amine is a heterobifunctional linker that has become a staple in PROTAC synthesis. Its structure is strategically designed for controlled, sequential chemical reactions.
Molecular Anatomy:
-
Boc-NH- Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine. Its function is to "mask" the amine, preventing it from reacting while the other end of the molecule is being manipulated.[15][16] This protection is crucial for ensuring a specific, directional synthesis.
-
-PEG4- Spacer: The tetraethylene glycol (PEG4) spacer consists of four repeating ethylene glycol units. This specific length often provides an optimal balance of flexibility and reach to bridge the POI and E3 ligase without introducing excessive hydrophobicity or rigidity.[2][17]
-
-amine Group: The terminal primary amine (-NH2) is a nucleophilic functional handle ready for immediate reaction, most commonly through amide bond formation with a carboxylic acid on either the POI ligand or the E3 ligase ligand.[18]
The key advantage of Boc-NH-PEG4-amine lies in its orthogonal protection strategy. The free amine can be selectively reacted under standard coupling conditions, while the Boc-protected amine remains inert. Subsequently, the Boc group can be cleanly removed with acid to reveal a new primary amine for the next coupling step. This stepwise approach prevents undesirable side reactions, such as oligomerization, and ensures the precise assembly of the final PROTAC molecule.
Field-Proven Experimental Protocols
The following protocols are self-validating systems for the reliable use of Boc-NH-PEG4-amine in a PROTAC synthesis campaign. Success is predicated on the use of anhydrous solvents and an inert atmosphere where specified.
Protocol 1: Amide Coupling with the Free Amine
This procedure details the formation of an amide bond between the primary amine of Boc-NH-PEG4-amine and a carboxylic acid-functionalized ligand (e.g., an E3 ligase ligand).
Reagents & Materials:
-
Ligand-COOH (1.0 eq)
-
Boc-NH-PEG4-amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature. This pre-activation step is critical for efficiently forming the active O-acylisourea intermediate.
-
Coupling: Add a solution of Boc-NH-PEG4-amine (1.1 eq) in a small volume of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by LC-MS until the starting Ligand-COOH is consumed (typically 4-16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with a 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.[19]
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the terminal amine for the subsequent coupling reaction.
Reagents & Materials:
-
Boc-protected intermediate (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M concentration).
-
Acidification: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (typically 20-50% v/v, with 20% being sufficient for most cases). The use of a moderate TFA concentration ensures selective removal of the Boc group without cleaving other potentially acid-labile groups.[15][20]
-
Deprotection Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a more polar product with the corresponding mass loss (100.12 Da) indicates completion.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene (3x) to remove residual TFA. The resulting product is the amine-TFA salt, which is often a viscous oil or foam.
-
Proceed to Next Step: This crude amine salt is typically of sufficient purity to be used directly in the next amide coupling step without further purification.[19][21] The presence of the TFA salt necessitates the use of a sufficient amount of base (e.g., DIPEA) in the subsequent coupling reaction to neutralize the salt and liberate the free amine.
Data-Driven Insights: The Impact of PEG Linker Length
The choice of a PEG4 linker is often a strategic starting point in a PROTAC design campaign. Shorter or longer PEG linkers can be explored to optimize degradation efficiency. The table below illustrates how key physicochemical properties are modulated by PEG chain length.
| Linker Name | Number of PEG Units | Molecular Weight ( g/mol ) | Calculated LogP (cLogP)* |
| Boc-NH-PEG2-amine | 2 | 248.32 | 0.45 |
| Boc-NH-PEG4-amine | 4 | 336.42 | 0.15 |
| Boc-NH-PEG6-amine | 6 | 424.53 | -0.15 |
| Boc-NH-PEG8-amine | 8 | 512.63 | -0.45 |
| cLogP values are estimates and can vary based on the calculation algorithm. Data is representative and intended for comparative purposes. |
As the table demonstrates, increasing the number of PEG units systematically increases the molecular weight while decreasing the lipophilicity (lower cLogP). This enhancement in hydrophilicity can be crucial for improving the solubility and overall drug-like properties of the final PROTAC.[13] The PEG4 linker provides a moderate length and a favorable balance of these properties, making it an excellent scaffold for initial PROTAC synthesis.[2][17]
Conclusion
Boc-NH-PEG4-amine is more than just a linker; it is a strategic tool that enables the efficient and controlled synthesis of complex PROTAC molecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG4 spacer, provides a reliable and versatile platform for researchers in drug discovery. By understanding its chemical principles and employing robust synthetic protocols, scientists can effectively navigate the challenges of PROTAC construction, accelerating the development of next-generation therapeutics that harness the power of targeted protein degradation.
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Lebraud, H. et al. Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]
-
Precise PEG. Linkers in PROTACs. Precise PEG. [Link]
-
Gabizon, A. et al. Novel approaches for the rational design of PROTAC linkers. Future Med Chem. 2020;12(20):1835-1849. [Link]
-
Scott, K. A. et al. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. SLAS DISCOVERY: Advancing the Science of Drug Discovery. 2021;26(8):1028-1039. [Link]
-
Foley, C. A. et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med. Chem. Lett. 2021;12(1):112-118. [Link]
-
Cyrus, K. et al. Impact of linker length on the activity of PROTACs. Mol. BioSyst. 2011;7:359-364. [Link]
-
Foley, C. A. et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med. Chem. Lett. 2021;12(1):112-118. [Link]
-
Johnson, C. N. et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Med. Chem. Lett. 2022;13(7):1155-1162. [Link]
-
de Wispelaere, M. et al. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J. Am. Chem. Soc. 2022;144(41):19036–19044. [Link]
Sources
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. precisepeg.com [precisepeg.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc | BroadPharm [broadpharm.com]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chempep.com [chempep.com]
- 21. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of heterobifunctional Polyethylene Glycol (PEG) linkers. We will delve into the core principles, chemical diversity, practical application, and critical considerations for utilizing these powerful tools in bioconjugation, drug delivery, and beyond.
Chapter 1: The Foundation: Why PEGylation is Essential in Bioconjugation
PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs, is a cornerstone of modern biopharmaceutical development.[1][2] Polyethylene glycol is a biocompatible, non-toxic, and highly water-soluble polymer.[3][4] Its attachment to a therapeutic agent can dramatically improve the molecule's pharmacokinetic and pharmacodynamic profile.[3]
The primary benefits of PEGylation include:
-
Enhanced Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its clearance rate by the kidneys, prolonging its circulation time in the bloodstream.[1][5][6]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the molecule's surface, making it less likely to be recognized and neutralized by the immune system.[1][7][8]
-
Improved Solubility and Stability: PEG can increase the water solubility of hydrophobic drugs and protect conjugated proteins from enzymatic degradation and aggregation.[1][5][7]
-
Controlled Release: In drug delivery systems, PEG linkers can be designed for controlled, long-acting formulations.[5]
These advantages have led to the successful development of numerous PEGylated drugs for treating chronic diseases such as hepatitis C, rheumatoid arthritis, and cancer.[1]
Chapter 2: The Innovation: Heterobifunctional PEG Linkers for Precise Control
While PEGylation is beneficial, the method of attachment is critical. Early methods often used homobifunctional linkers, which have two identical reactive groups. This can lead to uncontrolled crosslinking, where multiple protein molecules polymerize, potentially leading to aggregation and loss of function.[9]
Heterobifunctional PEG linkers solve this problem. These linkers possess two different reactive functional groups at their termini.[8][10] This dual-reactivity is the key to their power, enabling a controlled, sequential conjugation of two distinct molecules.[11] For instance, one end of the linker can react with a specific site on a protein (like an antibody), and after purification, the other end can react with a second molecule (like a cytotoxic drug).[8][12] This stepwise approach prevents unwanted polymerization and allows for the creation of well-defined, homogenous bioconjugates.[11]
This level of precision is indispensable for creating sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), where a potent drug is precisely attached to a targeting antibody.[5][8][13][14]
The Core Concept of Heterobifunctional Linkers
The diagram below illustrates the fundamental principle: two different molecules (Molecule A and Molecule B) are joined by a heterobifunctional PEG linker, which has two distinct reactive ends (X and Y).
Caption: A heterobifunctional PEG linker bridging two distinct molecules.
Chapter 3: A Chemist's Toolbox: Common Heterobifunctional Chemistries
The versatility of heterobifunctional PEG linkers comes from the wide array of available reactive groups, which can be chosen to target specific functional groups on biomolecules.[7][10] The choice is critical and depends entirely on the chemistry of the molecules you wish to conjugate.[7]
| Reactive Group (End A) | Targets | Reactive Group (End B) | Targets | Common Linker Example | Key Characteristics |
| NHS Ester | Primary Amines (-NH₂) on Lysine residues | Maleimide | Thiol/Sulfhydryl (-SH) groups on Cysteine residues | NHS-PEG-Maleimide | One of the most common pairings. NHS esters react efficiently at pH 7-9, while maleimides are specific to thiols at pH 6.5-7.5.[12] |
| Azide (-N₃) | Alkynes or Cycloalkynes | Alkyne / DBCO | Azides | Azide-PEG-DBCO | Used in "Click Chemistry," which is highly specific, efficient, and bioorthogonal (doesn't interfere with native biological processes).[7][15][16] DBCO enables copper-free click reactions.[7] |
| Hydrazide | Aldehydes or Ketones | NHS Ester | Primary Amines | Hydrazide-PEG-NHS | Ideal for labeling oxidized glycans on antibodies or proteins.[7] Forms a stable hydrazone bond under mild conditions.[7] |
| Carboxyl (-COOH) | Primary Amines (with activation) | Amine (-NH₂) | Carboxyl groups (with activation) | NH₂-PEG-COOH | Versatile building blocks that require activation (e.g., with EDC/NHS) to become reactive.[] |
| Biotin | Streptavidin / Avidin | NHS Ester | Primary Amines | Biotin-PEG-NHS | Used for affinity purification, detection, and immobilization applications due to the extremely strong biotin-streptavidin interaction.[7][] |
Chapter 4: Experimental Design & Protocol: A Practical Guide
Successful bioconjugation requires careful planning and execution. This section provides field-proven insights and a detailed protocol for a common application: creating an antibody conjugate using an NHS-PEG-Maleimide linker.
Part 4.1: Critical Considerations Before You Begin
-
Buffer Selection: This is paramount. Avoid buffers containing primary amines (like Tris) when using NHS esters, as they will compete with your target molecule.[19][20] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is often a good starting point for NHS-Maleimide chemistry.[12]
-
Reactant Purity: Impurities in your antibody solution (e.g., BSA, glycine) can interfere with the conjugation reaction by competing for the linker.[21] Ensure your protein is >95% pure.[21]
-
Stoichiometry: The molar ratio of linker to protein is a key parameter. A 10- to 50-fold molar excess of linker is often used for the initial activation step, but this must be empirically optimized for each specific application to achieve the desired degree of labeling (DoL).[12]
-
Linker Length: The length of the PEG chain can impact the final conjugate's properties. Longer PEGs can improve solubility and reduce steric hindrance, while shorter PEGs are suitable for more compact systems.[3][7]
Part 4.2: Step-by-Step Protocol: Site-Specific Antibody Conjugation
This protocol describes a two-step process to conjugate a molecule with a free thiol group to an antibody. First, the antibody's amines are modified with the NHS end of the linker. Second, after removing excess linker, the maleimide-activated antibody is reacted with the thiol-containing molecule.
Workflow Diagram
Caption: Experimental workflow for a two-step heterobifunctional conjugation.
Detailed Methodology
Materials:
-
Antibody (1-2 mg/mL in PBS, pH 7.2-7.5)[]
-
NHS-PEGn-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-containing molecule (e.g., reduced protein, peptide, or drug)
-
Desalting spin columns
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[12]
-
Quenching reagent (e.g., Cysteine or Tris)[][19]
Step 1: Antibody Preparation
-
Rationale: To ensure efficient and specific labeling, interfering substances must be removed.
-
Action: If your antibody solution contains BSA, glycine, or Tris, purify it using an appropriate antibody clean-up kit or dialysis against the Conjugation Buffer.[21] Adjust the final concentration to 1-2 mg/mL.[]
Step 2: Activation of Antibody with NHS-PEG-Maleimide
-
Rationale: The NHS ester end of the linker will react with primary amines (lysine residues) on the antibody, forming a stable amide bond and leaving a reactive maleimide group on the antibody's surface.
-
Action:
Step 3: Removal of Excess Linker
-
Rationale: It is crucial to remove all non-reacted linkers to prevent them from reacting with your thiol-containing molecule in the next step.
-
Action: Immediately apply the reaction mixture to a desalting column equilibrated with Conjugation Buffer.[12] Collect the protein fraction containing the maleimide-activated antibody.
Step 4: Conjugation to Thiol-Containing Molecule
-
Rationale: The maleimide groups on the activated antibody will react specifically with the free thiol groups on your second molecule to form a stable thioether bond.
-
Action:
-
Immediately add your thiol-containing molecule to the purified, maleimide-activated antibody. A 5-fold molar excess of the thiol-molecule over the antibody is a good starting point.[]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[12][22]
-
(Optional) Quench any unreacted maleimide groups by adding Cysteine to a final concentration of 10 mM.[]
-
Step 5: Final Purification and Storage
-
Rationale: To obtain a pure final product, un-conjugated material and byproducts must be removed.
-
Action: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography. For long-term storage, add a stabilizer like BSA and store at 4°C or, with glycerol, at -20°C.[23]
Part 4.3: Characterization of the Conjugate
You must validate that your conjugation was successful. No single technique is sufficient; a combination is necessary for a complete picture.[24]
-
SDS-PAGE: A simple way to visualize the increase in molecular weight of the antibody after conjugation.
-
HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion (SEC-HPLC) or Reversed-Phase (RP-HPLC) can separate the conjugate from unconjugated starting materials and assess purity.[24][25]
-
Mass Spectrometry (MS): The gold standard for confirming the precise molecular weight of the conjugate and determining the degree of labeling (DoL).[24][25][26]
Chapter 5: Applications in Drug Development and Research
The precise control offered by heterobifunctional PEG linkers has made them pivotal in several cutting-edge areas:
-
Antibody-Drug Conjugates (ADCs): ADCs use an antibody to deliver a highly potent cytotoxic drug specifically to cancer cells.[5][13][27] Heterobifunctional linkers are essential for attaching the drug to the antibody in a controlled manner, ensuring stability in the bloodstream and effective release at the tumor site.[13][28][29]
-
PROTACs (Proteolysis-Targeting Chimeras): These molecules are designed to hijack the cell's own protein disposal system to destroy a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Heterobifunctional PEG linkers are often used for this purpose.[11]
-
Diagnostics and Imaging: By linking antibodies or other targeting molecules to fluorescent dyes, quantum dots, or contrast agents, these linkers enable the development of highly specific probes for research and clinical diagnostics.[5]
-
Surface Modification: They are used to attach biomolecules to nanoparticles, liposomes, or medical device surfaces to improve biocompatibility and add targeting capabilities.
Chapter 6: Troubleshooting & Advanced Insights
| Symptom | Potential Cause | Field-Proven Solution |
| Low Conjugation Yield | Inactive reagents due to hydrolysis. | NHS esters and maleimides are moisture-sensitive.[12] Equilibrate vials to room temperature before opening and use anhydrous DMSO for stock solutions. |
| Inaccessible reactive sites on the protein. | The folding of a protein can hide target residues.[20][30] Consider genetic engineering to introduce a more accessible cysteine residue for site-specific maleimide conjugation.[30] | |
| Interfering substances in the buffer. | Ensure buffers are free of primary amines (e.g., Tris, glycine) or thiols that can react with your linker. Perform a buffer exchange if necessary.[21] | |
| Precipitation/Aggregation of Conjugate | Hydrophobic drug payload or linker. | Use a longer, more hydrophilic PEG linker to improve the overall solubility of the conjugate.[9][31] |
| High Drug-to-Antibody Ratio (DAR). | Optimize the linker-to-antibody molar ratio during the activation step to avoid over-labeling, which can lead to aggregation.[13] | |
| Batch-to-Batch Inconsistency | Poor control over reaction parameters. | Tightly control reaction time, temperature, pH, and reagent concentrations. Characterize each batch thoroughly to ensure consistency.[30][32] |
Conclusion
Heterobifunctional PEG linkers are more than just molecular bridges; they are enabling tools that provide an unparalleled level of control and precision in the design of complex bioconjugates.[11] By allowing for the specific, sequential attachment of different molecules, they have overcome the limitations of earlier conjugation methods and have become indispensable in the development of advanced therapeutics like ADCs and PROTACs. A thorough understanding of the underlying chemistry, careful experimental design, and rigorous characterization are the keys to harnessing their full potential to create the next generation of targeted therapies and diagnostics.
References
-
Strop, P. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell. Available from: [Link]
-
Dorn, C., et al. From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. 2019-12-18. Available from: [Link]
-
Veronese, F. M., & Mero, A. The impact of PEGylation on biological therapies. BioDrugs. Available from: [Link]
-
Bioconjugation Chemistry: Challenges and Solutions. kbDNA. 2022-12-01. Available from: [Link]
-
Dorn, C., et al. From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Kolate, A., et al. PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. Available from: [Link]
-
Sletten, E. M., & Bertozzi, C. R. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research. Available from: [Link]
-
Hutanu, D. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Available from: [Link]
-
Application of PEG In Click Chemistry. Labinsights. 2023-05-08. Available from: [Link]
-
Mishra, P., et al. PEGylation technology for the drug development. ResearchGate. 2025-08-10. Available from: [Link]
-
Polyethylene Glycol Classification. AxisPharm. 2024-10-21. Available from: [Link]
-
Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency. National Institutes of Health (NIH). Available from: [Link]
-
Bioconjugation Optimization & Troubleshooting. AbOliGo. Available from: [Link]
-
Pegylation Explained: Benefits, Uses & Future in Medicine. Beta LifeScience. 2025-09-18. Available from: [Link]
-
Linker Design for Antibody–Drug Conjugates. ResearchGate. Available from: [Link]
-
Lu, J., et al. Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. 2016-04-14. Available from: [Link]
-
Polydispersed PEG Linkers. Biopharma PEG. Available from: [Link]
-
Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available from: [Link]
-
Linkers in Antibody-Drug Conjugates. Creative Biolabs. Available from: [Link]
-
Kusterle, M., et al. Size of Pegylated Protein Conjugates Studied by Various Methods. ResearchGate. 2025-08-06. Available from: [Link]
-
Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available from: [Link]
-
Antibody Conjugation Troubleshooting. Bio-Techne. Available from: [Link]
-
Heterobifunctional Linear PEGs. CD Bioparticles. Available from: [Link]
-
heterobifunctional pegs. JenKem Technology. 2025-12-10. Available from: [Link]
-
Antibody conjugation. Fürth lab. Available from: [Link]
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. 2018-05-03. Available from: [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. 2020-01-28. Available from: [Link]
Sources
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. betalifesci.com [betalifesci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. youtube.com [youtube.com]
- 10. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heterobifunctional pegs [jenkemusa.com]
- 15. labinsights.nl [labinsights.nl]
- 16. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. furthlab.xyz [furthlab.xyz]
- 20. m.youtube.com [m.youtube.com]
- 21. Antibody Conjugation Troubleshooting [bio-techne.com]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. biotium.com [biotium.com]
- 24. frontiersin.org [frontiersin.org]
- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 29. veranova.com [veranova.com]
- 30. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 31. researchgate.net [researchgate.net]
- 32. aboligo.com [aboligo.com]
A Senior Application Scientist's Guide to Boc-NH-PEG4-amine in Nanotechnology
Abstract
The strategic surface modification of nanoparticles is a cornerstone of modern nanomedicine, dictating their stability, biocompatibility, and in vivo fate. Poly(ethylene glycol) (PEG)ylation has emerged as the gold standard for conferring "stealth" characteristics to nanocarriers, thereby evading the mononuclear phagocyte system and prolonging systemic circulation.[1][2][3] This guide provides an in-depth technical exploration of Boc-NH-PEG4-amine , a heterobifunctional, monodisperse PEG linker, for researchers, scientists, and drug development professionals. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and discuss critical characterization techniques, offering a comprehensive framework for leveraging this versatile molecule in the design of advanced nanotechnology platforms.
The Rationale for Monodisperse PEGylation in Nanocarrier Design
In the realm of nanomedicine, the interface between a nanoparticle and its biological environment is of paramount importance. Unmodified nanoparticles are often rapidly recognized as foreign entities by the immune system, leading to opsonization—the process of coating the particle with plasma proteins—and subsequent clearance by phagocytic cells.[1][4] PEGylation, the covalent attachment of PEG chains to the nanoparticle surface, creates a hydrophilic, flexible, and sterically hindering layer.[3] This "stealth" coating effectively shields the nanoparticle from opsonins, leading to significantly reduced immunogenicity and extended circulation half-life, a prerequisite for effective passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.[1][5]
While traditional PEGylation often employs polydisperse PEG polymers, the use of monodisperse linkers like Boc-NH-PEG4-amine offers superior control and reproducibility. Its defined structure—containing precisely four ethylene glycol units—ensures batch-to-batch consistency and a homogenous nanoparticle population, which is critical for regulatory approval and clinical translation.
Boc-NH-PEG4-amine is a heterobifunctional linker, meaning it possesses two different reactive termini.[6][7] This architecture is central to its utility:
-
A primary amine (-NH2): This group allows for initial conjugation to a nanoparticle surface, often targeting activated carboxyl groups.
-
A Boc-protected primary amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a stable protecting group that masks the second amine.[8] It can be selectively and efficiently removed under acidic conditions to reveal a new reactive amine, ready for the subsequent attachment of targeting ligands, therapeutic payloads, or imaging agents.[9][10]
This stepwise conjugation capability is the key to constructing sophisticated, multi-functional nanomedicines.
Physicochemical Properties of Boc-NH-PEG4-amine
A thorough understanding of the linker's properties is essential for designing successful conjugation strategies.
| Property | Value | Source(s) |
| Chemical Name | t-Boc-N-amido-PEG4-amine; O-(2-Aminoethyl)-O'-[2-(Boc-amino)ethyl]triethyleneglycol | [6] |
| Molecular Formula | C₁₅H₃₂N₂O₆ | [6] |
| Molecular Weight | 336.4 g/mol | [6] |
| CAS Number | 811442-84-9 | [6] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | |
| Solubility | Soluble in a wide range of organic solvents (DCM, DMSO, DMF) and aqueous media.[9] | |
| Key Functional Groups | 1x Primary Amine (-NH₂), 1x Boc-protected Amine (-NH-Boc), 1x Tetraethylene Glycol Spacer (-PEG4-) | [6][7] |
The Core Mechanism: Orthogonal Deprotection of the Boc Group
The strategic power of Boc-NH-PEG4-amine lies in the stability of the Boc group under a wide range of conditions, coupled with its facile removal under specific acidic conditions.[8] This orthogonality allows chemists to perform conjugation reactions at the free amine terminus without disturbing the protected amine.
The deprotection is a simple acid-catalyzed carbamate hydrolysis.[8][11] The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[8]
-
Decomposition: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the desired free primary amine.[8] The liberated amine is then protonated by the excess acid, typically yielding an amine salt (e.g., a TFA salt).[8]
The tert-butyl cation generated can potentially alkylate other nucleophiles, though this is less of a concern in standard deprotection protocols.[12]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Field-Proven Experimental Protocols
The following protocols provide a robust framework for the use of Boc-NH-PEG4-amine. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Boc Group Deprotection to Yield Free Amine-PEG4-Amine
This protocol is the essential first step for activating the Boc-protected terminus for subsequent conjugation.
-
Objective: To remove the Boc protecting group, yielding the free primary amine as its TFA salt.
-
Materials:
-
Boc-NH-PEG4-amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Nitrogen or Argon gas line
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-NH-PEG4-amine substrate in anhydrous DCM (e.g., at a concentration of 10-20 mg/mL) in a round-bottom flask.
-
Acid Addition: Add an equal volume of TFA to the solution. A common and effective formulation is a 1:1 mixture of DCM:TFA.[13]
-
Reaction: Stir the reaction mixture at room temperature for 1 to 2 hours. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[13] Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Final Product: The resulting product is the deprotected amine-PEG4-amine as a TFA salt, which can often be used directly in the next conjugation step without further purification or neutralization.[13][14]
-
Protocol 2: Surface Functionalization of Carboxylated Nanoparticles
This protocol details the covalent attachment of the linker to nanoparticles that present carboxylic acid groups on their surface.
-
Objective: To PEGylate carboxylated nanoparticles (e.g., PLGA, silica) using the free primary amine of Boc-NH-PEG4-amine via carbodiimide chemistry.
-
Materials:
-
Carboxylated nanoparticles
-
Boc-NH-PEG4-amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifugal filtration units (with appropriate Molecular Weight Cut-Off, MWCO)
-
-
Step-by-Step Methodology:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a known concentration (e.g., 5 mg/mL).
-
Carboxyl Activation: Add freshly prepared EDC and NHS solutions to the nanoparticle dispersion. A 2- to 5-fold molar excess of EDC/NHS over the estimated surface carboxyl groups is a good starting point. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a reactive NHS ester.
-
Linker Addition: Dissolve Boc-NH-PEG4-amine in Reaction Buffer and add it to the activated nanoparticle solution. A 20- to 50-fold molar excess of the PEG linker relative to the nanoparticles is recommended to ensure high grafting density.[3]
-
Conjugation Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine of the PEG linker will react with the NHS ester on the nanoparticle surface to form a stable amide bond.
-
Quenching & Purification: Quench any unreacted NHS esters by adding the Quenching Buffer. Purify the PEGylated nanoparticles from excess linker and reaction byproducts using repeated cycles of centrifugation and resuspension in fresh Reaction Buffer.[3]
-
Caption: Workflow for nanoparticle surface functionalization.
Characterization: Validating the Nanoconstruct
Thorough physicochemical characterization is non-negotiable to confirm successful PEGylation and to understand how the modification impacts the nanoparticle's properties. This forms a self-validating system for the protocol.
| Technique | Information Provided | Expected Outcome After PEGylation | Reference(s) |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the nanoparticles in solution. | An increase in hydrodynamic diameter due to the attached PEG chains forming a hydrated layer. | [15] |
| Zeta Potential Analysis | Measures the surface charge of the nanoparticles. | A shift in zeta potential. For carboxylated nanoparticles (initially negative), the charge will become less negative or near-neutral as the anionic carboxyl groups are consumed and shielded by the neutral PEG layer. | [15][16] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition and chemical state information of the nanoparticle surface. | Appearance or increase in the C-O peak (from the PEG ether backbone) and the N 1s peak (from the amide bond and terminal amine) in the high-resolution spectra, confirming the presence of the PEG linker on the surface. | [16] |
| ¹H NMR Spectroscopy | Provides structural information. The nanoparticle sample may need to be dissolved or the PEG layer cleaved for analysis. | Characteristic peaks corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-) of the PEG chain will be present, confirming covalent attachment. | |
| Reverse Phase-HPLC (RP-HPLC) | Can be used to quantify the amount of PEG grafted onto the nanoparticle surface, often after cleaving the PEG from the core. | Allows for the calculation of PEG surface density, a critical parameter for in vivo performance.[2][15] | [2][15] |
The Final Construct: A Platform for Targeted Delivery
Once the nanoparticle is successfully coated with Boc-NH-PEG4-amine and the Boc group is subsequently removed (using Protocol 1 on the entire nanoparticle construct), the newly exposed primary amine serves as a versatile anchor point for a multitude of functional moieties. Using standard bioconjugation techniques (e.g., NHS ester chemistry, reductive amination), one can attach:
-
Targeting Ligands: Antibodies, peptides (e.g., RGD), or small molecules that bind to receptors overexpressed on diseased cells, enhancing specificity and therapeutic efficacy.
-
Therapeutic Payloads: Covalently linking a drug can create a nanocarrier-drug conjugate with a defined drug-to-carrier ratio.
-
Imaging Agents: Fluorophores or contrast agents for diagnostic and theranostic applications.
Caption: A multifunctional nanoparticle construct.
References
-
Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]
-
Padín-González, E., et al. (2022). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Frontiers in Bioengineering and Biotechnology. [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Tavano, L., et al. (2011). PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. Biomacromolecules. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Organic Chemistry. (n.d.). Boc Protection - Common Conditions. University of Rochester. [Link]
-
Shiraishi, K., & Yokoyama, M. (2019). Questioning the Use of PEGylation for Drug Delivery. Journal of Pharmaceutical Sciences, 108(3), 1085-1088. [Link]
-
Semantic Scholar. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Semantic Scholar. [Link]
-
National Cancer Institute. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. NCBI. [Link]
-
Suk, J., Xu, Q., Kim, N., Hanes, J., & Ensign, L. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. [Link]
-
Mülhopt, S., et al. (2015). Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. INIS-IAEA. [Link]
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. AxisPharm. [Link]
Sources
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 7. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of Boc-NH-PEG4-Amine and Its Derivatives
This guide provides a comprehensive technical overview of the synthetic pathways for Boc-NH-PEG4-amine, a versatile heterobifunctional linker crucial in modern drug development and bioconjugation. We will delve into the strategic considerations behind the synthetic steps, offer detailed experimental protocols, and explore the preparation of key derivatives. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, chemical biology, and materials science.
Introduction: The Significance of PEGylation and Heterobifunctional Linkers
Poly(ethylene glycol) (PEG) has become an indispensable tool in pharmaceutical sciences. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly enhance the therapeutic properties of peptides, proteins, and small molecule drugs.[1][2][3] Key advantages of PEGylation include:
-
Improved Pharmacokinetics: Increased hydrodynamic size reduces renal clearance, prolonging the circulation half-life of the drug.[2][4]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic compounds.[2][4]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system.[1][4]
Boc-NH-PEG4-amine belongs to a class of molecules known as heterobifunctional PEG linkers. These linkers possess two distinct reactive functional groups at their termini, enabling the sequential and controlled conjugation of two different molecules.[4][5] The tetraethylene glycol (PEG4) spacer provides a balance of hydrophilicity and defined length, which is critical for optimizing the performance of the final conjugate, be it an antibody-drug conjugate (ADC), a PROTAC (PROteolysis TArgeting Chimera), or a surface-modified nanoparticle.[4][6][7]
The structure of Boc-NH-PEG4-amine, with a Boc-protected amine at one end and a free primary amine at the other, makes it an exceptionally useful building block. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[8][9][10] This allows for the selective reaction of the free amine, followed by the deprotection and subsequent reaction of the newly revealed amine.
Core Synthesis Pathway: Mono-Boc Protection of Diamino-PEG4
The most direct synthetic route to Boc-NH-PEG4-amine involves the selective mono-protection of the corresponding diamine, 1,14-diamino-3,6,9,12-tetraoxatetradecane. The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct and unreacted starting material.[11]
The Challenge of Selective Mono-Protection
Symmetrical diamines present a statistical challenge for mono-functionalization. The addition of one equivalent of the protecting group reagent to one equivalent of the diamine will theoretically yield a mixture of 25% di-protected, 50% mono-protected, and 25% unreacted diamine. To overcome this, various strategies have been developed to enhance the yield of the desired mono-protected product.
Synthetic Strategy: In Situ Mono-protonation
A highly effective and scalable method for the selective mono-Boc protection of diamines involves the in situ generation of the mono-hydrochloride salt of the diamine.[12][13][14] By protonating one of the amino groups, its nucleophilicity is significantly reduced, thereby directing the reaction of the Boc-anhydride to the remaining free amine.
The overall reaction scheme is as follows:
Figure 1: General workflow for the synthesis of Boc-NH-PEG4-amine.
Detailed Experimental Protocol
Materials:
-
1,14-Diamino-3,6,9,12-tetraoxatetradecane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me3SiCl) or Thionyl chloride (SOCl2)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Mono-protonation:
-
Dissolve 1,14-diamino-3,6,9,12-tetraoxatetradecane (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution.[12][13] This reaction generates HCl in situ, which protonates one of the amine groups.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
-
Boc Protection:
-
To the same flask, add a solution of di-tert-butyl dicarbonate (Boc2O) (1-1.2 equivalents) in anhydrous methanol dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and adjust the pH to >12 with a 1M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by silica gel column chromatography to obtain pure Boc-NH-PEG4-amine.
-
| Parameter | Value | Reference/Note |
| Starting Material | 1,14-Diamino-3,6,9,12-tetraoxatetradecane | Commercially available |
| Reagents | Me3SiCl, Boc2O | [12][13] |
| Solvent | Anhydrous Methanol | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2.5 - 4.5 hours | |
| Typical Yield | 60-80% | Dependent on purification |
Synthesis of Boc-NH-PEG4-Amine Derivatives
The true utility of Boc-NH-PEG4-amine lies in its ability to serve as a scaffold for the synthesis of a wide array of derivatives. The free primary amine can be readily functionalized, while the Boc-protected amine remains inert. Following derivatization, the Boc group can be removed to reveal a new reactive handle.
Figure 2: Derivatization strategies for Boc-NH-PEG4-amine.
Synthesis of Boc-NH-PEG4-Acid
One of the most common derivatives is the corresponding carboxylic acid, which is useful for coupling to primary amines on biomolecules.
Protocol: Synthesis of Boc-NH-PEG4-propionic acid
-
Dissolve Boc-NH-PEG4-amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add succinic anhydride (1.2 equivalents) portion-wise and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-NH-PEG4-propionic acid.
Boc Deprotection: Unveiling the Second Amine
The final step in many synthetic schemes involving this linker is the removal of the Boc protecting group. This is typically achieved under acidic conditions.[8][9][10]
Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][15]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.[15]
-
Remove the solvent and excess TFA under reduced pressure.[15]
-
The resulting amine will be a TFA salt. If the free amine is required, the residue can be dissolved in DCM and washed with a saturated sodium bicarbonate solution.[15]
Alternative Mild Deprotection: For substrates that are sensitive to strong acids, milder deprotection methods can be employed, such as using oxalyl chloride in methanol.[16]
Troubleshooting and Key Considerations
-
Di-protection: If a significant amount of di-protected product is observed, ensure that the mono-protonation step is efficient. The use of anhydrous solvent is critical, and the amount of HCl source should be carefully controlled.
-
Incomplete Reaction: If the Boc protection or derivatization reactions do not go to completion, consider increasing the reaction time or the equivalents of the acylating/alkylating agent.
-
Purification: Silica gel chromatography is generally effective for purifying these PEGylated compounds. However, due to their hydrophilic nature, a more polar eluent system (e.g., DCM/MeOH) may be required.
-
Stability: While generally stable, PEG compounds can undergo slow oxidation. It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Conclusion
Boc-NH-PEG4-amine is a cornerstone building block in the field of bioconjugation and drug delivery. Its synthesis, centered around the selective mono-protection of a symmetrical diamine, is achievable with high efficiency through strategic control of reaction conditions. The ability to readily derivatize the free amine and subsequently deprotect the Boc-protected amine provides a versatile platform for the construction of complex and highly functional molecules. This guide provides the fundamental knowledge and practical protocols for researchers to confidently synthesize and utilize Boc-NH-PEG4-amine and its derivatives in their scientific endeavors.
References
- Current time information in Merrimack County, US. (n.d.).
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Retrieved from [Link]
-
Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript. Retrieved from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc. Retrieved from [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC - PubMed Central. Retrieved from [Link]
-
Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. (n.d.). MDPI. Retrieved from [Link]
-
PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). LinkedIn. Retrieved from [Link]
-
PEGylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Selective Mono‐BOC Protection of Diamines. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. (2013). PubMed. Retrieved from [Link]
-
Mastering Bioconjugation: The Role of Heterobifunctional PEG Linkers in Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. (2021). NIH. Retrieved from [Link]
- Method of preparing polymers having terminal amine groups. (n.d.). Google Patents.
-
Reaction scheme of NHS-terminated and amine-terminated PEG macromers... (n.d.). ResearchGate. Retrieved from [Link]
-
t-Boc-aminooxy-PEG4-amine | CAS 1235514-18-7. (n.d.). AxisPharm. Retrieved from [Link]
-
Boc-NH-PEG4-amine. (n.d.). PubChem - NIH. Retrieved from [Link]
Sources
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. genscript.com [genscript.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 13. redalyc.org [redalyc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Detailed Guide to the Conjugation of Boc-NH-PEG4-amine to Carboxylic Acids
Introduction: The Strategic Importance of PEGylation
In the landscape of modern drug development and bioconjugation, the strategic attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, stands as a cornerstone technology.[1] PEGylation confers numerous pharmacological advantages, including improved drug solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3] The heterobifunctional linker, Boc-NH-PEG4-amine, is a particularly versatile reagent in this field. It features a terminal primary amine for conjugation and another amine protected by a tert-butyloxycarbonyl (Boc) group.[4][5] This Boc protecting group is stable under typical coupling conditions but can be readily removed under acidic conditions, allowing for subsequent, orthogonal modifications.[4][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the successful conjugation of Boc-NH-PEG4-amine to molecules bearing a carboxylic acid moiety. We will delve into the underlying chemical mechanisms, provide a detailed, field-tested protocol, and discuss critical aspects of purification and characterization.
Chemical Principles: The Art of Amide Bond Formation
The covalent linkage of Boc-NH-PEG4-amine to a carboxylic acid results in the formation of a stable amide bond. This reaction is not spontaneous and requires the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by the primary amine of the PEG linker. The most prevalent and robust method for achieving this is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9]
The EDC/NHS Coupling Mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate is unstable, particularly in aqueous solutions, and prone to hydrolysis, which would regenerate the carboxylic acid and reduce coupling efficiency.[7][10]
-
Formation of a Stable NHS Ester: To mitigate this instability, NHS is introduced. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][8] This ester is less susceptible to hydrolysis and can be held for a period before the introduction of the amine.[7]
-
Nucleophilic Attack and Amide Bond Formation: The primary amine of Boc-NH-PEG4-amine then attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming the desired stable amide bond.[7]
Caption: EDC/NHS reaction mechanism for amide bond formation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the conjugation of a carboxylic acid-containing molecule to Boc-NH-PEG4-amine. Optimization may be necessary depending on the specific properties of the substrate.
Materials and Reagents
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[7][8]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7][8]
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Quantitative Parameters
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : (1.5 - 5) : (1.5 - 5) | A molar excess of coupling agents drives the reaction towards the formation of the activated NHS ester.[7][9] |
| Molar Ratio (Activated Acid:PEG-Amine) | 1 : (1 - 1.2) | A slight excess of the amine can help ensure complete consumption of the activated acid. |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester while minimizing hydrolysis of the O-acylisourea intermediate.[7] |
| Coupling Reaction Time | 2 hours at RT to overnight at 4°C | The reaction time can be adjusted based on the reactivity of the amine and the stability of the molecule.[7] |
| Quenching Time | 15 - 30 minutes | Ensures that all unreacted NHS esters are deactivated to prevent unwanted side reactions. |
Procedure
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a stock solution of your carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of Boc-NH-PEG4-amine in the Coupling Buffer.
-
-
Activation of the Carboxylic Acid:
-
In a reaction vial, dissolve the carboxylic acid in Activation Buffer. If necessary, the stock solution in organic solvent can be added, keeping the final organic solvent concentration low.
-
Add the required molar excess of NHS, followed by the molar excess of EDC.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7][13]
-
-
Conjugation Reaction:
-
Immediately add the Boc-NH-PEG4-amine solution to the activated carboxylic acid mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary. The reaction of the NHS ester with the primary amine is most efficient at a slightly basic pH.[7]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to consume any unreacted NHS esters.[13]
-
Incubate for 15-30 minutes at room temperature.
-
Caption: Experimental workflow for the conjugation reaction.
Purification Strategies
The purification of PEGylated compounds can be challenging due to their often-oily nature and high polarity.[14] The choice of method depends on the scale of the reaction and the physicochemical properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller unreacted molecules, coupling agents, and byproducts.[][16]
-
Dialysis: For larger conjugates, such as PEGylated proteins, dialysis against a suitable buffer can efficiently remove small molecule impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high resolution and is well-suited for purifying small to medium-sized batches, separating based on hydrophobicity.[16][17]
-
Ion-Exchange Chromatography (IEX): This method can be employed if the conjugate possesses a net charge that is different from the starting materials and impurities.[]
Characterization of the Conjugate
Thorough characterization is essential to confirm the successful synthesis and purity of the Boc-NH-PEG4-amine conjugate.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[17][19] Characteristic peaks for the Boc group (a singlet at ~1.44 ppm in ¹H NMR), the PEG backbone (a complex multiplet or singlet around 3.64 ppm), and signals from the conjugated molecule should be present.[19][20]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the final conjugate.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product.[16][17]
Subsequent Deprotection of the Boc Group
Once the initial conjugation is complete and the product is purified, the Boc group can be removed to expose the terminal amine for further functionalization. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][21][22] It is important to consider the acid sensitivity of the rest of the molecule when choosing the deprotection conditions.[23]
Conclusion
The conjugation of Boc-NH-PEG4-amine to carboxylic acids via EDC/NHS chemistry is a robust and versatile strategy for the synthesis of well-defined PEGylated molecules. By understanding the underlying chemical principles, carefully controlling reaction parameters, and employing appropriate purification and characterization techniques, researchers can confidently generate high-quality conjugates for a wide array of applications in drug delivery, diagnostics, and materials science.[24][25]
References
- A journey through the history of PEGylated drug delivery nanocarriers - PMC - NIH. (n.d.).
- The Applications of PEGylation Reagents. (2019, October 16). Biopharma PEG.
- A Comparative Guide to NMR Characterization of Boc-Protected PEG Linkers. (n.d.). Benchchem.
- PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (n.d.). Taylor & Francis Online.
- PEGYLATION: an important approach for novel drug delivery system. (2020, September).
- Chromatography of PEG containing compounds. (2022, June 4). Reddit.
- Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions. (n.d.). Benchchem.
- Application Notes and Protocols for the Characterization of Boc-NH-PEG5-Cl Conjug
- PEGylated Protein Purific
- A Solid Way to Purify Polyethylene Glycols. (2021). Thieme.
- Technical Support Center: Purification Strategies for PEGyl
- Applications of PEGs in Drug Delivery and Targeted Diagnostics. (2016, September 27). JenKem Technology.
- Boc-PEG, PEG linker, PEG reagent. (n.d.). BroadPharm.
- tBoc-protected amine-PEG-Amine. (n.d.). CD Bioparticles.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). Sensors.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5).
- Application Notes: Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid. (n.d.). Benchchem.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Application Notes and Protocols for the Characterization of Amino-PEG12-Boc Conjug
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
- Boc-NH-PEG4-COOH | CAS:756525-91-4. (n.d.). Biopharma PEG.
- t-Boc-N-amido-PEG4-acid, 756525-91-4. (n.d.). BroadPharm.
- Boc-amine PEG carboxylic acid, Mp 10000. (n.d.). Polysciences.
- Protocol for PEG Acid Reagents. (2022, January 18). BroadPharm.
Sources
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. polysciences.com [polysciences.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 12. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 22. Amine Protection / Deprotection [fishersci.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
Introduction: The Critical Role of Amine Protection in PEGylation
An Application Note and Protocol for the Boc Deprotection of PEG Linkers
Poly(ethylene glycol) (PEG) linkers have become indispensable in modern drug development and biotechnology. Their unique properties, including hydrophilicity, biocompatibility, and non-immunogenicity, make them ideal for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules such as peptides, proteins, and small-molecule drugs. A common strategy in bioconjugation involves using PEG linkers with a terminal amine group for covalent attachment to the molecule of interest. To ensure selective reaction and prevent unwanted side reactions during synthesis and purification, this terminal amine is often temporarily protected.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its clean, quantitative removal under specific acidic conditions. The process of removing the Boc group, known as deprotection, is a critical step that regenerates the reactive amine, making it available for subsequent conjugation.
This guide provides a comprehensive overview and a detailed protocol for the efficient Boc deprotection of PEG linkers, focusing on the underlying chemical principles, practical execution, and methods for validation.
The Chemistry of Boc Deprotection: An Acid-Labile Mechanism
The stability of the Boc protecting group is attributed to its urethane linkage. However, this stability is deliberately designed to be compromised under strongly acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA).
The mechanism proceeds via an E1 elimination pathway:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes, releasing carbon dioxide.
-
Amine Regeneration: The final product is the protonated primary amine of the PEG linker.
A critical consideration in this process is the fate of the tert-butyl carbocation. This reactive species can potentially alkylate sensitive amino acid residues (e.g., tryptophan, methionine) or other nucleophilic moieties present in the substrate. To prevent these unwanted side reactions, "scavengers" are added to the reaction mixture to trap the carbocation. Common scavengers include triisopropylsilane (TIS) and water.
Experimental Protocol: Boc Deprotection of a PEG Linker
This protocol outlines a standard procedure for the deprotection of a Boc-protected, amine-terminated PEG linker using a common TFA-based cleavage cocktail.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Boc-NH-PEG-Linker | Synthesis Grade | Broadpharm | Substrate |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Reaction Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Deprotection Reagent |
| Triisopropylsilane (TIS) | 99% | Acros Organics | Scavenger |
| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation |
| HPLC Grade Water | N/A | VWR | For analysis |
| Acetonitrile (ACN) | HPLC Grade | VWR | For analysis |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Millipore | For reaction monitoring |
Workflow Diagram: Boc Deprotection
Caption: Workflow for Boc deprotection of PEG linkers.
Step-by-Step Procedure
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare a cleavage cocktail solution. A common mixture is 95% TFA, 2.5% TIS, and 2.5% DCM (v/v/v).
-
For example, to prepare 10 mL of the cocktail, carefully combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of DCM in a clean, dry glass vial.
-
Caution: TFA is highly corrosive and volatile. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Reaction Setup:
-
Weigh the Boc-NH-PEG-Linker and dissolve it in anhydrous DCM at a concentration of approximately 50-100 mg/mL in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath for 5-10 minutes.
-
-
Deprotection Reaction:
-
Slowly add the prepared cleavage cocktail to the dissolved PEG solution. A typical ratio is 10 mL of cocktail per gram of Boc-PEG substrate.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
The reaction is typically complete within 1-2 hours.
-
-
Monitoring the Reaction:
-
TLC Analysis: Spot the reaction mixture on a silica TLC plate alongside the starting material. A typical mobile phase is 10% methanol in DCM. The deprotected product, being a salt (TFA salt of the amine), will have a much lower Rf value (closer to the baseline) than the protected starting material. Visualize spots using a ninhydrin stain, which will turn purple/blue in the presence of the newly formed primary amine.
-
HPLC Analysis: For more quantitative monitoring, inject a small aliquot of the reaction mixture into an HPLC system. The deprotected product will have a significantly different retention time compared to the starting material.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the bulk of the TFA and DCM.
-
Transfer the concentrated, oily residue to a centrifuge tube.
-
Add cold diethyl ether (approximately 10-20 times the volume of the residue) to precipitate the deprotected PEG-amine as a solid.
-
Vortex the mixture vigorously and then centrifuge at 3000-5000 rpm for 5-10 minutes to pellet the solid.
-
Carefully decant the diethyl ether supernatant.
-
Wash the pellet by adding fresh cold diethyl ether, vortexing, centrifuging, and decanting again. Repeat this wash step 2-3 times to remove residual TFA and scavengers.
-
After the final wash, dry the white solid product under high vacuum for several hours to remove all traces of solvent.
-
Validation and Characterization
Confirming the identity and purity of the final NH2-PEG-Linker is essential.
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment | A single, sharp peak at a new retention time compared to the starting material. Purity should typically be >95%. |
| Mass Spectrometry (MS) | Identity Confirmation | The observed mass should correspond to the calculated molecular weight of the deprotected PEG linker. |
| ¹H NMR | Structural Confirmation | Disappearance of the characteristic tert-butyl peak from the Boc group (a singlet at ~1.4 ppm). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. Water contamination in reagents. | Increase reaction time and monitor by TLC/HPLC. Ensure use of anhydrous solvents and fresh TFA. |
| Product Degradation | Side reactions with sensitive functional groups. | Ensure proper scavengers (like TIS) are used. Perform the reaction at a lower temperature (0 °C). |
| Low Product Yield | Product loss during precipitation/washes. Incomplete precipitation. | Ensure sufficient cold ether is used for precipitation. Minimize the number of washes if purity is acceptable. |
| Oily Product (Not a Solid) | Low molecular weight PEG. Residual solvent. | For low MW PEGs, precipitation can be difficult; consider alternative purification like silica gel chromatography. Ensure thorough drying under high vacuum. |
References
-
CEM Corporation: Protecting Group and Resin Cleavage. [Link]
Application Notes & Protocols: Strategic Incorporation of Boc-NH-PEG4-amine in Solid-Phase Peptide Synthesis
Executive Summary: The Rationale for PEGylation in Modern Peptide Therapeutics
The therapeutic potential of peptides is often challenged by inherent limitations such as poor solubility, rapid renal clearance, and susceptibility to enzymatic degradation.[1][2][3] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a premier strategy to overcome these hurdles.[4][5] This modification enhances the hydrodynamic radius of the peptide, which reduces glomerular filtration, and sterically shields it from proteolytic enzymes, thereby extending its circulating half-life and improving its pharmacokinetic profile.[2][3][6] Furthermore, the hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides.[3][6]
This document provides a detailed guide to the application of Boc-NH-PEG4-amine , a discrete-length (monodisperse) PEG linker, for the targeted modification of peptides during Boc-chemistry solid-phase peptide synthesis (SPPS).[2][6] Unlike polydisperse PEG mixtures, monodisperse linkers like Boc-NH-PEG4-amine ensure the synthesis of a homogeneous final product, which is a critical requirement for regulatory approval and consistent therapeutic efficacy.[2][7] This linker features a free primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, making it an ideal reagent for introducing a functionalizable PEG spacer onto a peptide's carboxylic acid group (e.g., C-terminus or side chains of Aspartic/Glutamic acid) within a Boc/Bzl SPPS framework.[8][9]
Foundational Principles: Boc/Bzl SPPS and PEG Linker Integration
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS. It relies on the differential acid lability of the protecting groups employed.[8][10]
-
Temporary Nα-Protection: The Nα-amino group of the incoming amino acid is protected by the acid-labile Boc group. This group is removed at the start of each coupling cycle using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11][12]
-
Permanent Side-Chain Protection: The reactive side chains of amino acids are protected by more robust, benzyl-based groups (e.g., Bzl, Tos). These groups are stable to the repeated TFA treatments used for Boc deprotection and are only removed at the final stage of synthesis using a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8][11][13]
The Boc-NH-PEG4-amine linker is designed for seamless integration into this workflow. Its free primary amine can be coupled to an activated carboxylic acid on the peptide. The Boc group on the distal end of the PEG linker remains intact during this coupling step and can be subsequently removed with TFA to expose a new primary amine, allowing for further peptide elongation or conjugation to another moiety.[9]
Experimental Workflow: Coupling and Deprotection
The following diagram illustrates the strategic workflow for incorporating Boc-NH-PEG4-amine onto a resin-bound peptide bearing a free carboxylic acid group.
Caption: Workflow for incorporating Boc-NH-PEG4-amine into a peptide.
Detailed Protocol: Side-Chain Modification of Asp/Glu Residues
This protocol details the procedure for coupling Boc-NH-PEG4-amine to the side-chain carboxylic acid of an aspartic acid or glutamic acid residue within a peptide sequence synthesized on a solid support.
Materials:
-
Peptide-resin (with a free Asp or Glu side-chain carboxyl group)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Protocol Steps:
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (1 equivalent, based on theoretical loading) into a suitable reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[10]
Step 2: Carboxylic Acid Activation
-
In a separate vial, dissolve the coupling agent (e.g., HBTU, 3 equivalents) and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.
-
Add this activation cocktail to the swollen peptide-resin.
-
Add DIEA (6 equivalents) to the vessel. Agitate for 5-10 minutes to activate the side-chain carboxyl groups.
Step 3: Coupling of Boc-NH-PEG4-amine
-
Dissolve Boc-NH-PEG4-amine (3 equivalents) in DMF.
-
Add the Boc-NH-PEG4-amine solution to the reaction vessel containing the activated peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous agitation. Longer reaction times may be necessary for sterically hindered sites.[16]
Step 4: Reaction Monitoring
-
Monitoring the consumption of a carboxyl group is non-trivial with colorimetric tests. The success of the reaction is typically inferred by ensuring sufficient reaction time and reagent excess.
-
For definitive confirmation, a small aliquot of the peptide-resin can be cleaved, and the product analyzed by LC-MS to confirm the mass addition corresponding to the PEG linker.
Step 5: Washing
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. Perform sequential washes:
-
DMF (3 x 10 mL/g resin)
-
DCM (3 x 10 mL/g resin)
-
DMF (3 x 10 mL/g resin)
-
Step 6: (Optional) Capping of Unreacted Sites
-
To block any unreacted carboxyl groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF for 30 minutes. This step is crucial if the remaining carboxyl groups could interfere with subsequent steps.
Step 7: Boc Deprotection of the PEG Linker
-
Wash the resin with DCM (3 x 10 mL/g resin).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 5 minutes.[11][12][16]
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-25 minutes.[11][16]
-
Drain and wash the resin with DCM (3 x 10 mL/g resin).
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2 x 5 minutes).[8][11]
-
Wash the resin again with DCM (3x) and DMF (3x) to prepare for the next synthesis step or final cleavage. The peptide now possesses a free primary amine at the terminus of the PEG spacer.
Quantitative Parameters for Coupling
For reproducible results, careful control of reagent stoichiometry and reaction conditions is paramount. The following table provides recommended parameters for the coupling reaction.
| Reagent / Parameter | Recommended Value | Rationale & Notes |
| Boc-NH-PEG4-amine | 2-4 equivalents | Ensures the reaction is driven to completion. Higher excess may be needed for difficult couplings. |
| Coupling Agent (HBTU/HATU) | 2-4 equivalents | Activates the carboxylic acid for nucleophilic attack by the amine. HATU is generally more potent.[17] |
| Base (DIEA) | 4-8 equivalents | A non-nucleophilic base required to neutralize salts and facilitate the coupling reaction.[16] |
| Solvent | DMF or NMP | Polar aprotic solvents that effectively solvate the peptide chains and reagents.[] |
| Reaction Time | 2-4 hours | Generally sufficient for complete coupling. Monitor via LC-MS for optimization.[16] |
| Temperature | Room Temperature (20-25°C) | Standard condition. Elevated temperatures can be used to accelerate slow reactions but may increase the risk of side reactions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reagent excess or activation time. 2. Steric hindrance at the coupling site. 3. Peptide aggregation on the resin.[19] | 1. Increase the equivalents of the PEG linker and coupling reagents; pre-activate for a longer duration (10-15 min).[16] 2. Use a more powerful coupling reagent like HATU; increase reaction time or perform a second coupling (double coupling).[17] 3. Add chaotropic salts (e.g., LiCl) to the solvent or use a solvent like NMP to disrupt secondary structures. |
| Low Yield After Cleavage | 1. Incomplete Boc deprotection of the PEG linker, preventing further reactions. 2. Side reactions during final cleavage. | 1. Ensure the two-step TFA deprotection is performed as described; test for a free amine using the Kaiser test after the neutralization step. 2. Optimize the final cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water) to prevent side reactions with sensitive residues. |
| Unexpected Side Products | 1. Racemization at the activated amino acid residue. 2. Modification of other nucleophilic side chains. | 1. Ensure the use of additives like HOBt or OxymaPure during activation, which are known to suppress racemization.[17] 2. Confirm that all other reactive side chains are properly protected with stable, orthogonal protecting groups. |
References
- Current time inform
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Application Notes and Protocols for Boc-NH-PEG4-C3-acid in Solid-Phase Peptide Synthesis. Benchchem.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- PEGylated therapeutic peptides and proteins approved for clinical applic
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Peptide PEGylation: The Next Gener
- Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
- PEGyl
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers.
- Fmoc-PEG Linkers and PEGyl
- PEG Linkers in Peptide-Drug Conjug
- Peptide Modifications: Linkers, spacers and PEGyl
- PEG Linkers & Their Applic
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG24-acid. Benchchem.
- Boc-amino-PEG4-amine. Chem-Impex.
- Amide coupling Protocol for Amino PEG. AxisPharm.
- Boc-NH-PEG4-amine, 97% | 811442-84-9. J&K Scientific.
- BOC-NH-PEG4-NH2, 811442-84-9. Biopharma PEG.
- Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.
- analytical techniques to monitor m-PEG3-OMs reactions. Benchchem.
- BocNH-PEG4-acid 876345-13-0. Sigma-Aldrich.
- Boc-NH-PEG4-OH, 106984-09-2.
- Guide to Resins and Linkers in SPPS. Biosynth.
- Evaluation of PEGylation reaction and purification of monoPEGylated recombinant human granulocyte colony stimulating factor.
- Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. QUT ePrints.
- SPPS Reagents Explained: A Complete Guide. YouTube.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Why Fmoc-Protected Amino Acids Domin
- SPPS: peptide failure to elongate?
- Journal of Community Nursing (JCN) - Article: Troubleshooting PEG feeding tubes in the community setting. Journal of Community Nursing.
- Trouble-shooting a blocked Percutaneous Endoscopic Gastrostomy (PEG) / Radiologically Inserted Gastrostomy (RIG). Queensland Health.
- Troubleshooting PEG feeding tubes in the community setting.
- Trouble-shooting a leaking Percutaneous Endoscopic Gastrostomy (PEG) / Radiologically Inserted Gastrostomy (RIG). Queensland Health.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. peptide.com [peptide.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. peptide.com [peptide.com]
- 9. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Leveraging Boc-NH-PEG4-amine for Advanced Antibody-Drug Conjugate Development
Introduction: The Central Role of Linker Chemistry in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] The success of an ADC hinges on the synergy of its three components: a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and the linker that connects them. The linker is not merely a passive tether; it is a critical determinant of the ADC's therapeutic index, profoundly influencing its stability, solubility, pharmacokinetics (PK), and mechanism of drug release.[3][4]
Polyethylene glycol (PEG) has emerged as a premier linker technology in bioconjugation due to its unique combination of properties: hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity.[3][5][6] Incorporating short, discrete PEG chains (dPEG®) into ADC linkers offers several distinct advantages:
-
Enhanced Solubility: PEG linkers can mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving overall stability.[][8][9]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a "hydration shell" around the payload, which can shield it from enzymatic degradation, reduce non-specific clearance, and prolong its circulation half-life.[10]
-
Increased Drug Loading: By improving the solubility of the overall construct, PEG linkers enable the development of ADCs with higher drug-to-antibody ratios (DAR) without compromising their physicochemical properties.[3][10]
This guide provides a comprehensive technical overview and detailed protocols for the use of Boc-NH-PEG4-amine , a versatile heterobifunctional building block, in the synthesis of advanced ADCs. We will demonstrate how to strategically deprotect and derivatize this linker to create a payload-bearing construct ready for site-specific conjugation to a monoclonal antibody.
Physicochemical Properties of Boc-NH-PEG4-amine
Boc-NH-PEG4-amine is a monodisperse PEG linker featuring a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This differential protection allows for sequential, controlled conjugation reactions.
| Property | Value | Reference(s) |
| Chemical Name | t-Boc-N-amido-PEG4-amine | [11][12] |
| Synonyms | O-(2-Aminoethyl)-O'-[2-(Boc-amino)ethyl]triethyleneglycol | [12] |
| CAS Number | 811442-84-9 | [12][13] |
| Molecular Formula | C₁₅H₃₂N₂O₆ | [12] |
| Molecular Weight | 336.4 g/mol | [12] |
| Purity | Typically ≥95% | [12] |
| Appearance | Colorless to light yellow oil or solid | N/A |
| Storage | Store at -20°C, keep dry and protected from light | [11] |
Strategic Workflow for ADC Synthesis
The synthesis of a final ADC using Boc-NH-PEG4-amine is a multi-stage process that requires careful planning and execution. The primary amine serves as the initial attachment point for the payload, while the Boc-protected amine is reserved for the eventual linkage to the antibody after deprotection and further modification. The following workflow outlines a robust strategy for creating an ADC suitable for cysteine-based conjugation, a common and effective method in the field.
Caption: Overall workflow for ADC development using Boc-NH-PEG4-amine.
Experimental Protocols: Part 1 - Synthesis of the Drug-Linker Construct
This section details the chemical synthesis required to attach a cytotoxic payload to the Boc-NH-PEG4-amine linker and functionalize it with a maleimide group for antibody conjugation.
Protocol 1.1: Boc Deprotection of Linker
The Boc group is a stable protecting group that is efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[14] This step is critical for revealing the second primary amine for subsequent reactions.
Rationale: TFA provides clean and rapid cleavage of the Boc carbamate with volatile byproducts, simplifying downstream purification. The reaction is typically performed in an anhydrous organic solvent like dichloromethane (DCM) to prevent side reactions.[15]
Materials:
-
Boc-NH-PEG4-amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve Boc-NH-PEG4-amine (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 equivalents; typically 20-50% v/v solution in DCM) to the stirred solution.[16]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation).
-
To the resulting oil/residue, add cold diethyl ether to precipitate the deprotected linker as a TFA salt.
-
Collect the solid precipitate by filtration or centrifugation.
-
Wash the solid with additional cold diethyl ether and dry thoroughly under vacuum. The resulting product is the diamine TFA salt (H₂N-PEG4-NH₃⁺·TFA⁻), which can be used directly in the next step.
Protocol 1.2: Payload Conjugation via Amide Coupling
This protocol describes the conjugation of a payload containing a carboxylic acid to one of the amino groups of the deprotected linker.
Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds and are preferred for their fast reaction times and high yields.[16] An organic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the TFA salt of the linker and facilitate the coupling reaction.
Materials:
-
Deprotected linker TFA salt (from Protocol 1.1)
-
Carboxylic acid-containing cytotoxic payload
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Payload Activation: In a separate flask, dissolve the cytotoxic payload (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[16]
-
Linker Preparation: In another flask, dissolve the deprotected linker TFA salt (1.5 equivalents to favor mono-conjugation) in anhydrous DMF. Add DIPEA (3 equivalents, to neutralize the salt) and stir for 5 minutes.
-
Conjugation: Slowly add the pre-activated payload solution to the linker solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light if necessary. Monitor for completion by LC-MS.
-
Upon completion, the crude reaction mixture containing the Payload-CO-NH-PEG4-NH₂ construct is typically purified using reverse-phase preparative HPLC.
-
Combine the pure fractions and lyophilize to obtain the purified product. Confirm identity and purity via high-resolution mass spectrometry.
Protocol 1.3: Maleimide Functionalization
The final step in creating the drug-linker construct is to add the maleimide moiety, which will react specifically with thiol groups on the reduced antibody.
Rationale: Reagents like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are heterobifunctional crosslinkers containing an NHS ester that reacts with primary amines and a maleimide group for thiol conjugation.[2] This provides a stable and specific reactive handle for the final ADC synthesis step.
Materials:
-
Purified Payload-CO-NH-PEG4-NH₂ (from Protocol 1.2)
-
SMCC
-
Anhydrous DMF or DMSO
-
DIPEA
Procedure:
-
Dissolve the purified payload-linker construct (1 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to ensure the amine is deprotonated.
-
In a separate vial, dissolve SMCC (1.2 equivalents) in anhydrous DMF.
-
Add the SMCC solution dropwise to the stirred payload-linker solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor by LC-MS.
-
Once the reaction is complete, purify the final Payload-Linker-Maleimide construct by preparative HPLC.
-
Lyophilize the pure fractions and store the final product under inert gas at -20°C or below until use.
Caption: Chemical strategy for synthesizing the maleimide-activated drug-linker.
Experimental Protocols: Part 2 - ADC Synthesis and Purification
This section describes the conjugation of the purified drug-linker construct to the antibody and the subsequent purification of the final ADC.
Protocol 2.1: Antibody Reduction
Rationale: To expose reactive thiol groups for conjugation, the interchain disulfide bonds within the antibody's hinge region must be partially reduced. Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent as it is stable, odorless, and selective for disulfide bonds under mild conditions. The extent of reduction is controlled to manage the final DAR.[17]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCEP hydrochloride
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Prepare a fresh stock solution of TCEP in the reaction buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 2-4 molar equivalents of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
After incubation, the reduced antibody should be used immediately in the conjugation step. It can be desalted to remove excess TCEP if necessary, but this is often not required if the TCEP concentration is controlled.
Protocol 2.2: Thiol-Maleimide Conjugation
Rationale: The maleimide group on the drug-linker construct reacts efficiently and specifically with the free thiol groups on the reduced antibody to form a stable thioether bond. The reaction is typically performed at a pH between 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing maleimide hydrolysis.[2]
Materials:
-
Reduced antibody (from Protocol 2.1)
-
Payload-Linker-Maleimide construct (dissolved in DMSO or DMA)
-
Reaction buffer (as above)
Procedure:
-
To the reduced antibody solution, add the Payload-Linker-Maleimide construct. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody. The organic solvent concentration should be kept below 10% v/v to avoid antibody denaturation.
-
Incubate the reaction at room temperature or 4°C for 2-16 hours, with gentle mixing.
-
To quench any unreacted thiols, a cysteine solution can be added to the reaction mixture after the desired incubation time.
Protocol 2.3: ADC Purification
Rationale: It is essential to remove unreacted drug-linker molecules, quenching agents, and any protein aggregates to ensure the safety and efficacy of the ADC. Size Exclusion Chromatography (SEC) is the standard method for this purification step, as it separates molecules based on their hydrodynamic radius.[18][19]
Materials:
-
Crude ADC solution (from Protocol 2.2)
-
SEC column (e.g., Superdex 200 or equivalent)
-
Formulation buffer (e.g., PBS or histidine-based buffer, pH 6.0-6.5)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the desired formulation buffer.
-
Load the crude ADC solution onto the column.
-
Elute the ADC using the formulation buffer at a pre-determined flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm. The main peak corresponds to the monomeric ADC. Aggregates will elute earlier, and small molecules (unreacted drug-linker) will elute later.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the pure fractions, concentrate if necessary using an appropriate ultrafiltration device, and sterilize by filtration through a 0.22 µm filter.
Analytical Characterization of the Final ADC
Comprehensive analytical characterization is required to ensure the quality, consistency, and stability of the synthesized ADC.[20]
Method 6.1: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Rationale: The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody. Hydrophobic Interaction Chromatography (HIC) separates ADC species based on this property, allowing for the quantification of antibodies with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[18]
-
Procedure: The purified ADC is injected onto a HIC column (e.g., TSKgel Butyl-NPR). A reverse salt gradient (e.g., from high to low ammonium sulfate) is used for elution. The resulting chromatogram will show distinct peaks for each drug-loaded species. The average DAR is calculated from the relative area of each peak.
Method 6.2: Purity and Aggregation Analysis by SEC-HPLC
Rationale: SEC-HPLC is used to determine the amount of high molecular weight species (aggregates) and low molecular weight species (fragments) in the final ADC product. A high percentage of monomer is critical for product safety and efficacy.[19][21]
-
Procedure: The ADC sample is injected onto an SEC column (e.g., Agilent AdvanceBio SEC) under non-denaturing conditions. The elution profile is monitored at 280 nm. The percentage of monomer, aggregate, and fragment is calculated from the peak areas.
Method 6.3: Identity Confirmation by Mass Spectrometry (MS)
Rationale: MS provides an accurate mass measurement of the intact ADC and its subunits (light chain and heavy chain), confirming successful conjugation and providing additional information on the DAR distribution.[20][21]
-
Procedure: The ADC may be analyzed intact or after reduction to separate the light and heavy chains. The sample is typically analyzed by LC-MS using a reversed-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The resulting mass spectra confirm the identity of the conjugated species.
References
-
Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025, May 22). Labinsights. Retrieved from [Link]
-
PEG Linkers. (n.d.). ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]
-
Tijink, B. M., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. PubMed. Retrieved from [Link]
-
Dalzini, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]
-
Dalzini, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. Retrieved from [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Retrieved from [Link]
-
Experimental Procedure. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Tang, H., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Retrieved from [Link]
-
Tackling Analytical Method Development for ADCs. (2015, February 1). BioPharm International. Retrieved from [Link]
-
953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. (2025, November 4). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
-
Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. (2024, April 8). Agilent. Retrieved from [Link]
-
Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. (n.d.). Agilent. Retrieved from [Link]
-
Analyze Antibody-Drug-Conjugates (ADCs) by HPLC. (2025, May 11). GoToStage.com. Retrieved from [Link]
-
Gao, C., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. PubMed. Retrieved from [Link]
-
Kisseleff, M. V., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Retrieved from [Link]
-
Antibody Drug Conjugates. (n.d.). SYNthesis med chem. Retrieved from [Link]
-
Mitigating ADC Toxicities With Linker-Payload Design. (2025, January 16). YouTube. Retrieved from [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5). ResearchGate. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Recent Advances in ADCs. (2025, September 30). NJ Bio, Inc. Retrieved from [Link]
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
- 11. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 12. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 13. BOC-NH-PEG4-NH2 | CAS:811442-84-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. njbio.com [njbio.com]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protein Modification using Boc-NH-PEG4-amine
Abstract
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a clinically validated and powerful strategy to enhance their pharmacological properties.[1] PEGylation can significantly increase a protein's hydrodynamic size, which prolongs its circulating half-life by reducing renal clearance, and can shield epitopes to decrease immunogenicity and proteolytic degradation.[2][3][4] This guide provides an in-depth technical overview and detailed protocols for using Boc-NH-PEG4-amine, a versatile heterobifunctional linker, for the strategic, multi-step modification of proteins. This linker incorporates a reactive primary amine for initial protein conjugation, a flexible tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[5][6] The Boc group serves as a temporary masking agent, enabling the purification of the PEGylated intermediate before its selective removal to reveal a new primary amine for subsequent, controlled conjugation of a second molecule, such as a drug payload, imaging agent, or targeting ligand.[7][8]
Principle of the Method: A Two-Stage Conjugation Strategy
The utility of Boc-NH-PEG4-amine lies in its heterobifunctional nature, which facilitates a controlled, sequential conjugation workflow. This process avoids the statistical, and often heterogeneous, mixtures that can result from one-pot reactions with multiple reactive species.
Stage 1: Initial Protein PEGylation via Carbodiimide Chemistry
The most common strategy for attaching an amine-containing linker to a protein is by targeting the protein's carboxyl groups, which are present on aspartic acid (Asp) and glutamic acid (Glu) residues, as well as at the C-terminus. This is achieved using a "zero-length" crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[9][10]
-
Activation: In an acidic buffer (pH 4.5-6.0), EDC reacts with the protein's carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[11][12]
-
Stabilization: The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester. This intermediate is significantly more resistant to hydrolysis in aqueous environments than the O-acylisourea intermediate, increasing the efficiency of the subsequent coupling step.[10][11]
-
Conjugation: The primary amine of the Boc-NH-PEG4-amine linker performs a nucleophilic attack on the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable, covalent amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).[9][13]
Stage 2: Boc Deprotection and Secondary Conjugation
Once the protein is PEGylated with the Boc-protected linker and purified, the terminal amine can be unmasked.
-
Deprotection: The Boc group is exceptionally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[7][14] This orthogonality is crucial as it allows for deprotection without disturbing the native protein structure or the newly formed amide bond.[7]
-
Secondary Reaction: The deprotection reveals a new, reactive primary amine on the distal end of the PEG spacer. This amine is now available for a second conjugation reaction, allowing for the attachment of another molecule of interest.
Materials and Reagents
-
Protein of Interest: Dissolved in an amine-free and carboxyl-free buffer for the activation step (e.g., MES buffer).
-
Boc-NH-PEG4-amine: (e.g., BroadPharm BP-22602, Biopharma PEG 10834).[5][6] Equilibrate to room temperature before opening.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Ensure it is free of primary amines like Tris.[15]
-
Crosslinkers:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl). Prepare fresh.
-
Sulfo-NHS (N-hydroxysulfosuccinimide). Prepare fresh.
-
-
Quenching Solution: 2 M Glycine or 1 M Tris-HCl, pH 8.0.
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Deprotection Scavenger: Triisopropylsilane (TIS).
-
Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns), Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) systems.[]
Detailed Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of Boc-NH-PEG4-amine to a Protein
This protocol is designed for conjugating the linker to available carboxyl groups on a protein.
Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in ice-cold Activation Buffer (0.1 M MES, pH 6.0). Ensure the buffer is free of extraneous primary amines and carboxylates.
-
Reagent Preparation (Prepare Fresh):
-
Dissolve EDC in Activation Buffer to a concentration of 10 mg/mL.
-
Dissolve Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL.
-
Dissolve Boc-NH-PEG4-amine in DMSO or Coupling Buffer (PBS, pH 7.2) to the desired stock concentration.
-
-
Protein Activation: Add a 50- to 100-fold molar excess of both EDC and Sulfo-NHS solutions to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Crosslinker: Immediately remove excess and hydrolyzed EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step is critical to prevent EDC from coupling the linker's own (future) amine to other molecules.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Boc-NH-PEG4-amine to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation. The final concentration of organic solvent (e.g., DMSO) should ideally be less than 10% of the total reaction volume.[8][17]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any remaining active esters.
-
Purification: Purify the resulting Boc-NH-PEG4-Protein conjugate from unreacted linker and reaction byproducts using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[][18]
| Parameter | Recommended Condition | Rationale |
| Activation pH | 4.5 - 6.0 (MES Buffer) | Optimal for EDC to react with carboxyl groups while keeping primary amines protonated and less reactive.[13] |
| Coupling pH | 7.2 - 8.5 (PBS Buffer) | Deprotonates primary amines, making them nucleophilic and highly reactive toward the Sulfo-NHS ester.[13] |
| Molar Excess (Linker:Protein) | 10x to 50x | Drives the reaction to completion. Must be optimized for each specific protein and desired degree of labeling. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures (4°C) can minimize protein degradation and side reactions during longer (overnight) incubations.[8] |
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose the terminal primary amine.
Methodology:
-
Preparation: If the purified conjugate from Protocol 1 is in an aqueous buffer, it must be lyophilized to dryness. Dissolve the dried conjugate in anhydrous Dichloromethane (DCM).
-
Addition of Scavenger: Cool the solution to 0°C in an ice bath. Add a scavenger, such as triisopropylsilane (TIS), to the solution (typically 2.5-5% v/v).
-
Deprotection Reaction: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by LC-MS until complete (typically 1-2 hours).[20]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help ensure all residual TFA is removed.
-
Final Purification: The resulting deprotected protein conjugate can be resolubilized in a suitable buffer and purified by dialysis or a desalting column to remove any remaining reagents and the scavenged byproducts. The protein is now ready for secondary conjugation at its newly exposed amine terminus.
Characterization of PEGylated Proteins
Verifying the success of each conjugation step is critical. A multi-faceted approach to characterization provides the most comprehensive assessment of the final product.
| Technique | Information Provided | Reference |
| SDS-PAGE | Visual confirmation of increased molecular weight. A "smear" or ladder of bands indicates different degrees of PEGylation. | [21] |
| Size Exclusion HPLC (SEC-HPLC) | Assesses purity, aggregation, and heterogeneity. PEGylated proteins will have a shorter retention time than the native protein. | [] |
| Ion Exchange HPLC (IEX-HPLC) | Separates species based on surface charge. Can separate positional isomers or species with different degrees of PEGylation, as PEG chains can shield charged residues. | [][22] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Provides accurate molecular weight of the conjugate, confirming the number of attached PEG linkers (degree of PEGylation). | [23][24][25] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of the conjugate, providing information on the size increase post-PEGylation. | [25] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Conjugation Yield | 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Presence of primary amines (e.g., Tris) in buffers. 3. Sub-optimal pH for activation or coupling. 4. Insufficient molar excess of linker. | 1. Always use freshly prepared EDC/Sulfo-NHS solutions.[12] 2. Perform buffer exchange into appropriate amine-free buffers (MES, PBS).[15] 3. Verify the pH of your Activation and Coupling buffers.[13] 4. Increase the molar excess of the PEG linker; perform a titration to find the optimal ratio. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Protein instability at reaction pH or temperature. | 1. Keep the final organic solvent concentration below 10%.[8][17] 2. Perform the reaction at 4°C. Screen different buffer compositions for protein stability. |
| Incomplete Boc Deprotection | 1. Insufficient TFA concentration or reaction time. 2. Water present in the reaction mixture. | 1. Increase TFA concentration or extend the reaction time. Monitor closely by LC-MS.[20] 2. Use anhydrous DCM and ensure the lyophilized protein is completely dry. |
| Side Reactions during Deprotection | Alkylation of sensitive amino acids (e.g., Trp, Met) by the tert-butyl cation. | Always include a scavenger like Triisopropylsilane (TIS) or water in the deprotection reaction mixture.[19][20] |
References
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Retrieved from [Link]
-
Blacklight Advanced Technology. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. Retrieved from [Link]
-
Hey, T., Fiedler, W., Langer, K., Vogel, T., & Voigt, A. (2018). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 1827, 437-451. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Retrieved from [Link]
-
Fee, C. Y., & Van Alstine, J. M. (2004). Purification of pegylated proteins. Bioseparation, 10(4-5), 171-182. Retrieved from [Link]
-
Hey, T., et al. (2018). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]
-
Pimenta, R. O., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8, 86. Retrieved from [Link]
-
JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. Retrieved from [Link]
-
Wang, Y., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(43), 11235-11244. Retrieved from [Link]
-
BioPharm International. (2005). PEGylation of Proteins: A Structural Approach. BioPharm International. Retrieved from [Link]
-
Gasilova, N., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Journal of the American Society for Mass Spectrometry, 28(5), 934-943. Retrieved from [Link]
-
Basheer, S., et al. (2010). Protein PEGylation: An overview of chemistry and process considerations. European Pharmaceutical Review. Retrieved from [Link]
-
CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Retrieved from [Link]
-
Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). PEGylation of therapeutic proteins: a review. Journal of Pharmaceutical Sciences, 105(2), 460-475. Retrieved from [Link]
-
Lead Bioparticles. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Lead Bioparticles. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- DeFrees, S., et al. (2016). Amine pegylation methods for the preparation of site-specific protein conjugates. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Boc-NH-PEG4-amine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-NH-PEG4-amine. PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 6. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Surface Functionalization: An Application Guide to EDC/NHS Coupling with Boc-NH-PEG4-amine
Introduction: Architecting Molecular Interfaces
In the landscape of bioconjugation, drug delivery, and biomaterial science, the ability to precisely engineer surfaces at the molecular level is paramount. The covalent immobilization of molecules onto a substrate—be it a nanoparticle, a sensor chip, or a biological macromolecule—often dictates the ultimate functionality and efficacy of the entire system. Among the arsenal of chemical tools available, the carbodiimide-mediated coupling of primary amines to carboxylic acids stands out as a robust and versatile strategy.[1]
This guide provides an in-depth exploration of one of the most reliable methods in this class: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling. We will focus specifically on the application of Boc-NH-PEG4-amine , a heterobifunctional linker that offers a unique combination of a reactive primary amine, a flexible polyethylene glycol (PEG) spacer, and a temporarily protected amine in the form of a tert-butyloxycarbonyl (Boc) group.[2] This combination allows for a multi-stage functionalization strategy, opening avenues for creating complex, tailored molecular architectures.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying chemical principles, field-proven insights for optimization, and detailed protocols that are self-validating.
The Chemistry of Control: Understanding the EDC/NHS Reaction
The "zero-length" crosslinking achieved with EDC is a cornerstone of bioconjugation.[1][3] It facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without introducing any additional atoms into the final linkage.
The Mechanism: A Two-Act Play for Stability and Efficiency
The reaction is best understood as a two-step process, especially when NHS is incorporated to enhance efficiency and stability.[1][4]
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[5][6] This initial activation is most efficient under slightly acidic conditions (pH 4.5-6.0).[1][7] The instability of this intermediate in aqueous solutions makes it susceptible to hydrolysis, which would regenerate the original carboxyl group and reduce conjugation efficiency.[3]
-
Stabilization with NHS: This is where the genius of including NHS (or its water-soluble analog, Sulfo-NHS) becomes apparent. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[1][5] This amine-reactive ester is significantly less prone to hydrolysis than the O-acylisourea intermediate, effectively "rescuing" the activated state and extending its lifetime.[3][4] This allows for a more controlled and efficient subsequent reaction with the primary amine.
The final step involves the reaction of the NHS ester with a primary amine, which is most efficient at a pH range of 7.0-8.5.[1][7] This nucleophilic attack results in the formation of a stable amide bond and the release of the NHS leaving group.
Diagram: The EDC/NHS Coupling Mechanism
Caption: The two-stage EDC/NHS reaction pathway for amide bond formation.
The Star Player: Boc-NH-PEG4-amine
Boc-NH-PEG4-amine is a bifunctional molecule designed for sophisticated conjugation strategies. Let's break down its components:
-
Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be cleanly removed with acid, typically trifluoroacetic acid (TFA).[8][9] This allows one to perform the initial EDC/NHS coupling through the free primary amine without affecting the Boc-protected amine.
-
PEG4 Linker (-PEG4-): The tetra-polyethylene glycol spacer is hydrophilic, which can improve the solubility of the resulting conjugate in aqueous buffers.[10] It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of an immobilized protein by reducing steric hindrance.
-
Primary Amine (-NH2): This is the reactive handle that participates in the EDC/NHS coupling reaction, forming a stable amide bond with a carboxylated surface or molecule.[2]
Experimental Protocols: From Theory to Benchtop
The following protocols provide a robust framework for utilizing Boc-NH-PEG4-amine. Remember, optimization is often necessary to achieve the best results for your specific application.[11]
PART 1: Covalent Immobilization of Boc-NH-PEG4-amine onto a Carboxylated Surface
This protocol details the attachment of the linker to a surface (e.g., nanoparticles, beads, sensor chips) functionalized with carboxylic acid groups.
Critical Parameters & Reagent Concentrations
| Parameter | Recommended Range/Value | Rationale |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Optimal pH for EDC activation of carboxyl groups.[12] Amine and carboxylate-free to prevent side reactions. |
| Coupling Buffer | PBS, pH 7.2-7.5 | Optimal pH for the reaction between the NHS-ester and the primary amine.[7] |
| EDC Concentration | 2-10 mM (2-10 fold molar excess over carboxyls) | Sufficient excess to drive the activation reaction. Optimization may be required.[13][14] |
| Sulfo-NHS Concentration | 5-25 mM (2-5 fold molar excess over EDC) | Stabilizes the activated intermediate, increasing coupling efficiency.[13][14] |
| Quenching Solution | 20-50 mM Tris or Glycine, pH 7.5-8.5 | Contains a primary amine to react with and deactivate any remaining NHS esters, preventing non-specific reactions.[15][16] |
Step-by-Step Methodology
-
Surface Preparation:
-
Thoroughly wash the carboxylated surface (e.g., beads) with deionized water and then with Activation Buffer to remove any preservatives or contaminants.[11] Avoid buffers containing amines or carboxylates like Tris or acetate.[11]
-
Resuspend the washed surface material in Activation Buffer to a known concentration.
-
-
Activation of Surface Carboxyl Groups:
-
Crucial Tip: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[11][17]
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the surface suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).[11][13]
-
-
Washing and Buffer Exchange:
-
Pellet the activated surface material by centrifugation or magnetic separation.
-
Discard the supernatant and wash the surface 2-3 times with ice-cold Coupling Buffer to remove excess EDC, Sulfo-NHS, and reaction byproducts.[11] This step is critical to prevent unwanted cross-linking if your biomolecule also contains carboxyl groups.[17]
-
-
Coupling of Boc-NH-PEG4-amine:
-
Prepare a solution of Boc-NH-PEG4-amine in Coupling Buffer.
-
Immediately resuspend the activated and washed surface in the Boc-NH-PEG4-amine solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
-
Quenching and Final Washes:
-
To terminate the reaction, add the Quenching Solution to the mixture and incubate for 15-30 minutes at room temperature.[13][15] This deactivates any remaining NHS-esters on the surface.
-
Wash the surface several times with Coupling Buffer (optionally containing a mild detergent like 0.05% Tween-20) to remove unreacted linker and quenching agent.
-
Resuspend the functionalized surface in an appropriate storage buffer.
-
Diagram: Workflow for Immobilization
Caption: Step-by-step workflow for immobilizing Boc-NH-PEG4-amine.
PART 2: Deprotection of the Boc Group to Expose the Terminal Amine
This protocol describes the removal of the Boc protecting group to reveal a free primary amine, ready for subsequent conjugation steps.
The Mechanism of TFA-Mediated Deprotection
The removal of the Boc group by Trifluoroacetic Acid (TFA) is an acid-catalyzed elimination reaction.[8] The process involves:
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group.[18]
-
Cleavage: This leads to the cleavage of the Boc group, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[8][18]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide gas.[8][18]
-
Amine Salt Formation: The newly liberated amine is protonated by the excess TFA, resulting in a trifluoroacetate salt.[8]
Safety First: This procedure involves a strong, corrosive acid (TFA) and generates gas (CO2). Always perform this reaction in a well-ventilated fume hood and never in a sealed container. [18]
Step-by-Step Methodology
-
Preparation:
-
Prepare a deprotection solution, typically 20-50% TFA in a suitable organic solvent like dichloromethane (DCM).[19] For surface-bound molecules, ensuring the surface material is compatible with the solvent is crucial. If working in an aqueous system is necessary, aqueous TFA solutions can be used, but reaction times may need optimization.
-
-
Deprotection Reaction:
-
Suspend the Boc-protected surface material in the TFA/DCM solution.
-
Stir the reaction at room temperature for 1-2 hours.[19] Reaction progress can be monitored by analytical techniques if a soluble molecule is being deprotected. For surfaces, a fixed, optimized time is typically used.
-
-
Removal of TFA and Byproducts:
-
Pellet the surface material by centrifugation.
-
Carefully aspirate and discard the acidic supernatant according to your institution's hazardous waste disposal procedures.
-
Wash the surface extensively with the reaction solvent (e.g., DCM) to remove residual TFA.
-
Follow with several washes using a neutral buffer (e.g., PBS, pH 7.4) to neutralize the newly formed amine salt and remove any remaining acid.
-
-
Final Preparation:
-
The surface, now presenting a free primary amine, is ready for the next stage of functionalization. It should be used immediately or stored under conditions that preserve the amine's reactivity.
-
Purification and Characterization Strategies
The success of a PEGylation or conjugation reaction hinges on the effective purification of the desired product from unreacted reagents, byproducts, and other species.[][21]
Common Purification Techniques for PEGylated Conjugates
| Technique | Principle of Separation | Key Applications |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Excellent for removing unreacted small molecules (EDC, NHS, linker) and separating the larger conjugate from unreacted protein.[][22] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Can separate species with different degrees of PEGylation and even positional isomers, as the PEG chains can shield surface charges.[22][23] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | A complementary technique to IEX, useful for separating PEGylated species based on differences in hydrophobicity.[][22] |
| Dialysis / Ultrafiltration | Molecular weight cutoff | Effective for buffer exchange and removing small molecule impurities like unreacted PEG linkers and salts.[24] |
| Reverse-Phase HPLC (RP-HPLC) | Polarity (hydrophobicity) | Primarily used for analytical characterization and purification of smaller PEGylated peptides and proteins.[] |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | - Inactive EDC/NHS due to moisture.- Incorrect pH for activation or coupling steps.- Use of amine-containing buffers (e.g., Tris, Glycine) during coupling.- Hydrolysis of NHS-ester before amine addition. | - Aliquot and desiccate EDC/NHS. Allow to warm to RT before opening.[17]- Use MES buffer (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling.- Only use amine-free buffers during the reaction. Use Tris/Glycine only for quenching at the end.- Perform the coupling step immediately after the activation/washing steps. |
| Precipitation/Aggregation of Material | - Over-activation or uncontrolled cross-linking.- High degree of conjugation leading to insolubility. | - Optimize (reduce) the molar ratio of EDC and NHS.[15]- Ensure timely and effective quenching to stop the reaction.[15]- For proteins, consider a two-step protocol where excess EDC is removed before adding the protein.[11] |
| Incomplete Boc Deprotection | - Insufficient TFA concentration or reaction time.- Water contamination in the reaction. | - Increase TFA concentration or extend the reaction time.- Use anhydrous solvents for the deprotection reaction. |
A Note on Side Reactions: While the EDC/NHS system is robust, be aware of potential side reactions. The primary side reaction is the hydrolysis of the O-acylisourea and NHS-ester intermediates.[5] Additionally, in polymers with high densities of carboxylic acids, anhydride formation can sometimes compete with NHS-ester formation.[25][26]
Conclusion
The EDC/NHS coupling chemistry, when paired with a versatile linker like Boc-NH-PEG4-amine, provides a powerful platform for creating sophisticated, functionalized surfaces. Success in these endeavors is built upon a solid understanding of the reaction mechanism, careful control of reaction parameters like pH, and meticulous execution of the protocol from activation to purification. By leveraging the insights and detailed methodologies presented in this guide, researchers can confidently architect molecular interfaces tailored to the demanding applications of modern science and drug development.
References
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- Technical Support Center: EDC/NHS Reaction Quenching. (2025). BenchChem.
- Technical Support Center: Purification Strategies for PEGylated Conjugates. (2025). BenchChem.
- Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. (2025). BenchChem.
- An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. (2025). BenchChem.
- Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2021). National Institutes of Health.
- PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.
- Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). BenchChem.
- instructions - edc. (n.d.). Thermo Fisher Scientific.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. (n.d.). Sigma-Aldrich.
- Best purification method of a PEGylated peptide?. (2021). ResearchGate.
- Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. (2017). Green Chemistry (RSC Publishing).
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. (2025). BenchChem.
- Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. (2011). Langmuir - ACS Publications.
- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). RSC Advances (RSC Publishing).
- Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.
- How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. (2013). ResearchGate.
- NHS / sulfo-NHS. (n.d.). Interchim.
- Technical Support Center: Optimizing pH for EDC/NHS Reactions. (2025). BenchChem.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Boc-NH-PEG4-OH, 106984-09-2. (n.d.). Huateng Pharma - Biopharma PEG.
- BOC-NH-PEG4-NH2, 811442-84-9. (n.d.). Biopharma PEG.
- Side reactions of EDC/NHS chemistry with amine-containing buffers. (2025). BenchChem.
- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - HK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Labeling Primary Amines on Antibodies with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the conjugation of polyethylene glycol (PEG) linkers to primary amines on antibodies. As a foundational technique in bioconjugation, mastering this process is critical for enhancing the therapeutic properties of antibodies, including their stability, pharmacokinetic profiles, and immunogenicity. This document offers in-depth scientific explanations, step-by-step experimental procedures, and robust characterization methods to ensure reproducible and reliable results in your research and development endeavors.
Introduction: The Rationale and Advantages of Antibody PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to improve their pharmacological properties.[1][2][3] When applied to antibodies, PEGylation can offer several significant advantages that are critical for the development of next-generation biotherapeutics.[4][5]
Primary amines, located at the N-terminus of each polypeptide chain and on the side chains of lysine (K) residues, are abundant and readily accessible on the surface of antibodies.[6][7] This makes them ideal targets for conjugation with amine-reactive PEG linkers, most commonly those activated with N-hydroxysuccinimide (NHS) esters.[6][8] This approach facilitates the formation of stable amide bonds under mild reaction conditions.[9][10]
Key Benefits of PEGylating Antibodies:
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of the antibody, which reduces its renal clearance and protects it from enzymatic degradation. This leads to a significantly longer circulation half-life in the bloodstream, allowing for less frequent dosing and improved patient compliance.[3][4]
-
Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the antibody, masking potential antigenic epitopes on its surface.[4] This steric hindrance significantly diminishes the likelihood of an immune response and the formation of neutralizing antibodies.[4][]
-
Improved Stability and Solubility: The hydrophilic nature of PEG can enhance the solubility of antibodies, which is particularly beneficial for formulations.[3][5] PEGylation can also increase the thermal and long-term stability of the antibody by preventing aggregation.[2][]
-
Potential for Targeted Delivery: In the context of antibody-drug conjugates (ADCs), PEG linkers can provide a flexible spacer between the antibody and the cytotoxic payload, potentially improving drug release and efficacy.[12]
The Chemistry of Amine-Reactive PEGylation
The most prevalent method for labeling primary amines on antibodies involves the use of N-hydroxysuccinimide (NHS) ester-activated PEG reagents.[6][8] This reaction is a nucleophilic acyl substitution where the unprotonated primary amine on a lysine residue or the N-terminus of the antibody acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[9]
The reaction is highly dependent on pH. A pH range of 7.2 to 8.5 is generally recommended for efficient conjugation.[9] At a neutral to slightly alkaline pH, a sufficient population of primary amines will be deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[8][10] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the PEG-NHS ester.[8][10]
Caption: Reaction of a PEG-NHS ester with a primary amine on an antibody.
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., human IgG) at a concentration of 1-10 mg/mL.
-
Amine-reactive PEG linker (e.g., mPEG-NHS, 5 kDa).
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Desalting columns or dialysis cassettes for buffer exchange and purification.
-
UV-Vis Spectrophotometer.
Step-by-Step Protocol for Antibody PEGylation
This protocol is a starting point and may require optimization for your specific antibody and PEG reagent.[9]
1. Antibody Preparation:
- If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis or by using a desalting column according to the manufacturer's instructions.
- Determine the precise concentration of the antibody solution using a spectrophotometer to measure the absorbance at 280 nm (A280).
2. Preparation of PEG-NHS Stock Solution:
- The NHS ester moiety is moisture-sensitive and prone to hydrolysis.[8][10] Therefore, the PEG-NHS reagent should be dissolved immediately before use.
- Equilibrate the vial of PEG-NHS to room temperature before opening to prevent moisture condensation.[8][10]
- Prepare a 10 mM stock solution of the PEG-NHS reagent in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution of a 5 kDa mPEG-NHS, dissolve 5 mg of the reagent in 100 µL of DMSO.
3. PEGylation Reaction:
- The degree of labeling is primarily controlled by the molar excess of the PEG-NHS reagent relative to the antibody.[9] A 10- to 20-fold molar excess is a common starting point.[9]
- Calculation Example:
- Assume you have 1 mg of a 150 kDa IgG antibody.
- Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol.
- For a 20-fold molar excess of PEG-NHS: Moles of PEG-NHS = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol.
- Volume of 10 mM PEG-NHS stock to add = (1.33 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL.
- Add the calculated volume of the PEG-NHS stock solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9] Lower temperatures can be used for sensitive antibodies.[9]
4. Quenching the Reaction:
- To stop the reaction, add a quenching buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM. This will react with any remaining unreacted PEG-NHS.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the PEGylated Antibody:
- The unreacted PEG-NHS and the quenched byproducts must be removed from the PEGylated antibody.
- Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated antibody from the smaller, unreacted PEG molecules.[][13]
- Dialysis/Diafiltration: This is also a suitable method for removing small molecule impurities.
- Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated species based on differences in charge.[14]
A [label="Antibody in Amine-Free Buffer"];
B [label="Prepare PEG-NHS Stock Solution"];
C [label="Add PEG-NHS to Antibody (Molar Excess)"];
D [label="Incubate (RT or 4°C)"];
E [label="Quench Reaction (e.g., Tris Buffer)"];
F [label="Purify PEGylated Antibody (SEC or Dialysis)"];
G [label="Characterize Conjugate"];
A -> C;
B -> C;
C -> D -> E -> F -> G;
}
Caption: A typical experimental workflow for antibody PEGylation.
Characterization of the PEGylated Antibody
Thorough characterization of the final product is essential to ensure the quality and consistency of the PEGylated antibody.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) refers to the average number of PEG molecules conjugated to each antibody.[15][16]
UV-Vis Spectrophotometry:
A common method to estimate the DOL is by UV-Vis spectroscopy, assuming the PEG linker itself does not absorb at 280 nm. This method relies on the change in the absorbance spectrum of the antibody after conjugation.
Protocol:
-
Measure the absorbance of the purified PEGylated antibody solution at 280 nm (A280) and at the wavelength of maximum absorbance of the label, if applicable (for this protocol, we assume the PEG is unlabeled).
-
Calculate the concentration of the protein using the Beer-Lambert law:
-
Concentration (M) = A280 / (ε_prot * l)
-
Where ε_prot is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).
-
-
-
The DOL can be more accurately determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry .[13] This method measures the mass increase of the antibody after PEGylation, allowing for a precise calculation of the number of attached PEG molecules.[13]
Table 1: Comparison of DOL Determination Methods
| Method | Principle | Pros | Cons |
| UV-Vis Spectroscopy | Measures protein concentration via absorbance at 280 nm. | Simple, rapid, and readily available. | Indirect measurement, less accurate, assumes PEG does not absorb at 280 nm. |
| MALDI-TOF MS | Measures the mass-to-charge ratio of the intact and PEGylated antibody. | Highly accurate, provides information on the distribution of PEGylated species. | Requires specialized equipment and expertise. |
| HABA Assay | Colorimetric assay for biotinylated PEG linkers. | Simple and quantitative for biotin-PEG. | Not directly applicable to non-biotinylated PEGs. |
Analysis of Purity and Aggregation
Size-Exclusion Chromatography (SEC-HPLC):
SEC-HPLC is a powerful technique to assess the purity of the PEGylated antibody and to detect the presence of aggregates.[17][18] The PEGylated antibody will have a larger hydrodynamic radius and thus elute earlier than the unmodified antibody.[13] Aggregates will elute even earlier.
Functional Assessment
It is crucial to verify that the PEGylation process has not compromised the biological activity of the antibody. This can be assessed through various functional assays, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To determine the antigen-binding affinity of the PEGylated antibody.
-
Cell-based assays: To evaluate the functional activity of the antibody in a more biologically relevant context.
Caption: A comprehensive workflow for characterizing PEGylated antibodies.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Antibody PEGylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive PEG-NHS reagent (hydrolyzed).- Insufficient molar excess of PEG-NHS.- Presence of competing primary amines in the buffer.- Low antibody concentration. | - Use fresh, anhydrous DMSO to dissolve the PEG-NHS immediately before use.- Increase the molar excess of the PEG-NHS reagent.- Ensure the antibody is in an amine-free buffer (e.g., PBS).- Increase the antibody concentration if possible.[8] |
| High Degree of Labeling (DOL) / Aggregation | - Excessive molar excess of PEG-NHS.- Prolonged reaction time.- High pH leading to rapid reaction. | - Reduce the molar excess of the PEG-NHS reagent.- Decrease the reaction time.- Perform the reaction at a lower pH (e.g., 7.2-7.5). |
| Loss of Antibody Activity | - PEGylation at or near the antigen-binding site (Fab region).- Denaturation of the antibody during the reaction. | - Consider site-specific PEGylation strategies to target residues away from the Fab region.[19]- Perform the reaction at a lower temperature (e.g., 4°C).- Use a shorter PEG linker to minimize steric hindrance.[20] |
Conclusion
Labeling primary amines on antibodies with PEG linkers is a robust and widely used technique to enhance their therapeutic potential. By understanding the underlying chemistry, carefully controlling reaction parameters, and performing thorough characterization, researchers can consistently produce high-quality PEGylated antibodies with improved pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this critical bioconjugation strategy in your laboratory.
References
-
Gagnon, P., et al. (2013). Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process. Journal of Chromatography A, 1315, 96-104. Retrieved from [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Seely, J. E. (2006). Making Site-specific PEGylation Work. BioPharm International, 19(6). Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Sa-Gong, S., et al. (2018). Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples. Journal of Immunological Methods, 459, 1-8. Retrieved from [Link]
-
Sa-Gong, S., et al. (2018). Development and Characterization of Antibody Reagents to Assess Anti-Peg Igg Antibodies in Clinical Samples. Journal of Immunological Methods, 459, 1-8. Retrieved from [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
Gagnon, P. (2012). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. BioProcess International. Retrieved from [Link]
-
Camphausen, R., et al. (2025). Design and production of antibody PEG-conjugates for extended ocular retention. Methods in Enzymology. Retrieved from [Link]
-
Williams, L. E., et al. (2001). Characterization of Site-Specific ScFv PEGylation for Tumor-Targeting Pharmaceuticals. Bioconjugate Chemistry, 12(4), 588-595. Retrieved from [Link]
-
Ude, Z., et al. (2015). Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications. Journal of Pharmaceutical Sciences, 104(2), 733-741. Retrieved from [Link]
-
BioProcess International. (2012). Optimization of a PEGylation Reaction Using Design of Experiments (DOE). Retrieved from [Link]
-
Schellenberger, V., et al. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Methods in Molecular Biology, 1131, 121-131. Retrieved from [Link]
-
Gonçalves, J., & Caliceti, P. (2025). What Is PEGylation and Why Is It Important? [Video]. YouTube. Retrieved from [Link]
-
da Silva Freitas, D., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54(spe). Retrieved from [Link]
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. Retrieved from [Link]
-
Zhang, F., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 34(11), 108343. Retrieved from [Link]
-
CellCarta. (2025). Site-Specific vs Random Antibody Conjugation: Methods, Trade-offs, and What Matters Most. Retrieved from [Link]
-
Amani, E., et al. (2012). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Pharmaceutical Sciences, 18(1), 15-22. Retrieved from [Link]
-
Meyer, J. P., et al. (2020). In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. ACS Omega, 5(41), 26868-26877. Retrieved from [Link]
-
Gonçalves, J., & Caliceti, P. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts [Video]. YouTube. Retrieved from [Link]
-
Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
-
Liu, Y., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. Biosensors, 13(8), 819. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Pharmaceutics, 17(8), 1023. Retrieved from [Link]
-
Moghimi, S. M. (2025). PEGylation technology: addressing concerns, moving forward. Drug Delivery and Translational Research. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
G-Biosciences. (n.d.). HOOK™ NHS-dPEG™4-Biotin. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scielo.br [scielo.br]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. updates.reinste.com [updates.reinste.com]
- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 12. enovatia.com [enovatia.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. lcms.cz [lcms.cz]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to Amide Bond Formation Using Boc-NH-PEG4-amine and NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation, drug delivery, and proteomics, the precise and stable linking of molecules is paramount. The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is a cornerstone of covalent conjugation chemistry due to its efficiency and the stability of the resulting amide bond under physiological conditions[1][]. This application note provides a detailed technical guide for the reaction between Boc-NH-PEG4-amine and NHS esters.
Boc-NH-PEG4-amine is a heterobifunctional linker featuring three key components:
-
A Boc-protected primary amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, preventing unwanted side reactions. It can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation steps[3][4].
-
A tetraethylene glycol (PEG4) spacer: This hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can minimize the immunogenicity of conjugated biomolecules[5][].
-
A terminal primary amine: This functional group serves as the nucleophile that reacts with an NHS ester to form the desired conjugate[7].
This guide will delve into the reaction mechanism, outline critical experimental parameters, provide step-by-step protocols, and offer troubleshooting advice to ensure successful and reproducible conjugations.
Reaction Mechanism: Amide Bond Formation
The core of the conjugation is a nucleophilic acyl substitution reaction. The deprotonated primary amine of Boc-NH-PEG4-amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond[][8].
The reaction is highly selective for primary amines, which are common at the N-terminus of proteins and on the side chain of lysine residues[][8].
Figure 1. Mechanism of NHS ester reaction with a primary amine.
Critical Reaction Parameters
The success of the conjugation hinges on the careful control of several parameters. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and renders the reagent inactive[8][9]. The goal is to optimize the rate of aminolysis over hydrolysis.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent. Below pH 7, the amine is protonated and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency[10][11]. The optimal pH is often found to be between 8.3 and 8.5[10][11][12]. |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Use non-amine-containing buffers. Buffers like Tris or glycine contain primary amines and will compete with the target molecule for reaction with the NHS ester[13]. |
| Stoichiometry | 5- to 20-fold molar excess of NHS ester | A molar excess of the NHS ester is typically used to drive the reaction to completion, especially when the amine-containing molecule is at a low concentration[1][13]. The optimal ratio should be determined empirically for each specific substrate. |
| Solvent | Aqueous buffer with minimal organic co-solvent | Boc-NH-PEG4-amine is soluble in aqueous media and polar organic solvents[5]. NHS esters are often dissolved in a small amount of anhydrous DMSO or DMF before being added to the aqueous reaction buffer[10][11]. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume[13]. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight[1][13]. Lower temperatures can help minimize hydrolysis of the NHS ester and preserve the stability of sensitive biomolecules. |
| Reaction Time | 30 minutes to Overnight | Incubation time depends on the reactivity of the components, temperature, and pH. The reaction progress can be monitored by techniques like HPLC or LC-MS. |
Detailed Experimental Protocols
This section provides a general protocol for conjugating an NHS ester to Boc-NH-PEG4-amine. This can be adapted for various molecules activated with an NHS ester.
Protocol 1: Conjugation of NHS Ester to Boc-NH-PEG4-amine
Figure 2. General workflow for Boc-NH-PEG4-amine and NHS ester conjugation.
Materials:
-
Boc-NH-PEG4-amine
-
Molecule functionalized with NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[13]
-
Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[10][11]
-
Quenching Buffer (optional): 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, HPLC)
Procedure:
-
Reagent Preparation: a. Allow the vials of Boc-NH-PEG4-amine and the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation[1][13]. b. Prepare the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Ensure it is free of primary amines[10][13]. c. Immediately before use, prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. NHS ester solutions are susceptible to hydrolysis and should be prepared fresh[1][13]. d. Dissolve the Boc-NH-PEG4-amine in the labeling buffer to a known concentration (e.g., 1-10 mg/mL).
-
Conjugation Reaction: a. Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess over the Boc-NH-PEG4-amine). b. While gently vortexing, add the calculated volume of the NHS ester stock solution to the Boc-NH-PEG4-amine solution[11]. c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight[11][12]. Protect from light if the NHS ester contains a fluorescent dye.
-
Quenching (Optional): a. To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM[1]. b. Incubate for an additional 15-30 minutes at room temperature to ensure any remaining active NHS ester is deactivated[1].
-
Purification: a. Remove the unreacted reagents and the N-hydroxysuccinimide byproduct from the final conjugate. b. Size-Exclusion Chromatography (SEC) / Gel Filtration is the most common method for separating the larger conjugate from smaller molecules[1][][15]. c. Reverse-Phase HPLC (RP-HPLC) can also be effective for purifying PEGylated peptides and small molecules[][15]. d. For larger biomolecule conjugates, dialysis or ultrafiltration can be used to remove small molecular weight impurities[15][16].
Protocol 2: Boc-Group Deprotection
If the N-terminal amine of the PEG linker is required for a subsequent reaction, the Boc protecting group must be removed. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA)[3].
Materials:
-
Purified Boc-protected conjugate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS), to prevent side reactions[17].
Procedure:
-
Dissolve the purified Boc-protected conjugate in anhydrous DCM.
-
Add TFA to the solution (a common ratio is 20-50% TFA in DCM, v/v)[17][18]. If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger (e.g., TIS, 2-5% v/v)[17].
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS[18].
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (in vacuo)[18][19]. Co-evaporation with additional solvent like DCM may be necessary to remove residual TFA[19].
-
The resulting amine will be a trifluoroacetate salt. It can be used directly in some cases or neutralized through a basic workup or by using a basic ion-exchange resin[3][20][21].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Hydrolysis of NHS ester: Reagent exposed to moisture; reaction pH too high; old stock solution. | Equilibrate reagents to RT before opening. Prepare NHS ester solution fresh in anhydrous solvent. Optimize pH to be in the 7.2-8.5 range[8][11]. |
| Inactive amine: Reaction pH too low (amine is protonated). | Increase the pH of the reaction buffer to 8.0-8.5 to ensure the amine is deprotonated and nucleophilic[10]. | |
| Competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Exchange the substrate into an amine-free buffer (PBS, HEPES, bicarbonate) via dialysis or desalting column before the reaction[1][13]. | |
| Multiple Products/Side Reactions | Multiple reaction sites: If conjugating to a protein, multiple lysine residues may have reacted. | Reduce the molar excess of the NHS ester and shorten the reaction time. Optimize stoichiometry to favor mono-labeling[12]. |
| Boc deprotection during reaction: Reaction conditions are inadvertently acidic. | Ensure the pH of the labeling buffer is stable and remains in the recommended 7.2-8.5 range. | |
| Difficulty in Purification | Similar properties of product and starting material: Size and charge of the conjugate may be very close to the starting material. | Employ high-resolution purification techniques like RP-HPLC or Ion-Exchange Chromatography (IEX), which can separate species based on small differences in hydrophobicity or charge[][22]. |
Conclusion
The reaction between Boc-NH-PEG4-amine and NHS esters is a robust and versatile method for creating stable, covalently linked conjugates. By understanding the underlying mechanism and carefully controlling key parameters such as pH, stoichiometry, and temperature, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and developers aiming to leverage this powerful bioconjugation chemistry in their work.
References
-
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
Reaction Conditions for Chemical Coupling (S9237). New England Biolabs.
-
PEGylated Protein Purification Techniques. BOC Sciences.
-
Protocol for Labeling Primary Amines with NHS Esters: Application Notes for Researchers. Benchchem.
-
NHS ester labeling of amino biomolecules. BroadPharm.
-
Rapid N-Boc Deprotection with TFA. Scribd.
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
-
Boc Deprotection - TFA. Common Organic Chemistry.
-
Technical Support Center: Purification Strategies for PEGylated Conjugates. Benchchem.
-
Conjugation Protocol for Amine-Reactive Dyes. Tocris Bioscience.
-
Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry.
-
Making Site-specific PEGylation Work. BioPharm International.
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
-
NHS Esters for Antibody Labeling. BOC Sciences.
-
Protocol for PEG NHS Ester. BroadPharm.
-
Best purification method of a PEGylated peptide? ResearchGate.
-
An In-depth Technical Guide to the Solubility Characteristics of Boc-NH-PEG4-C3-acid. Benchchem.
-
Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed.
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications.
-
Boc-NH-PEG4-OH, 106984-09-2. Huateng Pharma.
-
Boc-NH-PEG4-COOH | CAS:756525-91-4. Biopharma PEG.
-
Boc-NH-PEG4-NHS ester. MedChemExpress.
-
Boc-NH-PEG-COOH (Boc-Amine-PEG-Acid). Creative PEGWorks.
-
How to avoid side reactions with Boc-NH-PEG4-C3-acid. Benchchem.
-
BocNH-PEG4-acid 876345-13-0. Sigma-Aldrich.
-
Boc-NH-PEG-NHS. BOC Sciences.
-
BOC-NH-PEG4-NH2, 811442-84-9. Biopharma PEG.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. rsc.org [rsc.org]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. biopharminternational.com [biopharminternational.com]
Application Note: High-Resolution Purification of Boc-NH-PEG4-Amine Conjugates by Preparative Reverse-Phase HPLC
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Boc-NH-PEG4-amine, a heterobifunctional linker critical in bioconjugation and pharmaceutical development. Achieving high purity of such linkers is essential for the synthesis of well-defined conjugates, ensuring reproducibility and reliable performance in downstream applications.[1][2] This guide details an optimized method using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), covering the principles of separation, method development, a detailed experimental protocol, and strategies for post-purification processing. The methodologies are designed to yield a highly pure product suitable for the most demanding research and development applications.
Introduction: The Critical Role of Purity
Boc-NH-PEG4-amine is a versatile chemical tool that incorporates a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This structure is invaluable in drug delivery systems, antibody-drug conjugates (ADCs), and proteomics, where the PEG spacer enhances solubility and the terminal groups allow for controlled, sequential conjugation.
However, the synthesis of this linker can result in a mixture of impurities, including unreacted starting materials, byproducts from the Boc-protection step (e.g., di-tert-butyl dicarbonate byproducts), and PEG oligomers of varying lengths.[1][3] These impurities can lead to unwanted side reactions, poorly defined final conjugates, and complicated purification of the target biomolecule.[2] Therefore, a robust purification strategy to isolate the target compound with high purity (>98%) is not just recommended; it is a prerequisite for success. RP-HPLC is the preferred method for achieving this level of purity for small to medium-scale preparations.[1]
Principles of Separation: A Tale of Two Ends
The successful purification of Boc-NH-PEG4-amine by RP-HPLC hinges on the molecule's amphiphilic nature.
-
The Hydrophobic Anchor: The tert-butyloxycarbonyl (Boc) group provides a significant hydrophobic character, allowing for strong retention on a nonpolar stationary phase, such as a C18 alkyl chain.
-
The Hydrophilic Spacer & Terminus: The PEG4 chain and the terminal amine are polar, interacting more strongly with the aqueous mobile phase.
This duality allows for effective separation. The molecule is retained on the C18 column via its Boc group, and a gradient of increasing organic solvent (acetonitrile) is used to disrupt these hydrophobic interactions and elute the compound.
The Role of Trifluoroacetic Acid (TFA): More Than Just a Buffer
The addition of a low concentration (typically 0.1%) of trifluoroacetic acid (TFA) to the mobile phase is critical for several reasons:
-
pH Control: TFA lowers the mobile phase pH to approximately 2.[4] At this pH, the terminal amine group of the conjugate is protonated (R-NH3+), preventing it from interacting with residual silanols on the silica-based stationary phase. This suppression of unwanted ionic interactions is a major reason for improved, sharper peaks.[4]
-
Ion-Pairing Agent: TFA acts as a weak ion-pairing reagent.[4][5] The trifluoroacetate anion can form a transient, neutral ion pair with the protonated amine (R-NH3+...⁻OOC-CF3). This neutral complex has increased hydrophobicity, leading to better retention and improved separation efficiency.[6][7]
Detailed Experimental Protocol
This protocol is designed for a preparative HPLC system and can be scaled as needed.
Materials and Instrumentation
-
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and fraction collector.
-
Preparative Reverse-Phase C18 Column (e.g., 19 x 150 mm, 5 µm particle size). C18 columns are well-suited for retaining and separating PEGylated molecules and peptides.[8][9][10]
-
Detector: A UV detector set to a low wavelength (e.g., 214 nm) can be used, but sensitivity may be limited as the molecule lacks a strong chromophore.[2] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended for optimal detection of compounds that do not efficiently absorb UV radiation.[2][]
-
-
Reagents and Solvents:
-
Crude Boc-NH-PEG4-amine conjugate.
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or Milli-Q.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Methanol, HPLC grade (for sample dissolution and cleaning).
-
0.22 µm or 0.45 µm syringe filters.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the purification of Boc-NH-PEG4-amine.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water (v/v).
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (v/v).
-
Scientist's Note: Degas both mobile phases thoroughly by sonication or helium sparging to prevent bubble formation in the pump heads, which can cause pressure fluctuations and unstable baselines.
Step 2: Sample Preparation
-
Dissolve the crude Boc-NH-PEG4-amine conjugate in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or methanol is a good starting point.[2]
-
Ensure the sample is fully dissolved. Gentle sonication can aid dissolution.[2]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1][2] This is a critical step to prevent clogging of the injector and column frit.
Step 3: HPLC Method and Elution Gradient
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.[1]
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Elute the compound using a linear gradient of increasing Mobile Phase B. An example gradient is provided in the table below. This gradient should be optimized based on the results from an initial analytical scouting run.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 15.0 | 95.0 | 5.0 | Initial |
| 5.0 | 15.0 | 95.0 | 5.0 | Linear |
| 35.0 | 15.0 | 45.0 | 55.0 | Linear |
| 40.0 | 15.0 | 5.0 | 95.0 | Linear |
| 45.0 | 15.0 | 5.0 | 95.0 | Linear |
| 46.0 | 15.0 | 95.0 | 5.0 | Linear |
| 50.0 | 15.0 | 95.0 | 5.0 | Linear |
Step 4: Fraction Collection and Analysis
-
Collect fractions throughout the elution gradient based on the detector signal.
-
Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.
-
Pool the fractions that contain the desired product at the target purity level (e.g., >98%).
Step 5: Post-Purification Solvent Removal The collected fractions contain acetonitrile, water, and TFA, which must be removed to yield the final product. Lyophilization (freeze-drying) is the preferred method.
-
Challenge: Acetonitrile has a low freezing point (-65°C) and can prevent samples from freezing properly in standard lyophilizers, leading to "bumping" (violent boiling) and sample loss.[12][13][14]
-
Solution: A multi-step process using a modern centrifugal evaporator with lyophilization capabilities is highly effective.[12][13]
-
Stage 1 (Evaporation): First, remove the bulk of the acetonitrile using a centrifugal evaporator under controlled vacuum (e.g., 40 mbar) without freezing the aqueous sample.[15]
-
Stage 2 (Lyophilization): Once the acetonitrile is removed, the remaining aqueous solution can be frozen and lyophilized under high vacuum to remove the water and residual TFA, yielding a light, fluffy powder that is easy to handle.[14][15]
-
Troubleshooting and Optimization
Effective HPLC purification often requires optimization. The following table outlines common issues and proven solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary ionic interactions with the stationary phase; low TFA concentration. | Ensure TFA concentration is 0.1% in both mobile phases. A low pH protonates the amine and suppresses silanol activity.[4][6] |
| Poor Resolution | Gradient is too steep; incorrect stationary phase. | Decrease the gradient slope (e.g., 0.5-1% B/min) around the elution point of the target compound. Ensure a C18 phase is being used for adequate hydrophobic retention.[8] |
| Low Recovery | Irreversible adsorption to the column; compound precipitation on the column. | Ensure the sample is fully dissolved before injection. If the issue persists, a different stationary phase (e.g., C8) or mobile phase modifier may be needed. |
| No Elution of Product | Compound is too hydrophobic for the gradient conditions. | Extend the gradient to a higher percentage of acetonitrile (e.g., 95-100% B) and hold for several column volumes. |
HPLC Parameter Influence Diagram
The interplay of HPLC parameters is key to successful method development.
Caption: Relationship between key HPLC parameters and separation outcomes.
Conclusion
This application note provides a robust and reliable protocol for the high-resolution purification of Boc-NH-PEG4-amine using preparative RP-HPLC. By understanding the chemical principles of the separation, carefully preparing the sample and mobile phases, and systematically optimizing the elution gradient, researchers can consistently achieve the high purity (>98%) required for demanding applications in drug development and bioconjugation. The use of an appropriate detector and a validated post-purification solvent removal strategy are critical final steps to ensure the integrity and usability of the final product.
References
-
Knudson, V., Farkas, T., & McGinley, M. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. Retrieved from [Link]
-
Lab Manager. (2019, November 10). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. Retrieved from [Link]
-
Various Authors. (2015, May 1). Anyone familiar with HPLC/Acetonitrile Solvent Removal?. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). RP HPLC methods for PEGylated proteins downstream. ResearchGate. Retrieved from [Link]
-
Various Authors. (2008, October 26). the role of TFA on Reverse phase chromatography?. Chromatography Forum. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Biozen Peptide PS-C18 for Peptide Mapping. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Peptide Separations | Reversed-Phase HPLC Columns. Retrieved from [Link]
-
Darrington, R., et al. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. American Laboratory. Retrieved from [Link]
-
Abeysena, I., & Darrington, R. (n.d.). Developments in Laboratory Scale Lyophilisation for Purification Laboratories. Genevac. Retrieved from [Link]
-
Reddit User Community. (2022, June 4). Chromatography of PEG containing compounds. r/Chempros via Reddit. Retrieved from [Link]
-
SP Industries. (n.d.). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. Retrieved from [Link]
-
Various Authors. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?. Quora. Retrieved from [Link]
-
Various Authors. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). C18 120 A Peptide HPLC Column 5um 25 x 0.46 cm. Retrieved from [Link]
-
Biotage. (n.d.). C18 PhyTip® column for protein and peptide clean-up. Retrieved from [Link]
-
Reddit User Community. (2023, October 30). HPLC Peptide Purification with C18 vs C4/C8 prep columns. r/CHROMATOGRAPHY via Reddit. Retrieved from [Link]
-
Incognito. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. LCGC International. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 5. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. reddit.com [reddit.com]
- 12. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization | Lab Manager [labmanager.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. scientificproducts.com [scientificproducts.com]
- 15. scientificproducts.com [scientificproducts.com]
Application Notes and Protocols for Reductive Amination using Boc-NH-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Bioconjugation
Reductive amination is a robust and highly versatile chemical transformation that facilitates the covalent linkage of an amine-containing molecule to a carbonyl group (aldehyde or ketone) of another molecule.[1][2] This powerful technique is a cornerstone in the field of bioconjugation, enabling the precise modification of proteins, peptides, and other biomolecules.[3][4] The reaction proceeds through the formation of a Schiff base or iminium ion intermediate, which is then selectively reduced to a stable secondary or tertiary amine linkage.[5][6] One of the key advantages of reductive amination is its execution in a "one-pot" fashion, which streamlines the synthetic process and minimizes waste.[1][7]
The incorporation of polyethylene glycol (PEG) linkers, such as Boc-NH-PEG4-amine, has become a pivotal strategy in drug development and proteomics. PEGylation, the process of attaching PEG chains to a molecule, can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, prolonging their circulatory half-life, and reducing their immunogenicity. Boc-NH-PEG4-amine is a discrete PEG linker featuring a terminal primary amine and a Boc-protected amine, offering a versatile platform for conjugation.[8][9][10] The primary amine can participate in the reductive amination reaction, while the Boc-protected amine provides a handle for subsequent modifications after deprotection under acidic conditions.[8]
This document provides a comprehensive guide to the principles and practical application of reductive amination using Boc-NH-PEG4-amine, offering detailed protocols and expert insights for successful bioconjugation.
The Chemistry of Reductive Amination: A Stepwise Perspective
The reductive amination process can be dissected into two principal stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of Boc-NH-PEG4-amine on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient imine (for primary amines) or iminium ion (for secondary amines).[5][6][11] The rate of this step is pH-dependent, with mildly acidic conditions (pH 4-6) generally favoring the formation of the iminium ion intermediate.[12][13]
-
Reduction to a Stable Amine: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a stable C-N single bond, yielding the final amine conjugate.[2][6] The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to not reduce the starting carbonyl compound.[12][14]
Visualizing the Reductive Amination Workflow
Caption: Workflow of Reductive Amination with Boc-NH-PEG4-amine.
Materials and Reagents
Key Reagents
| Reagent | Supplier Examples | Notes |
| Boc-NH-PEG4-amine | BroadPharm, J&K Scientific, TCI | Ensure high purity (≥95%).[15] |
| Aldehyde or Ketone Substrate | Varies | The biomolecule to be modified (e.g., protein, peptide). |
| Reducing Agent | Sigma-Aldrich, Interchim | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[16] |
| Solvents | Varies | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), or aqueous buffers. |
| Acids (for pH adjustment/catalysis) | Varies | Acetic Acid (AcOH) or dilute HCl. |
| Buffers | Varies | Phosphate-Buffered Saline (PBS), Borate Buffer. |
Choosing the Right Reducing Agent
The selection of the reducing agent is a critical parameter that dictates the success of a one-pot reductive amination.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice for reductive amination due to its selectivity for reducing the protonated imine over the starting carbonyl at a slightly acidic pH.[12][17] However, it is highly toxic and generates cyanide byproducts, necessitating careful handling and disposal.[14][17]
-
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN.[16][18] It is particularly effective for a broad range of aldehydes and ketones, including those sensitive to acidic conditions.[14] STAB is often the preferred reagent for its safety and high yields.[18]
Experimental Protocols
Protocol 1: General Reductive Amination of an Aldehyde with Boc-NH-PEG4-amine
This protocol provides a general procedure for the conjugation of Boc-NH-PEG4-amine to an aldehyde-containing molecule.
Step-by-Step Methodology:
-
Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the aldehyde substrate (1 equivalent) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Addition of Amine: Add Boc-NH-PEG4-amine (1.1 to 1.5 equivalents) to the solution.
-
Acid Catalyst (Optional but Recommended): For less reactive carbonyls, add a catalytic amount of acetic acid (0.1 to 1 equivalent).
-
Stirring and Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.5 to 2 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Quenching the Reaction: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination of a Protein
This protocol outlines the conjugation of Boc-NH-PEG4-amine to a protein that has been modified to present aldehyde groups (e.g., through oxidation of carbohydrate moieties).
Step-by-Step Methodology:
-
Protein Preparation: Prepare a solution of the aldehyde-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
Addition of PEG Linker: Add a solution of Boc-NH-PEG4-amine (10-50 molar excess) in the same buffer to the protein solution.
-
Incubation for Imine Formation: Gently mix the reaction mixture and incubate at room temperature or 4°C for 2-4 hours.
-
Addition of Reducing Agent: Add a freshly prepared solution of Sodium Cyanoborohydride (20-100 molar excess) in the reaction buffer.
-
Reaction Progression: Continue the incubation at room temperature or 4°C for 12-24 hours with gentle mixing.
-
Quenching and Dialysis: Quench the reaction by adding a quenching buffer (e.g., Tris buffer). Purify the PEGylated protein from excess reagents by dialysis or size-exclusion chromatography.[][20]
Purification and Characterization of PEGylated Conjugates
The purification of the final conjugate is crucial to remove unreacted starting materials and byproducts.
Purification Strategies
| Technique | Principle of Separation | Applications |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removal of unreacted PEG and native protein.[][20] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of positional isomers and species with different degrees of PEGylation.[][21] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Often complementary to IEX for separating PEGylated species.[][20] |
| Reversed-Phase HPLC (RP-HPLC) | Polarity (hydrophobicity) | Analytical characterization and purification of smaller PEGylated peptides and proteins.[] |
Analytical Techniques for Characterization
A multi-faceted analytical approach is necessary to confirm the successful conjugation and to determine critical quality attributes.[22][23]
-
UV/Vis Spectroscopy: To determine the concentration of the protein component of the conjugate.[23]
-
SDS-PAGE: To visualize the increase in molecular weight upon PEGylation.
-
Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the identity and determine the molecular weight of the conjugate, and to assess the degree of PEGylation.[23]
-
HPLC (SEC, IEX, RP-HPLC): To assess purity, aggregation, and charge heterogeneity.[][22]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | - Incomplete imine formation- Inefficient reduction- Suboptimal pH | - Increase reaction time for imine formation.- Use a higher excess of the reducing agent.- Optimize the pH of the reaction mixture (typically 4-6 for imine formation).[12] |
| Side Product Formation | - Reduction of the starting carbonyl | - Use a milder reducing agent like STAB.- For NaBH₄, pre-form the imine before adding the reducing agent.[14] |
| Difficulty in Purification | - Similar properties of conjugate and starting materials | - Employ orthogonal purification techniques (e.g., IEX followed by SEC).[20] |
Conclusion
Reductive amination with Boc-NH-PEG4-amine is a highly effective and versatile strategy for the synthesis of well-defined bioconjugates. By carefully selecting the reaction conditions, particularly the reducing agent and pH, researchers can achieve high yields of the desired PEGylated product. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful bioconjugation technique in drug discovery and development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available from: [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Available from: [Link]
-
Farkaš, R., et al. (2016). A zwitterionic polysaccharide as a powerful carrier for glycoconjugations. Carbohydrate Polymers, 151, 1-9. Available from: [Link]
-
Gray, G. R. (1974). The direct coupling of oligosaccharides to proteins and derivatized gels. Archives of Biochemistry and Biophysics, 163(1), 426–428. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination To The Rescue. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
PubChem. (n.d.). Boc-NH-PEG4-amine. Retrieved from [Link]
-
Sato, K., et al. (2007). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 129(37), 11402–11403. Available from: [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Varma, R. S. (2001). Reductive Amination. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Available from: [Link]
-
Wikipedia. (2023). Reductive amination. Available from: [Link]
-
Ye, W., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(1), 215–223. Available from: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 4. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. gctlc.org [gctlc.org]
- 8. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 9. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 10. Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. nbinno.com [nbinno.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. interchim.fr [interchim.fr]
- 17. Sodium cyanoborohydride [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Surface Plasmon Resonance (SPR) Biosensor Performance with Boc-NH-PEG4-amine
Introduction: The Critical Role of Surface Chemistry in SPR
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for the real-time monitoring of biomolecular interactions.[1][2] The quality of SPR data—its accuracy, reproducibility, and signal-to-noise ratio—is fundamentally dependent on the molecular architecture of the sensor chip surface.[1][3] An ideal sensor surface facilitates the stable immobilization of a ligand while resisting the non-specific adsorption of other molecules from the sample matrix.[4][5][6] Non-specific binding can obscure the true interaction signal, leading to erroneous kinetic and affinity calculations.[4][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Boc-NH-PEG4-amine, a heterobifunctional linker, to create robust and sensitive SPR biosensor surfaces. We will delve into the underlying principles of this linker's functionality, provide step-by-step protocols for its application, and discuss the validation of the resulting sensor surface.
The Strategic Advantage of Boc-NH-PEG4-amine
Boc-NH-PEG4-amine (tert-butyl N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate) is a versatile tool for surface functionalization in SPR.[8][9][10] Its unique structure offers a dual advantage: a terminal primary amine for covalent attachment to activated sensor surfaces and a Boc-protected amine at the other end.[10] The polyethylene glycol (PEG) spacer is central to its high performance.
Why PEG? The Anti-Fouling Champion
Poly(ethylene glycol) (PEG) is widely recognized for its ability to reduce non-specific protein adsorption.[1][6][11] This property arises from the hydrophilic nature and high flexibility of the PEG chains, which create a hydration layer on the sensor surface.[6][11][12] This layer acts as a steric barrier, effectively repelling proteins and other biomolecules that are not the specific binding partners of the immobilized ligand.[6][13] The result is a significant reduction in background noise and an improved signal-to-noise ratio.[11]
The Power of Orthogonal Chemistry: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis and bioconjugation.[14][15] Its key feature is its stability in a wide range of chemical conditions while being readily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA).[14][15][] This "orthogonality" allows for a controlled, stepwise approach to surface modification.[17] First, the free amine of Boc-NH-PEG4-amine is used to attach the linker to the sensor surface. Subsequently, the Boc group is removed to expose a new primary amine, which can then be used to immobilize a ligand of interest. This ensures a uniform and oriented presentation of the ligand, which can be critical for its biological activity.[18][19]
Experimental Workflow: From Bare Gold to a Functional Biosensor
The following sections detail the complete workflow for modifying a standard carboxylated SPR sensor chip with Boc-NH-PEG4-amine and subsequent ligand immobilization.
Diagram of the Overall Workflow
Caption: A streamlined workflow for SPR sensor surface modification.
Protocol 1: Immobilization of Boc-NH-PEG4-amine on a Carboxylated Sensor Surface
This protocol outlines the steps for attaching the Boc-NH-PEG4-amine linker to a standard carboxylated sensor chip (e.g., CM5). This process utilizes standard amine coupling chemistry.[18][20]
Materials:
-
Carboxylated SPR sensor chip
-
Boc-NH-PEG4-amine (e.g., from J&K Scientific, Chem-Impex)[8][9]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
1 M Ethanolamine-HCl, pH 8.5
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
Procedure:
-
System Priming: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS in water. Inject this mixture over the sensor surface to activate the carboxyl groups, converting them into reactive NHS esters.[20] The activation is typically confirmed by a slight increase in the SPR signal (response units, RU).
-
Linker Immobilization: Prepare a solution of Boc-NH-PEG4-amine in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0). The optimal concentration should be determined empirically but a starting point of 0.5-1.0 mg/mL is recommended. Inject the linker solution over the activated surface. The primary amine of the linker will react with the NHS esters to form stable amide bonds.[20]
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5, to deactivate any remaining NHS esters on the surface.[20] This step also helps to remove any non-covalently bound linker molecules.
-
Verification: The final immobilization level is determined by the difference in RU before activation and after deactivation.
Protocol 2: Boc Deprotection and Ligand Immobilization
This protocol describes the removal of the Boc protecting group and the subsequent immobilization of a protein ligand.
Materials:
-
Boc-NH-PEG4-amine functionalized sensor chip (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Ligand to be immobilized (e.g., an antibody or protein)
-
EDC and NHS
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH corresponding to the ligand's pI - 1)
-
1 M Ethanolamine-HCl, pH 8.5
-
Running buffer
Procedure:
-
Boc Deprotection: Prepare a solution of 10-50% TFA in an appropriate solvent (e.g., dichloromethane for ex-situ deprotection, or a brief injection of an aqueous TFA solution in the SPR system, depending on instrument compatibility). Expose the sensor surface to the TFA solution to cleave the Boc group, revealing a primary amine.[14][15] Thoroughly wash the surface with running buffer to remove all traces of TFA.
-
Ligand Activation (if necessary): If the ligand is to be coupled via its carboxyl groups to the newly exposed amine on the surface, activate the ligand in solution by reacting it with EDC/NHS.
-
Ligand Immobilization: Inject the activated ligand (or a ligand with a pre-activated ester) over the deprotected surface. The newly formed primary amines on the sensor surface will react with the activated carboxyl groups on the ligand.
-
Final Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5, to quench any unreacted sites on the ligand or the surface.
-
Surface Stabilization: Perform several startup cycles with running buffer to ensure a stable baseline before proceeding with analyte binding studies.
Data Presentation and Validation
The success of the surface modification should be validated at each stage. The following table provides an example of expected RU changes during the process.
| Step | Procedure | Expected RU Change (ΔRU) | Rationale |
| 1 | EDC/NHS Activation | +100 to +200 | Activation of carboxyl groups.[20] |
| 2 | Boc-NH-PEG4-amine Immobilization | +500 to +1500 | Covalent attachment of the linker. |
| 3 | Ethanolamine Deactivation | Slight decrease then stabilization | Removal of non-covalently bound linker.[20] |
| 4 | TFA Deprotection | Small decrease | Loss of the Boc group (mass loss). |
| 5 | Ligand Immobilization | +2000 to +10000 (protein dependent) | Covalent attachment of the ligand. |
| 6 | Final Deactivation | Slight decrease then stabilization | Quenching of reactive groups. |
Characterization of the Functionalized Surface
A key performance indicator of a well-prepared SPR surface is its resistance to non-specific binding.
Protocol 3: Assessing Non-Specific Binding
-
Prepare a Control Surface: Use a flow cell that has undergone the same chemical treatment but without the final ligand immobilization as a reference.
-
Inject a High-Concentration Non-Specific Protein: Prepare a solution of a common non-specific binding protein, such as bovine serum albumin (BSA), at a high concentration (e.g., 1 mg/mL) in running buffer.
-
Monitor Binding: Inject the BSA solution over both the functionalized and reference surfaces.
-
Analysis: A well-passivated surface will show minimal (<50 RU) binding of the non-specific protein.
Troubleshooting and Expert Insights
-
Low Immobilization Levels: This can be due to inefficient activation of the carboxyl surface or the linker. Ensure fresh EDC/NHS solutions are used. The pH of the linker solution can also be optimized to enhance electrostatic pre-concentration.
-
High Non-Specific Binding: This suggests incomplete coverage of the surface by the PEG linker. Increasing the concentration of Boc-NH-PEG4-amine during immobilization or the reaction time may improve surface density. Additionally, ensure the running buffer contains a small amount of surfactant (e.g., 0.005% Tween-20) to further minimize non-specific interactions.[7][21]
-
Ligand Inactivity: Random immobilization can orient the ligand in a way that blocks its active site.[18][19] The controlled, two-step approach offered by Boc-NH-PEG4-amine helps to mitigate this by creating a more uniform surface.
Conclusion: A Robust Foundation for High-Quality SPR Data
The strategic use of Boc-NH-PEG4-amine provides a powerful method for creating highly functional and low-fouling SPR biosensor surfaces. The integrated PEG linker effectively minimizes non-specific binding, while the Boc-protected amine allows for a controlled and versatile approach to ligand immobilization. By following the detailed protocols and validation steps outlined in this application note, researchers can significantly enhance the quality and reliability of their SPR data, leading to more accurate and insightful characterization of biomolecular interactions.
References
-
Amine-coupling - SPR-Pages. (2022-07-17). Available from: [Link]
-
Porciani, D., et al. (2018). Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(5), 1164-1172. Available from: [Link]
-
Modifications - SPR-Pages. (2023-01-05). Available from: [Link]
-
Immobilization Strategies - Surface Plasmon Resonance. (2013-11-19). Reichert Technologies. Available from: [Link]
-
Reducing Non-Specific Binding - Surface Plasmon Resonance. (2014-02-04). Reichert Technologies. Available from: [Link]
-
Immobilization theory - SPR-Pages. (2022-07-17). Available from: [Link]
-
Surface Plasmon Resonance Sensors: A Guide for Scientists. Nicoya Lifesciences. Available from: [Link]
-
Boran, C., et al. (2023). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Biosensors, 13(4), 469. Available from: [Link]
-
Explained: Sensor Chips for Surface Plasmon Resonance and Other Applications. (2024-10-25). Available from: [Link]
-
Blain, D. G., et al. (1999). Development and characterization of surface chemistries for microfabricated biosensors. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 17(5), 2479-2486. Available from: [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences. Available from: [Link]
-
Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences. Available from: [Link]
-
Zhang, Y., et al. (2023). Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). International Journal of Molecular Sciences, 24(15), 12423. Available from: [Link]
-
SPR Sensor Chips. Sofchip. Available from: [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. Available from: [Link]
-
Chen, K., et al. (2015). PEGylated Artificial Antibodies: Plasmonic Biosensors with Improved Selectivity. ACS Nano, 9(4), 4156-4166. Available from: [Link]
-
Brecht, A., et al. (2021). Three-Dimensional Polyglycerol–PEG-Based Hydrogels as a Universal High-Sensitivity Platform for SPR Analysis. Analytical Chemistry, 93(10), 4476-4484. Available from: [Link]
-
PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy. (2017). Nanoscale, 9(33), 12013-12021. Available from: [Link]
-
Sensor chips. Cytiva. (2025-03-23). Available from: [Link]
-
Novel thiolated-PEG linker molecule for biosensor development on gold surfaces. (2019). Biosensors and Bioelectronics, 141, 111477. Available from: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Characterizing the AB−PEG interaction by SPR. ResearchGate. Available from: [Link]
-
A Reactive Poly(ethylene glycol) Layer To Achieve Specific Surface Plasmon Resonance Sensing with a High S/N Ratio. ResearchGate. Available from: [Link]
-
Novel thiolated-PEG linker molecule for biosensor development on gold surfaces. (2019). Biosensors and Bioelectronics, 141, 111477. Available from: [Link]
-
Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. (2014). Journal of Controlled Release, 194, 145-155. Available from: [Link]
-
Preparation of Nanoparticle-Immobilized Gold Surfaces for the Reversible Conjugation of Neurotensin Peptide. (2023). Polymers, 15(11), 2503. Available from: [Link]
-
Surface plasmon resonance. Available from: [Link]
-
Determination of kinetic data using surface plasmon resonance biosensors. ResearchGate. Available from: [Link]
-
Adsorption Behaviour of PEGylated Gold Nanoparticles to Different Surfaces Probed by CV Monitoring. ResearchGate. Available from: [Link]
-
Tips on ligand immobilization and kinetic study using surface plasmon resonance. (2018). Journal of Pharmaceutical Analysis, 8(5), 281-285. Available from: [Link]
-
N-(N-Boc-PEG4)-N-bis(PEG4-amine). Precise PEG. Available from: [Link]
-
ligand immobilization using - Click Coupling. XanTec bioanalytics GmbH. Available from: [Link]
Sources
- 1. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. bitesizebio.com [bitesizebio.com]
- 4. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. chemimpex.com [chemimpex.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 11. PEGylated Artificial Antibodies: Plasmonic Biosensors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immobilization Strategies [reichertspr.com]
- 20. Amine-coupling [sprpages.nl]
- 21. Reducing Non-Specific Binding [reichertspr.com]
A Step-by-Step Guide to Reactions with Boc-NH-PEG4-Amine: Principles and Protocols for Advanced Bioconjugation
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical applications of Boc-NH-PEG4-amine in bioconjugation and related fields. We will delve into the underlying chemical mechanisms, provide step-by-step protocols for common reactions, and offer insights into critical experimental choices to ensure successful and reproducible outcomes.
Introduction: The Versatility of a Heterobifunctional PEG Linker
Boc-NH-PEG4-amine is a heterobifunctional linker that has become an invaluable tool in modern drug development and chemical biology.[1] Its structure comprises a terminal primary amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[2][3] This unique architecture offers several key advantages:
-
Controlled, Stepwise Conjugation: The Boc protecting group allows for a sequential and controlled approach to bioconjugation.[4] The free primary amine can be reacted first, followed by the deprotection of the Boc group to reveal a second primary amine for subsequent modification.
-
Enhanced Hydrophilicity: The PEG4 spacer is hydrophilic, which can improve the aqueous solubility of the resulting conjugate.[5][6] This is particularly beneficial for large, often hydrophobic biomolecules like antibodies and for modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][7]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the circulation half-life and reduce the immunogenicity of therapeutic molecules.[8]
This guide will focus on two fundamental reactions involving Boc-NH-PEG4-amine: amide bond formation using the free amine and the subsequent deprotection of the Boc group to liberate the second amine.
PART 1: Amide Bond Formation with Boc-NH-PEG4-Amine
The primary amine of Boc-NH-PEG4-amine readily reacts with activated carboxylic acids to form a stable amide bond. This is a cornerstone of many bioconjugation strategies, enabling the attachment of the PEG linker to proteins, peptides, or other molecules of interest. The most common method for activating carboxylic acids is through the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9]
The "Why": Understanding the Reaction Mechanism
The EDC/NHS coupling chemistry proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Formation of a Stable NHS Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This step improves the efficiency of the reaction by reducing the hydrolysis of the activated acid and allowing for a more controlled reaction with the amine.
-
Nucleophilic Attack by the Amine: The primary amine of Boc-NH-PEG4-amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide bond.
This two-step activation process is crucial for achieving high coupling efficiencies, especially in aqueous buffers where the target biomolecules are typically handled.
Caption: Workflow for amide bond formation using EDC/NHS chemistry.
Protocol 1: Coupling a Carboxylic Acid to Boc-NH-PEG4-Amine
This protocol provides a general method for conjugating a molecule containing a carboxylic acid to the primary amine of Boc-NH-PEG4-amine.
Materials:
-
Molecule with a carboxylic acid group
-
Boc-NH-PEG4-amine[2]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC))[][11]
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare a concentrated stock solution of Boc-NH-PEG4-amine in the Coupling Buffer.
-
Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of the Carboxylic Acid:
-
In a reaction vial, dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 2- to 5-fold molar excess of NHS (or Sulfo-NHS) solution.[9]
-
Add a 2- to 5-fold molar excess of EDC solution. The typical molar ratio is 1:2:2 of Acid:NHS:EDC.[9]
-
Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the solution of Boc-NH-PEG4-amine. A slight molar excess (1.1 to 1.5 equivalents) of the amine can be used to drive the reaction to completion.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the reaction mixture to separate the conjugated product from excess reagents and byproducts. The choice of purification method depends on the properties of the conjugate.[11]
-
Size-Exclusion Chromatography (SEC): Effective for separating larger protein conjugates from smaller unreacted linkers.[]
-
Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity and is well-suited for smaller molecules.
-
Dialysis: Useful for removing small molecule impurities from large protein conjugates.
-
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as:
-
Mass Spectrometry (MS): To verify the molecular weight of the conjugate.
-
SDS-PAGE: For protein conjugates, to visualize the increase in molecular weight.
-
UV-Vis Spectroscopy: To determine the concentration of the conjugate.
-
-
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.7 - 6.0 | Optimizes the formation of the O-acylisourea intermediate while minimizing hydrolysis. |
| Coupling pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. |
| EDC:NHS Molar Ratio | 1:2 to 1:5 | A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and are often preferred for sensitive biomolecules. |
| Reaction Time | 2 - 24 hours | The optimal time depends on the reactivity of the specific molecules being conjugated. |
PART 2: Boc Deprotection of the PEGylated Conjugate
Once the Boc-NH-PEG4-amine linker is attached to the molecule of interest, the Boc protecting group can be removed to expose a new primary amine. This newly formed amine can then be used for further modifications, such as the attachment of a drug payload in an ADC or a second targeting ligand.
The "Why": Understanding the Deprotection Mechanism
The Boc group is stable under a wide range of conditions but is readily cleaved under acidic conditions.[13] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA).[14][15] The mechanism involves the protonation of the carbonyl oxygen of the carbamate by the strong acid, which leads to the formation of a stable tert-butyl cation and the release of carbon dioxide, leaving the free amine.[15]
Caption: Mechanism of Boc deprotection using a strong acid like TFA.
Potential Side Reactions:
-
Incomplete Deprotection: Insufficient acid strength or reaction time can lead to a mixture of protected and deprotected products.[12]
-
t-Butylation: The tert-butyl cation formed during deprotection is a reactive electrophile that can modify sensitive amino acid residues like tryptophan or methionine. This can often be mitigated by using scavengers such as triisopropylsilane (TIS).[12]
Protocol 2: Boc Deprotection of a PEGylated Conjugate
This protocol describes the general procedure for removing the Boc protecting group from a molecule conjugated with Boc-NH-PEG4-amine.
Materials:
-
Boc-protected PEGylated conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, e.g., triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.[12]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents:
-
Reaction:
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]
-
The resulting deprotected amine will be a TFA salt. For many applications, this can be used directly in the next step.
-
If neutralization is required, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
If necessary, purify the deprotected product using an appropriate chromatographic method.
-
Confirm the successful deprotection by mass spectrometry, observing the expected decrease in molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | A common solvent that is inert to the reaction conditions. |
| Acid | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group. |
| TFA Concentration | 20-50% (v/v) in DCM | Ensures complete and efficient deprotection. |
| Temperature | 0°C to Room Temperature | Starting at a lower temperature can help control the reaction, especially for sensitive substrates. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection, but should be monitored. |
| Scavenger (Optional) | Triisopropylsilane (TIS) | Traps the reactive tert-butyl cation to prevent side reactions. |
Conclusion
Boc-NH-PEG4-amine is a powerful and versatile tool for researchers in drug development and bioconjugation. By understanding the underlying principles of amide bond formation and Boc deprotection, and by following well-defined protocols, scientists can effectively utilize this linker to construct complex and innovative molecular architectures. Careful control of reaction conditions, diligent monitoring of reaction progress, and thorough characterization of the final products are paramount to achieving reproducible and reliable results. The methodologies described in this guide provide a solid foundation for the successful application of Boc-NH-PEG4-amine in a wide range of research and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for NH-bis(PEG4-Boc) Conjugation to Primary Amines on Antibodies. BenchChem.
- BenchChem. (2025). How to avoid side reactions with Boc-NH-PEG4-C3-acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Boc-Aminooxy-PEG4-NH2 in Drug Delivery Systems. BenchChem.
- BenchChem. (2025). Application Notes: Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Boc-NH-PEG4-C3-acid in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Boc-Aminoxy-PEG4-OH Reaction with Aldehyde-Containing Molecules. BenchChem.
- BenchChem. (2025). Technical Guide: N-(Amino-PEG4)-N-bis(PEG4-Boc) for Advanced Bioconjugation. BenchChem.
- Biopharma PEG. Boc-NH-PEG4-COOH | CAS:756525-91-4. Biopharma PEG.
- Biopharma PEG. BOC-NH-PEG4-NH2, 811442-84-9. Biopharma PEG.
- BroadPharm. t-Boc-N-amido-PEG4-acid, 756525-91-4. BroadPharm.
- BroadPharm. t-Boc-N-amido-PEG4-amine, 811442-84-9. BroadPharm.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 3. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 6. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: HATU Coupling for Amide Bond Formation with Boc-NH-PEG4-amine
For: Researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and linker chemistry.
Foreword: The Strategic Choice of HATU for PEGylated Substrates
In the realm of chemical biology and drug development, the covalent linkage of molecules via amide bonds is a cornerstone of synthesis. The formation of this bond, however, is not spontaneous and necessitates the activation of a carboxylic acid.[1] While numerous coupling reagents exist, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, universally known as HATU, has emerged as a reagent of choice for its high efficiency, rapid kinetics, and ability to suppress racemization.[2][3][4][5]
This guide provides an in-depth examination of the HATU coupling protocol specifically tailored for the conjugation of a carboxylic acid to Boc-NH-PEG4-amine. This particular polyethylene glycol (PEG) linker is frequently employed to enhance the solubility and pharmacokinetic properties of biomolecules.[4][6] We will delve into the mechanistic underpinnings of the HATU reagent, provide a robust, step-by-step protocol, and address common challenges and troubleshooting strategies to ensure reproducible and high-yielding conjugations.
The HATU Mechanism: A Symphony of Activation and Coupling
Understanding the mechanism of action is paramount to optimizing any chemical transformation. The efficacy of HATU stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[1][4][7][8] This process is facilitated by the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][7][9]
The reaction proceeds through two principal stages:
-
Carboxylic Acid Activation: The non-nucleophilic base deprotonates the carboxylic acid, forming a carboxylate anion.[2][8] This anion then performs a nucleophilic attack on the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the release of 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[4][7][8]
-
Nucleophilic Acyl Substitution: The amine group of the Boc-NH-PEG4-amine then attacks the carbonyl carbon of the OAt-active ester. This step is particularly efficient due to the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.[7] The result is the formation of a stable amide bond.
Visualizing the Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the coupling of a generic carboxylic acid to Boc-NH-PEG4-amine. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Carboxylic Acid of Interest | ≥95% | Various | Ensure it is dry and free of nucleophilic impurities. |
| Boc-NH-PEG4-amine | ≥95% | Various | Store under inert gas, protected from moisture.[10][11] |
| HATU | ≥98% | Various | Potentially explosive and a skin sensitizer; handle with care.[7] |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Various | Use a freshly opened bottle or distill before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Use a sure-seal bottle to prevent moisture contamination. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | For workup and purification. |
| Saturated aq. Sodium Bicarbonate | Reagent Grade | Various | For workup. |
| Brine (Saturated aq. NaCl) | Reagent Grade | Various | For workup. |
| Anhydrous Sodium Sulfate | Reagent Grade | Various | For drying the organic phase. |
Reaction Setup and Procedure
A Self-Validating System: The success of this protocol relies on the scrupulous exclusion of water, which can hydrolyze the active ester intermediate and reduce yields.[12][13]
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: To the stirred solution, add DIPEA (2.0 equivalents). Stir for 5-10 minutes at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the coupling reagent.[13]
-
Activation: Add HATU (1.05-1.2 equivalents) to the reaction mixture. A slight color change may be observed. Allow the activation to proceed for 10-15 minutes at room temperature.[4] Pre-activation of the carboxylic acid before adding the amine can minimize potential side reactions where HATU reacts directly with the amine.[14][15]
-
Coupling: In a separate flask, dissolve Boc-NH-PEG4-amine (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Reactions are typically complete within 1-4 hours.[4]
Visualizing the Workflow
Caption: General workflow for HATU-mediated coupling.
Workup and Purification
The hydrophilic nature of the PEG linker can sometimes complicate the purification process. Standard liquid-liquid extraction may be less effective, and chromatographic methods are often preferred.
-
Quenching: Once the reaction is complete, quench by adding water or a mild aqueous acid.
-
Extraction: Dilute the mixture with an appropriate organic solvent such as ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The polarity of the eluent system will depend on the nature of the "R" group on the carboxylic acid. For highly polar products, reverse-phase chromatography may be necessary. Ion-exchange chromatography can also be an effective method for purifying PEGylated compounds.[16][][18]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents due to moisture. | Use anhydrous solvents and fresh reagents. Ensure the reaction is performed under an inert atmosphere.[13] |
| Insufficient activation time. | Ensure the pre-activation step is allowed to proceed for at least 10-15 minutes. | |
| Sterically hindered substrates. | Increase reaction time or temperature (e.g., to 40-50 °C). Consider a more potent coupling reagent if HATU proves insufficient.[19] | |
| Presence of Guanidinium Side Product | Excess HATU reacting with the amine. | Avoid using a large excess of HATU; a molar ratio of 1.0-1.5 equivalents relative to the carboxylic acid is often sufficient.[14] Adhere to the pre-activation protocol to minimize exposure of the free amine to excess HATU.[14] |
| Difficulty in Purification | Product is highly polar and water-soluble. | Utilize reverse-phase flash chromatography or preparative HPLC. Ion-exchange chromatography can also be effective for separating PEGylated products.[16][][20] |
| Byproducts (HOAt, tetramethylurea) co-elute with the product. | The aqueous workup should remove the majority of these byproducts. If they persist, optimizing the chromatography gradient is necessary. |
Concluding Remarks
The HATU-mediated coupling of carboxylic acids to Boc-NH-PEG4-amine is a robust and highly efficient method for the synthesis of PEGylated conjugates. By understanding the underlying mechanism and adhering to a carefully controlled, anhydrous protocol, researchers can consistently achieve high yields of the desired amide product. The insights and detailed procedures provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field, enabling them to confidently apply this powerful chemical transformation in their research and development endeavors.
References
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
The Chemistry of HATU. Understanding Its Mechanism for Peptide Synthesis. [Link]
-
RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
-
Reddit. HATU coupling - what's the best order?. [Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
-
Springer. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
-
ResearchGate. HPLC and ΔE plots of HATU mediated reactions. [Link]
-
NIH. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
BioPharm International. Making Site-specific PEGylation Work. [Link]
-
Reddit. Unusual Mass in standard HATU Coupling. [Link]
- Google Patents.
-
Green Chemistry (RSC Publishing). An integrated process combining the reaction and purification of PEGylated proteins. [Link]
-
PubMed. Purification of pegylated proteins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 11. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. biopharminternational.com [biopharminternational.com]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 20. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Boc-NH-PEG4-amine Solubility
Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the nuances of reagent solubility is fundamental to the success of your research. This guide is designed to provide you with in-depth, practical solutions for handling Boc-NH-PEG4-amine, a versatile linker used extensively in bioconjugation, proteomics, and the development of therapeutics like PROTACs. We will move beyond simple instructions to explore the chemical principles governing its solubility, ensuring you can anticipate and resolve challenges effectively.
Section 1: Understanding the Molecule - The Key to Solubility
Q1: What is the chemical structure of Boc-NH-PEG4-amine and how does it dictate its solubility?
A1: The solubility behavior of Boc-NH-PEG4-amine is a direct result of its amphiphilic nature, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. Understanding this duality is the first step in troubleshooting.
The molecule consists of three key components:
-
The tert-Butyloxycarbonyl (Boc) Group: This is a bulky, nonpolar protecting group. Its primary role is to temporarily block the reactivity of one of the amine groups. Its hydrophobicity is crucial as it enhances the molecule's solubility in nonpolar organic solvents.[1]
-
The Tetraethylene Glycol (PEG4) Spacer: This flexible chain of four repeating ethylene glycol units is the main driver of the molecule's hydrophilicity. The oxygen atoms in the PEG chain form hydrogen bonds with water, conferring significant aqueous solubility.[2][3][4]
-
The Terminal Primary Amine (-NH2): This functional group is the reactive handle for conjugation to molecules containing carboxylic acids or activated esters.[5][6] In its free base form, it is moderately polar. However, it is often supplied or becomes protonated as a salt (e.g., TFA or HCl salt), which dramatically increases its polarity and aqueous solubility.[7][8]
This combination of a hydrophobic head (Boc group) and a hydrophilic tail (PEG4 chain and amine) allows it to dissolve in a range of solvents, but also creates potential for solubility issues if the solvent system is not well-matched.
| Functional Group | Physicochemical Property | Influence on Solubility |
| Boc Group | Hydrophobic, Nonpolar | Enhances solubility in organic solvents (e.g., DCM, THF). |
| PEG4 Spacer | Hydrophilic, Polar | Primary contributor to aqueous solubility.[1] |
| Terminal Amine | Polar, Basic | Contributes to aqueous solubility, especially when protonated as a salt. |
Section 2: General Solubility Profile & Recommended Solvents
Q2: In which solvents is Boc-NH-PEG4-amine typically soluble?
A2: Based on its amphiphilic structure, Boc-NH-PEG4-amine is soluble in a variety of aqueous and organic solvents. However, the degree of solubility and the ease of dissolution can vary.
The following table provides a general guide. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Type | Qualitative Solubility | Best Practices & Notes |
| Water | Polar Protic | Soluble | The hydrophilic PEG4 spacer provides good solubility in aqueous media.[1][9] For compounds supplied as a free base, solubility may be pH-dependent. |
| DMSO | Polar Aprotic | Soluble | An excellent solvent for creating high-concentration stock solutions.[9] Use of anhydrous DMSO is highly recommended, as absorbed water can impact solubility.[10] Sonication may be required for complete dissolution.[10] |
| DMF | Polar Aprotic | Soluble | Similar to DMSO, a good choice for stock solutions and for use in peptide coupling reactions.[9] Ensure the use of an anhydrous grade for moisture-sensitive applications. |
| DCM | Nonpolar Aprotic | Soluble | The hydrophobic Boc group aids solubility in chlorinated solvents like Dichloromethane (CH2Cl2).[9] This is a common solvent for Boc deprotection reactions.[11] |
| Methanol | Polar Protic | Slightly Soluble | Solubility may be more limited compared to water or DMSO.[9] Can be used, but may not be suitable for high concentrations. |
Section 3: Troubleshooting Guide - Common Problems & Solutions
Q3: My Boc-NH-PEG4-amine is not dissolving completely or is dissolving very slowly. What should I do?
A3: This is a common issue that can usually be resolved by addressing one of three factors: solvent choice, concentration, or dissolution method.
-
Probable Cause 1: Inappropriate Solvent. The solvent may not be optimal for the amphiphilic nature of the compound.
-
Solution: Re-evaluate your solvent choice based on the table in Section 2. For creating a stock solution for general use, anhydrous DMSO or DMF are the most reliable starting points.
-
-
Probable Cause 2: Concentration Exceeds Solubility Limit. You may be trying to create a solution that is too concentrated for the chosen solvent.
-
Solution: Try reducing the concentration by adding more solvent. If you require a high concentration, you may need to switch to a better solvent, such as DMSO.
-
-
Probable Cause 3: Insufficient Energy Input. The compound may be a waxy solid or oil that requires energy to overcome the intermolecular forces and interact with the solvent.
-
Solution - The 3-Step Method:
-
Vortex: Vigorously vortex the solution for 30-60 seconds.
-
Sonicate: Place the vial in a bath sonicator for 5-10 minutes. Sonication provides ultrasonic energy to break apart solid particles and accelerate dissolution.[10]
-
Gentle Warming: If solids persist, warm the solution gently to 35-40°C in a water bath. Increased temperature provides thermal energy to improve solubility.[12] Caution: Do not overheat, as this could potentially degrade the compound.
-
-
Q4: My solution was clear, but it turned cloudy after adding it to my aqueous reaction buffer. Why?
A4: This phenomenon, known as "crashing out," occurs when the compound precipitates from the solution.
-
Probable Cause 1: Organic Co-solvent Percentage is Too High. This is the most frequent cause. While your stock solution in 100% DMSO is stable, adding a large volume of it to an aqueous buffer drastically changes the overall solvent composition. The hydrophobic Boc group may cause the molecule to aggregate and precipitate in a highly aqueous environment.
-
Solution: Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in your aqueous reaction mixture as low as possible, ideally below 10% of the total reaction volume, to avoid causing precipitation or denaturing biological molecules like proteins.[13]
-
-
Probable Cause 2: Buffer pH is Unfavorable. The terminal amine has a pKa, and its protonation state is pH-dependent. If the buffer pH causes the amine to be in a less soluble state (typically the neutral free base is less water-soluble than the protonated salt), precipitation can occur.
-
Solution: Check the pH of your final reaction mixture. A slightly acidic pH (e.g., pH 6-7) will ensure the terminal amine is protonated, which can help maintain solubility.
-
Q5: I'm seeing poor or incomplete reaction yields. Could this be a solubility issue?
A5: Absolutely. If your reagent is not fully dissolved, it is not available to react, leading to low yields and difficult-to-reproduce results.
-
Probable Cause: Micro-precipitates or Undissolved Reagent. The solution may appear clear to the naked eye, but fine, undissolved particulates may be present. These can be especially problematic if the reagent was stored as a solution and has partially precipitated over time.
-
Solution 1: Visual Confirmation and Filtration. Before adding the reagent to your reaction, hold the vial against a bright light to check for any haze or particulates. If you are unsure, you can filter the stock solution through a 0.22 µm syringe filter to remove any undissolved material.[13]
-
Solution 2: Re-dissolve Before Use. Always ensure your stock solution is fully dissolved before each use, especially after storage at low temperatures. If necessary, repeat the vortex/sonicate/warm procedure described in Q3.
-
Section 4: Key Experimental Protocols
Protocol 1: Standard Method for Preparing a 100 mM Stock Solution in DMSO
This protocol outlines the steps for reliably dissolving Boc-NH-PEG4-amine.
-
Preparation: Allow the vial of solid Boc-NH-PEG4-amine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of the compound (Molecular Weight: ~336.4 g/mol ) into a clean, dry vial.[5][14]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to reach a final concentration of 100 mM.
-
Dissolution: a. Vortex the vial vigorously for 1 minute. b. Place the vial in a bath sonicator for 10 minutes.[10] c. Visually inspect for any remaining solid. If present, warm the vial to 37°C for 5 minutes and vortex again.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]
Protocol 2: General Procedure for Boc Deprotection
Removing the Boc group is a common next step. This reaction dramatically alters the molecule's solubility, making it much more hydrophilic.
-
Dissolution: Dissolve the Boc-NH-PEG4-amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[11]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[11][16]
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[17]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. The resulting product, the TFA salt of NH2-PEG4-NH2, is a highly polar, water-soluble compound. It can often be precipitated with cold diethyl ether and used directly in the next step.[17]
Section 5: Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving solubility issues with Boc-NH-PEG4-amine.
Caption: A logical workflow for troubleshooting Boc-NH-PEG4-amine solubility issues.
Section 6: Frequently Asked Questions (FAQs)
Q6: How does removing the Boc group affect the solubility of the PEG linker?
A6: The change is significant. The Boc group is hydrophobic. Its removal under acidic conditions (e.g., with TFA) exposes a second primary amine, which is immediately protonated to form an ammonium salt (e.g., a TFA salt).[11][16] This converts the molecule from an amphiphilic structure to a highly polar, dicationic salt at acidic to neutral pH. The resulting H2N-PEG4-NH2 salt is extremely soluble in water but has very poor solubility in nonpolar organic solvents like DCM. This property is often exploited during purification.
Q7: What are the recommended storage conditions?
A7: For long-term stability, solid Boc-NH-PEG4-amine should be stored at -20°C, protected from light and moisture.[5][7] Stock solutions prepared in anhydrous solvents like DMSO or DMF should also be stored at -20°C or -80°C in single-use aliquots to prevent degradation from moisture and repeated freeze-thaw cycles.[15]
Q8: Can I use heat to dissolve the compound?
A8: Gentle heating to 35-40°C is generally acceptable and can be an effective way to aid dissolution, especially for waxy solids.[12] However, prolonged exposure to high temperatures should be avoided as it can risk thermal degradation of the PEG chain or the Boc group. Always start with mechanical methods like vortexing and sonication before applying heat.
References
- Shochem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Technical Guide to the Solubility of Amino-PEG12-Boc.
- BenchChem. (2025). t-Boc-Aminooxy-PEG4-amine: An In-depth Technical Guide to Solubility and Stability.
-
Al-Azzam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility Characteristics of Boc-NH-PEG4-C3-acid.
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. [Link]
-
CD Bioparticles. (n.d.). tBoc-protected amine-PEG-Amine. [Link]
- BenchChem. (2025). The Influence of PEGylation on Aqueous Solubility: A Technical Guide.
- BenchChem. (2025). How to avoid side reactions with Boc-NH-PEG4-C3-acid.
- BOC Sciences. (2025). PEG (Polyethylene Glycol)
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). Boc-NH-PEG4-amine. PubChem Compound Database. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 6. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 7. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 8. t-Boc Amine PEG Amine, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing pH for Boc-NH-PEG4-Amine Coupling Reactions
Welcome to our comprehensive guide on optimizing pH for the successful coupling of Boc-NH-PEG4-amine linkers. This technical resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of amide bond formation, ensuring high-yield, reproducible results in their synthetic and bioconjugation endeavors. Here, we dissect the critical role of pH, offering in-depth troubleshooting advice and frequently asked questions to address common challenges.
The Crucial Role of pH in Amide Coupling
The reaction between a carboxylic acid and a primary amine to form a stable amide bond is a cornerstone of bioconjugation and synthetic chemistry.[1] When using linkers like Boc-NH-PEG4-COOH, which contains a Boc-protected amine, a hydrophilic PEG spacer, and a terminal carboxylic acid, successful conjugation to a primary amine relies heavily on the precise control of reaction pH.[2] This is primarily because the reaction proceeds via the activation of the carboxylic acid, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analog (Sulfo-NHS).[3][4]
The efficiency of this two-step process is governed by a delicate pH-dependent balance:
-
Carboxylic Acid Activation: The initial activation of the carboxyl group by EDC is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0.[5][6] In this range, the carboxyl group is sufficiently deprotonated to be reactive, while the EDC reagent remains active.[7]
-
Amine Nucleophilicity: The subsequent nucleophilic attack by the primary amine on the activated carboxylic acid (often an NHS-ester intermediate) is most effective at a pH where a significant portion of the amine is in its deprotonated, nucleophilic state (-NH2).[8] This generally requires a pH of 7.2 to 8.5.[9]
The challenge lies in finding the optimal pH that accommodates both of these competing requirements.
Troubleshooting Guide
This section addresses specific issues that may arise during your Boc-NH-PEG4-amine coupling reactions, with a focus on pH-related causes and solutions.
Question 1: My reaction yield is consistently low. What are the likely pH-related causes?
Answer: Low yield is a common problem that can often be traced back to suboptimal pH conditions affecting either the activation step or the coupling step.
Potential Causes & Solutions:
-
Inefficient Carboxyl Activation (pH is too low): If the pH during the EDC/NHS activation step is below 4.5, the rate of formation of the active O-acylisourea intermediate will be significantly reduced.[6]
-
Poor Amine Nucleophilicity (pH is too low): The pKa of a primary amine's conjugate acid is typically in the range of 9.5 to 11.0.[11][12] At a pH significantly below the pKa, the amine will be predominantly in its protonated, non-nucleophilic form (-NH3+), hindering its ability to react with the activated ester.[8]
-
Hydrolysis of the Activated Ester (pH is too high): The NHS-ester intermediate, while more stable than the O-acylisourea intermediate, is susceptible to hydrolysis, especially at higher pH.[9] The rate of hydrolysis increases dramatically as the pH rises above 8.0.[14] For instance, the half-life of a typical NHS-ester can be as short as 10 minutes at pH 8.6.[5][15]
-
Recommendation: Avoid exceeding a pH of 8.5 for the coupling step. While a higher pH increases amine reactivity, the rapid hydrolysis of the NHS-ester will likely lead to a net decrease in yield.[5]
-
Question 2: I'm observing significant side product formation. How can pH be a contributing factor?
Answer: Side reactions can compete with the desired amide bond formation, and their prevalence can be influenced by the reaction pH.
Potential Causes & Solutions:
-
Hydrolysis of the O-acylisourea Intermediate: In a one-pot reaction, if the pH is not optimal, the highly reactive O-acylisourea intermediate formed by EDC can hydrolyze back to the carboxylic acid before it has a chance to react with the amine or NHS.[3]
-
Modification of Other Residues: At very high pH values, other nucleophilic residues on a protein, such as tyrosine, could potentially be modified, although lysine residues are generally favored.[17]
-
Recommendation: Maintain the coupling pH within the recommended 7.2-8.5 range to maximize selectivity for primary amines.
-
Question 3: I'm having trouble with the Boc deprotection step after the coupling reaction. Could the coupling reaction pH have an effect?
Answer: While the coupling reaction pH does not directly affect the subsequent Boc deprotection, it's crucial to remember that the Boc group is acid-labile.[18][19]
Potential Causes & Solutions:
-
Premature Deprotection: If the pH during the activation step is too acidic for an extended period, some premature removal of the Boc group could occur, leading to unintended self-polymerization of the Boc-NH-PEG4-linker.
-
Incomplete Deprotection: The deprotection of the Boc group requires strongly acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[18][20]
-
Recommendation: After your coupling reaction and purification of the conjugate, follow a standard Boc deprotection protocol, ensuring the complete removal of any basic buffers used in the coupling step, as they will neutralize the acid required for deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a one-pot EDC/NHS coupling reaction?
A one-pot reaction requires a compromise between the optimal pH for activation and coupling. A pH range of 6.0-7.5 is often used.[5] The lower end of this range favors the EDC activation, while the higher end promotes the amine coupling. However, at pH 7.5, the hydrolysis of the NHS-ester becomes more significant.[5]
Q2: What are the best buffers to use for this reaction?
For the activation step (pH 4.5-6.0), MES buffer (2-(N-morpholino)ethanesulfonic acid) is highly recommended as it does not contain primary amines or carboxylates that would interfere with the reaction.[21] For the coupling step (pH 7.2-8.0), phosphate-buffered saline (PBS) is a common choice.[10] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the desired reaction, though they can be used to quench the reaction.[22]
Q3: How does the pKa of my specific amine affect the optimal pH?
The reactivity of the amine is directly related to its pKa.[23] The goal is to perform the reaction at a pH where a sufficient concentration of the amine is in its deprotonated, nucleophilic form. As a general rule, the reaction pH should be slightly below the pKa of the amine's conjugate acid to balance reactivity with the stability of the NHS-ester.
Q4: Can I perform the coupling reaction at a pH higher than 8.5?
While a higher pH will further increase the concentration of the deprotonated amine, it also dramatically accelerates the hydrolysis of the NHS-ester.[5][14] The half-life of the NHS-ester can decrease to just a few minutes at pH 9.0.[14][24] Therefore, performing the reaction above pH 8.5 is generally not recommended as it will likely lead to a very low yield due to rapid hydrolysis.[5]
Data Summary & Protocols
pH Optimization Summary
| pH Range | Carboxyl Activation (EDC/NHS) | Amine Coupling (-NH₂) | NHS-Ester Stability | Recommended Use |
| 4.5 - 6.0 | Optimal[5][6] | Slow (amine is protonated) | High | Ideal for the first step of a two-step protocol. |
| 6.0 - 7.2 | Moderate | Moderate (increasingly deprotonated) | Moderate | A common compromise for one-pot reactions. |
| 7.2 - 8.0 | Suboptimal | Optimal[5] | Moderate to Low | Ideal for the second step of a two-step protocol. |
| > 8.5 | Poor | Very Fast | Very Low (rapid hydrolysis)[5][14] | Generally not recommended. |
Experimental Protocols
Protocol 1: Two-Step Coupling of Boc-NH-PEG4-COOH to a Primary Amine
This protocol separates the activation and coupling steps to allow for individual optimization.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[10]
-
Boc-NH-PEG4-COOH
-
Amine-containing molecule
-
EDC and Sulfo-NHS (or NHS)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5, or 1 M Tris, pH 8.0
-
Desalting columns
Procedure:
-
Activation: a. Dissolve the Boc-NH-PEG4-COOH in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water. c. Add EDC and Sulfo-NHS to the Boc-NH-PEG4-COOH solution. A molar ratio of 1:2:5 (Carboxylic Acid:EDC:Sulfo-NHS) is a good starting point. d. React for 15-30 minutes at room temperature.[10][15]
-
Buffer Exchange (Optional but Recommended): a. Remove excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer using a desalting column. This provides better control over the pH of the coupling reaction.
-
Coupling: a. If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. b. Add the amine-containing molecule to the activated Boc-NH-PEG4-linker. c. React for 2 hours at room temperature or overnight at 4°C.[10]
-
Quenching: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any remaining active esters.
-
Purification: a. Purify the final conjugate using an appropriate method, such as a desalting column or dialysis, to remove reaction byproducts and quenching reagents.
Protocol 2: Boc Deprotection
Materials:
-
Purified Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole or thioanisole, optional)
Procedure:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add TFA to a final concentration of 20-50%. If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger.[19]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[25]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
If desired, precipitate the deprotected amine salt by adding a non-polar solvent like diethyl ether and isolate by filtration.
Visualizing the Workflow and Logic
Caption: Troubleshooting Logic for Low Yield in Coupling Reactions.
References
-
NHS / sulfo-NHS. Interchim. Available from: [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. Available from: [Link]
-
Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs? ResearchGate. Available from: [Link]
-
pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Is there any other suitable buffer for EDC/NHS reaction beside MES buffer? ResearchGate. Available from: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. ResearchGate. Available from: [Link]
-
pH Optimization of Amidation via Carbodiimides. ResearchGate. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH. Available from: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available from: [Link]
-
Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. Available from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]
-
Boc Deprotection Mechanism. Organic Chemistry - YouTube. Available from: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]
-
The acylation of long chain aliphatic primary amines. ResearchGate. Available from: [Link]
-
amide coupling help. Reddit. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available from: [Link]
-
24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
-
21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. covachem.com [covachem.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. interchim.fr [interchim.fr]
- 16. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 25. reddit.com [reddit.com]
Technical Support Center: Proactive Strategies for Preventing Protein-PEG Conjugate Aggregation
Welcome to the technical support center for protein-PEG conjugate stability. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protein PEGylation. Aggregation of protein-PEG conjugates is a critical challenge that can compromise therapeutic efficacy, alter pharmacokinetics, and potentially induce immunogenicity.[1][2][3] This resource provides in-depth, field-proven insights and actionable protocols to help you understand, prevent, and troubleshoot aggregation throughout your workflow.
Understanding the "Why": Root Causes of Aggregation
Before implementing solutions, it is crucial to understand the underlying mechanisms that drive a stable protein solution toward an aggregated state during and after PEGylation.
-
Disruption of Protein Stability: The covalent attachment of polyethylene glycol (PEG) chains can alter a protein's delicate three-dimensional structure.[4] This modification can disrupt the balance of forces that maintain its native conformation, leading to partial unfolding and the exposure of hydrophobic patches that are normally buried within the protein's core. These exposed hydrophobic regions on different molecules can then interact, leading to self-association and aggregation.[5][6]
-
Suboptimal Reaction Conditions: The chemical reaction for PEGylation often requires specific buffer conditions (e.g., pH, ionic strength) that may not be ideal for the stability of your particular protein. For instance, the commonly used NHS-ester chemistry for targeting lysine residues requires a slightly alkaline pH (7.0-9.0) to ensure the target amino groups are deprotonated and nucleophilic.[7][8] However, this pH might be close to the protein's isoelectric point (pI), where it has a net neutral charge and is least soluble, increasing the risk of aggregation.[6][9]
-
Intermolecular Cross-linking: The use of bifunctional or homobifunctional PEG reagents, which have reactive groups at multiple ends, can inadvertently link several protein molecules together, directly causing the formation of large, often insoluble aggregates.[10][7]
-
High Concentrations: Both high protein and high reagent concentrations increase the proximity of molecules, enhancing the likelihood of intermolecular interactions that can initiate aggregation.[7][9] Localized high concentrations of the PEG reagent during addition can also lead to uncontrolled reactions and precipitation.[11]
Proactive Strategies: Designing for Success
The most effective way to combat aggregation is to prevent it from the start. This involves careful optimization of your experimental design, from reagent selection to reaction conditions.
Choosing the Right PEG Reagent
The characteristics of the PEG polymer itself play a significant role in the stability of the final conjugate.
-
Molecular Weight and Structure: The size and architecture (linear vs. branched) of the PEG can influence the stability of the conjugate.[12][13] While longer or branched PEGs can provide a better protective shield and prolong circulation time, they can also induce greater conformational changes in some proteins.[12][13][14][15] Star-shaped PEGs may offer enhanced steric shielding and stability.[15] A thorough investigation of different PEG sizes is often warranted.[12][16]
-
Functionality: Always use a monofunctional PEG reagent (e.g., mPEG) unless intentional cross-linking is the goal.[7] This minimizes the risk of creating protein-PEG-protein bridges.
Optimizing the Reaction Buffer
The reaction buffer is arguably the most critical variable to control. A systematic screening approach is highly recommended.
-
pH Control: The reaction pH is a delicate balance between optimizing the conjugation chemistry and maintaining protein stability.[7][13]
-
For Amine-Reactive PEGs (e.g., NHS esters): The optimal pH is typically 7.0-9.0.[11][7][8] However, if your protein is unstable at higher pH, performing the reaction closer to a physiological pH of 7.4 can be a viable, albeit slower, alternative.[11] To achieve site-selective N-terminal PEGylation over lysine modification, a lower pH (around 7.0 or below) can be used to exploit the lower pKa of the N-terminal α-amino group.[7][8]
-
For Thiol-Reactive PEGs (e.g., maleimides): A pH range of 6.5-7.5 is recommended to ensure high selectivity for cysteine residues.[8] Above pH 7.5, maleimides can lose specificity and react with amines.[8]
-
-
Ionic Strength: The salt concentration of the buffer can significantly impact protein solubility and aggregation kinetics.[17][18] At low concentrations, salts can increase solubility ("salting in") by shielding charged regions and reducing intermolecular attractions.[19][20] Conversely, very high salt concentrations can lead to "salting out" and promote aggregation.[17][20] The optimal ionic strength is protein-specific and must be determined empirically.
-
Buffer Species: Avoid buffers containing primary amines, such as Tris or glycine, when using amine-reactive chemistries like NHS esters, as they will compete with the protein for reaction with the PEG reagent.[11][13] Buffers like phosphate-buffered saline (PBS) or HEPES are generally preferred.[11][13]
The Power of Excipients
Stabilizing excipients can be added to the reaction mixture or final formulation to prevent aggregation.[1][21][22] They work through various mechanisms, such as preferential exclusion, which strengthens the hydration shell around the protein, making the folded state more favorable.[21]
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Preferentially excluded from the protein surface, stabilizing the native conformation.[7][21] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Can suppress aggregation by binding to hydrophobic patches and increasing solubility.[2][9] |
| Surfactants | Polysorbate 20/80, Pluronic F-68 | 0.01-0.1% (v/v) | Non-ionic detergents that prevent surface-induced aggregation and can help solubilize aggregates.[2][21][23] |
| Reducing Agents | TCEP, DTT | 1-5 mM | For proteins with cysteine residues, these prevent the formation of incorrect, non-native disulfide bonds.[5][9] |
Note: The compatibility of excipients with your specific protein and downstream applications should always be verified.
Controlling the Conjugation Reaction
-
Protein Concentration: Performing the reaction at a lower protein concentration (e.g., 1-5 mg/mL) can decrease the frequency of intermolecular interactions that lead to aggregation.[4][11][7][9]
-
PEG:Protein Molar Ratio: A common cause of aggregation is over-labeling, where too many PEG chains are attached, disrupting the protein's surface properties.[10] It is critical to titrate the molar ratio of PEG to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and incrementally increase it to find the optimal balance between conjugation efficiency and stability.[4]
-
Temperature: Lowering the reaction temperature to 4°C can slow both the conjugation reaction and the rate of protein unfolding, often reducing aggregation.[4][13] This may require a longer incubation time to achieve the desired degree of labeling.[4]
-
Reagent Addition: Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing.[11] This prevents localized high concentrations that can cause precipitation.[11]
Workflow for Optimizing a PEGylation Reaction
A systematic approach is key to successfully developing a non-aggregating PEG-protein conjugate. The following workflow outlines a logical sequence of optimization and analysis.
Caption: Workflow for PEGylation optimization.
Troubleshooting Guide: A Q&A Approach
Question: I see visible precipitates or turbidity immediately after adding my PEG reagent. What's happening?
Answer: This is likely due to one of three issues:
-
Localized High Concentration: You may be adding the PEG reagent too quickly. Prepare a stock solution of the PEG reagent and add it to the protein solution slowly with gentle stirring.[11]
-
Unfavorable Buffer: The pH or ionic strength of your buffer may be causing the protein to crash out of solution upon modification. Re-screen buffer conditions for optimal protein stability before attempting the reaction again.[5][7]
-
High Protein Concentration: Your protein concentration may be too high, promoting rapid intermolecular aggregation. Try reducing the protein concentration to the 1-5 mg/mL range.[4][11]
Question: My conjugate looks clear, but my Size Exclusion Chromatography (SEC) profile shows a large peak in the void volume. How do I fix this?
Answer: You are observing high molecular weight (HMW) soluble aggregates.[24][25] This is a common issue and points towards a few potential causes:
-
Over-labeling: The most likely culprit is attaching too many PEG chains, which alters the protein's surface properties and reduces solubility. Perform a titration experiment, systematically reducing the PEG:protein molar ratio to find a sweet spot that yields conjugated monomer without forming HMW species.
-
Bifunctional Reagents: Double-check that you are using a monofunctional PEG (e.g., mPEG). If you are using a bifunctional reagent, it is likely cross-linking your protein.[7]
-
Reaction Conditions: The reaction itself, even if the final buffer is stabilizing, might be transiently destabilizing the protein. Try lowering the reaction temperature to 4°C to slow down the process and reduce the formation of aggregation-prone intermediates.[4][13]
Question: My conjugate is stable after the reaction, but it aggregates during purification or after buffer exchange. What should I do?
Answer: This indicates that the final formulation buffer is not optimal for the stability of the PEGylated protein, which can have different stability requirements than the native protein.
-
Optimize the Formulation Buffer: The solution is to perform a buffer screening experiment on your purified conjugate. Screen a matrix of different pH values, ionic strengths, and excipients (sugars, amino acids) to find a condition that maintains long-term stability.[13]
-
Purification Method Stress: Some purification methods can be harsh. For example, the high salt concentrations used in Hydrophobic Interaction Chromatography (HIC) can sometimes induce aggregation.[17][26] Ensure your purification buffers are optimized and consider alternative methods like Ion Exchange (IEX) or Size Exclusion Chromatography (SEC).[27][]
Essential Analytical Techniques for Monitoring Aggregation
A robust analytical strategy is crucial for detecting and quantifying aggregates. Relying on visual inspection alone is insufficient.
| Technique | Principle | What It Detects | Key Advantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius.[27] | Soluble monomers, dimers, and larger soluble aggregates.[25] | Highly quantitative for soluble species; can be coupled with MALS for absolute molecular weight determination.[25][29] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution.[30] | Sensitive to the presence of larger aggregates; can detect the early onset of aggregation.[5][31] | Rapid, non-invasive, and excellent for screening buffer conditions and stability over time.[29][31] |
| SDS-PAGE | Separates proteins by molecular weight under denaturing conditions. | Can visualize the shift in molecular weight upon PEGylation and the presence of HMW bands indicative of cross-linked aggregates. | Widely available, provides a quick qualitative assessment of the reaction outcome. |
| Turbidity Measurement | Measures light absorbance at a high wavelength (e.g., 350-600 nm).[4] | Formation of large, insoluble aggregates.[4] | Simple, rapid method for screening conditions that cause gross precipitation. |
Key Experimental Protocols
Protocol 1: Buffer Optimization Screening via DLS
Objective: To identify a buffer system that minimizes protein aggregation propensity prior to PEGylation.
-
Prepare Buffers: Prepare a matrix of buffers (e.g., 50 mM Phosphate, 50 mM HEPES, 50 mM Citrate) across a range of pH values (e.g., 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Sample Preparation: Dialyze or buffer-exchange your stock protein into each test buffer to a final concentration of ~1 mg/mL. Filter each sample through a low-protein-binding 0.22 µm filter.[5]
-
Initial DLS Measurement: Immediately measure the size distribution of each sample using Dynamic Light Scattering (DLS). Record the average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). An ideal starting sample will show a single, monomodal peak with a low PDI (<0.2).
-
Stress Condition (Optional): To accelerate the screening, incubate the samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours) and repeat the DLS measurement.
-
Analysis: Compare the DLS results across all conditions. The optimal buffer is the one that shows the least change in Z-average size and PDI over time or after stress, indicating the highest stability.
Protocol 2: Step-wise SEC-HPLC for Purification and Analysis
Objective: To separate the PEG-protein conjugate from unreacted protein and free PEG, while quantifying any soluble aggregates.
-
System Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a filtered and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) until a stable baseline is achieved.[27]
-
Sample Preparation: After the PEGylation reaction, quench any remaining reactive PEG (if necessary). Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any large, insoluble aggregates.[5]
-
Injection and Elution: Inject a defined volume of the filtered sample onto the column. Elute with the mobile phase at a constant flow rate.
-
Data Collection: Monitor the elution profile using a UV detector (typically at 280 nm). If available, use a Multi-Angle Light Scattering (MALS) detector in-line to determine the absolute molecular weight of each eluting species.[25]
-
Fraction Collection & Analysis: Collect fractions corresponding to the different peaks. The PEG-conjugate will elute earlier (at a lower retention volume) than the unmodified protein due to its larger hydrodynamic radius.[] Any HMW aggregates will elute first, often near the void volume. Analyze collected fractions by SDS-PAGE to confirm their identity.
-
Quantification: Integrate the peak areas from the UV chromatogram to determine the relative percentage of monomeric conjugate, unreacted protein, and soluble aggregates.[25]
References
- Maggio, E. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Excipients and Food Chemicals.
- BenchChem. (2025). Common challenges in the PEGylation of proteins. BenchChem Technical Support.
- Mehdi, B., et al. (n.d.).
- BenchChem. (2025).
- Rajagopalan, S., et al. (n.d.).
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- Tosoh Bioscience. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Tosoh Bioscience.
- Carter, C. J., et al. (2025). Effect of Salts on the Aggregation and Strength of Protein-Based Underwater Adhesives.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025).
- RheoSense, Inc. (n.d.). Ionic Strength Affects Protein Stability in Solutions. RheoSense, Inc.
- Maggio, E. (2010).
- Maggio, E. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Pharmaceutical Technology. (2015).
- The Analytical Scientist. (n.d.).
- BenchChem. (2025).
- Mehdi, B., et al. (n.d.).
- BenchChem. (2025).
- Ratanji, K. D., et al. (2021).
- Biozentrum. (n.d.).
- BenchChem. (2025).
- AZoNano. (2024). Dynamic Light Scattering (DLS)
- AZoM. (2014).
- ResearchGate. (2017). Why low ionic strength enhances protein solubility, while high ionic strength reduces it?
- Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
- Vatankhah, P., et al. (2022). Ionic Liquid-Based Strategy for Predicting Protein Aggregation Propensity and Thermodynamic Stability. PMC - NIH.
- Wilson, J. J., & Chilkoti, A. (2016).
- Jankevics-Jones, H. (2021). Stability Testing of Protein Therapeutics Using DLS.
- Brama, E., et al. (n.d.). Strong Impact of Ionic Strength on the Kinetics of Fibrilar Aggregation of Bovine β-Lactoglobulin.
- Uchiyama, S., et al. (2018). Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors.
- Pillay, K., & Singh, S. (2022).
- BOC Sciences. (n.d.).
- Pillay, K., & Singh, S. (2022).
- Bondos, S. E., & Bicknell, A. (2003).
- BenchChem. (2025).
- Johnson, C. (n.d.). Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology.
- ResearchGate. (2021). Best purification method of a PEGylated peptide?
- Schlapschy, M., & Skerra, A. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- BenchChem. (2025).
- Luk, L. Y. P., et al. (2019). Influence of PEGylation on the Strength of Protein Surface Salt Bridges. PubMed - NIH.
- Clark, E. D. B., et al. (n.d.).
- Chen, Y., et al. (n.d.). A Star-PEGylation Strategy to Improve Testosterone Pharmacokinetics. MDPI.
- YouTube. (2025).
- ResearchGate. (n.d.). PEGylation reaction at different pH values.
- Creative Proteomics. (n.d.). Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques.
- Morar, A. S. (n.d.). Protein PEGylation: A Structural Approach.
- PipeBio. (2024).
Sources
- 1. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Salts on the Aggregation and Strength of Protein-Based Underwater Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rheosense.com [rheosense.com]
- 20. researchgate.net [researchgate.net]
- 21. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 22. pharmtech.com [pharmtech.com]
- 23. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 24. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 29. news-medical.net [news-medical.net]
- 30. azonano.com [azonano.com]
- 31. theanalyticalscientist.com [theanalyticalscientist.com]
Navigating Bioconjugation with Boc-NH-PEG4-amine: A Technical Support Guide
Welcome to the technical support center for Boc-NH-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common side reactions encountered when using this versatile linker and, more importantly, how to avoid them. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the most common initial questions regarding the handling, properties, and reactions of Boc-NH-PEG4-amine.
Q1: What are the recommended storage and handling conditions for Boc-NH-PEG4-amine?
To maintain its integrity, Boc-NH-PEG4-amine should be stored at -20°C for long-term use, under an inert gas, and protected from moisture and direct sunlight.[1] For solutions in anhydrous solvents like DMF or DMSO, it is recommended to store them at -80°C for up to six months or -20°C for up to one month.[2][3] Always allow the reagent to warm to room temperature before opening the container to prevent condensation of moisture, which can lead to hydrolysis. Use anhydrous solvents for preparing stock solutions to avoid premature reactions or degradation.[2]
Q2: What are the two main reactive sites on Boc-NH-PEG4-amine, and what are their distinct functionalities?
Boc-NH-PEG4-amine is a heterobifunctional linker, meaning it has two different reactive ends, allowing for a controlled, stepwise approach to conjugation.[4]
-
The Boc-Protected Amine: This end contains a primary amine shielded by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under basic and many nucleophilic conditions but can be selectively removed using strong acids like trifluoroacetic acid (TFA) to reveal the primary amine for a subsequent conjugation step.[1][4]
-
The Terminal Primary Amine: This is a reactive primary amine at the other end of the PEG linker. It can readily react with various electrophiles, such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, or with aldehydes and ketones via reductive amination.[1]
Part 2: Troubleshooting Guide - Side Reactions & Their Avoidance
This section is structured to address specific issues you might encounter during your experiments, categorized by the reaction step.
Category 1: Side Reactions During Boc Deprotection
The removal of the Boc group is a critical step that can introduce several side products if not properly controlled.
Issue 1: Incomplete Boc Deprotection
-
Symptom: Your analytical data (e.g., LC-MS) shows a mixture of the desired deprotected product and the starting Boc-protected material.
-
Causality: The Boc group is cleaved by acidolysis. Incomplete deprotection can result from insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from the PEG chain or the conjugated molecule.[5]
-
Troubleshooting & Avoidance:
-
Optimize Acid Concentration: Use a sufficient concentration of a strong acid. A common choice is 20-50% Trifluoroacetic Acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[5]
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. If incomplete, extend the reaction time. Most deprotections are complete within 1-2 hours at room temperature.[5]
-
Ensure Solubility: The Boc-protected compound must be fully dissolved in the reaction solvent to ensure the acid can access the Boc group.
-
Issue 2: t-Butylation of Your Molecule
-
Symptom: Mass spectrometry analysis reveals unexpected peaks with a mass increase of +56 Da from your desired product.
-
Causality: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. This electrophile can alkylate nucleophilic sites on your molecule, particularly electron-rich amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[6][7]
-
Troubleshooting & Avoidance: The most effective way to prevent t-butylation is by using "scavengers" in your deprotection cocktail. These are molecules that react with and neutralize the tert-butyl cation before it can modify your product.[6][7]
| Sensitive Residue | Recommended Scavenger | Mechanism of Action |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES) | These silanes act as hydride donors to reduce the tert-butyl cation.[8] |
| Methionine (Met) | Thioanisole | The sulfur atom in thioanisole is a soft nucleophile that effectively traps the carbocation.[8] |
| Cysteine (Cys) | Ethanedithiol (EDT) | The thiol groups readily react with the electrophilic carbocation.[8] |
| Tyrosine (Tyr) | Phenol, Anisole | These can act as decoys, becoming alkylated by the tert-butyl cation.[8] |
A generally effective scavenger cocktail for peptides and other complex biomolecules is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). [6]
Issue 3: Trifluoroacetylation of the Newly Exposed Amine
-
Symptom: Your product has an unexpected mass increase of +96 Da, corresponding to the addition of a trifluoroacetyl group.
-
Causality: After the Boc group is removed, the newly formed primary amine can be acylated by residual TFA, especially with prolonged reaction times or during work-up.[5]
-
Troubleshooting & Avoidance:
-
Minimize Reaction Time: Once deprotection is complete (as monitored by TLC or LC-MS), proceed with the work-up promptly.
-
Thorough TFA Removal: After removing the bulk of the TFA and solvent under reduced pressure, co-evaporate the residue with a non-reactive solvent like toluene (3 times) to azeotropically remove the final traces of TFA.[5]
-
Basic Work-up: In some cases, a mild basic work-up can reverse this side reaction. However, this must be compatible with the stability of the rest of your molecule.
-
Category 2: Side Reactions of the Terminal Primary Amine
Once the Boc group is removed, or if you are using the terminal amine of the original molecule, side reactions can occur during the conjugation step.
Issue 4: Low Yield in Amide Coupling with Activated Esters (e.g., NHS Esters)
-
Symptom: A significant amount of your activated ester starting material is unreacted, and the yield of your desired conjugate is low.
-
Causality: The primary competing side reaction in aqueous media is the hydrolysis of the activated ester, which reverts it to an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature.[][10][11]
-
Troubleshooting & Avoidance:
-
Strict pH Control: The reaction of the amine with the NHS ester is favored at a slightly basic pH (7.2-8.5). However, the rate of hydrolysis also increases significantly at higher pH. A pH of 7.2-7.5 is often a good starting point.[]
-
Use Anhydrous Solvents: When possible, perform the reaction in anhydrous DMF or DMSO to minimize hydrolysis.[5]
-
Immediate Use: Prepare and use the activated ester solution immediately. Do not let it sit in aqueous buffers for extended periods before adding your amine-containing molecule.
-
Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated ester, drastically reducing your yield. Use non-amine buffers like PBS, HEPES, or borate buffer.[4]
-
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data adapted from Thermo Fisher Scientific and Lumiprobe.[10][12]
Issue 5: Side Products in Reductive Amination
-
Symptom: You observe the formation of over-alkylated products (tertiary amine instead of the desired secondary amine) or unexpected byproducts.
-
Causality:
-
Over-alkylation: The newly formed secondary amine can sometimes react with another molecule of the aldehyde/ketone, leading to the formation of a tertiary amine.
-
Cyanide Byproducts: If using sodium cyanoborohydride (NaBH₃CN), residual free cyanide (HCN or NaCN) in the reagent can lead to the formation of cyanoamines or cyanohydrins.[13]
-
-
Troubleshooting & Avoidance:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaB(OAc)₃H) is a safer and often more selective alternative to NaBH₃CN, as it does not contain cyanide and is effective at reducing the intermediate iminium ion without significantly reducing the starting aldehyde or ketone.[14][15]
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize over-alkylation. Using a slight excess of the amine can sometimes favor the formation of the secondary amine.
-
One-Pot Procedure: Reductive amination is often performed as a one-pot reaction where the imine is formed and reduced in situ. The reaction rate for the reduction of the iminium ion is much faster than for the carbonyl group, which helps to minimize side reactions.[14]
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Boc Deprotection with Scavengers
-
Dissolution: Dissolve the Boc-NH-PEG4-amine conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: To the stirred solution, add the appropriate scavenger cocktail (e.g., for a general-purpose deprotection, add triisopropylsilane to a final concentration of 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.
-
Protocol 2: Amide Coupling with an NHS-Activated Molecule
-
Reagent Preparation:
-
Prepare a stock solution of your NHS-activated molecule in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the deprotected PEG4-amine (from Protocol 1, as the TFA salt or neutralized free amine) in a suitable non-amine containing buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Add the NHS-activated molecule solution to the solution of the PEG4-amine. The molar ratio of the NHS ester to the amine should be optimized for your specific application, but a slight excess of the amine can help drive the reaction to completion.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.[16][17][]
Part 4: Visualizing the Chemistry
To better understand the processes, the following diagrams illustrate the key reaction workflows.
Caption: A typical workflow for the acid-catalyzed deprotection of a Boc-protected amine.
Caption: A standard workflow for conjugating an amine with an NHS-activated molecule.
References
- BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. BenchChem.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
- DC Chemicals. (n.d.). Boc-NH-PEG4-CH2CH2NH2 MSDS. DC Chemicals.
- BenchChem. (2025).
- BenchChem. (2025). storage and handling recommendations for Boc-Aminooxy-PEG4-NH2. BenchChem.
- BenchChem. (2025). How to avoid side reactions with Boc-NH-PEG4-C3-acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. BenchChem.
- Biopharma PEG. (n.d.). BOC-NH-PEG4-NH2, 811442-84-9. Biopharma PEG.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.
- MedchemExpress. (n.d.). Boc-NH-PEG4-NHS ester. MedchemExpress.com.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- BenchChem. (2025).
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Boc-NH-PEG4-amine. TCI Chemicals.
- Verdes, D., & Kador, L. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir : the ACS journal of surfaces and colloids, 30(43), 12847–12854.
- Knight, J. C., et al. (2020). The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Chemical Science, 11(43), 11753–11765.
- Fiveable. (n.d.). Sodium Cyanoborohydride Definition. Fiveable.
- Morpurgo, M., et al. (2014).
- ACS Publications. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry.
- BenchChem. (2025). common side reactions with Boc-NH-PEG8-CH2CH2COOH and how to prevent them. BenchChem.
- BenchChem. (2025). common side reactions with NH2-PEG6-Boc and how to avoid them. BenchChem.
- Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 438-448.
- BenchChem. (2025).
- Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated proteins. Methods in enzymology, 413, 114–131.
- AxisPharm. (2024).
- Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
- Quora. (2019).
- BioPharm International. (2007). Making Site-specific PEGylation Work.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes: Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid. BenchChem.
- BenchChem. (2025). Application Note: Analytical Characterization of NH-bis(PEG4-Boc) by NMR Spectroscopy. BenchChem.
- Biopharma PEG. (n.d.). Boc-NH-PEG4-COOH. Biopharma PEG.
- Wikipedia. (n.d.). Sodium cyanoborohydride. Wikipedia.
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins.
- BOC Sciences. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Confirming NH-bis(PEG4-Boc)
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Boc-NH-PEG4-amine. TCI Chemicals.
- Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ChemRxiv. (2023).
Sources
- 1. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
- 15. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Boc-NH-PEG4-Amine Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing steric hindrance in reactions involving Boc-NH-PEG4-amine and its derivatives. This resource offers practical, field-proven insights and troubleshooting strategies to ensure the success of your conjugation and modification experiments.
Introduction to Steric Hindrance with Boc-NH-PEG4-Amine
Boc-NH-PEG4-amine is a valuable heterobifunctional linker widely used in bioconjugation, drug delivery, and the development of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a flexible tetraethylene glycol (PEG4) spacer, and a reactive amine, presents unique challenges, primarily related to steric hindrance.
The bulky Boc group can impede the approach of reagents to the amine, while the PEG4 linker, although designed to mitigate steric clash between large molecules, can sometimes fold back and obstruct reactive sites.[1][2][3] This guide will address the common issues arising from steric hindrance in two key reaction types: amide bond formation and reductive amination, as well as challenges in the critical Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of steric hindrance when using Boc-NH-PEG4-amine?
A1: The main contributors to steric hindrance are:
-
The Boc Protecting Group: The tert-butyl group is sterically demanding and can physically block access to the amine nitrogen.[4][5]
-
The PEG4 Linker: While the PEG linker provides flexibility and spacing, its own conformational freedom can lead to it shielding the reactive amine.[2][3]
-
The Substrate: Large or complex substrates, such as proteins or other macromolecules, can have their reactive sites located in sterically congested environments.[1][6]
Q2: How does the PEG4 linker help in managing steric hindrance?
A2: The PEG4 linker acts as a flexible, hydrophilic spacer that physically separates the conjugated molecules.[1][7][8] This separation is crucial when linking large biomolecules, as it can prevent steric clashes that would otherwise inhibit the reaction or impair the biological activity of the final conjugate.[1]
Q3: What are the initial signs of a reaction being hampered by steric hindrance?
A3: Common indicators include:
-
Low or no product yield.
-
The presence of unreacted starting materials, even with an excess of reagents.
-
The formation of side products resulting from less sterically hindered reactive sites on your substrate.
-
Slow reaction kinetics compared to less hindered systems.
Q4: Can I use a longer PEG linker to further reduce steric hindrance?
A4: Yes, longer PEG chains can provide greater separation between conjugated molecules, which can be beneficial.[3] However, there is a trade-off. Excessively long PEG chains can sometimes wrap around and block the reactive site or lead to a more heterogeneous product mixture in terms of hydrodynamic radius.[3] The optimal linker length should be determined empirically for each specific application.
Troubleshooting Guide: Amide Bond Formation
Amide bond formation is a common application for Boc-NH-PEG4-amine, typically involving the reaction of its primary amine with an activated carboxylic acid.
Problem: Low or No Amide Coupling Yield
This is the most frequent issue and can often be attributed to steric hindrance.
Potential Causes & Solutions:
-
Inefficient Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
Solution: Employ more powerful coupling reagents.
-
| Coupling Reagent Class | Examples | Relative Reactivity | Notes |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | Often insufficient for hindered couplings.[6] |
| Uronium/Aminium Salts (HOBt-based) | HBTU, TBTU | Moderate | Better than carbodiimides but can be challenged by severe steric hindrance.[6] |
| Uronium/Aminium Salts (HOAt-based) | HATU, HCTU | Very High | Highly recommended for sterically demanding couplings due to the formation of more reactive OAt esters.[6][9][10] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | PyAOP is particularly effective for hindered systems.[9] |
| Oxyma-based Reagents | COMU | Very High | Offers reactivity comparable or superior to HATU with an improved safety profile.[6][9] |
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Solution 1: Increase Reaction Temperature: For solution-phase synthesis, moderately increasing the temperature (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation of sensitive substrates.
-
Solution 2: Optimize Solvent: The choice of solvent can influence the conformation of both the linker and the substrate. N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are good starting points due to their excellent solvating properties. For particularly challenging couplings, a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]
-
Solution 3: Extend Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time, for instance, from a few hours to overnight, can significantly improve yields.[6]
-
Solution 4: Double Coupling: If the reaction does not go to completion, a second addition of the activated amino acid and coupling reagent can be performed to drive the reaction forward.[6]
-
-
Formation of Acyl Fluorides for Extreme Cases: When even the most potent coupling reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[6][11]
Workflow for Overcoming Low Amide Coupling Yield
Caption: Workflow and troubleshooting for Boc deprotection.
Analytical Techniques for Monitoring Reactions
Effective troubleshooting relies on accurate monitoring of reaction progress. A combination of analytical techniques is recommended. [12]
-
Thin-Layer Chromatography (TLC): Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity of the starting materials, intermediates, and the final product by providing mass-to-charge ratio information. [12]It is also invaluable for identifying byproducts. [12]* High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reaction mixture, allowing for the determination of purity and the extent of conversion. [12][13] By understanding the principles of steric hindrance and applying these targeted troubleshooting strategies, researchers can overcome the challenges associated with Boc-NH-PEG4-amine reactions and achieve higher yields and purer products in their synthetic endeavors.
References
- BenchChem. (n.d.). Managing steric hindrance in reactions with Boc-NH-PEG4-C3-acid.
- BenchChem. (n.d.). Analytical techniques to monitor m-PEG3-OMs reactions.
- PurePEG. (2024, July 1). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.
- BenchChem. (n.d.). A Deep Dive into PEG Linkers for Bioconjugation: A Technical Guide.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (n.d.). How to avoid side reactions with Boc-NH-PEG4-C3-acid.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website.
- European Pharmaceutical Review. (2010, February 22). Protein PEGylation Process: An overview of chemistry. Retrieved from European Pharmaceutical Review website.
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1543-1555.
- El-Faham, A., & Albericio, F. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(21), 7353-7360.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG4-Amine
Welcome to the technical support center for troubleshooting issues related to the deprotection of Boc-protected PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in this critical step of their synthetic workflows. Here, we will delve into the common causes of incomplete deprotection and provide scientifically grounded solutions to ensure the successful generation of your desired amine-functionalized PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection using Trifluoroacetic Acid (TFA)?
The removal of the tert-butyloxycarbonyl (Boc) protecting group with a strong acid like TFA is an acid-catalyzed elimination reaction. The process unfolds in several key steps[1]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]
-
Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2]
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][2]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a dangerous pressure buildup.[1][2]
Q2: What are the initial signs of an incomplete Boc deprotection reaction?
The primary indication of an incomplete reaction is the presence of the starting Boc-protected PEG4-amine in your reaction mixture after the intended reaction time. This can be visualized using analytical techniques like:
-
Thin-Layer Chromatography (TLC): The deprotected amine product is more polar and will have a lower Retention Factor (Rf) value compared to the Boc-protected starting material. The presence of a spot at the Rf of the starting material indicates an incomplete reaction.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique will show a peak corresponding to the mass of the starting material alongside the desired product peak.[3][5]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at approximately 1.4 ppm is a clear indicator of successful deprotection.[6]
Q3: How can steric hindrance from the PEG chain affect the deprotection?
The polyethylene glycol (PEG) chain, especially in longer variants, can create steric hindrance. This can physically block the acid from efficiently reaching the Boc-protected amine, thereby slowing down the reaction rate.[3][5][6][7] This is a more significant factor for higher molecular weight PEGs.[3]
Troubleshooting Guide for Incomplete Boc Deprotection
This section addresses the most common causes of incomplete Boc deprotection and provides actionable solutions.
Issue 1: Presence of Starting Material After Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of Boc-NH-PEG4-amine remaining after the standard reaction time.[6]
| Potential Cause | Scientific Rationale | Proposed Solution |
| Insufficient Acid Strength or Concentration | The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or its concentration is too low, the equilibrium may not favor the product, leading to an incomplete reaction.[3][5][7] | Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in Dichloromethane (DCM)). Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[5][7] |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetically controlled process. Insufficient reaction time or low temperatures may not provide enough energy to overcome the activation barrier for all substrate molecules.[5][6][7] | Extend the reaction time and monitor the progress closely by TLC or LC-MS. If extending the time is ineffective, a modest increase in temperature (e.g., to 30-40°C) can be considered, but with careful monitoring for potential side reactions.[6] |
| Solvent Issues | The solvent plays a critical role in ensuring that both the PEGylated substrate and the acid are fully solvated, allowing for efficient interaction. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[6][7] | Ensure that your Boc-NH-PEG4-amine is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[6][7] |
| Moisture Contamination | Water present in the reaction mixture can compete with the Boc-protected amine for the acid, effectively reducing the acid's concentration and hindering the deprotection process.[6] | Use anhydrous solvents and reagents. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
Issue 2: Formation of Side Products
Symptom: LC-MS analysis reveals unexpected peaks, potentially with a +56 Da mass shift from the desired product.
| Potential Cause | Scientific Rationale | Proposed Solution |
| Alkylation by the tert-butyl Cation | The highly reactive tert-butyl cation generated during deprotection can act as an electrophile and alkylate any nucleophilic sites on your molecule or other sensitive functional groups.[8][9][10] | Incorporate a carbocation scavenger into the deprotection cocktail. Scavengers are nucleophiles that are more reactive or present in a much higher concentration than any sensitive residues on your substrate, effectively trapping the tert-butyl cation.[8] |
Common Scavengers for Boc Deprotection [3]
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective carbocation scavenger.[3] |
| Water | 2.5 - 5% | Carbocation scavenger.[3] |
| Thioanisole | 5% | Carbocation scavenger, also protects methionine residues.[3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, also protects cysteine residues.[3] |
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection of PEG4-Amine with TFA
This protocol outlines a general procedure for the solution-phase deprotection of Boc-NH-PEG4-amine.
Materials:
-
Boc-NH-PEG4-amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve the Boc-NH-PEG4-amine in anhydrous DCM (a concentration of approximately 0.1-0.2 M is a good starting point).
-
Scavenger Addition (Optional): If your molecule contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[3]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to the desired final concentration (typically 20-50% v/v).[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[11] The reaction time can vary depending on the substrate.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[3][11] On TLC, the deprotected amine will be more polar and have a lower Rf value.[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[3] To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (3 times).[3]
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[11]
-
-
Precipitation (Alternative Work-up): The deprotected product, often as a TFA salt, can be precipitated by adding the concentrated reaction mixture to cold diethyl ether.[3] The resulting solid can be collected by filtration.
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plate (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of DCM and methanol, adjust polarity as needed)
-
Ninhydrin stain solution
Procedure:
-
Spotting: Using a capillary tube, spot the reaction mixture and the starting material (as a reference) on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under UV light. To specifically visualize the amine product, stain the plate with a ninhydrin solution and gently heat. The appearance of a new, lower Rf spot (often purple or blue with ninhydrin) that is absent in the starting material lane confirms the formation of the deprotected amine.[4]
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]
-
TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Alternative Methods for Boc Deprotection : r/chemistry - Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
How to confirm BOC deprotection by TFA ? | ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - NIH. [Link]
-
Deprotection of N-Boc group of aliphatic amines a | Download Table - ResearchGate. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Troubleshooting of NHS Ester Reactions with Boc-NH-PEG4-Amine
Welcome to the Technical Support Center for N-hydroxysuccinimide (NHS) ester chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving the stability of NHS esters, with a particular focus on their use in conjugating molecules like Boc-NH-PEG4-amine. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of NHS Ester Stability
This section addresses the most common initial questions regarding the stability and handling of NHS esters.
Q1: What is the primary factor that dictates the stability of an NHS ester in my reaction?
The single most critical factor governing the stability of an NHS ester is pH .[1][2] NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[1][2] The rate of this hydrolysis reaction increases dramatically with increasing pH.[1][2]
Q2: What is the optimal pH for reacting an NHS ester with an amine like Boc-NH-PEG4-amine?
The optimal pH for reacting an NHS ester with a primary amine is a balancing act. The reaction requires a deprotonated primary amine (-NH₂) to act as a nucleophile and attack the NHS ester.[1] At a pH below the pKa of the amine (for lysine side chains, this is around 10.5), the amine is mostly protonated (-NH₃⁺) and non-reactive.[1] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[1]
However, as mentioned in Q1, the rate of NHS ester hydrolysis also increases with pH.[1] Therefore, the optimal pH range represents a compromise to ensure the amine is sufficiently nucleophilic while the NHS ester remains reasonably stable. For most applications, this optimal range is pH 8.3-8.5 .[3][4] Reactions are commonly performed in buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate at a pH between 7.2 and 8.5.[5]
Q3: How quickly do NHS esters degrade in aqueous solutions?
The rate of hydrolysis is highly dependent on pH and temperature. The half-life of an NHS ester can range from hours to mere minutes. For example, at pH 7.0 and 0°C, the half-life is approximately 4 to 5 hours.[5][6] This decreases to just 10 minutes at pH 8.6 and 4°C.[5][6] It is for this reason that aqueous solutions of NHS esters should be prepared fresh and used immediately.[2][7]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| >8.5 | Room Temperature | Minutes |
This table summarizes the general stability of NHS esters under different conditions. Actual half-life may vary depending on the specific NHS ester compound.
Q4: I need to dissolve my NHS ester before adding it to my aqueous reaction. What solvent should I use?
Many NHS esters have poor water solubility and must first be dissolved in a minimal amount of a dry, water-miscible organic solvent.[8][9] The recommended solvents are anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .[2][9]
Crucial Considerations:
-
Anhydrous is Key: The solvent must be of high purity and anhydrous. Any water contamination will begin to hydrolyze your NHS ester before it even reaches the reaction.[9][10]
-
Beware of Degraded DMF: Over time, DMF can degrade into dimethylamine, which has a distinct "fishy" odor.[3][9] Dimethylamine contains a primary amine and will react with your NHS ester, consuming it and reducing your yield.[3][9] If your DMF has this smell, do not use it.
-
Fresh Solutions are Best: Always dissolve the NHS ester immediately before use.[7] Do not store NHS esters in solution, especially in aqueous solutions.[2][9] While stock solutions in anhydrous DMF can be stored at -20°C for 1-2 months, it is always best practice to prepare them fresh.[3]
Q5: My protocol calls for a Tris buffer, but my reaction failed. Why?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , are incompatible with NHS ester reactions.[5][7][9][11] The primary amines in these buffers will compete with your target molecule (Boc-NH-PEG4-amine) for reaction with the NHS ester.[8][9] This "quenching" of the reaction will lead to significantly reduced or no yield of your desired conjugate.[8][9] While Tris or glycine can be used to intentionally stop (quench) a reaction, they should not be present during the conjugation itself.[5][12]
Section 2: Troubleshooting Guide - From Low Yield to No Product
This section provides a structured approach to diagnosing and solving common problems encountered during NHS ester conjugation reactions.
Problem 1: Low or No Yield of Conjugated Product
This is the most frequent issue and can stem from several sources. The following troubleshooting workflow will help you identify the culprit.
Caption: Troubleshooting workflow for low or no yield in NHS ester reactions.
Detailed Troubleshooting Steps:
1. Verify NHS Ester Activity:
-
Cause: NHS esters are moisture-sensitive and can hydrolyze during storage if not handled properly.[7][13] Repeated opening of the reagent bottle or storage in a non-desiccated environment can lead to inactivation.[13]
-
Solution: You can perform a simple qualitative test to confirm the reactivity of your NHS ester.[9] The principle is that hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[5][9] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its activity.[9]
-
Protocol: See "Experimental Protocol 1: Qualitative NHS Ester Activity Test" below. If the test shows your reagent is inactive, discard it and use a new, unopened vial.
2. Confirm Reaction pH:
-
Cause: The pH of your reaction buffer is outside the optimal 8.3-8.5 range.[14][3] If the pH is too low, the amine will be protonated and non-reactive.[1] If the pH is too high, the NHS ester will hydrolyze rapidly.[1] Also, the hydrolysis of the NHS ester itself releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture over time, especially in large-scale reactions or with low buffer capacity.[14][4]
-
Solution: Always measure the pH of your reaction buffer immediately before starting the reaction. If necessary, adjust the pH to 8.3-8.5. For large-scale reactions, consider using a more concentrated buffer to prevent a drop in pH during the reaction.[14][3]
3. Scrutinize Buffer Composition:
-
Cause: The presence of extraneous nucleophiles, most commonly primary amines from buffers like Tris or glycine.[8][9]
-
Solution: Ensure you are using a non-amine-containing buffer. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer, all adjusted to the appropriate pH.[8]
4. Assess Amine Quality and Concentration:
-
Cause: The Boc-NH-PEG4-amine may be of poor quality, or the concentration in your stock solution may be incorrect.
-
Solution: Verify the purity of your Boc-NH-PEG4-amine. If you are unsure of the concentration of free amines in your solution, you can perform a TNBSA assay.
-
Protocol: See "Experimental Protocol 3: Quantification of Free Amines with TNBSA Assay" for a detailed method.
5. Evaluate Organic Solvent Quality:
-
Cause: The DMSO or DMF used to dissolve the NHS ester contains water or, in the case of DMF, has degraded to dimethylamine.[3][9]
-
Solution: Use a fresh, sealed bottle of anhydrous grade DMSO or DMF.[10] If using DMF, ensure it has no "fishy" odor.[3][9]
Problem 2: Unwanted Side Reactions or Product Instability
While the primary reaction is with amines, NHS esters can have minor side reactions.
-
Reaction with other nucleophiles: NHS esters can react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups.[15] However, the resulting esters and thioesters are generally less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced by amines.[15]
-
Solution: The specificity for primary amines is generally high within the recommended pH range.[] If you suspect side reactions, ensure your reaction pH is not excessively high and consider purification methods like size-exclusion chromatography to isolate your desired product.
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments and workflows discussed in this guide.
Experimental Protocol 1: Qualitative NHS Ester Activity Test
This protocol allows you to quickly assess if your NHS ester is still active.[9]
-
Preparation:
-
Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Prepare a 0.5-1.0 N NaOH solution.
-
-
Procedure:
-
Dissolve 1-2 mg of your NHS ester reagent in 2 ml of the amine-free buffer.
-
Prepare a control tube with 2 ml of the amine-free buffer only.
-
Immediately zero a spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution (A_initial).[9] If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range.
-
To 1 ml of the NHS ester solution, add 100 µl of the 0.5-1.0 N NaOH solution. Vortex for 30 seconds.
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent (A_final).
-
-
Interpretation:
-
If A_final is significantly greater than A_initial , your NHS ester reagent is active.
-
If A_final is not measurably greater than A_initial , your NHS ester is hydrolyzed and inactive. Discard the reagent.[13]
-
Experimental Protocol 2: General Procedure for Boc-NH-PEG4-Amine Conjugation
This protocol outlines a standard procedure for conjugating an NHS ester to Boc-NH-PEG4-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Buffer Conditions for Boc-NH-PEG4-amine Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for selecting the optimal buffer system for conjugating Boc-NH-PEG4-amine to your molecule of interest. Here, we move beyond simple protocols to explain the critical interplay between pH, buffer composition, and reaction efficiency, ensuring your conjugations are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a buffer for my Boc-NH-PEG4-amine conjugation?
The single most important factor is the reaction pH. You must navigate a delicate balance: the pH needs to be high enough to deprotonate the primary amine of your PEG linker, making it nucleophilic and reactive, but not so high that it causes significant hydrolysis of your coupling reagent (like an NHS ester) or compromises the integrity of your target molecule. Furthermore, the pH must remain in a range that does not cleave the acid-sensitive Boc protecting group.
Q2: I'm conjugating my Boc-NH-PEG4-amine to a protein using an NHS ester. What is the recommended pH range?
For conjugations involving N-hydroxysuccinimide (NHS) esters, the optimal pH range is typically between 7.2 and 8.5.[1][] A pH of 8.3-8.5 is often cited as the sweet spot for balancing amine reactivity with NHS ester stability.[3][4][5]
-
Below pH 7.2: The concentration of the reactive, deprotonated primary amine (-NH2) is too low, as it will be in its protonated, non-nucleophilic form (-NH3+).[6] This will significantly slow down or even halt the conjugation reaction.
-
Above pH 8.5: While the amine is highly reactive, the competing reaction—hydrolysis of the NHS ester by hydroxide ions in the buffer—becomes increasingly rapid.[1][6] This hydrolysis inactivates your reagent and reduces the overall yield of your desired conjugate.[4][5][6]
Q3: Can I use any buffer in the recommended pH range? Are there any incompatible buffers?
No, not all buffers are suitable, even if they are within the correct pH range.
Crucially, you must avoid buffers containing primary amines. [7][8] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will compete with your Boc-NH-PEG4-amine for reaction with the NHS ester, leading to significantly lower yields and unwanted side products.[8]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A common and excellent choice, typically used at a pH of 7.2-7.5.[9]
-
HEPES Buffer: Effective in the pH range of 7.2-8.5.
-
Borate Buffer: Suitable for maintaining a stable pH in the 8.0-9.0 range.
-
Carbonate-Bicarbonate Buffer: A good option for maintaining a stable pH around 8.3.[3][4]
Q4: The Boc protecting group is acid-labile. Do I need to worry about its stability in the recommended pH range of 7.2-8.5?
No, the Boc (tert-butyloxycarbonyl) group is stable under neutral to basic conditions.[10][11] It is specifically designed to be removed under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13][14][15] Therefore, the recommended pH range of 7.2-8.5 for the conjugation reaction poses no risk to the integrity of the Boc protecting group.
Q5: My Boc-NH-PEG4-amine or my target molecule has poor aqueous solubility. What can I do?
If solubility is an issue, it is acceptable to first dissolve the reagent in a small amount of a dry, amine-free organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[3][4][5] Ensure the final concentration of the organic solvent in the reaction mixture is low enough not to compromise the stability or activity of your biomolecule. When using DMF, it is critical to use a high-purity, amine-free grade, as degraded DMF can contain dimethylamine, which will react with your NHS ester.[4]
Troubleshooting Guide
This section addresses common problems encountered during the conjugation of Boc-NH-PEG4-amine.
Issue 1: Low or No Conjugation Yield
You've performed the reaction, but analysis (e.g., HPLC, SDS-PAGE) shows little to no formation of the desired conjugate.
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The pH is the most critical parameter.[6] Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range. For large-scale reactions, be aware that the hydrolysis of NHS esters can release N-hydroxysuccinimide, causing the pH to drop.[3][5] Consider using a more concentrated buffer to maintain pH stability. |
| Use of Incompatible Buffer | You used a buffer containing primary amines (e.g., Tris, glycine). These buffers compete with your PEG-amine.[7][8] Switch to a non-amine-containing buffer like PBS, HEPES, or Borate. |
| Hydrolyzed/Inactive Reagents | The NHS ester (or other amine-reactive reagent) may have hydrolyzed due to moisture. Always use high-quality, anhydrous solvents like DMSO or DMF for stock solutions and store them properly.[] Prepare aqueous solutions of NHS esters immediately before use.[4] |
| Low Reagent Concentration | The concentration of your biomolecule may be too low, favoring the hydrolysis of the NHS ester over the conjugation reaction. If possible, increase the concentration of your reactants.[8] |
| Steric Hindrance | The conjugation site on your target molecule may be sterically hindered, preventing the bulky PEG linker from accessing it.[16] This can result in low or no conjugation. Consider optimizing linker length or reaction conditions. |
Issue 2: Unintended Deprotection of the Boc Group
You observe the formation of a conjugate, but it appears to be the deprotected version, or you see byproducts consistent with Boc group cleavage.
| Potential Cause | Recommended Solution |
| Acidic Contamination | The Boc group is highly sensitive to acid.[10][15] Ensure all glassware is thoroughly cleaned and that none of your reagents or buffers are contaminated with acid. Double-check the pH of your final reaction mixture. |
| Incorrect Buffer Preparation | An error in buffer preparation could lead to a final pH that is much lower than intended. Always calibrate your pH meter and verify the final buffer pH before initiating the reaction. |
Issue 3: Poor Reproducibility Between Experiments
You achieve successful conjugation in one experiment, but subsequent attempts yield different results.
| Potential Cause | Recommended Solution |
| Inconsistent pH | Minor variations in pH can lead to significant differences in yield. Prepare fresh buffer for each experiment and meticulously verify the pH each time. |
| Reagent Degradation | Repeated freeze-thaw cycles of stock solutions (e.g., NHS ester in DMSO) can introduce moisture and lead to gradual hydrolysis.[] Aliquot your reagents into single-use volumes to ensure consistency. |
| Variable Reaction Time/Temp | Ensure that reaction time and temperature are kept consistent across all experiments, as these factors influence reaction kinetics.[17] |
Experimental Workflow & Diagrams
General Logic for Buffer Selection
The choice of buffer is a critical decision point that balances the requirements of the reactive amine, the stability of the coupling chemistry, and the integrity of the Boc protecting group.
Caption: Balancing factors for optimal buffer selection.
Standard Protocol: NHS Ester Conjugation
This protocol provides a starting point for conjugating Boc-NH-PEG4-amine to a protein.
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the Boc-NH-PEG4-amine and NHS-ester crosslinker to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a suitable stock concentration (e.g., 10 mg/mL).
-
Dissolve the Boc-NH-PEG4-amine in the reaction buffer or, if solubility is limited, in a minimal amount of DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved reagents to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[3] Gentle mixing is recommended.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM). This will consume any unreacted NHS esters.[1]
-
-
Purification:
Caption: Step-by-step workflow for a typical conjugation.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Boc Protection - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Boc Deprotection Mechanism. (2022). YouTube. Retrieved from [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. (2024). Reddit. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.).
-
Boc-PEG, Boc amine PEG linker, PEG Reagents. (n.d.). AxisPharm. Retrieved from [Link]
- Chen, Y. J., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(23), 7175.
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thermofisher.com [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Boc-NH-PEG4-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for successfully scaling up reactions involving Boc-NH-PEG4-amine. As a bifunctional linker with a nucleophilic primary amine and a protected primary amine, this reagent is central to many bioconjugation and drug delivery platforms. However, transitioning from bench-scale (milligrams) to pilot-scale (grams to kilograms) introduces significant challenges in reaction control, purification, and safety. This document is designed to equip you with the expertise to navigate these complexities effectively.
Section 1: Core Reaction Principles & Scale-Up Considerations
Boc-NH-PEG4-amine's utility stems from its terminal primary amine, which readily participates in several common bond-forming reactions.[1][2] The two most prevalent are amide bond formation and reductive amination. Scaling these reactions requires a shift in perspective from simply mixing reagents to managing a dynamic physical and chemical system.
Amide Bond Formation (Acylation)
This reaction typically involves coupling the primary amine of Boc-NH-PEG4-amine with a molecule containing a carboxylic acid. The acid must first be activated, commonly using carbodiimide chemistry (e.g., EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[3][4]
Key Scale-Up Considerations:
-
Thermal Management: The activation of carboxylic acids with EDC is exothermic. On a large scale, the heat generated can accelerate the degradation of the activated intermediate if not properly controlled.[5] A key strategy is to use a jacketed reactor for precise temperature control and to perform slow, subsurface addition of the activating agent.[6]
-
pH Control: pH is a critical parameter. The EDC/NHS activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.5).[7] On a large scale, this may necessitate a two-step, one-pot reaction where the pH is carefully adjusted after the activation stage.[7]
-
Hydrolysis: The activated NHS ester is highly susceptible to hydrolysis, which reverts it to the inactive carboxylic acid.[3][7] This side reaction is exacerbated by high pH and prolonged exposure to aqueous environments. In a large-scale reaction, minimizing the time between activation and coupling is crucial.
Reductive Amination
Reductive amination is a powerful method for forming a stable secondary amine by reacting Boc-NH-PEG4-amine with an aldehyde or ketone.[8] The reaction proceeds via an intermediate imine (or Schiff base), which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8]
Key Scale-Up Considerations:
-
Imine Formation & Water Removal: The formation of the imine from the amine and carbonyl is an equilibrium reaction that produces water. On a small scale, this is often ignored, but at larger scales, the water produced can slow the reaction or even promote hydrolysis of the imine. While not always practical, azeotropic removal of water can drive the reaction forward. More commonly, using a mild desiccant or simply increasing the concentration can be effective.
-
Choice of Reducing Agent: While NaBH₃CN is effective, it is highly toxic and generates cyanide gas under acidic conditions. For scale-up, NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a one-pot procedure without strict pH control.
-
Reaction Stoichiometry and Order of Addition: The order and rate of reagent addition are critical. Adding the reducing agent too early can lead to the reduction of the starting carbonyl compound. A common scale-up strategy is to first allow the amine and carbonyl to stir for a period to facilitate imine formation before introducing the reducing agent.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of Boc-NH-PEG4-amine reactions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Carboxylic Acid Activation (Acylation): Incorrect pH, poor quality EDC/NHS, or hydrolysis of the activated intermediate.[3][7] | - For the activation step, use a buffer at pH 4.5-6.0 (e.g., MES buffer).[7]- Ensure EDC and NHS are high quality and have been stored desiccated at -20°C.[3]- Minimize the time the activated ester is in an aqueous buffer before adding the Boc-NH-PEG4-amine. |
| Protonated Amine (Acylation & Reductive Amination): If the reaction pH is too low, the primary amine of the PEG linker will be protonated (R-NH₃⁺) and non-nucleophilic.[7] | - For acylation, after activation, adjust the pH to 7.2-8.5 before adding the amine.[7]- For reductive amination, maintain the pH in a range that supports both imine formation and reductant stability (typically pH 5-7). | |
| Incomplete Imine Formation (Reductive Amination): Equilibrium not driven towards the imine product. | - Increase the concentration of reactants if possible.- Allow the amine and carbonyl to pre-react for 1-2 hours before adding the reducing agent. | |
| Significant Side Product Formation | Formation of N-acylurea Byproduct (Acylation): The O-acylisourea intermediate from EDC activation reacts with another carboxylic acid instead of being trapped by NHS.[3] | - Always use an additive like NHS or Sulfo-NHS to convert the unstable O-acylisourea intermediate to a more stable NHS ester.[3]- Use a slight excess of NHS relative to EDC. |
| Reduction of Carbonyl (Reductive Amination): The reducing agent reacts with the starting aldehyde/ketone before imine formation. | - Add the reducing agent portion-wise or as a solution over time rather than all at once.- Ensure sufficient time for imine formation before adding the reductant. | |
| Double Alkylation of Amine: While less common with reductive amination than direct alkylation, it can occur if the product amine reacts with another molecule of the carbonyl and is subsequently reduced. | - Use a slight excess of the amine component (Boc-NH-PEG4-amine) to favor the formation of the desired product. | |
| Difficult Purification | Streaking on Silica Gel Chromatography: The polar nature of the PEG chain and the amine functionality causes strong interaction with silica, leading to poor separation.[9] | - Switch to a less polar stationary phase if possible (e.g., alumina or C18 for reversed-phase).- For silica, use a specialized eluent system. A common starting point is a gradient of methanol in dichloromethane or chloroform. Adding a small amount of ammonium hydroxide (~1%) can neutralize acidic sites on the silica and improve peak shape for amines.[9] |
| Co-elution of Product and Unreacted PEG: The product and starting material have similar polarities and sizes, making chromatographic separation difficult. | - Size Exclusion Chromatography (SEC): This is highly effective if there is a significant difference in molecular weight between your target molecule and the PEG linker.[][11]- Liquid-Liquid Extraction (LLE): Exploit differential solubility. For example, if your product is significantly more non-polar than the starting PEG-amine, you may be able to extract it into an organic solvent from an aqueous phase. | |
| Reaction Stalls Before Completion | Poor Solubility of Reactants: As the reaction scales up, maintaining complete dissolution of all components can become challenging.[3] | - Choose a solvent system in which all reactants and intermediates are fully soluble at the reaction temperature. This may require solvent screening at the small scale.- Consider increasing the solvent volume, but be aware this may slow down bimolecular reactions. |
| Enzyme Deactivation (for Biocatalytic Reductive Amination): If using an imine reductase (IRED), the enzyme may lose activity over time due to substrate or product inhibition, or non-optimal conditions. | - Optimize reaction parameters such as pH, temperature, and co-solvent concentration.- Consider a fed-batch approach where the substrate is added gradually to maintain a low, non-inhibitory concentration.[12] |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I approach the initial scale-up from a 100 mg reaction to a 10 g reaction?
A direct 100-fold jump is highly discouraged due to safety and efficiency risks.[6] A prudent approach is incremental scaling. Start by scaling the reaction 3- to 5-fold (e.g., to 300-500 mg). Diligently monitor this reaction for any unexpected temperature changes, changes in viscosity, or side product formation.[6] Only after successfully and repeatedly executing the reaction at an intermediate scale should you proceed to the 10 g level.
Q2: What are the best analytical methods for monitoring the reaction progress at scale?
Relying on a single technique is often insufficient. A multi-faceted approach provides a comprehensive understanding of the reaction.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative monitoring.[13] A reversed-phase (e.g., C18) method can separate the starting materials from the product, allowing you to track their consumption and formation over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the identity of the product peak in your chromatogram by providing its mass-to-charge ratio.[13] It is also excellent for identifying byproducts that may not be obvious from HPLC data alone.[13]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid, low-cost method for getting a quick snapshot of the reaction's progress, especially for determining if the starting material has been consumed.
Q3: What are the most critical safety considerations when handling multi-gram quantities of Boc-NH-PEG4-amine and associated reagents?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]
-
Ventilation: Conduct all work in a certified chemical fume hood to avoid inhaling potentially irritating amine vapors.[14]
-
Risk Assessment: Before starting, perform a thorough risk assessment, considering the hazards of all reactants, products, and solvents.[6] Pay special attention to exothermic reactions and potential gas evolution.
-
Emergency Preparedness: Ensure you have an established emergency response plan, including the location and use of safety showers, eyewash stations, and spill kits.[14]
-
Quenching: Devise a safe and controlled quenching procedure for your reaction. For example, slowly adding the reaction mixture to a stirred, cooled quenching solution is much safer than adding the quench solution to the reactor.
Q4: My final PEGylated product is a thick, non-filterable oil. How can I effectively purify it at scale?
This is a very common issue with PEG-containing compounds.[16]
-
Avoid Evaporation to Dryness: Instead of trying to evaporate all solvent, which results in an intractable oil, consider precipitating your product. After your primary purification (e.g., column chromatography), dissolve the product in a minimal amount of a good solvent (like DCM or methanol) and add it dropwise to a large volume of a stirred, cold anti-solvent (like diethyl ether or hexanes). The product should precipitate as a solid that can be filtered.
-
Aqueous Biphasic Systems (ABS): For large-scale purification, particularly of PEGylated proteins, liquid-liquid extraction using an aqueous two-phase system (e.g., PEG and a potassium phosphate buffer) can be a highly effective and scalable technique to separate PEGylated conjugates from unreacted protein.[17]
-
Complexation and Precipitation: A novel strategy for purifying PEG linkers involves complexation with magnesium chloride in a solvent like dichloromethane with THF as an additive. This can cause the PEG compound to precipitate as a solid complex, which can be isolated by filtration and then decomplexed in a subsequent step.[16]
Section 4: Protocols & Visualizations
General Protocol: Scale-Up of an EDC/NHS Acylation Reaction
This protocol outlines a generic workflow for coupling Boc-NH-PEG4-amine to a carboxylic acid (Substrate-COOH) at a 10-gram scale. Note: All parameters must be optimized at a smaller scale first.
-
Reactor Setup: Use a 1 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet. Set the jacket temperature to 10°C.
-
Reagent Preparation:
-
In the reactor, dissolve Substrate-COOH (e.g., 0.1 mol) and NHS (1.1 eq, 0.11 mol) in 500 mL of an appropriate anhydrous solvent (e.g., DMF or DCM).
-
In a separate addition funnel, prepare a solution of EDC·HCl (1.1 eq, 0.11 mol) in 100 mL of the same solvent.
-
-
Activation Step:
-
Begin stirring the reactor contents.
-
Slowly add the EDC solution from the addition funnel to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.
-
Let the activation mixture stir at room temperature for 1 hour. Monitor activation progress via TLC or LC-MS if a stable intermediate is expected.
-
-
Conjugation Step:
-
In a separate flask, dissolve Boc-NH-PEG4-amine (1.0 eq, 0.1 mol) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq, 0.12 mol) in 100 mL of solvent.
-
Add the amine solution to the reactor in a steady stream over 15-20 minutes.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Reaction Monitoring: Take an aliquot from the reaction mixture. Quench it, work it up, and analyze by LC-MS to confirm the consumption of starting material and the formation of the desired product mass.
-
Work-up & Purification:
-
The specific work-up will be highly dependent on the substrate. A typical procedure may involve washing the organic phase with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material using an appropriate method determined during small-scale trials (e.g., column chromatography, precipitation, or crystallization).
-
Visualized Workflows
Caption: A typical workflow for scaling up a chemical reaction.
Caption: Decision tree for selecting a purification strategy.
Section 5: References
-
BenchChem. (n.d.). analytical techniques to monitor m-PEG3-OMs reactions. Retrieved from BenchChem website.
-
Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from Thermo Fisher Scientific website.
-
Roque, A. C. A., et al. (2017). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry. Royal Society of Chemistry.
-
Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from Thermo Fisher Scientific website.
-
BenchChem. (n.d.). How to avoid side reactions with Boc-NH-PEG4-C3-acid. Retrieved from BenchChem website.
-
Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from Thermo Fisher Scientific website.
-
Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros.
-
Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from Thermo Fisher Scientific website.
-
BOC Sciences. (n.d.). PEGylated Protein Purification Techniques. Retrieved from BOC Sciences website.
-
Zheng, B., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25, 2270–2276.
-
BenchChem. (n.d.). Technical Support Center: Purification Strategies for PEGylated Compounds. Retrieved from BenchChem website.
-
Harris, J. M., & Chess, R. B. (2003). Effect of PEGylation on Pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.
-
BroadPharm. (n.d.). t-Boc-N-amido-PEG4-amine. Retrieved from BroadPharm website.
-
Biopharma PEG. (n.d.). Boc-NH-PEG4-COOH. Retrieved from Biopharma PEG website.
-
BenchChem. (n.d.). Technical Support Center: Scaling Up Boc-PEG4-Sulfonic Acid Conjugation Reactions. Retrieved from BenchChem website.
-
(n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
-
Biopharma PEG. (n.d.). BOC-NH-PEG4-NH2. Retrieved from Biopharma PEG website.
-
Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®.
-
BroadPharm. (n.d.). t-Boc-N-amido-PEG4-acid. Retrieved from BroadPharm website.
-
Le, T., & Mitchell, C. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
-
National Center for Biotechnology Information. (n.d.). Boc-NH-PEG4-amine. PubChem Compound Database.
-
Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1435-1441.
-
Montgomery, S. L., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(25), 7317-7330.
-
BenchChem. (n.d.). Navigating pH in Boc-NH-PEG4-C3-acid Conjugations: A Technical Guide.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Boc-NH-PEG4-amine.
-
Sigma-Aldrich. (n.d.). BocNH-PEG4-acid.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
-
Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
-
American Chemical Society Green Chemistry Institute. (2025, August 14). Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community.
Sources
- 1. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 2. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quenching Unreacted Boc-NH-PEG4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the quenching of unreacted Boc-NH-PEG4-amine. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.
Introduction: The Role and Challenges of Boc-NH-PEG4-amine
Boc-NH-PEG4-amine is a valuable heterobifunctional linker used in bioconjugation and drug delivery.[1][2] Its structure features a Boc-protected amine on one end and a reactive primary amine on the other, connected by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the controlled, sequential attachment of molecules. However, reactions involving this linker often leave unreacted amine, which can interfere with downstream applications and complicate purification. Effective quenching of this excess amine is therefore a critical step.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted Boc-NH-PEG4-amine?
A1: Leaving unreacted Boc-NH-PEG4-amine in your reaction mixture can lead to several complications:
-
Side Reactions: The free primary amine is a nucleophile and can react with other electrophilic species in subsequent steps, leading to unintended byproducts.
-
Purification Challenges: The similar physicochemical properties of the unreacted amine and the desired product can make separation by standard chromatographic techniques difficult.
-
Inaccurate Characterization: The presence of the unreacted amine can interfere with analytical techniques, leading to incorrect quantification and characterization of the final conjugate.
-
Reduced Yield of Desired Product: If the unreacted amine competes for a reagent in a subsequent step, it can lower the overall yield of your target molecule.
Q2: What are the most common methods for quenching unreacted primary amines?
A2: The choice of quenching method depends on the stability of your product and the nature of the reaction solvent. Here are some widely used strategies:
-
Acid Wash: For products that are stable in acidic conditions, washing the organic layer with a dilute acid solution (e.g., dilute HCl) is an effective method.[3][4] The primary amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[3][4]
-
Addition of an Electrophilic Scavenger: Introducing a highly reactive electrophile will consume the excess nucleophilic amine. Common scavengers include:
-
Acid Anhydrides (e.g., Acetic Anhydride): These react rapidly with primary amines to form stable amides.
-
Isocyanates: These also react quickly with amines to form urea derivatives.
-
-
Use of Amine-Reactive Resins: Solid-supported scavengers (e.g., resins with isocyanate or aldehyde functional groups) can be added to the reaction mixture. The unreacted amine binds to the resin, which can then be easily removed by filtration.
Q3: I'm observing low yield after my quenching step. What could be the cause?
A3: A low yield after quenching can be attributed to several factors:
-
Product Instability: The quenching conditions (e.g., strong acid or base) may be degrading your desired product.
-
Product Sequestration: If using a scavenger resin, your product might be non-specifically binding to the resin.
-
Emulsion Formation: During an acid wash, emulsions can form, leading to loss of product during separation.
-
Reaction with the Quenching Agent: In some cases, the quenching agent might react with your product, especially if it contains nucleophilic functional groups.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when working with Boc-NH-PEG4-amine.
Problem 1: Incomplete Quenching of the Amine
You've performed a quenching step, but analytical data (e.g., NMR, LC-MS) still shows the presence of unreacted Boc-NH-PEG4-amine.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Quenching Reagent | Increase the molar excess of the quenching reagent. A 2-5 fold excess is a good starting point. |
| Inadequate Reaction Time or Temperature | Allow the quenching reaction to proceed for a longer duration or gently warm the mixture if your product is thermally stable. |
| Poor Solubility | Ensure all components are fully dissolved in the reaction solvent. If necessary, try a different solvent system. |
| Steric Hindrance | The reactive amine might be sterically hindered. Consider using a smaller, more reactive quenching agent. |
Problem 2: Formation of an N-acylurea Byproduct During EDC/NHS Coupling
When activating a carboxylic acid with EDC and NHS to react with Boc-NH-PEG4-amine, you observe a significant amount of an N-acylurea byproduct.
-
Expertise & Experience: The O-acylisourea intermediate formed during EDC activation is unstable. If it doesn't react promptly with NHS to form the more stable NHS ester, it can rearrange to the N-acylurea byproduct.
-
Troubleshooting Steps:
-
Use NHS or Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) helps to convert the unstable O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.[5]
-
Prompt Addition of Amine: Add the Boc-NH-PEG4-amine to the reaction mixture shortly after the activation of the carboxylic acid.
-
Control pH: The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.5).[5] A two-step, one-pot reaction with a pH shift can be beneficial.[5]
-
Problem 3: Unwanted Boc Deprotection During the Reaction or Quenching
You notice the appearance of the fully deprotected PEG diamine, indicating the loss of the Boc protecting group.
-
Causality: The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions and can be cleaved.[6]
-
Troubleshooting Steps:
-
Avoid Acidic Quenching: If your reaction conditions are neutral or basic, avoid quenching with a strong acid. Opt for an electrophilic scavenger instead.
-
Buffer the Reaction: If acidic conditions are necessary for your primary reaction, ensure the pH is carefully controlled and does not drop too low.
-
Alternative Protecting Groups: If Boc lability is a persistent issue, consider using a more robust amine protecting group for future syntheses.
-
Experimental Protocols
Protocol 1: Quenching with Acetic Anhydride
This protocol is suitable for reactions in organic solvents where the product is stable to mild acylation conditions.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Acetic Anhydride: Slowly add 2-5 equivalents of acetic anhydride to the stirred reaction mixture.
-
Add Base (Optional): If the reaction mixture does not contain a base, add an equivalent amount of a non-nucleophilic base like triethylamine or DIPEA to neutralize the acetic acid byproduct.
-
Warm and Stir: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor Progress: Check for the absence of the starting amine by TLC or LC-MS.
-
Work-up: Proceed with your standard aqueous work-up to remove the acetylated amine and other water-soluble byproducts.
Protocol 2: Quenching with an Acid Wash
This protocol is effective for reactions in organic solvents where the desired product is not acid-sensitive.
-
Dilute the Reaction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.[3][4]
-
Neutralize (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Workflow
Decision Tree for Quenching Strategy
The following diagram illustrates a logical approach to selecting the appropriate quenching method.
Caption: Decision tree for selecting a quenching strategy.
General Workflow for Amine Coupling and Quenching
This diagram outlines the key steps in a typical workflow involving Boc-NH-PEG4-amine.
Caption: General experimental workflow.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2021). How to remove excess amine reactant from schiff base product?. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
-
National Institutes of Health. (n.d.). Boc-NH-PEG4-amine. PubChem. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
YouTube. (2012). Nucleophilic Substitution - Amines. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Amine quenching of aromatic fluorescence and fluorescent exciplexes. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter Amines. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Boc-NH-PEG4-Amine Conjugation Efficiency
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for the conjugation of Boc-NH-PEG4-amine. Our focus is to explain the critical role of temperature in achieving high efficiency and reproducibility in your conjugation experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the effect of temperature on the conjugation of the primary amine of Boc-NH-PEG4-amine, particularly with N-hydroxysuccinimide (NHS) esters, a prevalent reaction partner.
Q1: What is the fundamental role of temperature in the Boc-NH-PEG4-amine conjugation reaction?
Temperature is a critical parameter that governs the kinetics of the conjugation reaction. According to the Arrhenius equation, increasing the temperature generally increases the rate of reaction by providing the reactant molecules with greater kinetic energy.[1][2] This leads to more frequent and energetic collisions, increasing the likelihood of a successful reaction between the amine group of the PEG linker and its reaction partner (e.g., an NHS ester).
Q2: What is the recommended starting temperature for a typical conjugation to an NHS ester?
For most NHS-ester crosslinking reactions, a common starting point is room temperature (approximately 20-25°C) for 30 minutes to 4 hours.[3][4] Alternatively, the reaction can be performed at 4°C, typically for a longer duration (e.g., 2 hours to overnight).[5] The choice depends on the stability of the molecules being conjugated.
Q3: How does increasing the temperature impact the reaction rate and final yield?
Increasing the temperature accelerates two competing reactions: the desired aminolysis (the amine attacking the NHS ester) and the undesired hydrolysis (water attacking the NHS ester).[6]
-
Reaction Rate: The rate of both aminolysis and hydrolysis increases with higher temperatures.[7] Generally, the desired aminolysis reaction is accelerated more significantly than hydrolysis within an optimal temperature range.
-
Final Yield: The effect on the final yield is complex. While a higher temperature can drive the reaction to completion faster, it also accelerates the hydrolysis of the NHS ester, which consumes the reactive species and reduces the potential yield.[8] One study noted that for their specific system, the yield of the amide product was slightly greater at room temperature than at 37°C.[9]
Q4: What are the risks of performing the conjugation at excessively high temperatures?
High temperatures can introduce several risks that may compromise the integrity of your experiment:
-
Accelerated Hydrolysis: The primary risk is the rapid hydrolysis of the NHS ester. The half-life of an NHS ester decreases dramatically as temperature and pH increase.[4][8] For example, at pH 8.6, the half-life is only 10 minutes at 4°C.[3][4] This rate would be even faster at higher temperatures, leading to significantly lower conjugation efficiency.
-
Degradation of Biomolecules: If you are conjugating to a sensitive biomolecule, such as a protein or antibody, high temperatures can cause denaturation and loss of biological activity.[10]
-
Side Reactions: Increased thermal energy can promote unwanted side reactions, leading to a heterogeneous product mixture.
-
Boc Group Stability: While the Boc protecting group is generally stable under basic conditions used for conjugation, very high temperatures are not recommended.[11] It is primarily labile to acidic conditions.[12]
Q5: What are the advantages and disadvantages of performing the conjugation at a low temperature (e.g., 4°C)?
Conducting the reaction at 4°C is a common strategy, especially when working with sensitive proteins.
-
Advantages: The primary advantage is the enhanced stability of the NHS ester against hydrolysis.[3][4] At pH 7.0 and 0°C, the half-life of an NHS ester is 4 to 5 hours.[3][4] This allows for longer, more controlled reaction times and can be beneficial for preserving the activity of temperature-sensitive biomolecules.
-
Disadvantages: The main disadvantage is a significantly slower reaction rate.[5] To achieve a comparable yield to a room temperature reaction, the incubation time must be extended, often overnight.[13][14]
Q6: Is the Boc protecting group on the other end of the linker affected by typical conjugation temperatures?
The tert-butyloxycarbonyl (Boc) group is known for its stability under neutral to basic conditions, which are typical for NHS-amine conjugations.[12][15] It is generally stable to the temperatures used for these reactions (4°C to 37°C), provided the solution is not acidic.[11] Deprotection of the Boc group requires strong acidic conditions, such as using trifluoroacetic acid (TFA).[12][16]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the conjugation of Boc-NH-PEG4-amine.
Problem: Low Conjugation Efficiency or Poor Yield
Q: My final product yield is significantly lower than expected. Could the reaction temperature be the culprit?
A: Yes, incorrect temperature control is a frequent cause of low yield. However, other factors are often intertwined. Use the following logic to diagnose the issue:
Caption: Troubleshooting flowchart for low conjugation yield.
Detailed Actions:
-
Verify Temperature Control: Ensure your incubation equipment (water bath, incubator) is calibrated and maintains a stable temperature. Fluctuations can lead to inconsistent results.
-
Assess Reaction Time vs. Temperature: A common pitfall is using a short, room-temperature incubation time when performing the reaction at 4°C. As a rule of thumb, reactions at 4°C may require 4-8 times longer than those at room temperature.
-
Rule out Reagent Hydrolysis: The primary suspect for low yield is often premature hydrolysis of the NHS ester.[8] This is exacerbated by suboptimal temperatures and pH. Always prepare the NHS ester solution immediately before use and avoid storing it in aqueous buffers.[14]
-
Consider Other Parameters: If temperature seems correct, review other critical factors like pH (optimal is often 8.3-8.5), buffer composition (avoid amine-containing buffers like Tris), and reagent concentrations.[6][14]
Problem: High Batch-to-Batch Variability
Q: My conjugation efficiency is inconsistent across different experiments. How can I improve reproducibility?
A: Batch-to-batch inconsistency often points to subtle variations in reaction parameters. Tight control over these variables is key.[17]
-
Standardize Temperature Equilibration: Always allow all reagents and buffers to reach the designated reaction temperature before mixing. Adding cold reagents to a room temperature reaction will slow the initial rate and affect the outcome.
-
Precise Incubation: Use a calibrated instrument for incubation and ensure the time is identical for every experiment.
-
Consistent Reagent Handling: Use fresh, high-quality reagents for each batch. If using a stock solution of the NHS ester in an organic solvent like DMSO, ensure it is anhydrous and has been stored properly to prevent moisture-induced hydrolysis.
Section 3: Experimental Protocols
These protocols provide a starting point for your experiments. Optimization may be required for your specific molecules.
Protocol 1: General Conjugation to an NHS-Ester Activated Molecule
This protocol describes the reaction between the primary amine of Boc-NH-PEG4-amine and a molecule pre-activated with an NHS ester.
-
Reagent Preparation:
-
Reaction Buffer: Prepare an amine-free buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to 8.3.[14] De-gas and store at the chosen reaction temperature (e.g., 4°C or 20°C).
-
Molecule 'A' Solution: Dissolve your NHS-ester activated molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[14]
-
PEG Linker Solution: Immediately before use, dissolve Boc-NH-PEG4-amine in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove excess linker and reaction byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Protocol 2: Temperature Optimization Study
To determine the optimal temperature for your specific system, perform a small-scale experiment varying only the temperature.
-
Setup: Prepare a master mix of your reactants (Molecule 'A' and Boc-NH-PEG4-amine) in Reaction Buffer to ensure identical starting concentrations for all conditions.
-
Incubation: Aliquot the master mix into separate tubes and incubate them in parallel at different, precisely controlled temperatures (e.g., 4°C, 20°C, and 37°C).
-
Time Points: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each temperature condition and immediately quench the reaction.
-
Analysis: Analyze the quenched aliquots by a suitable method (e.g., HPLC, LC-MS, SDS-PAGE) to determine the percentage of conjugated product.
-
Evaluation: Plot the product yield versus time for each temperature. This will reveal which temperature provides the best balance between reaction rate and final yield, while minimizing degradation or side products.
Section 4: Visualizations & Data Summary
Workflow & Data
Caption: General experimental workflow for amine conjugation.
Table 1: Effect of Temperature on Key Reaction Parameters
| Parameter | Low Temperature (e.g., 4°C) | Room Temperature (e.g., 20-25°C) | High Temperature (e.g., 37°C) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| NHS Ester Stability | High (Longer half-life)[4] | Moderate (Shorter half-life) | Low (Very short half-life)[19] |
| Required Time | Long (e.g., overnight)[13] | Short (e.g., 1-4 hours)[14] | Very Short (minutes to 1 hour) |
| Risk of Side Reactions | Low | Moderate | High |
| Suitability | Ideal for temperature-sensitive biomolecules and when control is prioritized over speed. | Good balance for many robust molecules. | Generally not recommended unless reactants are highly stable and reaction is very fast. |
Section 5: References
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
Application Notes and Protocols for NH-bis(PEG4-Boc) Conjugation to Primary Amines on Antibodies. Benchchem.
-
Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
-
Reaction Conditions for Chemical Coupling (S9237). New England Biolabs.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
-
A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
-
Application Notes and Protocols for the Conjugation of t-Boc-Aminooxy-PEG4-NHS Ester to Peptides. Benchchem.
-
Bioconjugation Optimization & Troubleshooting. Abcam.
-
What is hydrolysis rates for NHS ester functionalized dyes? Lumiprobe.
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate.
-
Amino Protecting Groups Stability. Organic Chemistry Portal.
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
-
Antibody Conjugation Troubleshooting. Bio-Techne.
-
Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
Reactions of Amines. Chemistry LibreTexts.
-
An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing).
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage.
-
Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina.
-
Reaction Rates and Temperature; Arrhenius Theory. University of Massachusetts Boston.
Sources
- 1. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. aboligo.com [aboligo.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Strategies for Removing Excess Boc-NH-PEG4-amine
Introduction
Boc-NH-PEG4-amine is a heterobifunctional linker widely used in bioconjugation and pharmaceutical development. Its structure, featuring a Boc-protected amine, a terminal primary amine, and a hydrophilic four-unit polyethylene glycol (PEG) spacer, makes it a versatile tool for covalently modifying proteins, peptides, and other molecules.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3] However, a common challenge in reactions involving this linker is the removal of unreacted excess reagent from the final product. The inherent polarity and water solubility of Boc-NH-PEG4-amine can complicate purification, especially when the desired product shares similar physicochemical properties.[4][5]
This technical guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of removing excess Boc-NH-PEG4-amine. We will delve into the principles behind various purification techniques and offer practical, field-proven advice to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of Boc-NH-PEG4-amine to consider during purification?
A1: Understanding the physicochemical properties of Boc-NH-PEG4-amine is crucial for selecting an appropriate purification strategy.
-
High Polarity: The PEG4 spacer imparts significant hydrophilicity, making the molecule highly polar.[4]
-
Water Solubility: Consequently, it is readily soluble in water and other polar solvents like DMSO and DMF.[3]
-
Amine Reactivity: The terminal primary amine is nucleophilic and can be protonated in acidic conditions, altering its charge and chromatographic behavior.[1]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a bulky, hydrophobic protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[6][7] This property can be exploited for a "catch-and-release" purification strategy.
Q2: My reaction is complete, but I see a significant amount of excess Boc-NH-PEG4-amine in my crude NMR. What is the simplest purification method to try first?
A2: For a first attempt at purification, especially when your desired product is significantly less polar than the PEG linker, liquid-liquid extraction (LLE) is often the simplest and most scalable method. The high water solubility of Boc-NH-PEG4-amine allows it to be partitioned into an aqueous phase, while a more hydrophobic product remains in an organic phase.[4]
Q3: I'm struggling to separate my polar product from the excess PEG linker using standard silica gel chromatography. What are my options?
A3: This is a common challenge due to the high polarity of both the excess linker and potentially your product. Here are several advanced strategies to consider:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. Since the Boc group adds some hydrophobicity to the PEG linker, RP-HPLC can be highly effective, especially for achieving high purity on a small to medium scale. A C18 or C4 column with a water/acetonitrile or water/methanol gradient is a good starting point.[8][9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and can provide the necessary resolution where reversed-phase fails.[4]
-
Ion-Exchange Chromatography (IEX): If your product possesses a net charge that is different from the slightly basic Boc-NH-PEG4-amine, IEX can be a powerful separation tool.[11][12]
-
Amine-Bonded Silica Chromatography: For basic compounds like Boc-NH-PEG4-amine, using an amine-functionalized silica column can improve peak shape and separation compared to standard silica gel.[13][14]
Q4: Can I use Solid-Phase Extraction (SPE) for a quick cleanup?
A4: Yes, SPE is an excellent technique for rapid, small-scale purification or for sample cleanup prior to a higher-resolution method like HPLC.[15][16] You can use a "bind-and-elute" strategy where the product is retained on the SPE cartridge while the excess PEG linker is washed away, or a "trapping" strategy where the PEG linker is retained and the product flows through.[17] The choice of sorbent (e.g., C18 for reversed-phase, silica for normal-phase, or ion-exchange) will depend on the properties of your product.[15][18]
Troubleshooting Purification Challenges
Issue 1: Persistent Emulsion during Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Strategy |
| PEG acting as a surfactant | Add brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break emulsions.[4] |
| Insufficient phase separation | Centrifuge the mixture at a low speed to facilitate phase separation. |
| High concentration of product/reagent | Dilute the reaction mixture with more of the organic and aqueous solvents before extraction. |
Issue 2: Poor Separation or Streaking on Normal-Phase Flash Chromatography
| Potential Cause | Troubleshooting Strategy |
| Strong interaction of the amine with acidic silica | Deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%).[9][19] This neutralizes the acidic silanol groups. |
| Mobile phase is not polar enough | Gradually increase the polarity of the mobile phase. A common system for PEG compounds is a gradient of methanol in dichloromethane or chloroform.[9][20] |
| Sample overloading | Use a larger column or reduce the amount of crude material loaded. Consider dry loading the sample onto silica gel to improve band sharpness.[9] |
| Product and linker have very similar Rf values | Switch to a different separation technique like RP-HPLC or HILIC.[9] |
Issue 3: Co-elution of Product and PEG Linker in RP-HPLC
| Potential Cause | Troubleshooting Strategy |
| Insufficient resolution | Optimize the gradient. A shallower gradient around the elution point of your compounds can improve separation.[10] |
| Poor peak shape | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to both mobile phases to improve peak shape for basic compounds. |
| Inappropriate column chemistry | If using a C18 column, consider trying a C4 column, which is less hydrophobic and may provide different selectivity for PEGylated compounds.[12] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column chromatography purification, it is essential to develop a suitable solvent system using TLC.
-
Spotting: On a silica gel TLC plate, spot your crude reaction mixture, a standard of your starting material (if available), and a co-spot (crude mixture and starting material in the same lane).[19]
-
Elution: Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point for polar compounds is a mixture of dichloromethane and methanol (e.g., 95:5).
-
Visualization: Since Boc-NH-PEG4-amine may not be UV-active, you will need to use a stain for visualization.[21] A potassium permanganate (KMnO4) stain is a good general-purpose stain for visualizing organic compounds.[22]
-
Optimization: Adjust the solvent system polarity to achieve an Rf value for your desired product between 0.2 and 0.4, with good separation from the excess PEG linker. For streaky amines, add a small amount of triethylamine to the eluent.[19]
Protocol 2: Removal of Excess Boc-NH-PEG4-amine by Flash Chromatography
This protocol assumes your product is less polar than the Boc-NH-PEG4-amine.
-
Column Packing: Pack a silica gel column with a slurry of silica in your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, you can adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[9]
-
Elution: Begin eluting with your non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Reversed-Phase HPLC
This is a high-resolution technique suitable for achieving high purity.[8]
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.[8][9]
-
Column and Mobile Phases: Use a C18 preparative column. Mobile Phase A: Water + 0.1% TFA. Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient Elution: Run a linear gradient from low %B to high %B over a suitable time frame (e.g., 5% to 95% B over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the product. Pool the pure fractions.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.
Visualizations
Decision Workflow for Purification Method Selection
Caption: A decision workflow for selecting a purification method.
Troubleshooting Flash Chromatography
Caption: A troubleshooting guide for common flash chromatography issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). How to avoid side reactions with Boc-NH-PEG4-C3-acid.
-
BioPharm International. (n.d.). Making Site-specific PEGylation Work. Retrieved from [Link]
- Ramos-de-la-Peña, A. M., & Aguilar, O. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. International Journal of Peptide Research and Therapeutics, 25(4), 1215–1227.
-
Knudson, V., Farkas, T., & McGinley, M. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. Retrieved from [Link]
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. Biotechnology and Bioengineering, 86(7), 743-749.
-
Hawach Scientific. (2023, October 9). How to Choose Solid Phase Extraction Method? Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PEGylated, Water Soluble, Stable Aminyl Radical. PMC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]
- BenchChem. (2025). Managing steric hindrance in reactions with Boc-NH-PEG4-C3-acid.
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization of PEG in the sample containing 40% IMC upon heating... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
MDPI. (2023, February 2). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Retrieved from [Link]
-
ResearchGate. (2019, September 27). What solvent should I use with SPE to elute amines from silica? Retrieved from [Link]
- BenchChem. (2025). t-Boc-Aminooxy-PEG4-amine: An In-depth Technical Guide to Solubility and Stability.
-
PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Reddit. (2021, March 3). removal of excess boc anhydride. Retrieved from [Link]
-
Reddit. (2023, December 20). Help Removing Excess Boc Anhydride. Retrieved from [Link]
-
VanVeller Lab Resources - Department of Chemistry. (n.d.). How to TLC (Thin Layer Chromatography). Retrieved from [Link]
- BenchChem. (2025).
- ResearchGate. (2018, July 6).
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]
-
PubChem. (n.d.). Boc-nh-peg4-amine (C15H32N2O6). Retrieved from [Link]
- BenchChem. (2025).
- ResearchGate. (2025, August 7). Modification of Crystallization Behavior in Drug/Polyethylene Glycol Solid Dispersions | Request PDF.
- PubMed Central. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
Sources
- 1. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 2. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. specartridge.com [specartridge.com]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. VanVeller Lab Resources [group.chem.iastate.edu]
- 20. PEGylated, Water Soluble, Stable Aminyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. TLC stains [reachdevices.com]
Technical Support Center: Minimizing Hydrolysis of Activated Esters in PEGylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize PEGylation with activated esters, such as N-hydroxysuccinimide (NHS) esters. Our goal is to provide you with the foundational knowledge, practical troubleshooting advice, and validated protocols to maximize your conjugation efficiency by minimizing the competing reaction of hydrolysis.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability and handling of activated PEG esters.
Q1: My PEGylation efficiency is low. Could hydrolysis of my activated PEG reagent be the cause?
A: Absolutely. Low PEGylation efficiency is a classic symptom of premature hydrolysis of the activated ester. NHS esters are highly susceptible to hydrolysis (reaction with water), which converts the reactive ester back into a non-reactive carboxylic acid, rendering it incapable of conjugating to your target molecule.[1][2] This competing reaction is a primary cause of reduced yield.[]
Q2: How does pH affect the stability of my PEG-NHS ester?
A: pH is the most critical factor governing NHS ester stability.[4][5] The desired reaction with primary amines (aminolysis) is most efficient at a pH range of 7.2 to 8.5.[6][7] However, the rate of the competing hydrolysis reaction also increases significantly with higher pH.[4][7] At a pH of 8.6, the half-life of an NHS ester can drop to as little as 10 minutes.[8] It's a delicate balance: the pH needs to be high enough to deprotonate the target primary amines, making them nucleophilic, but not so high that hydrolysis dominates.[4]
Q3: What is the ideal buffer for my PEGylation reaction?
A: The ideal buffer should be free of primary amines and maintain a stable pH in the optimal range of 7.2-8.5.[7][9] Commonly recommended buffers include phosphate, borate, and bicarbonate buffers.[8][9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target molecule for the activated PEG, but they are excellent for quenching the reaction once it is complete.[9][10]
Q4: Can I prepare a stock solution of my PEG-NHS ester?
A: Yes, but with extreme care. Stock solutions should be prepared in a dry, aprotic organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11] A stock solution in DMF can often be stored for 1-2 months at -20°C.[12] Aqueous solutions of NHS esters are not stable and must be used immediately after preparation.[12]
Q5: How should I store and handle my solid PEG-NHS ester reagent?
A: To maintain activity, PEG-NHS esters must be stored at -20°C or lower under dry, inert conditions (e.g., under argon or nitrogen) and protected from light.[2][13][14] Before opening a vial, it is critical to allow it to warm completely to room temperature to prevent atmospheric moisture from condensing on the cold reagent, which would cause rapid hydrolysis.[2][11]
Part 2: Core Concepts: The Chemistry of PEGylation vs. Hydrolysis
Understanding the underlying chemical mechanisms is crucial for designing robust PEGylation protocols. The success of your experiment hinges on favoring the aminolysis reaction over the hydrolysis reaction.
N-hydroxysuccinimide (NHS) esters are widely used to create stable amide bonds with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein.[4][9] The process is a nucleophilic acyl substitution.
The Competing Reactions:
-
Aminolysis (Desired Reaction): A deprotonated primary amine (-NH₂) on the target molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide.[1]
-
Hydrolysis (Undesired Reaction): A water molecule (or more accurately, a hydroxide ion, which is more prevalent at higher pH) attacks the same carbonyl carbon. This regenerates the original, non-reactive carboxyl group on the PEG and releases NHS.[1][7]
The efficiency of your PEGylation is determined by the relative rates of these two competing reactions.
Caption: Troubleshooting workflow for low PEGylation yield.
Part 4: Best Practices & Validated Protocols
Adhering to best practices is the most effective way to prevent hydrolysis.
Reagent Handling and Storage
-
Long-Term Storage: Store all PEG-NHS ester reagents at -20°C or below, in a desiccated container, under an inert atmosphere (argon or nitrogen is preferable). [2][13]* Equilibration: ALWAYS allow the reagent vial to warm to room temperature for at least 20-30 minutes before opening. [2][11]This is a critical step to prevent condensation.
-
Aliquoting: For larger quantities, aliquot the reagent into smaller, single-use vials upon receipt to minimize repeated exposure to atmospheric moisture. [13]
Buffer Selection and Preparation
The choice of buffer is paramount. Use only amine-free buffers for the conjugation reaction.
| Recommended Buffer | Concentration | Useful pH Range | Notes |
| Phosphate Buffer | 50-100 mM | ~6.5 - 7.5 | Good buffering capacity in the neutral range; widely used. [9] |
| Bicarbonate/Carbonate Buffer | 50-100 mM | ~8.0 - 9.0 | Excellent buffering capacity in the optimal pH range for NHS esters. [9] |
| Borate Buffer | 20-50 mM | ~8.0 - 9.0 | Useful for maintaining a stable pH at the higher end of the optimal range. [9] |
| HEPES Buffer | 20-50 mM | ~7.2 - 8.2 | A non-phosphate buffer option that is effective in the physiological range. [7] |
Stability of NHS Esters vs. pH and Temperature
The following table summarizes the dramatic effect of pH and temperature on the stability of a typical NHS ester, highlighting the need for careful control of reaction conditions.
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [7] |
| 7.4 | Room Temp | > 120 minutes | [5][15] |
| 8.0 | 4°C | ~1 hour | [1] |
| 8.6 | 4°C | 10 minutes | [7] |
| 9.0 | Room Temp | < 9 minutes | [5][15] |
Step-by-Step Protocol for a General PEGylation Reaction
This protocol provides a framework for performing a successful PEGylation reaction with a protein target.
-
Buffer Preparation:
-
Prepare a suitable amine-free reaction buffer (e.g., 100 mM sodium bicarbonate buffer).
-
Adjust the pH to the desired value, typically pH 8.3 , using a calibrated pH meter. [9] * If your protein is in an incompatible buffer (like Tris), perform a buffer exchange via dialysis or a desalting column into the reaction buffer.
-
-
Protein Solution Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Initiating the Reaction:
-
Add the calculated molar excess of the PEG-NHS ester solution directly to the stirring protein solution. A 10- to 50-fold molar excess of PEG reagent over the protein is a common starting point. [14] * Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. [11]The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess, quenched PEG reagent and the NHS byproduct using size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis against a suitable storage buffer (e.g., PBS). [10]
-
References
-
Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PubMed Central. Available at: [Link]
-
Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]
-
Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. PubMed. Available at: [Link]
-
The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. PubMed. Available at: [Link]
-
PEG Storage and Handling Conditions. JenKem Technology. Available at: [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. Available at: [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Challenges in Purifying Boc-NH-PEG4-Amine Products
Welcome to the Technical Support Center for the purification of Boc-NH-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this versatile linker. Drawing from established scientific principles and field-proven experience, this resource aims to empower you to optimize your purification workflows and ensure the highest quality of your final product.
Introduction
Boc-NH-PEG4-amine is a heterobifunctional linker featuring a Boc-protected amine and a terminal primary amine, connected by a discrete four-unit polyethylene glycol (PEG) spacer. This structure is invaluable in bioconjugation, proteomics, and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The hydrophilic PEG chain enhances solubility and pharmacokinetic properties, while the two distinct amine functionalities allow for controlled, sequential conjugation.[1]
However, the very properties that make this linker attractive—its polarity, flexibility, and the presence of two amine groups at different reactivities—also present unique purification challenges. This guide will address these challenges directly in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Troubleshooting Guide
This section tackles specific issues you might encounter during the purification of Boc-NH-PEG4-amine and its derivatives.
Question 1: I've just finished the synthesis of Boc-NH-PEG4-amine from a di-amine precursor. My TLC plate shows multiple spots. What are they, and how do I get rid of them?
Answer:
Seeing multiple spots on your TLC is a very common observation in this synthesis. The primary culprits are typically unreacted starting material and the di-Boc protected byproduct, in addition to your desired mono-Boc product.
Root Cause Analysis:
The synthesis of mono-Boc-protected diamines is inherently challenging because the protecting agent, di-tert-butyl dicarbonate (Boc)₂O, cannot easily differentiate between the two identical primary amine groups of the starting diamine. This results in a statistical mixture of unreacted diamine, the desired mono-protected product, and the di-protected byproduct.
dot ```dot graph Synthesis_Byproducts { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Diamine [label="H2N-PEG4-NH2\n(Starting Diamine)", fillcolor="#EA4335"]; MonoBoc [label="Boc-NH-PEG4-NH2\n(Desired Product)", fillcolor="#34A853"]; DiBoc [label="Boc-NH-PEG4-NH-Boc\n(Di-Boc Byproduct)", fillcolor="#FBBC05"]; Reagent [label="+(Boc)2O", shape=plaintext, fontcolor="#202124"];
Diamine -> MonoBoc [label="1 eq (Boc)2O"]; MonoBoc -> DiBoc [label="1 eq (Boc)2O"]; }
Caption: Troubleshooting workflow for common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most effective method. Use the same mobile phase system you plan to use for the column, or a slightly less polar one. For visualization, you can use a potassium permanganate (KMnO₄) stain, which reacts with the PEG backbone, or a ninhydrin stain, which reacts with the primary amine to give a characteristic purple spot. The Boc-protected amine will not stain with ninhydrin.
Q2: Can I use liquid-liquid extraction for purification?
A2: Simple liquid-liquid extraction is generally not sufficient to separate the mono-Boc product from the starting diamine and di-Boc byproduct due to their similar polarities and high water solubility. [2]However, an acidic wash can be used to remove the more basic starting diamine from an organic layer, but it will not effectively remove the di-Boc byproduct. Chromatography is the preferred method for achieving high purity. [3] Q3: My Boc-NH-PEG4-amine product seems to be degrading upon storage. What are the recommended storage conditions?
A3: To ensure long-term stability, the product should be stored at -20°C, under an inert atmosphere (argon or nitrogen), and protected from light and moisture. [4]The free amine can be susceptible to oxidation and reaction with atmospheric CO₂ over time.
Q4: I am performing a reaction with the free amine of Boc-NH-PEG4-amine. What common side reactions should I be aware of?
A4: When using coupling reagents like EDC/NHS to react the free amine with a carboxylic acid, the primary side reaction is the hydrolysis of the activated NHS ester. [5]It is crucial to perform this reaction in anhydrous solvents if possible and to avoid buffers containing competing nucleophiles, such as Tris buffer. [4] Q5: How do I confirm the identity and purity of my final product?
A5: A combination of analytical techniques is recommended for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure, including the presence of the Boc group (a characteristic singlet around 1.4 ppm in ¹H NMR) and the PEG backbone (a complex multiplet between 3.5-3.7 ppm). [6]* Mass Spectrometry (e.g., ESI-MS): Confirms the correct molecular weight of the compound. [6]* HPLC: Provides a quantitative assessment of purity. []
References
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions with Boc-NH-PEG8-CH2CH2COOH and how to prevent them.
- BenchChem. (2025).
- Phenomenex. (n.d.).
- Ramos de la Peña, A. M., & Aguilar, O. (2020). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years.
- BenchChem. (2025).
- BOC Sciences. (n.d.).
- BenchChem. (2025).
- Journal of Applied Pharmaceutical Science. (2020).
- BenchChem. (2025). How to avoid side reactions with Boc-NH-PEG4-C3-acid.
- ResearchGate. (2022). Product is dissolved in Boc.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Boc-NH-PEG4-C3-acid.
- BenchChem. (2025). Synthesis and Purification of Amino-PEG13-amine: An In-depth Technical Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
- BroadPharm. (n.d.). Boc-PEG, PEG linker, PEG reagent.
- (2021). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers.
- Patsnap. (n.d.).
- Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3):174-188.
- Power, J. (2016). New NMR Tools for Impurity Analysis. The University of Manchester.
- ResearchGate. (2014). How to get (or crystallize)
- ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
- SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Selecting PEG Linker Length: A Comparison of Boc-NH-PEG-Amine Variants (PEG2, PEG3, PEG4, PEG6)
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a critical factor in achieving desired therapeutic or diagnostic outcomes. The linker, a seemingly simple component, is in fact a crucial modulator of a conjugate's physicochemical and biological properties.[1] Among the most versatile tools in the bioconjugation toolkit are the heterobifunctional polyethylene glycol (PEG) linkers.
This guide provides an in-depth comparison of short, monodisperse Boc-NH-PEG-amine linkers, focusing on the impact of PEG chain length (n=2, 3, 4, and 6). We will explore how varying the number of ethylene oxide units influences key experimental parameters, from solubility and steric hindrance to the stability and in vivo performance of the final conjugate. The objective is to provide a clear, data-supported framework for selecting the optimal PEG linker for your specific application.
The Fundamental Role of PEG Linkers in Bioconjugation
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the therapeutic properties of biomolecules.[2] Short, discrete PEG (dPEG®) linkers, such as the Boc-NH-PEG-amine series, are particularly valuable because they are monodisperse, meaning they have a precise, uniform molecular weight and length, unlike traditional polydisperse polymers.[3][4] This precision is paramount for creating homogenous conjugates with predictable properties.
These heterobifunctional linkers possess two distinct reactive ends:
-
A tert-butyloxycarbonyl (Boc)-protected amine : This protecting group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA) to reveal a primary amine.[5] This allows for controlled, sequential conjugation.
-
A terminal primary amine : This free amine is readily available for conjugation to molecules bearing reactive groups like carboxylic acids (via EDC/NHS chemistry) or NHS esters.[6][7]
The core function of the PEG chain is to act as a flexible, hydrophilic spacer.[8] This spacer can enhance the water solubility of hydrophobic drugs, reduce aggregation, and minimize immunogenicity.[][10] Crucially, the length of this spacer is a key variable that must be carefully considered.[11]
Physicochemical Properties: A Quantitative Comparison
The number of ethylene oxide units directly dictates the linker's length and molecular weight, which in turn influences its hydrophilicity and spatial reach.
| Linker | PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Spacer Arm Length (Å) | Key Characteristics |
| Boc-NH-PEG2-amine | 2 | 248.32 | ~10.5 Å | Most compact, offers minimal spacing. |
| Boc-NH-PEG3-amine | 3 | 292.37 | ~14.0 Å | Provides a modest increase in length and hydrophilicity. |
| Boc-NH-PEG4-amine | 4 | 336.43 | ~17.5 Å | A versatile, mid-range option balancing spacing and size.[6] |
| Boc-NH-PEG6-amine | 6 | 424.53 | ~24.5 Å | Offers the most significant spacing for overcoming steric hindrance. |
Note: Approximate lengths are calculated based on established bond lengths and angles and serve as a useful estimation for experimental design.
The increasing number of ethylene oxide units systematically enhances the hydrophilicity of the linker, which is a critical attribute for improving the solubility of conjugated payloads, particularly potent hydrophobic drugs used in antibody-drug conjugates (ADCs).[12][13]
The Functional Impact of Linker Length on Experimental Design
Choosing a linker length is not arbitrary; it's a strategic decision based on the specific molecular components and desired outcome of the conjugation.
Causality: Steric hindrance occurs when the bulky, three-dimensional structures of two molecules physically prevent their reactive sites from approaching each other for a reaction to occur.[14] This is a common challenge when conjugating a small molecule to a large protein or antibody, or when targeting a functional group buried within a protein's folded structure.[15]
Experimental Choice & Impact:
-
Short Linkers (PEG2, PEG3): These are suitable when the conjugation site on a biomolecule is highly accessible and unobstructed. However, they may lead to low or failed conjugation yields if steric crowding is an issue.[1]
-
Longer Linkers (PEG4, PEG6): A longer PEG chain acts as a flexible spacer arm, effectively increasing the distance between the two conjugated molecules.[14] This separation minimizes spatial interference, allowing the reactive groups to access each other more easily.[16] For particularly large or complex biomolecules, a PEG6 or even longer linker (e.g., PEG12) may be necessary to achieve efficient conjugation.[15]
Causality: Many highly potent cytotoxic drugs used in ADCs are hydrophobic. When conjugated to an antibody, they can induce aggregation, leading to reduced efficacy, poor pharmacokinetics, and potential immunogenicity.[17]
Experimental Choice & Impact:
-
All PEG Lengths: The inherent hydrophilicity of the PEG backbone helps to counteract the hydrophobicity of the payload, improving the overall solubility and stability of the conjugate in aqueous buffers.[10][18]
-
Longer Linkers (PEG4, PEG6): Longer PEG chains provide a more substantial hydrophilic shield around the payload.[4] This can be particularly advantageous for ADCs with a high drug-to-antibody ratio (DAR), where the cumulative hydrophobicity of multiple drug molecules becomes significant. Studies have shown that optimizing PEG linker architecture can significantly improve ADC stability and pharmacokinetic profiles.[13]
Causality: The size and structure of a bioconjugate influence its behavior in vivo. PEGylation is known to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life.[11] However, the linker can also impact the interaction of the conjugate with its biological target.
Experimental Choice & Impact:
-
Flexibility and Binding: The choice of linker length involves a trade-off. While longer linkers can improve PK, they might also create too much distance or flexibility, potentially hindering the interaction between a targeting moiety and its receptor.[19] Conversely, a linker that is too short may not provide enough separation, causing the payload to sterically block the binding site.[20]
-
In Vivo Performance: In targeted drug delivery, longer PEG linkers (e.g., 5-10 kDa) have been shown to significantly increase the accumulation of nanoparticles in tumors, likely due to an enhanced shielding effect that prolongs circulation time.[16] While the short linkers discussed here (PEG2-PEG6) have a more subtle effect on overall hydrodynamic size, the principle remains relevant. The optimal length must often be determined empirically to balance improved PK with retained biological activity.[21]
Experimental Protocols: A Practical Workflow
The use of Boc-NH-PEG-amine linkers typically involves a two-stage process: Boc deprotection followed by conjugation.
This protocol regenerates the primary amine, making it available for the subsequent conjugation step.
Diagram of Boc Deprotection Workflow
Caption: Workflow for the acidic removal of the Boc protecting group.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-NH-PEGn-amine linker in anhydrous dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution. A common choice is a 50% TFA/DCM (v/v) solution.[5] For substrates sensitive to strong acid, milder conditions like 4M HCl in 1,4-dioxane can be tested.[5][22]
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[23]
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator) or by purging with a stream of dry nitrogen.
-
Final Product: The resulting deprotected PEG-diamine is typically obtained as a TFA salt and can often be used in the next step without further purification.
This protocol describes the conjugation of the newly deprotected PEG-diamine to a molecule containing a carboxylic acid.
Diagram of EDC/NHS Conjugation Workflow
Caption: Two-step workflow for conjugating an amine to a carboxylic acid.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxyl-containing molecule in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[24] Add a molar excess of EDC and NHS (or water-soluble Sulfo-NHS).[25] Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[26]
-
Conjugation: Dissolve the deprotected H2N-PEGn-NH2·TFA salt in a coupling buffer (e.g., PBS, pH 7.2-7.4). Add this solution to the activated NHS ester from Step 1.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[26] The primary amine of the PEG linker will react with the NHS ester to form a stable amide bond.
-
Quenching: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer, such as Tris or hydroxylamine, for 15-30 minutes.[27]
-
Purification: Purify the final conjugate using an appropriate method based on its properties, such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
Conclusion and Recommendations
The selection of a Boc-NH-PEG-amine linker length is a critical decision in the design of bioconjugates. There is no single "best" length; the optimal choice is application-dependent.
-
Choose Boc-NH-PEG2-amine or Boc-NH-PEG3-amine for applications where minimal spacing is required and steric hindrance is not a concern.
-
Choose Boc-NH-PEG4-amine as a versatile, starting-point linker that provides a good balance of hydrophilicity, flexibility, and spatial separation for a wide range of applications.
-
Choose Boc-NH-PEG6-amine when conjugating bulky molecules, targeting sterically hindered sites, or when a greater hydrophilic shielding effect is needed to improve the solubility and stability of a hydrophobic payload.
By understanding the causal relationships between PEG linker length and its impact on physicochemical and biological properties, researchers can make more informed decisions, leading to the development of more effective and well-characterized bioconjugates.
References
- BenchChem. (n.d.). The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide.
- Li, Z., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceuticals, 15(3), 327.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers.
- Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 469-479.
- BenchChem. (n.d.). Managing steric hindrance in bioconjugation with PEG12 linkers.
- BenchChem. (n.d.). The Impact of PEG Linker Length on Folate-Targeted Drug Delivery: A Comparative Analysis.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- Kim, D., et al. (2021). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry, 32(10), 2214-2225.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- BenchChem. (n.d.). Technical Support Center: Addressing Steric Hindrance in Bioconjugation with Long PEG Linkers.
- BenchChem. (n.d.). The Influence of PEG Linker Length on Bioconjugate Efficacy: A Comparative Analysis.
- BenchChem. (n.d.). The Core Characteristics of Short Polyethylene Glycol Linkers: An In-depth Technical Guide.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- BroadPharm. (2020). What are PEG Linkers?.
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H.
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH.
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of PEG Linkers.
- Cho, Y., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Pharmaceutics, 15(4), 1109.
- Stayton, P. S. (2011). Relieving PEGylation. Nature Chemistry, 3(9), 675-676.
- BroadPharm. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
- BroadPharm. (2022). Protocol for PEG Acid Reagents.
- BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- Biopharma PEG. (n.d.). BOC-NH-PEG4-NH2, 811442-84-9.
- The Royal Society of Chemistry. (2023). Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- Biopharma PEG. (n.d.). BOC-NH-PEG2-NH2, 153086-78-3.
- BenchChem. (n.d.). A Comparative Guide to PEG Linker Lengths (PEG2 vs. PEG4 vs. PEG12) in Drug Delivery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 7. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. precisepeg.com [precisepeg.com]
- 19. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. broadpharm.com [broadpharm.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Beyond the Standard: A Comparative Guide to Alternative Linkers for Advanced Bioconjugation
In the intricate world of bioconjugation, the linker molecule is far more than a simple bridge. It is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled proteins. While Boc-NH-PEG4-amine has long served as a reliable and versatile tool, the ever-increasing sophistication of bioconjugates demands a broader and more nuanced understanding of the available linker technologies. This guide provides an in-depth, objective comparison of viable alternatives, moving beyond a simple catalog of options to explain the fundamental principles and experimental considerations that should guide your selection.
The Limitations of a "One-Size-Fits-All" Approach
The traditional polyethylene glycol (PEG) linker, including Boc-NH-PEG4-amine, offers significant advantages, primarily by enhancing the solubility and in vivo stability of the resulting conjugate.[1] However, the scientific community is increasingly recognizing the "PEG dilemma". A notable portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[2] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and toxicity.[2] These limitations have catalyzed the development of a diverse new generation of linkers, each with unique properties tailored to specific applications.
A Comparative Overview of Linker Technologies
The choice of a linker should be a strategic decision based on a thorough evaluation of its impact on key performance indicators. These include conjugation efficiency, the stability of the conjugate in biological media, the mechanism and efficiency of payload release (for cleavable linkers), and the overall influence on the bioconjugate's solubility and pharmacokinetic properties.[3]
I. Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
The primary distinction in linker technology lies in the intended stability of the linker in the biological environment.
-
Cleavable Linkers: These are designed to be broken down by specific triggers within the target cell's microenvironment, such as enzymes or acidic pH.[4] This targeted release can be advantageous, potentially leading to a "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells.[4] However, this susceptibility to cleavage also carries the risk of premature release in circulation, which can lead to off-target toxicity.[4]
-
Non-Cleavable Linkers: These form a stable bond that remains intact, and the payload is released only after the complete degradation of the antibody component within the lysosome.[4] This generally results in higher plasma stability and a potentially wider therapeutic window.[5] However, the payload is released with an attached amino acid residue from the antibody, which may affect its activity, and the bystander effect is generally absent.[4]
In-Depth Analysis of Alternative Linker Classes
Peptide-Based Cleavable Linkers: The Power of Enzymatic Specificity
Among the most successful cleavable linkers are those based on peptide sequences that are substrates for lysosomal proteases, such as Cathepsin B.[6]
-
Valine-Citrulline (Val-Cit): This dipeptide linker is arguably the most widely used enzyme-cleavable linker in ADC development.[6] It is designed to be stable in the bloodstream but is efficiently cleaved by Cathepsin B within the lysosome of target cells, releasing the payload. The Val-Cit linker has demonstrated a good balance of stability and responsiveness.[6] However, it can exhibit limited stability in mouse plasma, which can complicate preclinical evaluations.[6]
-
Valine-Alanine (Val-Ala): Similar to Val-Cit, the Val-Ala linker is also a substrate for Cathepsin B, though with potentially lower cleavage efficiency.[6]
-
Glutamic acid-valine-citrulline (EVCit): To address the stability issues of Val-Cit in mouse plasma, tripeptide linkers like EVCit have been developed. The addition of a highly polar amino acid at the P3 position enhances plasma stability in mice while retaining the Val-Cit motif for efficient cleavage.[6][7]
| Linker Type | Cleavage Trigger | Key Advantages | Key Disadvantages |
| Val-Cit | Cathepsin B | Well-established, good balance of stability and cleavage.[6] | Limited stability in mouse plasma.[6] |
| Val-Ala | Cathepsin B | Similar mechanism to Val-Cit.[6] | Potentially lower cleavage efficiency than Val-Cit.[6] |
| EVCit | Cathepsin B | Improved plasma stability in mice.[7] | More complex synthesis. |
pH-Sensitive Linkers: Exploiting the Acidic Microenvironment
Hydrazone linkers are a prominent class of pH-sensitive linkers that are stable at physiological pH (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[8][] This property allows for targeted drug release within the cell. The rate of hydrolysis can be tuned by modifying the structure of the hydrazone, providing a degree of control over the release kinetics.[8] However, some hydrazone linkers have been associated with non-specific drug release in clinical studies.[]
Click Chemistry Linkers: The Rise of Bioorthogonality
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation.[] These reactions are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes.
-
Advantages: Click chemistry linkers offer rapid reaction kinetics, high yields, and the formation of a stable triazole linkage.[][] This allows for precise control over the conjugation site and stoichiometry.[]
-
Applications: This technology is widely used in the synthesis of ADCs, PROTACs, and for labeling biomolecules with probes.[][12]
| Linker Chemistry | Target Functional Group | Typical Conjugation Efficiency (%) | Key Advantages | Key Disadvantages |
| Amine-Reactive (e.g., NHS Ester) | Primary Amines (-NH₂) | 40-60% | Abundant targets on proteins. | Lack of site-specificity, potential for heterogeneity.[13] |
| Thiol-Reactive (e.g., Maleimide) | Thiols (-SH) | 70-90% | High site-specificity with engineered cysteines. | Thioether bond can be unstable in vivo.[13] |
| Click Chemistry (SPAAC) | Azide/Alkyne | >90% | High efficiency and bioorthogonality, very stable triazole linkage.[13] | Requires introduction of non-native functional groups. |
Beyond PEG: A New Wave of Hydrophilic and Biodegradable Linkers
To overcome the limitations of PEG, several alternative hydrophilic polymers are gaining traction.[2][14]
-
Polysarcosine (pSar): This polypeptoid is biocompatible, non-immunogenic, and biodegradable.[14] Studies have shown that pSar-conjugated proteins can have comparable or even superior in vivo performance to their PEGylated counterparts.
-
Hydrophilic and Zwitterionic Polymers: These polymers offer excellent water solubility and can reduce non-specific protein adsorption.[14] Many are more biocompatible and biodegradable than PEG.[14]
Experimental Protocols
Protocol 1: General Procedure for Val-Cit-PABC Linker Conjugation to an Antibody
This protocol describes a typical conjugation of a maleimide-functionalized Val-Cit-PABC-payload to a reduced antibody.
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-Val-Cit-PABC-Payload dissolved in DMSO
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
To the antibody solution (e.g., 5 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours to reduce interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by buffer exchange into PBS using a desalting column.
-
-
Conjugation:
-
Immediately add a 5-fold molar excess of the Maleimide-Val-Cit-PABC-Payload solution to the reduced antibody.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unconjugated payload and other small molecules.
-
-
Characterization:
-
Characterize the ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by mass spectrometry to confirm the conjugation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
DBCO-functionalized fluorescent dye dissolved in DMSO
-
Desalting columns or dialysis tubing
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM).
-
-
Conjugation:
-
To the azide-modified protein solution (e.g., 1-5 mg/mL), add a 3 to 10-fold molar excess of the DBCO-dye solution.
-
Incubate at room temperature for 1-4 hours, or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted DBCO-dye by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
Conclusion: A Strategic Approach to Linker Selection
The field of bioconjugation is rapidly evolving, and the choice of a linker has profound implications for the success of a therapeutic or diagnostic agent. While Boc-NH-PEG4-amine remains a valuable tool, a deep understanding of the diverse array of alternative linkers is essential for the modern researcher. By carefully considering the desired properties of the final conjugate—including stability, release mechanism, and pharmacokinetic profile—and by leveraging the unique advantages of different linker technologies, scientists can rationally design and synthesize next-generation bioconjugates with enhanced performance and therapeutic potential.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BOC Sciences. (n.d.).
- Bioprocess Online. (2023, November 22).
- baseclick GmbH. (n.d.). Click Chemistry Linkers.
- ACS Publications. (n.d.).
- NIH. (n.d.).
- NIH PMC. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- BOC Sciences. (n.d.).
- Interchim. (n.d.).
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- ACS Publications. (2018, June 4).
- BenchChem. (2025).
- BOC Sciences. (n.d.). Acid Labile Linker Synthesis | ADC Services.
- BenchChem. (2025).
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Linkers [baseclick.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
A Senior Application Scientist's Guide to Validating Successful Conjugation with Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in creating novel therapeutics, diagnostics, and research tools. Whether developing antibody-drug conjugates (ADCs), pegylated proteins, or fluorescently labeled antibodies, rigorous analytical validation is paramount to ensure efficacy, safety, and batch-to-batch consistency. Among the arsenal of analytical techniques, mass spectrometry (MS) stands out as an indispensable tool, offering unparalleled accuracy and depth of information.[1][2] This guide provides an in-depth comparison of mass spectrometry techniques for validating biomolecule conjugation, complete with experimental insights and protocols.
The Imperative of Validating Conjugation
Bioconjugation links two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. A prime example is the ADC, which marries the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[3][4] The success of such a conjugate hinges on several critical quality attributes (CQAs) that must be precisely measured and controlled:
-
Degree of Conjugation: The average number of molecules conjugated to the biomolecule, such as the drug-to-antibody ratio (DAR) in ADCs, directly impacts potency and potential toxicity.[4][5]
-
Homogeneity: The distribution of conjugated species is crucial. A heterogeneous mixture can lead to inconsistent performance and unpredictable pharmacokinetics.[6][7]
-
Site of Conjugation: The specific amino acid residues where conjugation occurs can affect the biomolecule's structure, stability, and function.[8][9]
Mass spectrometry provides a direct and precise means to measure these attributes at a molecular level.[1][2]
Levels of Mass Spectrometric Analysis for Bioconjugates
The comprehensive characterization of a bioconjugate is a multi-faceted process that can be approached at three distinct levels, each providing a unique layer of information. The choice of analysis level depends on the specific questions being asked about the conjugate.
-
Intact Mass Analysis (Top-Down): This approach involves analyzing the entire, intact bioconjugate. It is the most direct way to determine the degree of conjugation and the distribution of different conjugated species.[1][10]
-
Subunit Analysis (Middle-Down): For complex biomolecules like antibodies, which are composed of multiple subunits (e.g., light chains and heavy chains), analysis of these individual subunits after dissociation can provide more detailed information about the conjugation distribution on each chain.[11]
-
Peptide Mapping (Bottom-Up): This technique involves enzymatically digesting the bioconjugate into smaller peptides. By analyzing these peptides, it is possible to pinpoint the exact amino acid residues where conjugation has occurred.[8][9][12]
Caption: Levels of mass spectrometry analysis for bioconjugate characterization.
A Comparative Guide to Mass Spectrometry Ionization Techniques
The two most common soft ionization techniques used for analyzing large biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). Each has its own set of advantages and is suited for different aspects of bioconjugate analysis.
| Feature | MALDI-TOF MS | ESI-MS (including LC-MS) |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.[13] | Generation of highly charged droplets from a solution, followed by solvent evaporation to produce gas-phase ions.[14] |
| Ionization State | Primarily produces singly charged ions ([M+H]+).[13] | Produces multiply charged ions, resulting in a charge state envelope.[14] |
| Coupling to LC | Possible, but less common for routine analysis. | Routinely coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[1] |
| Tolerance to Buffers/Salts | More tolerant to non-volatile buffers and salts.[15] | Highly sensitive to non-volatile salts, often requiring sample cleanup or desalting.[15] |
| Speed | Very fast, suitable for high-throughput screening.[16][17] | Slower due to the chromatographic separation step. |
| Mass Accuracy | Generally lower than ESI-MS.[16] | High mass accuracy and resolution, especially with TOF, Orbitrap, or FT-ICR analyzers.[18] |
| Primary Application | Rapid screening of intact mass and determination of average DAR.[16][17] | Detailed characterization of intact mass, subunit analysis, and peptide mapping.[1][2] |
Native Mass Spectrometry: A Gentle Approach for Non-Covalent Complexes
For certain types of bioconjugates, such as cysteine-linked ADCs where the heavy and light chains may be held together by non-covalent interactions after reduction of interchain disulfide bonds, it is crucial to maintain the native structure during analysis.[19][20] Native mass spectrometry, a variation of ESI-MS, utilizes physiological pH and non-denaturing buffer systems to preserve these non-covalent interactions, allowing for the analysis of the intact conjugate.[20][21][22]
Key Applications and Data Interpretation
Determining the Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter for ADCs, and mass spectrometry is the gold standard for its determination.[5][11]
-
Using Intact Mass Analysis: The mass of the unconjugated antibody is measured, and the mass of the ADC is measured. The mass difference corresponds to the mass of the conjugated drug-linker moieties. By observing the distribution of peaks, each representing the antibody with a different number of drugs attached (DAR0, DAR1, DAR2, etc.), the average DAR can be calculated.[4] The weighted average DAR is calculated based on the relative abundance of each species.[]
Caption: Workflow for determining the average DAR using intact mass spectrometry.
Identifying Conjugation Sites with Peptide Mapping
While intact mass analysis provides the "what" and "how much," peptide mapping reveals the "where." Identifying the specific sites of conjugation is crucial for understanding structure-activity relationships and ensuring manufacturing consistency.[8][9][24]
The workflow involves:
-
Digestion: The ADC and the unconjugated antibody are digested with a protease, such as trypsin.[24]
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).[9][25]
-
Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the peptides. Conjugated peptides will have a mass shift corresponding to the mass of the drug-linker. By comparing the peptide maps of the ADC and the unconjugated antibody, the sites of modification can be pinpointed.[7][24]
Experimental Protocols
Protocol 1: Intact Mass Analysis of an ADC by LC-MS
This protocol is designed for determining the DAR of an ADC.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to obtain high-quality mass spectra. This includes desalting to remove non-volatile salts that can interfere with ESI.[15]
-
Steps:
-
Dilute the ADC to a final concentration of 0.1-1.0 mg/mL in a mass spectrometry-compatible buffer (e.g., 50 mM ammonium acetate for native MS or water with 0.1% formic acid for denaturing conditions).
-
For denaturing analysis, online desalting using a reversed-phase column is typically performed as part of the LC method.
-
2. LC-MS Analysis:
-
Rationale: Liquid chromatography separates the ADC from impurities and allows for online desalting before introduction into the mass spectrometer.
-
Steps:
-
Equilibrate a reversed-phase C4 or C8 column with mobile phase A (e.g., 0.1% formic acid in water).
-
Inject 1-5 µg of the prepared sample.
-
Elute the ADC with a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The eluent is directly introduced into the ESI source of the mass spectrometer.
-
3. Mass Spectrometry Parameters:
-
Rationale: Optimization of MS parameters is necessary to achieve good signal intensity and resolution.
-
Settings (example for a Q-TOF instrument):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5-4.5 kV
-
Mass Range: 1000-4000 m/z
-
Acquisition Mode: Full scan
-
4. Data Analysis:
-
Rationale: The raw data, which shows a distribution of multiply charged ions, needs to be deconvoluted to obtain the zero-charge mass spectrum.
-
Steps:
-
Use deconvolution software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to process the raw data.[4]
-
Identify the peaks corresponding to the different DAR species in the deconvoluted spectrum.
-
Calculate the weighted average DAR based on the peak areas of each species.[]
-
Protocol 2: Peptide Mapping for Conjugation Site Identification
This protocol outlines the steps for identifying the specific lysine residues conjugated in an ADC.
1. Sample Preparation and Digestion:
-
Rationale: The protein must be denatured, reduced, and alkylated to ensure complete digestion by the protease.
-
Steps:
-
Denature the ADC (approx. 100 µg) in a denaturing buffer (e.g., 6 M guanidine HCl).
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
2. LC-MS/MS Analysis:
-
Rationale: Reversed-phase chromatography on a C18 column provides excellent separation of the complex peptide mixture.
-
Steps:
-
Equilibrate a C18 column with mobile phase A (e.g., 0.1% formic acid in water).
-
Inject the digested sample.
-
Elute the peptides with a shallow gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full scan are selected for fragmentation (MS/MS).
-
3. Data Analysis:
-
Rationale: Specialized software is required to match the experimental MS/MS spectra to theoretical spectra generated from the protein sequence database.
-
Steps:
-
Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides.
-
Specify the mass of the drug-linker as a variable modification on the potential conjugation sites (e.g., lysine).
-
Manually verify the MS/MS spectra of the identified conjugated peptides to confirm the site of modification.
-
Conclusion
Mass spectrometry is a powerful and versatile tool for the validation of bioconjugation. By employing a multi-level analytical approach, from intact mass analysis to peptide mapping, researchers can gain a comprehensive understanding of their bioconjugates. The choice between MALDI-TOF and ESI-MS will depend on the specific analytical needs, with MALDI being ideal for rapid screening and ESI-MS providing the high resolution and accuracy required for in-depth characterization. As bioconjugate therapeutics continue to grow in complexity, the role of mass spectrometry in ensuring their quality, safety, and efficacy will only become more critical.
References
- Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, .
- Analysis of ADCs by Native Mass Spectrometry.
- LC-MS Analysis of Antibody-Drug Conjug
- Measuring Drug-to-Antibody Ratio (DAR)
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- Peptide Mapping of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry.
- Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
- Drug-to-Antibody Ratio Estimation via Proteoform Peak Integration in the Analysis of Antibody–Oligonucleotide Conjugates with Orbitrap Fourier Transform Mass Spectrometry. Analytical Chemistry, .
- Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
- Mapping the Drug Conjugation Sites of an Antibody-Drug Conjug
- Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified
- Conjugation Site Analysis by MS/MS Protein Sequencing.
- Mapping the Drug Conjugation Sites of an Antibody-Drug Conjug
- BioPharmaceutical Characterization Resource Center - Native Mass Analysis. Thermo Fisher Scientific, .
- Molecular Weight Characterization - Comparison of MALDI and ESI.
- Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens.
- Drug Antibody R
- Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates.
- Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked. RSC Publishing, .
- Sample Preparation. Harvard Center for Mass Spectrometry, .
- MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates.
- Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
- Conjugation Site Analysis by MS/MS Protein Sequencing. PubMed, .
- Intact Mass: A Simple Analysis?. BioPharmaSpec, .
- High-Resolution Native Mass Spectrometry Opens the Door for Detailed Analyses of Intact Protein Complexes. Spectroscopy Online, .
- Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs, .
Sources
- 1. biocompare.com [biocompare.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 14. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. waters.com [waters.com]
- 21. learning.sepscience.com [learning.sepscience.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 24. agilent.com [agilent.com]
- 25. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Choosing the Right Tool for Bioconjugation - A Comparison of Boc-NH-PEG4-amine and Boc-aminooxy-PEG4 Linkers
For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a foundational technique. The choice of a chemical linker is a critical decision point that dictates the stability, specificity, and ultimate performance of the resulting bioconjugate. This is particularly true in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker is not merely a spacer but an active determinant of efficacy and safety.[1][2][3]
This guide provides an in-depth, objective comparison of two widely used heterobifunctional PEG linkers: Boc-NH-PEG4-amine and Boc-aminooxy-PEG4 . We will move beyond a simple cataloging of features to explore the causality behind experimental choices, empowering you to select the optimal tool for your specific application.
Chapter 1: The Molecular Toolkit - Understanding the Core Chemistry
At their core, both linkers share a common architecture: a tert-butyloxycarbonyl (Boc) protected terminus and a four-unit polyethylene glycol (PEG) spacer. The Boc group provides a stable protecting group that can be removed under mild acidic conditions, enabling sequential or orthogonal conjugation strategies.[4][5][6] The hydrophilic PEG4 spacer enhances aqueous solubility, can reduce aggregation, and may improve the pharmacokinetic profile of the final conjugate.[1][3][7]
The crucial difference lies in their reactive functionalities: a primary amine versus an aminooxy group. This single distinction fundamentally alters their reactivity, selectivity, and the stability of the bonds they form.
Boc-NH-PEG4-amine: The Workhorse for Amide and Amine Linkages
The primary amine (-NH2) of this linker is a versatile nucleophile, primarily utilized in two key reactions:
-
Amide Bond Formation: The most common application involves the reaction of the amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. This acylation reaction is robust, well-understood, and forms a highly stable amide bond.[8][9]
-
Reductive Amination: The amine can also react with an aldehyde or ketone to form an intermediate imine (a Schiff base), which is subsequently reduced (e.g., with sodium cyanoborohydride) to form a stable secondary amine linkage.
While versatile, the primary amine is not highly chemoselective. It can participate in side reactions, and its reactivity is highly pH-dependent, typically favoring slightly basic conditions (pH 7.2-8.5) for acylation.[10]
Boc-aminooxy-PEG4: The Specialist for Chemoselective Oxime Ligation
The aminooxy (-ONH₂) group is a specialized and powerful nucleophile for bioconjugation. Its utility is centered on a single, highly selective reaction:
-
Oxime Ligation: The aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime bond.[11][] This reaction is highly specific, minimizing side reactions with other functional groups prevalent in biological systems.[13]
The enhanced nucleophilicity of the aminooxy nitrogen, a phenomenon known as the "alpha effect," allows this reaction to proceed efficiently.[13][14] While the reaction is fastest at a slightly acidic pH of ~4.5, it can be effectively catalyzed by nucleophilic catalysts like aniline or its derivatives at neutral pH.[15][16][17]
Chapter 2: Head-to-Head Comparison - Performance Under Scrutiny
The choice between these linkers hinges on four key performance metrics: reaction kinetics, chemoselectivity, linkage stability, and pH sensitivity.
Reaction Kinetics and Efficiency
-
Boc-NH-PEG4-amine (reacting with NHS esters): Generally fast and efficient at the optimal pH range (7.2-8.5). The reaction typically proceeds to completion within 1-4 hours at room temperature.
-
Boc-aminooxy-PEG4: The reaction rate is highly dependent on pH and catalysis. At an optimal acidic pH (~4.5), the reaction is efficient.[15] However, many biomolecules are not stable under these conditions. At neutral pH, the uncatalyzed reaction is slow.[15][18] The addition of an aniline catalyst can increase the reaction rate by up to 120-fold, making it practical for conjugations under physiological conditions.[17]
Chemoselectivity and Orthogonality
This is the most significant point of differentiation.
-
Boc-aminooxy-PEG4 offers superior chemoselectivity. Its specific reactivity towards aldehydes and ketones allows for precise, site-specific labeling, even in complex biological mixtures.[13] This is a cornerstone of bioorthogonal chemistry.
-
Boc-NH-PEG4-amine has lower chemoselectivity. Primary amines are ubiquitous in biology (e.g., lysine residues on proteins). While reactions with highly activated esters can be controlled, the potential for cross-reactivity exists.
The Critical Factor: Linkage Stability
The stability of the resulting covalent bond is paramount, especially for in vivo applications where the conjugate is exposed to physiological conditions for extended periods.
The oxime bond formed by the aminooxy linker is exceptionally stable.[19] It is significantly more resistant to hydrolysis than related C=N bonds, such as hydrazones or imines, across a wide pH range.[19][20][21] This enhanced stability is attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen.[19]
| Linkage Type | Formed From | Relative Hydrolytic Stability | Key Considerations |
| Amide | Amine + Activated Carboxylic Acid | Very High | Considered one of the most stable bonds in bioconjugation. |
| Oxime | Aminooxy + Aldehyde/Ketone | Very High | Significantly more stable than hydrazones and imines, especially at acidic and neutral pH.[19][20][22] |
| Secondary Amine | Amine + Aldehyde/Ketone (via Reductive Amination) | High | Stable bond, but the reaction requires a reducing agent which may affect other parts of the biomolecule (e.g., disulfide bonds). |
Data synthesized from multiple sources indicating the general stability hierarchy.[19][20][22]
pH Sensitivity
The optimal pH for conjugation differs significantly between the two linkers, which can be a deciding factor when working with pH-sensitive biomolecules.
-
Boc-NH-PEG4-amine (Acylation): Optimal pH is typically 7.2 - 8.5 . At this pH, the primary amine is sufficiently deprotonated to be nucleophilic while the NHS ester remains stable enough to react.
-
Boc-aminooxy-PEG4 (Oxime Ligation): The reaction rate is fastest at pH 4.5 - 5.5 .[15] However, with the use of catalysts like aniline or p-phenylenediamine, the reaction can be performed efficiently at pH 6.5 - 7.5 .[17][21]
Chapter 3: Field-Proven Applications & Experimental Protocols
The theoretical differences translate into practical advantages for specific applications. In ADC development, for instance, linker stability is non-negotiable. Premature cleavage of the payload in circulation can lead to systemic toxicity.[2][16][23] The exceptional stability of the oxime bond makes Boc-aminooxy-PEG4 a highly attractive choice when a carbonyl conjugation site is available on the payload or antibody.[19]
Protocol 1: Conjugation via Boc-NH-PEG4-amine (Amide Bond Formation)
This protocol describes a general procedure for conjugating a deprotected Boc-NH-PEG4-amine to a protein containing an activated NHS ester.
Methodology:
-
Deprotection of Boc-NH-PEG4-amine:
-
Dissolve Boc-NH-PEG4-amine in anhydrous Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under vacuum to yield the deprotected amine-PEG4-amine as a TFA salt.
-
-
Conjugation Reaction:
-
Prepare the NHS-ester activated molecule in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the deprotected amine-PEG4-amine linker in the same buffer.
-
Add a 10- to 50-fold molar excess of the linker to the activated molecule solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful conjugation and assess purity using techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Protocol 2: Conjugation via Boc-aminooxy-PEG4 (Oxime Bond Formation)
This protocol outlines the conjugation of a deprotected Boc-aminooxy-PEG4 linker to an aldehyde-modified protein.[8][24]
Methodology:
-
Generation of Aldehyde on Protein (Example: Glycoprotein Oxidation):
-
Prepare the glycoprotein in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5).[8]
-
Cool the solution on ice and add cold sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[8][21]
-
Incubate on ice for 30 minutes, protected from light.[8][21]
-
Quench the reaction and remove excess periodate by buffer exchange into a coupling buffer (e.g., 0.1 M sodium phosphate, pH 7.0) using a desalting column.
-
-
Deprotection of Boc-aminooxy-PEG4:
-
Follow the same deprotection procedure as described in Protocol 1.
-
-
Conjugation Reaction:
-
Dissolve the deprotected aminooxy-PEG4 linker in the coupling buffer. For catalysis, add aniline to the buffer to a final concentration of 10-100 mM.[1][15]
-
Add a 50- to 100-fold molar excess of the aminooxy-linker solution to the aldehyde-modified protein.
-
Incubate the reaction for 2-16 hours at room temperature.[24]
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or affinity chromatography to remove excess reagents.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE (which will show a molecular weight shift), HPLC, and mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Chapter 4: Visualization & Workflow
Visualizing the chemical processes and workflows can clarify the strategic advantages of each linker.
Caption: Comparative workflows for conjugation using Boc-NH-PEG4-amine and Boc-aminooxy-PEG4.
Caption: Side-by-side comparison of the core chemical reactions and their key features.
Conclusion & Expert Recommendations
The choice between Boc-NH-PEG4-amine and Boc-aminooxy-PEG4 is not a matter of which is "better," but which is right for the task. As a senior application scientist, my recommendation is grounded in aligning the tool with the experimental objective.
Choose Boc-NH-PEG4-amine when:
-
Your conjugation target is an activated carboxylic acid (like an NHS ester).
-
You are forming a stable amide bond, and the potential for reacting with multiple primary amines (e.g., on a protein surface) is acceptable or desired.
-
Your biomolecule is stable and compatible with a pH range of 7.2-8.5.
Choose Boc-aminooxy-PEG4 when:
-
Chemoselectivity is paramount. You need to label a specific aldehyde or ketone site without touching other nucleophilic groups.
-
Linkage stability is critical. The exceptional hydrolytic stability of the oxime bond is a major advantage for in vivo applications or long-term studies.[19]
-
You have the ability to introduce a carbonyl group into your target molecule, or one is naturally present.
-
Your system is compatible with either mildly acidic conditions or the use of an aniline-based catalyst at neutral pH.
By understanding the fundamental chemistry and performance characteristics of these two linkers, researchers can design more robust, efficient, and reliable bioconjugation strategies, ultimately accelerating the pace of discovery and development.
References
- BenchChem. (2025). Aminooxy-PEG2-azide vs.
-
Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 43(5), 688–696. [Link]
- BroadPharm. (n.d.). Aminooxy PEG, Aminooxy linker, Aldehyde reactive.
-
Poreba, M. (2020). Cleavable linkers in antibody-drug conjugates. Current opinion in chemical biology, 56, 107-114. [Link]
-
ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
- Spring, D. (n.d.).
- BenchChem. (2025).
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
-
MDPI. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
- AxisPharm. (2024).
- BroadPharm. (2022). Protocol for PEG Aminooxy.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- PurePEG. (2025).
- ACS Publications. (2025). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- BOC Sciences. (n.d.). Aminooxy-PEG4-NHBoc.
- BenchChem. (2025). A Head-to-Head Comparison of Protein Labeling: Boc-Aminooxy-PEG4 vs. NHS-Ester Crosslinkers.
- BenchChem. (2025). An In-depth Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester in Drug Delivery Systems.
- BenchChem. (2025). An In-depth Technical Guide to Aminooxy Functional Group Reactivity.
-
Gil, E. J., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate chemistry, 25(2), 339-345. [Link]
-
Kumar, T. S., & Brown, T. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic letters, 24(25), 4642-4646. [Link]
-
DiVA portal. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. [Link]
- BroadPharm. (n.d.). Boc-PEG, PEG linker, PEG reagent.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. purepeg.com [purepeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. researchgate.net [researchgate.net]
- 23. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Purity Analysis of Boc-NH-PEG4-amine Conjugates
For researchers, scientists, and drug development professionals, the integrity of every component in a complex therapeutic modality is paramount. The seemingly simple linker, Boc-NH-PEG4-amine, plays a crucial role in the efficacy and safety of novel drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its purity is not a mere quality control checkpoint but a foundational pillar upon which the entire therapeutic strategy is built. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Boc-NH-PEG4-amine conjugates, grounded in scientific principles and field-proven experience.
The Criticality of Purity in Boc-NH-PEG4-amine Conjugates
Boc-NH-PEG4-amine is a heterobifunctional linker, featuring a Boc-protected amine and a terminal primary amine.[1][2] This architecture allows for the sequential and controlled conjugation of two different molecular entities. The monodisperse tetra-ethylene glycol (PEG4) spacer is designed to enhance solubility and optimize the pharmacokinetic properties of the final conjugate.[1]
Impurities in a Boc-NH-PEG4-amine preparation can have cascading negative effects:
-
Di-PEGylated species or unreacted starting materials can lead to ill-defined final products with heterogeneous drug-to-antibody ratios (DARs) in ADCs or altered ternary complex formation in PROTACs.
-
Residual catalysts or reagents from synthesis can introduce toxicity or interfere with downstream conjugation reactions.
-
Truncated or elongated PEG chains , although less common in high-quality monodisperse reagents, would impact the precise spatial arrangement of the conjugated molecules, potentially diminishing efficacy.
Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control.[1][3]
A Comparative Analysis of Key Analytical Techniques
The comprehensive characterization of Boc-NH-PEG4-amine conjugates relies on a suite of complementary analytical techniques. No single method provides a complete picture of purity. Instead, a strategic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is required for a holistic assessment.
Core Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a Boc-NH-PEG4-amine conjugate.
Caption: Integrated workflow for Boc-NH-PEG4-amine purity analysis.
In-Depth Technique Comparison
| Technique | Primary Information | Strengths | Limitations | Best For |
| ¹H and ¹³C NMR | Structural elucidation, confirmation of functional groups, and semi-quantitative purity assessment.[4][5][6][7][8] | Provides unambiguous structural information. Can identify and quantify impurities with distinct signals. | Lower sensitivity compared to other methods. Signal overlap can complicate analysis. Not ideal for complex mixtures. | Initial structural verification and identification of major impurities. |
| HPLC (RP-HPLC) | Quantitative purity determination, separation of impurities. | High sensitivity and reproducibility.[] Can be coupled with various detectors for enhanced specificity. | Requires a chromophore for UV detection, which PEG lacks.[10][11] | Quantifying the purity of the main component and detecting closely related impurities. |
| Mass Spectrometry (MS) | Precise molecular weight determination, confirmation of elemental composition, and identification of impurities.[12][13][14] | Extremely high sensitivity and specificity. Can identify unknown impurities through fragmentation analysis. | Can be challenging for quantitative analysis without appropriate standards. Ionization efficiency can vary between compounds. | Unambiguous confirmation of product identity and structural elucidation of unknown impurities. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Expertise & Experience: NMR is the gold standard for structural elucidation. For Boc-NH-PEG4-amine, ¹H NMR allows for the verification of all key structural motifs, from the Boc protecting group to the PEG backbone and the terminal amine. The choice of a solvent like DMSO-d₆ is deliberate, as it often provides a stable and well-resolved hydroxyl proton signal, which can be crucial for identifying related impurities.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the Boc-NH-PEG4-amine conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Analysis:
-
Confirm the presence of characteristic peaks: the tert-butyl protons of the Boc group (~1.4 ppm), the PEG backbone protons (~3.5-3.6 ppm), and the protons adjacent to the amine groups.
-
Purity is estimated by comparing the integration of the main component's peaks to those of any impurity signals.
-
Trustworthiness: The protocol is self-validating by ensuring a sufficiently long relaxation delay for quantitative ¹H NMR. The comparison of integrals of well-resolved signals provides a reliable, albeit semi-quantitative, measure of purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Expertise & Experience: A significant challenge in the HPLC analysis of PEGylated compounds is their lack of a strong UV chromophore.[10][11] While derivatization is an option, it adds complexity. A more direct and elegant solution is the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which respond to all non-volatile analytes.[11][15] Reversed-phase HPLC is typically the method of choice for separating small molecules like Boc-NH-PEG4-amine from potential impurities.
Experimental Protocol: RP-HPLC with CAD
-
Sample Preparation: Prepare a stock solution of Boc-NH-PEG4-amine in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1-0.5 mg/mL.
-
Instrumentation:
-
An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
A Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the relative peak area of the main component in the chromatogram.
Trustworthiness: This protocol is self-validating through the use of a universal detector (CAD), which minimizes the quantification bias that can occur with UV detection for compounds with poor chromophores. The use of a gradient elution ensures that impurities with a wide range of polarities are detected.
Mass Spectrometry (MS) for Identity Confirmation
Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like Boc-NH-PEG4-amine. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are crucial for obtaining accurate mass measurements, which in turn confirm the elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid.
-
Instrumentation: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis:
-
Identify the peak corresponding to the expected molecular ion of Boc-NH-PEG4-amine.
-
Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the identity of the compound.
-
Trustworthiness: The high mass accuracy of modern mass spectrometers provides an unambiguous confirmation of the compound's identity, serving as a definitive validation of the material's chemical formula.
Logical Relationship of Analytical Techniques
The synergy between these techniques is crucial for a comprehensive purity assessment.
Caption: Interdependence of analytical techniques for purity assessment.
Conclusion
The purity analysis of Boc-NH-PEG4-amine conjugates is a critical, multi-step process that demands a thoughtful and orthogonal analytical strategy. By leveraging the structural insights from NMR, the quantitative power of HPLC with universal detection, and the definitive identity confirmation from high-resolution mass spectrometry, researchers can ensure the quality and consistency of this vital linker. This rigorous approach to characterization is not merely good practice; it is a prerequisite for the development of safe and effective next-generation therapeutics.
References
-
Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. [Link]
-
Gudihal, R., Babu, C. V. S., Tang, N., Palaniswamy, S., Umamaheshwari, S., & Basingi, S. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies & GanGagen Biotechnologies. [Link]
-
Delgado, J., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Molecules, 24(5), 899. [Link]
-
Thibault, R. J., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4269-4276. [Link]
-
Thibault, R. J., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. [Link]
-
Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Macromolecules, 23(16), 3742-3746. [Link]
-
Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR characterization of poly(ethylene glycols) and derivatives. ACS Publications. [Link]
-
ResearchGate. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.[Link]
-
Al-Qenaei, A., et al. (2019). Development and validation of analytical methodologies for the quantification of PCK3145 and PEG-PCK3145 in mice. Journal of Chromatography B, 1104, 134-141. [Link]
-
Crafts, C., Bailey, B., Plante, M., & Acworth, I. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. [Link]
-
Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. enovatia.com [enovatia.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Stability of PEG Linkers in Plasma
For researchers, scientists, and drug development professionals, the rational design of long-acting therapeutics and targeted drug conjugates hinges on a deep understanding of every component's in vivo fate. The Polyethylene Glycol (PEG) linker, often considered a simple spacer, is a critical determinant of a bioconjugate's success, directly influencing its pharmacokinetic profile, therapeutic efficacy, and potential toxicity.[1][2][3] Premature cleavage of the linker in systemic circulation can lead to off-target effects and reduced drug potency, while an overly stable linker might prevent the timely release of a payload at its target site.[][5]
This guide provides a comprehensive comparison of the plasma stability of different PEG linker technologies. We will delve into the chemical causality behind their stability, present comparative data, and provide detailed, field-proven protocols for assessing the performance of your own bioconjugates.
The Chemical Foundation of Plasma Stability: A Tale of Two Linker Classes
The stability of a PEG linker in plasma is fundamentally dictated by the chemical bonds that constitute its structure and connect it to the biologic or payload.[6] These linkers can be broadly categorized into two main classes: non-cleavable and cleavable, each with distinct advantages depending on the therapeutic strategy.
1. Non-Cleavable Linkers: The Stalwarts of Stability
Non-cleavable linkers are designed to form robust, permanent bonds that remain intact in circulation.[7] Their primary advantage is superior plasma stability, which minimizes premature drug release and its associated toxicities.[8] Release of the payload from these conjugates typically requires the complete degradation of the attached antibody or protein within the target cell's lysosome.[8]
-
Ether and Amide Bonds: These linkages are the gold standard for stability.[6] They are highly resistant to both chemical and enzymatic degradation under physiological conditions, making them ideal for applications where the PEGylated molecule's function does not require payload release, such as extending the half-life of therapeutic proteins.[9][10]
-
Thioether Bonds (from Maleimide Chemistry): Widely used for conjugating payloads to cysteine residues, maleimide-derived thioether linkages offer generally high plasma stability.[2][5] However, they are susceptible to a retro-Michael reaction, where the bond can reverse, leading to payload exchange with thiol-containing molecules in the plasma like albumin.[11][12] This instability can be mitigated, as the initial succinimide ring adduct can undergo hydrolysis to a ring-opened, stable form that is no longer susceptible to the retro-Michael reaction.[11][13] Next-generation maleimide linkers are often designed to accelerate this stabilizing hydrolysis step.[11][13]
-
Oxime and Triazole Bonds: Formed via "click chemistry" reactions, oxime and triazole linkages are exceptionally stable across a wide pH range and are considered non-cleavable under physiological conditions.[14][15][16] Their formation is highly specific and efficient, making them excellent choices for robust bioconjugation.[16][17]
2. Cleavable Linkers: Engineering a Triggered Release
Cleavable linkers are engineered to be stable in the bloodstream but break apart in response to specific triggers present in the target microenvironment, such as changes in pH or the presence of specific enzymes.[5][18]
-
Ester Bonds: These linkers are susceptible to hydrolysis by esterase enzymes abundant in plasma.[6][19] This inherent biodegradability can be advantageous for controlled release systems. The rate of hydrolysis can be precisely tuned by modifying the chemical structure adjacent to the ester bond, allowing for release half-lives ranging from days to weeks.[20][21]
-
Hydrazone Bonds: Hydrazone linkers are renowned for their pH sensitivity. They are relatively stable at the neutral pH of blood (~7.4) but are designed to hydrolyze rapidly in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[8][15][] However, early-generation hydrazone linkers exhibited significant instability in circulation, leading to premature drug release.[][18][23] Modern designs incorporate features like steric hindrance to improve plasma stability.[]
-
Disulfide Bonds: These linkers leverage the significant redox potential difference between the extracellular and intracellular environments. They remain largely intact in the oxidizing environment of the plasma but are rapidly cleaved by reducing agents like glutathione, which is present in much higher concentrations inside cells.[][15]
-
Peptide Bonds: Linkers containing specific peptide sequences, such as the valine-citrulline (Val-Cit) dipeptide, are designed to be substrates for lysosomal proteases like cathepsin B.[15] These linkers generally exhibit high stability in plasma but are efficiently cleaved following internalization into target cells, ensuring localized payload release.[8][24]
Comparative Stability Data
The following table summarizes the relative plasma stability of different linker chemistries. It is crucial to note that direct comparison of half-life values across different studies can be challenging due to variations in experimental conditions, conjugate structure, and species of plasma used.
| Linker Type | Sub-type / Example | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Non-Cleavable | Amide / Ether | Non-hydrolyzable | Very High | Used for extending protein half-life where payload release is not intended.[6][9] |
| Thioether (SMCC) | Retro-Michael reaction | High | Stability can be improved by succinimide ring hydrolysis.[5][11][13] | |
| Oxime / Triazole | Non-hydrolyzable | Very High | Formed by highly efficient and stable "click chemistry".[14][15][16] | |
| Cleavable | Hydrazone | Acid Hydrolysis (pH) | Low to Moderate | Prone to instability at physiological pH, leading to premature release.[][5] |
| Ester | Enzymatic Hydrolysis | Low to Moderate | Biodegradable; stability can be tuned by linker structure.[20][21] | |
| Disulfide | Reduction (e.g., by Glutathione) | Moderate to High | Relies on differential redox potential between plasma and intracellular space.[][15] | |
| Peptide (Val-Cit) | Enzymatic Cleavage (Proteases) | High | Generally very stable in plasma; requires lysosomal enzymes for cleavage.[8][24] |
Beyond Chemistry: Other Factors Influencing Stability
-
PEG Chain Length: Increasing the molecular weight of the PEG chain can enhance the stability of the conjugate.[25] The larger hydrodynamic radius of the PEGylated molecule reduces renal clearance and can sterically hinder the access of proteolytic enzymes or other degrading factors to the protein or linker.[26] However, the relationship is not always linear, and some studies have found shorter PEGs to be more stable in human plasma for specific peptides.
-
PEG Architecture (Linear vs. Branched): Branched PEGs offer a greater shielding effect compared to linear PEGs of the same molecular weight.[2] This can lead to superior protection from enzymatic degradation and a longer circulation half-life.[2]
Experimental Protocols for Stability Assessment
Trustworthy evaluation of linker stability requires robust, well-controlled experimental systems. The following protocols outline standard methodologies for assessing the stability of PEGylated conjugates in plasma.
Protocol 1: In Vitro Plasma Stability Assay
This assay is the cornerstone for evaluating linker stability by directly measuring the integrity of the conjugate in a physiologically relevant matrix.
Causality: The purpose of this experiment is to simulate the in vivo circulatory environment by incubating the test article in plasma at body temperature. Plasma contains a complex mixture of proteins, salts, and enzymes (e.g., esterases, proteases) that can potentially degrade the linker or the entire conjugate.[23][27] By monitoring the concentration of the intact conjugate over time, we can determine its stability and degradation kinetics.
Sources
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Biodegradable tetra-PEG hydrogels as carriers for a releasable drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Bioconjugation Efficiency: A Comparative Analysis of TFP Esters and Boc-Protected PEG Linkers
In the landscape of advanced therapeutics, the development of precisely engineered bioconjugates—such as Antibody-Drug Conjugates (ADCs), PROTACs, and PEGylated proteins—is paramount. The success of these complex molecules hinges on the efficiency and control of the underlying chemical ligation strategies. This guide provides an in-depth, objective comparison of two key components in the bioconjugation toolkit: the versatile Boc-NH-PEG4-amine linker and the highly efficient 2,3,5,6-Tetrafluorophenyl (TFP) ester for amine-reactive coupling.
We will move beyond a simple cataloging of features to explore the causal relationships behind experimental choices, focusing on a direct comparison between TFP esters and the more conventional N-hydroxysuccinimide (NHS) esters. This analysis will be framed within the context of a common workflow: the sequential conjugation of a payload to a biomolecule using a Boc-protected PEG linker, thereby providing researchers with the data and insights needed to optimize their conjugation strategies.
Core Principles & Mechanistic Insights
The Strategic Role of the Boc-NH-PEG4-amine Linker
The Boc-NH-PEG4-amine is a heterobifunctional linker designed for multi-step, controlled conjugation. Its structure is key to its function:
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group temporarily masks one of the primary amines.[1][2] This group is exceptionally stable in basic and nucleophilic conditions but is cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2][3] This acid-labile nature is fundamental to its utility, enabling chemists to dictate the precise moment the amine becomes available for reaction.[2]
-
PEG4 Spacer : The discrete four-unit polyethylene glycol (PEG) spacer imparts several desirable properties to the final conjugate. It enhances aqueous solubility, can reduce the immunogenicity of the conjugated molecule, and improves overall pharmacokinetics by increasing the hydrodynamic radius.[4][5][6]
-
Reactive Primary Amine : The free terminal amine serves as a nucleophilic handle, ready to be coupled with an electrophilic partner, such as an activated ester.
This trifecta of features allows for a highly controlled, sequential conjugation strategy. For instance, the free amine can be reacted with a biomolecule first, followed by Boc deprotection to reveal a new reactive site for payload attachment.[2]
Caption: The cycle of Boc protection and deprotection of an amine.
Amine Acylation Chemistry: TFP vs. NHS Esters
The formation of a stable amide bond between a linker and a biomolecule is often achieved by reacting a primary amine with an "activated" carboxylic acid ester. The efficiency of this reaction is a critical battle between the desired aminolysis (reaction with the amine) and the competing side-reaction of hydrolysis (reaction with water).[7]
Both TFP and NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing tetrafluorophenol or N-hydroxysuccinimide as a leaving group, respectively.[7] However, the nature of the leaving group profoundly impacts the ester's stability and, consequently, the overall conjugation efficiency.
TFP esters are demonstrably more resistant to spontaneous hydrolysis compared to their NHS counterparts, particularly under the neutral to slightly basic conditions (pH 7-9) required for efficient acylation of amines like the lysine ε-amino group.[7][8][9][10] This enhanced stability translates directly to more efficient and reproducible conjugations, as a greater proportion of the activated ester remains available to react with the target amine over the course of the reaction.[7]
Caption: Competing reaction pathways for TFP and NHS esters.
Quantitative Performance Comparison: TFP vs. NHS Esters
The choice between TFP and NHS esters can be guided by key performance metrics derived from experimental data. TFP esters consistently demonstrate superior stability, which is a decisive advantage in many bioconjugation protocols.
| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | Rationale & Advantage |
| Hydrolytic Stability | Significantly more stable in aqueous buffers.[7][8][10] Half-life at pH 10 is ~10-fold longer than NHS esters.[9] | Prone to rapid hydrolysis, especially as pH increases.[11] Half-life at pH 8 is measured in minutes.[11] | TFP Advantage: Higher stability minimizes loss of reactive reagent to hydrolysis, leading to greater conjugation efficiency and reproducibility. |
| Optimal Reaction pH | Broad and effective range of pH 7-10.[7] Optimal around pH 8.5-9.0.[12] | Narrower range, typically pH 7.2-8.5.[7] Efficiency drops sharply above pH 8.5 due to hydrolysis. | TFP Advantage: The wider operational window provides more flexibility in protocol design, especially for biomolecules that require higher pH for amine deprotonation. |
| Reactivity | Offers an excellent balance of high reactivity towards amines and stability against hydrolysis.[13] | Highly reactive, but this is often negated by its rapid degradation in aqueous media.[13] | TFP Advantage: Provides a more sustained reaction, ensuring that the conjugation can proceed to completion even with longer incubation times. |
| Hydrophobicity | The TFP leaving group is more hydrophobic.[9][11] | The NHS leaving group is more hydrophilic. | Consideration: The increased hydrophobicity of TFP esters can sometimes be advantageous in promoting interactions in non-aqueous environments or during purification. |
| Reaction Byproducts | Tetrafluorophenol | N-hydroxysuccinimide | Both are generally considered benign to the final conjugate, but their properties can influence subsequent purification steps. |
Field-Validated Experimental Protocols
The following protocols provide a framework for utilizing a Boc-protected linker and comparing the efficiency of TFP and NHS ester chemistries.
Protocol 1: Boc Deprotection of Boc-NH-PEG4-amine
Causality: This protocol is designed to efficiently remove the Boc protecting group, yielding a primary amine ready for conjugation. The use of excess TFA ensures complete deprotection, and co-evaporation is critical to remove residual acid, which could interfere with subsequent pH-sensitive reactions.
-
Preparation : Dissolve the Boc-NH-PEG4-amine linker in dichloromethane (DCM).
-
Deprotection : Add a 20-50% solution of trifluoroacetic acid (TFA) in DCM to the linker solution.
-
Incubation : Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS to confirm the disappearance of the starting material.[1]
-
Removal of Acid : Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporation : To ensure complete removal of residual TFA, re-dissolve the residue in a solvent like toluene and evaporate again. Repeat this step 2-3 times. The resulting product is the TFA salt of the deprotected amine-PEG linker.
Protocol 2: Comparative Protein Conjugation with TFP vs. NHS Esters
Causality: This head-to-head experiment directly assesses conjugation efficiency. By running parallel reactions under identical conditions (protein concentration, buffer, temperature, molar excess of ester), any difference in the final degree of labeling can be attributed to the intrinsic reactivity and stability of the TFP versus the NHS ester.
-
Protein Preparation : Prepare a stock solution of a model protein (e.g., Bovine Serum Albumin, BSA) at 5-10 mg/mL in a non-amine-containing buffer, such as 100 mM sodium phosphate buffer, pH 8.0.[7]
-
Ester Stock Preparation : Immediately before use, prepare 10 mg/mL stock solutions of the TFP ester-activated payload and the NHS ester-activated payload in an anhydrous, water-miscible organic solvent like DMSO or DMF.[7][11][12]
-
Initiate Conjugation :
-
In two separate reaction tubes, add a 10-fold molar excess of the TFP ester stock solution and the NHS ester stock solution to aliquots of the protein solution.[7]
-
Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation.
-
-
Incubation : Incubate both reactions at room temperature for 1 hour with gentle stirring.[7]
-
Quenching : Stop the reactions by adding a quenching solution (e.g., 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM) to consume any unreacted ester.[7] Incubate for an additional 15-30 minutes.
Protocol 3: Analysis of Conjugation Efficiency by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the outcome of the conjugation reaction.[14][] Hydrophobic Interaction Chromatography (HIC) is particularly well-suited for this analysis as it separates species based on surface hydrophobicity. Since conjugation adds a (typically hydrophobic) payload, each successive conjugation event increases the protein's retention time, allowing for clear visualization and quantification of the unconjugated protein and the various drug-loaded species.
-
Method Selection : Utilize a HIC-HPLC or Reversed-Phase (RP-HPLC) method to analyze the quenched reaction mixtures from Protocol 2.[14][16][17]
-
Sample Analysis : Inject equal amounts of the TFP and NHS reaction mixtures onto the HPLC system.
-
Data Interpretation :
-
The resulting chromatogram will show a series of peaks. The earliest eluting peak corresponds to the unconjugated protein. Subsequent peaks represent the protein with one, two, three, etc., conjugated payloads.[18]
-
Integrate the area of each peak. The conjugation efficiency is determined by comparing the reduction in the unconjugated protein peak area and the increase in the areas of the conjugated species peaks between the TFP and NHS reactions. A more efficient reaction will show a smaller unconjugated peak and larger conjugated peaks.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of Boc-NH-PEG4-amine Labeled Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of innovation. The attachment of moieties like Polyethylene Glycol (PEG) can dramatically enhance the therapeutic properties of proteins, improving their stability, solubility, and pharmacokinetic profiles. The choice of linker chemistry for PEGylation is a critical decision that dictates the homogeneity, stability, and ultimately, the biological function of the resulting conjugate.
This guide provides an in-depth technical comparison of proteins labeled with Boc-NH-PEG4-amine and other common amine-reactive labeling reagents. We will delve into the underlying chemistry, provide detailed experimental protocols for characterization, and present a framework for selecting the optimal labeling strategy for your research needs.
The Strategic Advantage of Boc-NH-PEG4-amine in Protein Labeling
Boc-NH-PEG4-amine is a heterobifunctional linker that offers a distinct approach to protein modification. It possesses a terminal primary amine and a Boc (tert-butyloxycarbonyl) protected primary amine, connected by a discrete four-unit PEG spacer.[1][2] The free amine can be activated for conjugation to carboxylic acids or other electrophilic groups on a molecule of interest, while the Boc-protected amine provides a handle for subsequent, orthogonal conjugation steps after deprotection under acidic conditions.[3] This staged approach is particularly valuable in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4]
In the context of direct protein labeling, the primary amine of Boc-NH-PEG4-amine can be reacted with activated carboxylic acids on a protein (e.g., at aspartic or glutamic acid residues) using carbodiimide chemistry (e.g., EDC/NHS). However, a more common strategy involves utilizing the amine for conjugation to a pre-activated protein or another linker.
A key alternative for targeting primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminus, is the use of N-hydroxysuccinimide (NHS) esters. This guide will focus on comparing the characteristics of proteins labeled via chemistries enabled by Boc-NH-PEG4-amine versus the widely used NHS-ester PEGylation reagents.
Comparative Analysis of Labeling Chemistries
The choice between different amine-reactive labeling strategies hinges on a trade-off between reaction efficiency, specificity, and the desired characteristics of the final conjugate.
| Feature | Boc-NH-PEG4-amine Enabled Chemistry (e.g., reductive amination) | NHS-Ester Chemistry |
| Target Residues | Primarily N-terminus and lysine residues | Primarily N-terminus and lysine residues |
| Reaction pH | Typically pH 6.0-7.0 for reductive amination | Typically pH 7.2-8.5 |
| Bond Formed | Secondary amine (reductive amination) | Amide bond |
| Bond Stability | Very stable | Very stable |
| Specificity | Can favor N-terminus at lower pH | Generally less specific, targets all accessible primary amines |
| Product Heterogeneity | Potentially lower, more controlled labeling | Often higher, leading to a mixture of species with varying degrees of labeling |
| Reaction Speed | Generally slower | Generally faster |
Reductive amination, a common method for labeling with amine-containing reagents like deprotected Boc-NH-PEG4-amine, can offer greater control over site-specificity, particularly for targeting the N-terminus by optimizing the reaction at a slightly acidic pH.[5] In contrast, NHS esters are highly reactive towards any accessible primary amine, which can lead to a more heterogeneous product mixture.[5]
Experimental Characterization of Labeled Proteins: A Validating Workflow
A robust characterization workflow is essential to ensure the quality, consistency, and efficacy of your labeled protein. This section provides detailed protocols for key analytical techniques.
Workflow for Characterization of Labeled Proteins
Caption: Workflow for labeling, purification, and characterization.
Experimental Protocols
Protocol 1: Protein Labeling with an Amine-Reactive Reagent
This protocol provides a general framework. Optimal conditions (e.g., molar excess of labeling reagent, reaction time, and temperature) should be determined empirically for each protein.
Materials:
-
Protein stock solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Boc-NH-PEG4-amine (requires activation or use in a two-step process) or NHS-ester PEG reagent
-
Reaction buffer (e.g., PBS, pH 7.2-8.5 for NHS esters; specific buffers for other chemistries)
-
Quenching reagent (e.g., Tris or glycine for NHS esters)
-
Desalting column or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a known concentration.
-
Reagent Preparation: Dissolve the labeling reagent in a suitable anhydrous solvent (e.g., DMSO or DMF) immediately before use.
-
Labeling Reaction:
-
Add the desired molar excess of the labeling reagent to the protein solution.
-
Incubate the reaction at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours), with gentle mixing.
-
-
Quenching (for NHS esters): Add a quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by performing SEC.
Protocol 2: Characterization by Mass Spectrometry (Intact Mass Analysis)
Objective: To determine the molecular weight of the labeled protein and assess the degree of labeling.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
Procedure:
-
Sample Preparation: Dilute the purified labeled protein to a final concentration of 0.1-1 mg/mL in a solvent compatible with ESI-MS (e.g., water with 0.1% formic acid).
-
MS Analysis: Infuse the sample into the mass spectrometer.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum. The mass shift between the unlabeled and labeled protein corresponds to the mass of the attached labels. The presence of multiple peaks indicates different degrees of labeling.
Protocol 3: Characterization by SDS-PAGE
Objective: To visualize the increase in molecular weight upon labeling and to get a qualitative assessment of labeling efficiency.
Procedure:
-
Run samples of the unlabeled protein, the crude reaction mixture, and the purified labeled protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Compare the band migration of the labeled protein to the unlabeled control. A shift to a higher apparent molecular weight indicates successful labeling.
Protocol 4: Assessment of Functional Activity
Objective: To determine if the labeling process has affected the biological function of the protein.
Procedure:
The specific assay will depend on the protein of interest. Examples include:
-
Enzyme kinetics assays: Measure the catalytic activity of an enzyme before and after labeling.
-
Binding assays (e.g., ELISA, SPR): Assess the ability of a labeled antibody or receptor to bind to its target.
-
Cell-based assays: Evaluate the biological response of cells to the labeled protein.
Data Presentation: A Comparative Overview
| Analytical Technique | Information Provided | Boc-NH-PEG4-amine Labeled Protein (Anticipated Result) | NHS-Ester Labeled Protein (Anticipated Result) |
| SDS-PAGE | Apparent molecular weight shift, qualitative assessment of labeling | A distinct band or a narrow distribution of bands shifted to a higher molecular weight. | A broader smear or multiple distinct bands at higher molecular weights, indicating greater heterogeneity. |
| Intact Mass Spec. | Precise molecular weight, degree of labeling, heterogeneity | A major peak corresponding to a specific number of attached linkers, indicating a more homogeneous product. | A distribution of peaks corresponding to multiple degrees of labeling (e.g., 1, 2, 3... PEGs attached). |
| Peptide Mapping (LC-MS/MS) | Site(s) of labeling | Identification of specific labeled amino acid residues, potentially showing higher selectivity for the N-terminus. | Identification of multiple labeled lysine residues throughout the protein sequence. |
| Functional Assay | Retention of biological activity | Higher retention of activity if labeling is directed away from the active site. | Potential for greater loss of activity if critical lysine residues are modified. |
Logical Relationships in Protein Characterization
Caption: Interplay of characterization techniques for a comprehensive assessment.
Conclusion: Making an Informed Decision
The characterization of proteins labeled with Boc-NH-PEG4-amine or other reagents is a multi-faceted process that requires a combination of analytical techniques. While NHS-ester chemistry offers a rapid and straightforward approach to protein PEGylation, it often results in a heterogeneous product with a potential for loss of function. The use of linkers like Boc-NH-PEG4-amine, particularly when employed in more controlled conjugation strategies like reductive amination, can lead to a more homogeneous and potentially more active bioconjugate.
The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute their protein labeling experiments with confidence. A thorough characterization, following the principles of a self-validating system, is paramount to ensuring the quality and reproducibility of your research and the ultimate success of your therapeutic or diagnostic development program.
References
-
National Center for Biotechnology Information. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate. Available at: [Link]
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Site-specific PEGylation of proteins: Insights into structural and functional changes. Available at: [Link]
-
ProQuest. (n.d.). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Available at: [Link]
-
Creative Biolabs. (n.d.). N-Boc-N-bis(PEG4-NHS ester). Available at: [Link]
-
National Center for Biotechnology Information. (2014). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Available at: [Link]
-
MDPI. (2021). AFM for Studying the Functional Activity of Enzymes. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11688612, Boc-NH-PEG4-amine. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Determining the Degree of Labeling with Boc-NH-PEG4-amine
For researchers, scientists, and drug development professionals, the precise control and characterization of bioconjugates are paramount. The covalent attachment of moieties like polyethylene glycol (PEG) linkers, such as Boc-NH-PEG4-amine, is a critical step in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. The degree of labeling (DOL), or the average number of linker molecules conjugated to a biomolecule, is a critical quality attribute that dictates the efficacy, pharmacokinetics, and safety of the final product.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the DOL of biomolecules labeled with Boc-NH-PEG4-amine. We will delve into the causality behind experimental choices, provide field-proven protocols, and compare this linker with common alternatives, supported by experimental principles.
The Central Role of the Degree of Labeling
The DOL is not merely a number; it is a reflection of the bioconjugation reaction's success and a key predictor of the conjugate's performance. An insufficient DOL may lead to reduced efficacy, while an excessive DOL can result in diminished bioactivity, increased immunogenicity, or poor solubility.[1][2] Therefore, accurate and precise determination of the DOL is a non-negotiable aspect of bioconjugate development.
Boc-NH-PEG4-amine is a discrete PEG linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group and another terminal amine available for conjugation.[3][4] This structure allows for a controlled, stepwise approach to bioconjugation. The initial conjugation is typically achieved through the reaction of the free amine with an activated functional group on the biomolecule (e.g., an NHS ester reacting with a lysine residue). Following conjugation, the Boc group can be removed under acidic conditions to expose a new primary amine for further functionalization.[5][6]
Comparative Analysis of Analytical Techniques for DOL Determination
The choice of an analytical method for determining the DOL depends on several factors, including the nature of the biomolecule, the required precision, available instrumentation, and sample throughput. The most robust and commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Measures the resonance of proton nuclei in a magnetic field. | - Average DOL- Structural confirmation | - Quantitative without the need for specific conjugate standards- Non-destructive- Provides detailed structural information[7][8][9][10][11] | - Lower sensitivity compared to mass spectrometry- Requires a relatively pure sample- Can have complex spectra for heterogeneous samples[12] |
| Mass Spectrometry (MALDI-TOF & ESI) | Measures the mass-to-charge ratio of ionized molecules. | - Average DOL- Distribution of labeled species- Confirmation of conjugate identity | - High sensitivity and accuracy- Provides information on heterogeneity[13][14] | - Can be sensitive to sample preparation and matrix effects (MALDI)- Complex spectra for polydisperse PEGs[15][16] |
| HPLC (SEC & RP-HPLC) | Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC). | - Estimation of DOL- Purity of the conjugate- Separation of labeled from unlabeled species | - High throughput- Well-established and readily available- Can be coupled with other detectors (e.g., MS, ELSD)[17][18][19] | - Often provides an estimation rather than a precise DOL- Resolution can be challenging for complex mixtures[20] |
Experimental Workflows and Protocols
Workflow for DOL Determination
Caption: General experimental workflow for determining the Degree of Labeling.
Protocol 1: ¹H NMR Spectroscopy for DOL Determination
Causality: This method is chosen for its direct quantitative nature. It relies on the ratio of integrals of specific proton signals from the biomolecule and the PEG linker, providing a direct measure of the average DOL without the need for a standard curve.[9][10][11]
Materials:
-
Purified Boc-NH-PEG4-amine conjugate (lyophilized)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (optional, for concentration determination)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the lyophilized conjugate and dissolve it in a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Signal Integration:
-
Identify and integrate the characteristic signal of the repeating ethylene oxide protons of the PEG chain (typically a sharp singlet around 3.6 ppm).
-
Identify and integrate a well-resolved, unique signal from the unlabeled biomolecule (e.g., aromatic protons of tyrosine or phenylalanine).
-
-
DOL Calculation:
-
DOL = (Integral of PEG signal / Number of PEG protons) / (Integral of biomolecule signal / Number of biomolecule protons)
-
For Boc-NH-PEG4-amine, the number of ethylene oxide protons is 16 (-O-CH₂-CH₂-) x 4.
-
Protocol 2: MALDI-TOF Mass Spectrometry for DOL Determination
Causality: MALDI-TOF MS is selected for its high sensitivity and ability to provide information on the distribution of labeled species.[13] It directly measures the mass increase upon conjugation.
Materials:
-
Purified conjugate sample
-
MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)
-
Solvents for matrix and sample preparation (e.g., acetonitrile, water, trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of 1-10 pmol/µL.
-
Prepare a saturated solution of the matrix in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
Target Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
MS Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled biomolecule.
-
Identify the series of peaks corresponding to the biomolecule conjugated with one, two, three, etc., PEG linkers.
-
The mass difference between consecutive peaks should correspond to the mass of the Boc-NH-PEG4-amine linker.
-
The average DOL can be calculated from the weighted average of the different labeled species.
-
Protocol 3: RP-HPLC for Purity Assessment and DOL Estimation
Causality: RP-HPLC is a valuable tool for assessing the purity of the conjugate and separating different labeled species based on their hydrophobicity. While not as precise as MS for DOL, it provides crucial information about the reaction mixture.
Materials:
-
Conjugate sample
-
RP-HPLC system with a UV detector
-
C4 or C18 reverse-phase column
-
Mobile phases (e.g., A: water with 0.1% TFA; B: acetonitrile with 0.1% TFA)
Procedure:
-
Method Development: Develop a gradient elution method that effectively separates the unlabeled biomolecule, the conjugate, and any free linker.
-
Sample Analysis: Inject the purified conjugate and, if available, the unreacted starting materials as controls.
-
Data Analysis:
-
The retention time of the conjugate will typically be different from the unlabeled biomolecule.
-
The presence of multiple peaks for the conjugate can indicate different degrees of labeling.
-
The relative peak areas can be used to estimate the purity of the conjugate.
-
Comparison with Alternative Linkers
While Boc-NH-PEG4-amine is a versatile linker, other reagents are available for bioconjugation, each with its own advantages and disadvantages.
| Linker Type | Reactive Group(s) | Target Functional Group | Key Features |
| Boc-NH-PEG4-amine | Primary Amine | Activated Esters, etc. | - Controlled, stepwise conjugation- Boc protection allows for orthogonal chemistry |
| NHS-PEG-Maleimide | NHS Ester, Maleimide | Primary Amines, Thiols | - Heterobifunctional for linking two different molecules- Commonly used for ADC development |
| Azide-PEG-NHS Ester | Azide, NHS Ester | Primary Amines | - Introduces a bioorthogonal azide for "click" chemistry[21] |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | Primary Amines | - Used in copper-free "click" chemistry |
Reaction Chemistry Comparison
Caption: Comparison of common bioconjugation reaction chemistries.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance, the DOL determined by ¹H NMR should be consistent with the average mass shift observed in mass spectrometry. Discrepancies between methods can indicate issues with sample purity, instrument calibration, or data interpretation, prompting further investigation. It is crucial to use a combination of these techniques for a comprehensive and reliable characterization of your bioconjugate.
Conclusion
The accurate determination of the degree of labeling for biomolecules conjugated with Boc-NH-PEG4-amine is a critical step in the development of novel therapeutics and research tools. By understanding the principles and applying the detailed protocols for ¹H NMR, mass spectrometry, and HPLC, researchers can confidently characterize their bioconjugates. The choice of analytical technique should be guided by the specific requirements of the project, and a multi-faceted approach is often the most robust strategy. This guide provides the foundational knowledge and practical insights to empower scientists to achieve reproducible and reliable results in their bioconjugation endeavors.
References
-
Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. (2016-04-05). PubMed. [Link]
-
Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. (2019-05-23). PubMed. [Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. [Link]
-
Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins. ResearchGate. [Link]
-
Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. (2016-03-23). Agilent Technologies. [Link]
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
-
Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]
-
Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. (2009-02). PubMed. [Link]
-
Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. (2019-05-23). NIH. [Link]
Sources
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 4. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Molecular Architecture: A Comparative Guide to Branched vs. Linear PEG Linkers for Drug Delivery
In the intricate world of drug delivery, the choice of a linker molecule is as critical as the therapeutic agent itself. Among the most pivotal tools in a formulation scientist's arsenal is polyethylene glycol (PEG), a polymer celebrated for its ability to enhance the pharmacokinetic and pharmacodynamic properties of conjugated drugs.[1][2] The process, known as PEGylation, involves covalently attaching PEG chains to a molecule, thereby improving its solubility, stability, and circulation half-life while reducing immunogenicity.[][4]
However, the decision is not merely to PEGylate, but to select the optimal PEG architecture. The two primary configurations, linear and branched, offer distinct advantages and disadvantages that can profoundly impact a drug conjugate's performance. This guide provides an in-depth, objective comparison of linear and branched PEG linkers, grounded in experimental data, to empower researchers in making informed decisions for their drug delivery systems.
Understanding the Fundamental Architectural Difference
The core distinction between these two linker types lies in their molecular structure. Linear PEG consists of a single, unbranched chain of ethylene glycol units.[5][6] In contrast, branched PEG features multiple PEG arms extending from a central core.[][5] This seemingly simple structural divergence gives rise to significant differences in their three-dimensional conformation and, consequently, their behavior in biological systems.
Caption: Structural comparison of linear and branched PEG conjugates.
Head-to-Head Comparison: Key Performance Metrics
The selection of a PEG linker architecture should be driven by the specific therapeutic goals and the nature of the drug molecule. Below is a detailed comparison of linear and branched PEGs across critical performance parameters.
Hydrodynamic Volume and the "Stealth" Effect
A primary reason for PEGylation is to create a "stealth" effect, shielding the drug from enzymatic degradation and recognition by the reticuloendothelial system.[5] This is largely achieved by the PEG chain's large hydrodynamic volume. For a given molecular weight, branched PEGs exhibit a larger hydrodynamic radius than their linear counterparts.[5][6] This is because the multiple arms of a branched PEG create a more voluminous, three-dimensional shield around the drug molecule. This enhanced shielding can lead to superior protection and, consequently, a longer circulation half-life.[5][7]
The increased hydrodynamic volume of branched PEG conjugates also contributes to reduced renal clearance, further prolonging their presence in the bloodstream.[][5]
Drug Loading Capacity
In applications such as antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR) is a critical parameter. Branched PEG linkers offer a distinct advantage in this regard. A single branched linker can be designed to carry multiple drug molecules, potentially enabling a higher DAR compared to linear linkers, which typically attach only one drug molecule.[5][8] This "doubled payload" approach can significantly enhance the potency of an ADC, allowing for a greater concentration of the cytotoxic agent to be delivered to target cells per antibody binding event.[8]
Pharmacokinetics and In Vivo Half-Life
Numerous studies have demonstrated that branched PEG conjugates often exhibit superior pharmacokinetic profiles, with slower clearance rates and longer in vivo half-lives compared to linear PEGs of a similar total molecular weight.[6][7] One study on TNF nanobodies conjugated to 40 kDa PEGs found that the branched configurations (2 x 20 kDa and 4 x 10 kDa) had a superior pharmacokinetic profile compared to the linear 40 kDa conjugate.[7] This is attributed to the combined effects of a larger hydrodynamic volume and more effective shielding.[7][9]
Synthesis and Steric Hindrance
The synthesis of linear PEG linkers is generally simpler and more predictable than that of branched PEGs.[6] The more complex, three-dimensional structure of branched PEGs can introduce greater steric hindrance.[6] This may, in some cases, negatively impact the binding affinity of the targeting molecule to its receptor or hinder the enzymatic cleavage of the linker if a specific release mechanism is desired.[6] Therefore, a careful balance must be struck between the benefits of enhanced shielding and the potential for reduced biological activity.
Quantitative Data Summary
The following table summarizes key quantitative data from studies comparing the properties and performance of biomolecules conjugated with linear and branched PEG linkers.
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & Causality |
| Architecture | Single, unbranched chain of ethylene glycol units.[5] | Multiple PEG arms extending from a central core.[][5] | The fundamental structural difference dictates all other properties. |
| Hydrodynamic Volume | Smaller for a given molecular weight.[5] | Larger for a given molecular weight, contributing to reduced renal clearance.[5][6] | The multi-arm structure of branched PEGs creates a larger three-dimensional shield. |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[5] | Offers a more significant shielding effect due to its three-dimensional structure, leading to enhanced protection.[5][7] | The denser PEG corona of branched structures more effectively masks the drug from biological clearance mechanisms. |
| Drug Loading (e.g., in ADCs) | Typically allows for a lower drug-to-antibody ratio (DAR) as one linker generally attaches one drug molecule.[5] | Can enable a higher DAR as one linker can be designed to attach multiple drug molecules.[5][8] | The multi-valent nature of the central core in branched PEGs allows for multiple points of drug attachment. |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar total molecular weight.[5][7] | Often longer due to increased hydrodynamic size and enhanced shielding, leading to slower clearance.[5][7][9] | Reduced renal filtration and decreased uptake by the reticuloendothelial system contribute to prolonged circulation. |
| Synthesis Complexity | Simpler and more predictable synthesis.[6] | More complex synthesis.[6][10] | The creation of a central core and the attachment of multiple arms require more intricate chemical steps. |
| Steric Hindrance | Minimal steric hindrance, which can be advantageous for maintaining binding affinity.[6] | Increased steric hindrance may sometimes negatively impact binding affinity and enzymatic cleavage.[6] | The bulky, three-dimensional nature of branched PEGs can physically obstruct interactions with biological targets. |
Experimental Protocols
To ensure the rigorous evaluation of PEGylated drug candidates, standardized experimental protocols are essential. Below are representative methodologies for key characterization assays.
Protocol 1: Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
This protocol provides a framework for measuring the hydrodynamic radius (Rh) of PEGylated conjugates, a critical parameter for predicting in vivo behavior.
Objective: To compare the hydrodynamic size of a protein before and after conjugation with linear vs. branched PEG linkers.
Materials:
-
Native protein solution (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Linear PEG-protein conjugate solution at 1 mg/mL in PBS.
-
Branched PEG-protein conjugate solution at 1 mg/mL in PBS.
-
DLS instrument and compatible cuvettes.
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: Filter all protein solutions through a 0.22 µm syringe filter to remove any aggregates or dust particles.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement of Native Protein:
-
Pipette the filtered native protein solution into a clean DLS cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Record the average hydrodynamic radius and polydispersity index (PDI). A low PDI (<0.2) indicates a monodisperse sample.
-
-
Measurement of Linear PEG-Protein Conjugate: Repeat step 3 with the linear PEG-protein conjugate solution.
-
Measurement of Branched PEG-Protein Conjugate: Repeat step 3 with the branched PEG-protein conjugate solution.
-
Data Analysis: Compare the average hydrodynamic radii of the native protein, the linear PEG conjugate, and the branched PEG conjugate.
Self-Validation: The protocol's integrity is maintained by including the native, unconjugated protein as a baseline control. Replicate measurements and monitoring of the PDI ensure the quality and consistency of the data.
Caption: Experimental workflow for DLS measurement of PEGylated proteins.
Conclusion and Future Perspectives
The choice between linear and branched PEG linkers is a critical decision in the design of drug delivery systems, with no single answer being universally superior. Linear PEGs offer simplicity, predictability, and minimal steric hindrance, making them an excellent choice for applications where maintaining the biological activity of the parent molecule is paramount.[6]
Conversely, branched PEGs provide a powerful tool for significantly extending in vivo half-life and increasing drug payload, advantages that are particularly compelling for systemic therapies and ADCs.[5][7][8] The enhanced shielding and larger hydrodynamic volume offered by branched architectures can lead to markedly improved pharmacokinetic profiles.[7]
The future of PEGylation lies in more sophisticated and precisely engineered architectures. This includes the development of multi-arm PEGs and other highly branched structures that offer even greater control over drug loading and release kinetics.[11][12] As our understanding of the structure-property relationships of these polymers deepens, so too will our ability to tailor drug delivery systems for optimal therapeutic outcomes. Researchers must carefully weigh the trade-offs between the enhanced pharmacokinetic properties of branched PEGs and the potential for increased steric hindrance and synthetic complexity.
References
-
Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed. Available at: [Link]
-
Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed. Available at: [Link]
-
Applications Of Multi-Arm Polyethylene Glycol - SINOPEG. Available at: [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. Available at: [Link]
-
PEGylation – Successful Approach for Therapeutic Protein Conjugation | Walsh Medical Media. Available at: [Link]
-
PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. Available at: [Link]
-
Branched PEG NHS ester - ADC Linkers - AxisPharm. Available at: [Link]
-
Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
PEG Linkers - ADC Review. Available at: [Link]
-
Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules | Request PDF - ResearchGate. Available at: [Link]
-
High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC - NIH. Available at: [Link]
-
PEGylation - Bio-Synthesis, Inc. Available at: [Link]
-
Basic Strategies for PEGylation of Peptide and Protein Drugs - World Scientific Publishing. Available at: [Link]
-
High-Density Branched PEGylation for Nanoparticle Drug Delivery. Available at: [Link]
-
Pharmacokinetic Consequences of Pegylation. Available at: [Link]
-
Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01167H. Available at: [Link]
-
PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC - PubMed Central. Available at: [Link]
-
High-Density Branched PEGylation for Nanoparticle Drug Delivery - ResearchGate. Available at: [Link]
-
Design and Study of PEG Linkers that Enable Robust Characterization of PEGylated Proteins - ACS Publications. Available at: [Link]
-
Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - Frontiers. Available at: [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC - PubMed Central. Available at: [Link]
-
Comparison of Cyclic and Linear PEG Conjugates - PMC - NIH. Available at: [Link]
-
Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC - PubMed Central. Available at: [Link]
-
Biopharma PEG Provides Multi-arm PEG Derivatives Crosslinked Into Hydrogels. Available at: [Link]
-
The Usage of PEG in Drug Delivery Systems- A Mini Review - Crimson Publishers. Available at: [Link]
Sources
- 1. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Applications Of Multi-Arm Polyethylene Glycol [sinopeg.com]
- 12. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Boc-NH-PEG4-amine Conjugates
For researchers, scientists, and drug development professionals, the structural integrity and purity of reagents are paramount. Bifunctional linkers like Boc-NH-PEG4-amine are critical components in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Their precise structure—a terminal amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine—enables controlled, sequential conjugation.[1][2] Ensuring the fidelity of this structure is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible downstream applications are built.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize Boc-NH-PEG4-amine. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for comprehensive analysis.
The Analytical Imperative: A Multi-Faceted Approach
No single analytical technique can provide a complete structural and purity profile of a molecule like Boc-NH-PEG4-amine. Each method offers a unique piece of the puzzle. Mass spectrometry confirms the overall mass, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the specific arrangement of atoms and their connectivity, and Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups present. By synergizing the data from these distinct methods, we build a highly trustworthy and complete molecular dossier.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[3]
Proton (¹H) NMR Spectroscopy: Mapping the C-H Framework
Expertise & Causality: ¹H NMR confirms the presence and connectivity of the key structural motifs: the Boc group, the PEG backbone, and the methylene groups adjacent to the nitrogen atoms. The integration of the signal—the area under the peak—is proportional to the number of protons it represents, allowing for a quantitative assessment of the molecule's different parts. For instance, the nine equivalent protons of the tert-butyl group provide a strong, clear singlet that serves as an excellent internal reference for integrating the rest of the spectrum.[3] The PEG backbone protons typically appear as a complex multiplet because their chemical environments are very similar, leading to overlapping signals.[3]
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Structural Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -C(CH₃ )₃ (Boc group) | ~1.44 | Singlet | 9H |
| b | -CH₂ -CH₂-NH₂ (next to terminal amine) | ~2.85 | Triplet | 2H |
| c | -CH₂ -NHBoc (next to Boc-protected amine) | ~3.30 | Triplet | 2H |
| d | -O-CH₂ -CH₂-NHBoc | ~3.53 | Triplet | 2H |
| e | -O-CH₂ -CH₂ -O- (PEG Backbone) | ~3.60 - 3.70 | Multiplet | 12H |
| f | -NH -Boc (Carbamate proton) | ~5.2 (variable) | Broad Singlet | 1H |
| g | -NH₂ (Terminal amine protons) | Variable | Broad Singlet | 2H |
Note: Chemical shifts of NH protons are highly dependent on solvent, concentration, and temperature and may exchange with D₂O.[4][5]
Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework.[6] Key signals include the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the distinct carbons of the PEG chain.[7] Because the natural abundance of ¹³C is low (~1.1%), longer acquisition times are typically required.[8] This technique is invaluable for confirming the presence of quaternary carbons (like in the Boc group) that are invisible in ¹H NMR.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Structural Moiety | Expected Chemical Shift (δ, ppm) |
| a | -C(C H₃)₃ (Boc group) | ~28.4 |
| b | -C H₂-NH₂ (Terminal amine) | ~41.7 |
| c | -C H₂-NHBoc | ~40.3 |
| d | PEG Backbone Carbons (-C H₂-O-) | ~69.5 - 70.5 |
| e | -C (CH₃)₃ (Boc quaternary carbon) | ~79.1 |
| f | -C =O (Boc carbonyl carbon) | ~156.1 |
Note: The PEG backbone carbons often appear as a cluster of peaks due to their similar chemical environments.[9]
Trustworthiness: A Self-Validating NMR Protocol
This protocol is designed to yield high-quality, reproducible data for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of Boc-NH-PEG4-amine for ¹H NMR (20-30 mg for ¹³C) and dissolve it in 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃).[10][11] CDCl₃ is often preferred as it dissolves many organic compounds and has a low boiling point for easy sample recovery.[11]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Transfer the solution to a clean, dry 5 mm NMR tube and vortex to ensure a homogeneous solution, which is critical for acquiring high-resolution spectra.[10]
-
Instrument Setup (400 MHz Spectrometer):
-
¹H NMR: Acquire data using a standard single-pulse sequence over a spectral width of 0-12 ppm. A relaxation delay of 1-5 seconds and 16-64 scans are typically sufficient.[12]
-
¹³C NMR: Use a proton-decoupled pulse sequence over a spectral width of 0-200 ppm. A longer relaxation delay (2 seconds) and a higher number of scans (≥1024) are necessary to obtain an adequate signal-to-noise ratio.[12]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal (¹H and ¹³C) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[6][13]
Mass Spectrometry (MS): The Molecular Weight Verdict
MS is the definitive technique for determining the molecular weight of a compound, providing direct confirmation of its elemental composition.[14] For PEGylated molecules, Electrospray Ionization (ESI) is the preferred method.[15]
Expertise & Causality: ESI-MS generates ions in the gas phase, which are then separated based on their mass-to-charge ratio (m/z). For Boc-NH-PEG4-amine (Molecular Formula: C₁₅H₃₂N₂O₆, Molecular Weight: 336.42 g/mol ), we expect to see specific ions.[16] The most common adducts in positive ion mode are the protonated molecule [M+H]⁺ and the sodiated molecule [M+Na]⁺. The presence of sodium is very common in ESI-MS, and its observation is a routine part of the analysis. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass with extremely high accuracy, allowing for confirmation of the molecular formula.
Expected ESI-MS Data
| Ion Species | Formula | Calculated m/z (Monoisotopic) |
| [M+H]⁺ | [C₁₅H₃₃N₂O₆]⁺ | 337.2333 |
| [M+Na]⁺ | [C₁₅H₃₂N₂O₆Na]⁺ | 359.2153 |
| [M+K]⁺ | [C₁₅H₃₂N₂O₆K]⁺ | 375.1892 |
Monoisotopic masses calculated for the most abundant isotopes.[17]
Trustworthiness: A Self-Validating MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Analysis: Infuse the sample directly or via Liquid Chromatography (LC). LC-MS is preferred as it also provides purity information.[18]
-
Ionization Mode: Acquire data in positive ion mode. The analysis of PEGylated molecules can sometimes be improved by the post-column addition of amines like triethylamine, which can help simplify complex charge states, although this is more critical for much larger PEG polymers.[19][20]
-
Data Analysis: Identify the peaks corresponding to the expected molecular ions. The mass difference between peaks can also be informative; for example, the difference between the [M+Na]⁺ and [M+H]⁺ peaks should be ~21.98 Da.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Expertise & Causality: For Boc-NH-PEG4-amine, FTIR provides a characteristic "fingerprint" that confirms the presence of all key moieties. The strong C-O-C ether stretch is a hallmark of the PEG backbone.[21] The N-H stretch of the carbamate (Boc-NH) and the C=O stretch of the carbamate carbonyl are definitive indicators of the Boc protecting group.[22] The presence of a primary amine (-NH₂) is confirmed by its characteristic N-H stretching vibrations. The disappearance of a primary amine peak and the appearance of secondary amide peaks (CO-NH) is a clear indicator of successful Boc protection.[22]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |
| ~3340 | N-H Stretch | Carbamate (-NH-Boc) |
| 2950 - 2850 | C-H Stretch | Aliphatic CH₂ & CH₃ |
| ~1700 | C=O Stretch | Carbamate Carbonyl |
| ~1520 | N-H Bend | Carbamate (-NH-Boc) |
| ~1365 | C-H Bend (doublet) | tert-Butyl Group |
| ~1100 | C-O-C Stretch (strong) | PEG Ether Backbone |
Note: Peak positions can vary slightly based on the sample state (e.g., neat oil, KBr pellet, thin film).
Trustworthiness: A Self-Validating FTIR Protocol
-
Sample Preparation: As Boc-NH-PEG4-amine is often an oil, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Scan: First, run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values for the key functional groups. The strong and prominent C-O-C stretch around 1100 cm⁻¹ is a key diagnostic peak for PEG-containing molecules.[21]
Synergistic Data Interpretation: Building a Conclusive Profile
The true power of this analytical approach lies in the integration of data from all three techniques. Each result cross-validates the others, leading to an unimpeachable structural confirmation.
Caption: Workflow for synergistic spectroscopic analysis.
-
NMR proposes the structure: ¹H and ¹³C NMR data provide a detailed map of the molecule, suggesting the exact connectivity of the Boc group, PEG spacer, and terminal amine. The integration ratios in ¹H NMR must be consistent with the proposed structure.
-
MS confirms the mass: The molecular weight determined by high-resolution ESI-MS must precisely match the molecular weight calculated from the structure proposed by NMR.
-
FTIR verifies the functional groups: The functional groups identified by FTIR (carbamate, ether, amine) must be present in the structure determined by NMR and accounted for in the molecular formula confirmed by MS.
If the data from all three techniques are in complete agreement, researchers can proceed with confidence, knowing their starting material is structurally correct and pure. Any discrepancy, such as an incorrect molecular weight in the MS, missing functional groups in the FTIR, or unexpected peaks in the NMR, signals the presence of impurities or an incorrect product, necessitating further purification or synthesis optimization. This integrated, self-validating workflow is the cornerstone of rigorous scientific and drug development.
References
- Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- BenchChem. (2025). Application Note: Analytical Characterization of NH-bis(PEG4-Boc) by NMR Spectroscopy.
- BenchChem. (n.d.). Application Note: Characterization of PEGylated Peptides using Mass Spectrometry and NMR Spectroscopy.
- SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
- Gong, Y., et al. (2012). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of Boc-NH-PEG4-C3-acid.
- BenchChem. (2025). An In-depth Technical Guide to the NMR Analysis and Interpretation of N-Boc-PEG-t-butyl Ester.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- Huang, Y., et al. (2011). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology.
- Gammelgaard, B., et al. (2012). Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy. PubMed.
- Remaud, G., et al. (2000). Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry.
- Harris, J. M., & Kozlowski, A. (2015). Proton NMR characteristics of polyethylene glycol and derivatives.
- Ohkata, K., et al. (2017).
- National Center for Biotechnology Information. (n.d.). Boc-NH-PEG4-amine. PubChem Compound Database.
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- Cancho-Gonzalez, B., et al. (2023). Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry. ePrints Soton.
- Chen, R., et al. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry.
- Vorobiev, I., et al. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. PubMed.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Merbouh, N., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- Biopharma PEG. (n.d.). BOC-NH-PEG4-NH2, 811442-84-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers.
- Martin, G. E. (2016). On NH NMR Chemical Shifts, Part I.
- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Anson-Casaos, A., et al. (n.d.). FTIR spectra for the Boc-aminated and unprotected SWCNT.
- Bougrin, K., et al. (2011).
- University College London. (n.d.). Chemical shifts.
- PubChemLite. (2026). Boc-nh-peg4-amine (C15H32N2O6).
Sources
- 1. nbinno.com [nbinno.com]
- 2. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. enovatia.com [enovatia.com]
- 16. Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. PubChemLite - Boc-nh-peg4-amine (C15H32N2O6) [pubchemlite.lcsb.uni.lu]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. sciex.com [sciex.com]
- 20. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Boc-NH-PEG4-amine: A Comparative Analysis of a Versatile PEG Linker in Bioconjugation and Drug Development
Abstract: In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that dictates the ultimate success of the molecule.[1] Among the vast array of available options, discrete Polyethylene Glycol (dPEG®) linkers have emerged as indispensable tools.[2] This guide provides a comprehensive technical review and comparative analysis of Boc-NH-PEG4-amine, a heterobifunctional dPEG® linker. We will explore its core physicochemical properties, dissect its primary applications with supporting data, and provide validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker for creating sophisticated bioconjugates.
Introduction: The Strategic Importance of Discrete PEG Linkers
Bioconjugation, the science of covalently linking biomolecules, has revolutionized medicine.[3] A key component in this field is the "linker," a molecular bridge that connects two or more distinct molecules, such as an antibody and a cytotoxic drug.[4] Polyethylene Glycol (PEG) has long been the gold standard for linkers due to its hydrophilicity, lack of toxicity, and ability to reduce the immunogenicity of conjugated molecules.[2][3][5]
However, traditional PEGylation reagents are polymeric, consisting of a heterogeneous mixture of different chain lengths. This polydispersity introduces significant analytical challenges and batch-to-batch variability. The advent of discrete PEG (dPEG®) linkers, which are single molecular weight compounds, has overcome these limitations, providing precision and absolute control over the final conjugate's structure and properties.[2]
Boc-NH-PEG4-amine is a prominent member of this class. It is a heterobifunctional linker featuring a terminal primary amine (-NH2) and a second primary amine protected by a tert-butyloxycarbonyl (Boc) group, separated by a discrete chain of four ethylene glycol units.[6][7] This precise structure allows for controlled, stepwise conjugation, making it a superior choice for complex molecular assemblies.[8] This guide will compare its performance attributes in its most common applications.
Physicochemical Profile of Boc-NH-PEG4-amine
The utility of Boc-NH-PEG4-amine stems directly from its defined chemical structure. Understanding this structure is key to appreciating its function.
Caption: Chemical structure of Boc-NH-PEG4-amine.
Key Structural Features and Their Scientific Rationale:
-
Boc-Protected Amine: The Boc group is a robust protecting group, stable under a wide range of conditions but easily removed with acid (e.g., Trifluoroacetic Acid, TFA).[8] This feature is paramount for sequential synthesis. A molecule can be coupled to the free amine first, and then, after purification, the Boc group is removed to reveal a new primary amine for a second, distinct conjugation step.
-
PEG4 Spacer: The tetraethylene glycol spacer is the core of the linker. Its length (approximately 1.4 nm) is critical. It is long enough to overcome steric hindrance between large conjugated molecules (like proteins) but short enough to maintain favorable binding kinetics in applications like PROTACs.[1] The hydrophilic nature of the PEG chain enhances the water solubility of the entire conjugate, which is often a major challenge for hydrophobic drug payloads.[3][5]
-
Primary Amine: This is the initial point of attachment. The primary amine is highly versatile and can readily react with activated carboxylic acids (e.g., NHS esters) to form a highly stable amide bond.[7][9]
Table 1: Physicochemical Properties of Boc-NH-PEG4-amine
| Property | Value | Significance in Application |
| Synonyms | t-Boc-N-amido-PEG4-amine; O-(2-Aminoethyl)-O'-[2-(Boc-amino)ethyl]triethyleneglycol | Multiple names exist in literature and supplier catalogs.[6] |
| CAS Number | 811442-84-9 | Unique identifier for substance registration.[10] |
| Molecular Formula | C15H32N2O6 | Defines the elemental composition.[6] |
| Molecular Weight | 336.4 g/mol | A precise, single molecular weight ensures conjugate homogeneity.[6] |
| Purity | Typically ≥95% | High purity is essential to avoid side reactions and ensure reproducibility.[6][10] |
| Form | Liquid or low-melting solid | Can be challenging to weigh; often handled as a stock solution in DMSO or DMF.[11] |
Core Applications & Comparative Performance
The unique tripartite structure of Boc-NH-PEG4-amine makes it a preferred linker in several cutting-edge therapeutic modalities.
Application in PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12][13] The linker is not just a spacer but a critical component that dictates the formation efficiency and stability of the ternary complex (Target Protein–PROTAC–E3 Ligase).
Caption: Mechanism of action for a PROTAC utilizing a PEG-based linker.
Comparative Analysis: The length and flexibility of the PEG linker are paramount.[1]
-
vs. Shorter Linkers (e.g., PEG2): While shorter linkers can lead to more compact molecules, they may impose excessive steric constraints, preventing the optimal orientation of the two proteins required for efficient ubiquitination.[1] The PEG4 length often represents a "sweet spot," providing sufficient flexibility without being overly floppy.
-
vs. Longer Linkers (e.g., PEG8, PEG12): Very long linkers can increase the entropic penalty of forming the ternary complex, potentially weakening the interaction. While they enhance solubility, they can sometimes lead to suboptimal degradation kinetics. There is a trade-off between pharmacokinetic benefits and in vitro potency.[1]
-
vs. Alkyl Chains: Simple alkyl linkers are more hydrophobic and rigid. While useful in some contexts, they often lead to poor solubility and aggregation of the final PROTAC molecule. The hydrophilicity of the PEG4 chain is a distinct advantage.
Table 2: Comparative Performance of Linker Types in PROTACs
| Linker Type | Average Length | Solubility | Ternary Complex Stability | Key Advantage |
| Alkyl Chain | Variable | Low | High (if optimal length) | Rigidity can enable specific orientations. |
| Short PEG (PEG2) | ~0.7 nm | Moderate | Context-Dependent | Compactness.[1] |
| Medium PEG (PEG4) | ~1.4 nm | High | Often Optimal | Balances flexibility and pre-organization. |
| Long PEG (PEG8+) | >2.8 nm | Very High | Can be Reduced | Maximizes solubility and in vivo half-life.[1] |
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen.[4][14] Boc-NH-PEG4-amine serves as a building block for creating these linkers.[14][15] The stepwise synthesis it enables is crucial. For instance, the free amine can be reacted with a payload-containing an activated acid. Following purification, the Boc group is removed, and the newly exposed amine is conjugated to a linker attached to the antibody.
Comparative Analysis: The PEG4 component enhances the solubility of the entire ADC, which is critical when dealing with highly hydrophobic payloads. This can help prevent aggregation and improve the pharmacokinetic profile of the conjugate.[1] The defined length of the dPEG® linker also allows for precise control over the Drug-to-Antibody Ratio (DAR), a critical quality attribute for any ADC.
Surface Modification of Nanoparticles and Biosensors
Functionalizing surfaces with PEG chains ("PEGylation") is a standard technique to reduce non-specific protein binding and improve biocompatibility.[11][16] Boc-NH-PEG4-amine is ideal for this application. The free amine can be coupled to a carboxylated surface (e.g., nanoparticles, sensor chips) using EDC/NHS chemistry.[11] This creates a hydrophilic "lawn" of PEG chains. The terminal Boc groups can then be deprotected to present a surface of reactive primary amines, ready for the specific attachment of targeting ligands, enzymes, or other biomolecules.[16] This creates a high-capacity, biocompatible, and anti-fouling surface.
Key Experimental Protocols: A Practical Guide
Disclaimer: These protocols are intended as a starting point. Researchers must optimize conditions for their specific molecules and systems.
Protocol: Boc Deprotection of a PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to reveal a primary amine.
Rationale: The choice of acid is critical. Trifluoroacetic acid (TFA) is highly effective but can cleave other acid-labile groups (like certain esters).[8][17] 4M HCl in dioxane is a common alternative. The reaction must be monitored to avoid side reactions from prolonged acid exposure.
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).
-
Acidification: Cool the solution in an ice bath. Add TFA dropwise to a final concentration of 20-50% (v/v). A common starting point is a 1:1 mixture of DCM:TFA.[18]
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.[8]
-
Quenching & Extraction: Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid. Perform this step slowly due to CO2 evolution.
-
Work-up: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine product.
-
Validation: Confirm the complete removal of the Boc group and the integrity of the product via LC-MS and/or NMR.
Protocol: EDC/NHS Coupling to a Carboxylic Acid
This protocol describes the conjugation of the deprotected primary amine of the PEG linker to a molecule containing a carboxylic acid.
Rationale: This is a robust "zero-length" crosslinking method.[9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water.[19] NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester, which increases the overall efficiency of the conjugation to the amine.[9][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 7. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC-NH-PEG4-NH2 | CAS:811442-84-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Boc-NH-PEG4-Ms - Immunomart [immunomart.com]
- 13. t-Boc-Aminooxy-PEG4-amine | Ligands for Target Protein for PROTAC | 2496687-02-4 | Invivochem [invivochem.com]
- 14. apexbt.com [apexbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Molecular Maze: A Comparative Guide to Monodisperse vs. Polydisperse PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the linker is far more than a simple bridge. In the sophisticated architecture of modern therapeutics like antibody-drug conjugates (ADCs), PROTACs, and nanoparticle systems, the choice of a polyethylene glycol (PEG) linker is a critical design decision that profoundly dictates the efficacy, safety, and manufacturability of the final product. The central debate often revolves around a fundamental property: dispersity.
This guide provides an in-depth, objective comparison of monodisperse and polydisperse PEG linkers. Moving beyond simple definitions, we will dissect the causality behind their performance differences, synthesize supporting experimental data, and provide actionable protocols to empower you to make the most informed decision for your specific application.
The Core Distinction: A Matter of Purity and Precision
At its heart, the difference between monodisperse and polydisperse PEG linkers lies in their structural purity.[1] Polyethylene glycol is a polymer composed of repeating ethylene oxide units.[2] The manner in which these chains are synthesized dictates the uniformity of the final product population.
-
Monodisperse PEG Linkers: These are single molecular entities with a precise, discrete molecular weight.[3] Every molecule in the batch has the exact same number of ethylene glycol units, resulting in a polydispersity index (PDI) of 1.[3] This uniformity offers an unparalleled level of precision.[4]
-
Polydisperse PEG Linkers: These are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight.[3] Traditional polymerization methods result in this distribution, leading to a PDI greater than 1.[3][5]
This structural disparity is the root cause of the significant downstream consequences for a drug's characterization, pharmacokinetic profile, and clinical performance.[1]
A Head-to-Head Comparison: Key Performance Attributes
The choice between monodisperse and polydisperse linkers involves a trade-off between the precision of the former and the scalability of the latter. The optimal choice is intrinsically linked to the therapeutic application and development stage.
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers | Causality & Field Insights |
| Structural Purity | Single molecular weight (PDI = 1).[3] | Distribution of molecular weights (PDI > 1).[3] | Insight: Purity simplifies everything. For ADCs, monodispersity ensures a consistent drug-to-antibody ratio (DAR), which is a critical quality attribute for regulatory bodies. |
| Synthesis & Cost | Complex, stepwise synthesis; higher cost.[6][][8] | Simple polymerization; lower cost and highly scalable.[9] | Insight: The cost of monodisperse PEGs is justified in high-value therapeutics where precision is paramount. Polydisperse PEGs are workhorses for applications where achieving bulk properties is the main goal. |
| Characterization | Straightforward; sharp, single peaks in HPLC and MS.[3] | Complex; broad distributions requiring deconvolution.[3][10] | Insight: The analytical burden for polydisperse conjugates is significantly higher. Proving batch-to-batch consistency for a heterogeneous mixture is a major regulatory hurdle.[9] |
| Pharmacokinetics (PK) | Highly predictable and uniform ADME profile.[2][11] | Average PK behavior; potential for batch variability. | Insight: Predictable PK is crucial for defining a therapeutic window. The uniform size of monodisperse linkers leads to more consistent absorption, distribution, metabolism, and excretion.[2] |
| Immunogenicity | Lower risk of inducing anti-PEG antibodies due to homogeneity.[2][12] | Higher potential for immunogenicity; concerns over anti-PEG antibodies are growing.[9][13] | Insight: While PEG is generally considered low in immunogenicity, the heterogeneity and presence of various chain lengths in polydisperse mixtures may increase the risk of immune recognition.[9][13] |
| Common Applications | ADCs, PROTACs, small-molecule drugs, precision bioconjugation.[14][15] | Protein PEGylation (e.g., enzymes), nanoparticle surface coating, hydrogels.[14][15][16] | Insight: Use monodisperse when the linker's exact length and structure are critical to function. Use polydisperse when the goal is to add bulk, increase hydrodynamic radius, and shield a surface. |
The Monodisperse Advantage: Engineering Precision Therapeutics
In fields like antibody-drug conjugates, the homogeneity of the final product is paramount.[1] Using a monodisperse PEG linker ensures that each ADC molecule is identical, leading to predictable behavior.
The causality is direct: a defined linker length results in a uniform Drug-to-Antibody Ratio (DAR). This consistency translates into a predictable therapeutic index, minimizing the risk of off-target toxicity from under-conjugated species or aggregation from over-conjugated ones.[17]
Case Study: Movantik® (naloxegol) This FDA-approved drug for opioid-induced constipation exemplifies the power of monodisperse PEGs in small-molecule drug design. A precise hepta-ethylene glycol (m-PEG7) chain is attached to naloxol.[9][18] This modification increases the molecule's size and hydrophilicity just enough to prevent it from crossing the blood-brain barrier, thereby blocking the opioid's constipating effects in the gut without interfering with its pain-relieving effects in the central nervous system.[11][18] This level of fine-tuning would be impossible with a polydisperse mixture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 6. biosynsis.com [biosynsis.com]
- 8. Biopharma PEG Provides Monodisperse PEGs In Drug Development [clinicalresearchnewsonline.com]
- 9. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 12. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]
- 13. chempep.com [chempep.com]
- 14. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 15. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 16. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmiweb.com [pharmiweb.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Boc-NH-PEG4-amine
An Essential Operational and Safety Blueprint for Laboratory Professionals
Navigating the complexities of novel chemical reagents is a daily reality for researchers in the fast-paced world of drug development and chemical synthesis. Boc-NH-PEG4-amine, a heterobifunctional PEG linker, is a valuable tool in bioconjugation and the development of advanced therapeutics like PROTACs.[1][2][3] Its utility, however, necessitates a comprehensive understanding of its handling and safety requirements. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of Boc-NH-PEG4-amine, ensuring both the integrity of your research and the safety of laboratory personnel.
Hazard Identification and Risk Assessment
Before handling Boc-NH-PEG4-amine, a thorough risk assessment is paramount. While some safety data sheets (SDS) for PEGylated amine compounds suggest they are not classified as hazardous substances, others indicate potential hazards associated with similar compounds.[4][5][6] Specifically, Boc-NH-PEG4-amine has been identified as causing skin and eye irritation.[7][8] Therefore, a cautious approach is always recommended.
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[7][8]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[7]
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[9]
Given these potential hazards, the use of appropriate personal protective equipment (PPE) and engineering controls is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling Boc-NH-PEG4-amine, based on guidelines for similar amine compounds.[10][11][12]
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly after handling.[10][13] |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. | Minimizes the risk of skin contact with spills or splashes.[10] |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of Boc-NH-PEG4-amine should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of any dust or aerosols.[8][10][14] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of Boc-NH-PEG4-amine. The following diagram and procedural steps outline the recommended process.
Caption: Step-by-step workflow for handling Boc-NH-PEG4-amine.
Step-by-Step Handling Protocol
-
Preparation:
-
Don PPE: Before entering the lab, put on a lab coat, closed-toe shoes, safety glasses with side shields or goggles, and nitrile gloves.[10]
-
Prepare Workspace: Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.[8][14]
-
Gather Materials: Collect all necessary equipment, such as spatulas, weighing paper, vials, and solvents, and place them in the fume hood.
-
-
Handling and Weighing:
-
Work in Fume Hood: Conduct all manipulations of Boc-NH-PEG4-amine within the fume hood to prevent inhalation of dust or aerosols.[8][10]
-
Careful Transfer: When weighing the solid, use a spatula to carefully transfer the desired amount to a tared weighing vessel. Avoid creating dust.
-
Solution Preparation: To prepare a solution, add the solvent to the solid in a closed container and mix gently.
-
-
Post-Handling:
-
Clean Workspace: Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.[9][15]
-
Waste Segregation: Collect all contaminated disposable items, such as gloves, weighing paper, and pipette tips, in a designated, labeled hazardous waste container.[16][17]
-
Proper Storage: Store the remaining Boc-NH-PEG4-amine in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[9] Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[9][15]
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[9][15][18] |
| Skin Contact | Immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[8][9][15] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[9][15][18] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4][9][15] |
Spill Response
Caption: Decision workflow for responding to a chemical spill.
For a small spill, ensure you are wearing full PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and collect it into a sealed container for disposal.[9][15][16] Decontaminate the area with a suitable solvent.[9][15] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[14]
Disposal Plan: Responsible Waste Management
Proper disposal of Boc-NH-PEG4-amine and any associated waste is crucial to protect the environment and comply with regulations.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, clearly labeled, and sealed chemical waste container.[16][17]
-
Liquid Waste: Collect solutions containing Boc-NH-PEG4-amine in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[16][17]
-
-
Container Labeling:
-
Clearly label all waste containers with "Boc-NH-PEG4-amine Waste" and list any other chemical components.[16]
-
-
Storage of Waste:
-
Store sealed waste containers in a designated, cool, and well-ventilated area, away from incompatible materials.[16]
-
-
Final Disposal:
By adhering to these detailed protocols, researchers can confidently and safely utilize Boc-NH-PEG4-amine in their work, fostering a culture of safety and scientific excellence in the laboratory.
References
- DC Chemicals. (n.d.). Boc-NH-PEG4-CH2CH2NH2 MSDS.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling m-PEG36-amine.
-
National Center for Biotechnology Information. (n.d.). Boc-NH-PEG4-amine. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025). Essential Safety and Operational Guidance for Handling m-PEG9-Amine.
- BenchChem. (2025). Storage and handling recommendations for Boc-Aminooxy-PEG4-NH2.
- BenchChem. (2025). Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals.
-
National Center for Biotechnology Information. (n.d.). Boc-NH-PEG4-amine Safety and Hazards. PubChem Compound Database. Retrieved from [Link]
- TCI Chemicals. (2025). Safety Data Sheet: Boc-NH-PEG4-amine.
- MedChemExpress. (2024). Safety Data Sheet: Amino-PEG4-C1-Boc.
- BenchChem. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- BenchChem. (2025). Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
- Huateng Pharma. (n.d.). Boc-NH-PEG4-OH.
- Sigma-Aldrich. (n.d.). BocNH-PEG4-acid.
- Biopharma PEG. (n.d.). BOC-NH-PEG4-NH2.
- BenchChem. (2025). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Boc-NH-PEG4-amine.
- BenchChem. (2025). Personal protective equipment for handling 5-Tert-butylnonan-5-amine.
- CymitQuimica. (2024). Safety Data Sheet: Boc-Aminooxy-PEG4-NH2.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Biopharma PEG. (n.d.). Boc-NH-PEG4-COOH.
-
Chemistry For Everyone. (2025). How To Dispose Of Polyethylene Glycol 3350?. YouTube. Retrieved from [Link]
- MedChemExpress. (2025). BOC-NH-PEG-NH2 (MW 2000)-SDS.
- Creative PEGWorks. (2021). Safety Data Sheet: Polyethylene glycol derivatives, Amine-PEG-Amine.
- AWS. (2023). Safety Data Sheet: DBCO-PEG4-Amine.
- Reddit. (2024). How to dispose of these chemicals?. r/AskChemistry.
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Fmoc-NH-PEG4-HZ-BOC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 3. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Boc-NH-PEG4-amine | C15H32N2O6 | CID 11688612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Boc-NH-PEG4-CH2CH2NH2|811442-84-9|MSDS [dcchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
